molecular formula C17H15ClF3NO2 B593835 TTK21

TTK21

Cat. No.: B593835
M. Wt: 357.8 g/mol
InChI Key: AQJBXYBDNZHZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide is a chemical compound offered for research and development purposes. It belongs to a class of organic compounds known as benzamides, which are characterized by a benzene ring connected to a carboxamide group. Compounds sharing the N-[4-chloro-3-(trifluoromethyl)phenyl] moiety have been investigated in various scientific contexts, including as structural components in pharmaceutical research for targeting kinase enzymes and for potential use in central nervous system (CNS) disorder research . The presence of the chloro and trifluoromethyl substituents on the phenyl ring is a common feature in agrochemicals and pharmaceuticals, contributing to properties such as metabolic stability and membrane permeability . Researchers can utilize this benzamide derivative as a building block or intermediate in synthetic chemistry, particularly in the development of novel molecules for biological testing. The propoxy side chain may influence the compound's solubility and overall pharmacokinetic profile. This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c1-2-9-24-15-6-4-3-5-12(15)16(23)22-11-7-8-14(18)13(10-11)17(19,20)21/h3-8,10H,2,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJBXYBDNZHZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of TTK21: A Technical Guide to a Novel CBP/p300 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTK21 is a novel small-molecule activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These enzymes play a critical role in the epigenetic regulation of gene expression, and their activation has been linked to beneficial outcomes in neurogenesis, memory, and neural repair. A significant challenge with this compound is its limited cell permeability. This has been addressed by its conjugation with glucose-based carbon nanospheres (CSP), forming CSP-TTK21, which can effectively cross the blood-brain barrier. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on histone acetylation, gene expression, and cellular function. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This post-translational modification is a key epigenetic mark that generally leads to a more relaxed chromatin structure, facilitating gene transcription. The paralogous HATs, CREB-binding protein (CBP) and p300, are of particular interest as they act as transcriptional co-activators for a multitude of transcription factors involved in diverse cellular processes, including cell growth, differentiation, and apoptosis.

The dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, the development of small molecules that can modulate the activity of these HATs is of significant therapeutic interest. This compound has emerged as a promising activator of CBP/p300.[1] However, its poor cell permeability has necessitated the development of a delivery system. The conjugation of this compound to glucose-based carbon nanospheres (CSP) has proven to be an effective strategy to overcome this limitation, enabling its use in both in vitro and in vivo studies.[1][2] CSP-TTK21 has been shown to cross the blood-brain barrier, induce histone hyperacetylation in the brain, and promote neurogenesis and long-term memory in mice.[1][2] Furthermore, it has demonstrated therapeutic potential in preclinical models of spinal cord injury.[3][4]

This guide will delve into the core mechanism of action of this compound, providing a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and neuropharmacology.

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of this compound and its effects on histone acetylation and gene expression.

Table 1: In Vitro Activation of CBP/p300 by this compound

EnzymeAssay TypeConcentration (µM)Activation LevelReference
CBPGel Fluorography50Activation observed[1]
CBPGel Fluorography100Increased activation[1]
CBPGel Fluorography200Further increased activation[1]
CBPGel Fluorography275Maximal activation[1][5]
p300Gel Fluorography50Activation observed[1]
p300Gel Fluorography100Increased activation[1]
p300Gel Fluorography200Further increased activation[1]
p300Gel Fluorography275Maximal activation[1][5]
p300Auto-acetylation Assay100Significant induction[1]

Table 2: In Vivo and In Vitro Effects of CSP-TTK21 on Histone Acetylation

Model SystemTreatmentHistone MarkFold IncreaseBrain Region/Cell LineReference
Adult Mice20 mg/kg CSP-TTK21 (i.p.)H2B acetylation1.39Dorsal Hippocampus[2]
Adult Mice20 mg/kg CSP-TTK21 (i.p.)H3 acetylation1.47Dorsal Hippocampus[2]
Adult Mice20 mg/kg CSP-TTK21 (i.p.)H2B acetylation1.72Brainstem[2]
Adult Mice20 mg/kg CSP-TTK21 (i.p.)H3 acetylation1.58Brainstem[2]
SH-SY5Y cells50 µg/ml CSP-TTK21Acetyl-H3K14Significant increaseSH-SY5Y[2]
Spinal Cord Injury Mice20 mg/kg CSP-TTK21 (i.p.)H3K9ac~1.8-foldDRG Neurons[6]

Table 3: Effect of CSP-TTK21 on Gene Expression

Model SystemTreatmentGeneFold InductionBrain RegionReference
Adult Mice20 mg/kg CSP-TTK21 (i.p.)neuroD1~2.5 (at 1.5 days)Hippocampus[7]
Adult Mice20 mg/kg CSP-TTK21 (i.p.)bdnf~2.0 (at 1.5 days)Hippocampus[7]
Adult Mice20 mg/kg CSP-TTK21 (i.p.)neuroD1~2.0 (at 3 days)Hippocampus[7]
Adult Mice20 mg/kg CSP-TTK21 (i.p.)bdnf~1.5 (at 3 days)Hippocampus[7]
Spinal Cord Injury Mice20 mg/kg CSP-TTK21 (i.p.)ATF3, SPRR1a, cJUN, KLF7, GAP43Enhanced expressionDRG Neurons[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from methodologies used to assess the direct enzymatic activity of this compound on CBP and p300.[1][8]

  • Objective: To determine the ability of this compound to activate the acetyltransferase activity of recombinant CBP and p300.

  • Materials:

    • Recombinant full-length CBP or p300 enzyme.

    • Histone H4 peptide (N-terminal 15-mer) as substrate.

    • [¹⁴C]-labeled Acetyl-CoA.

    • This compound dissolved in DMSO.

    • Reaction Buffer: 50 mM HEPES (pH 7.9), 5 mM DTT, 50 µg/ml BSA.

    • P81 phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, 10 nM of CBP or p300 enzyme, and 100 µM of the histone H4 peptide.

    • Add this compound at various concentrations (e.g., 50, 100, 200, 275 µM) or DMSO as a vehicle control. The final DMSO concentration should be kept constant across all reactions (e.g., 2.5%).

    • Initiate the reaction by adding 10 µM of [¹⁴C]-labeled Acetyl-CoA.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times for five minutes each in a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [¹⁴C]-Acetyl-CoA.

    • Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

    • For gel fluorography, the reaction products can be resolved on an SDS-PAGE gel, followed by fluorography to visualize the acetylated histones.[1]

Immunoblotting for Histone Acetylation

This protocol is a general guideline for assessing changes in histone acetylation levels in cells or tissues treated with CSP-TTK21, based on standard immunoblotting procedures.[2][9][10]

  • Objective: To quantify the levels of specific histone acetylation marks in response to CSP-TTK21 treatment.

  • Materials:

    • Cells (e.g., SH-SY5Y) or tissue homogenates.

    • Histone extraction buffer.

    • SDS-PAGE gels (high percentage, e.g., 15%).

    • Nitrocellulose or PVDF membrane (0.2 µm pore size).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K14, anti-tetra-acetyl-H2B) and total histones (e.g., anti-H3) for loading control.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with CSP-TTK21 (e.g., 50 µg/ml) for various time points (e.g., 6, 12, 24 hours). For in vivo studies, administer CSP-TTK21 (e.g., 20 mg/kg, i.p.) to animals and collect tissues at desired time points.

    • Extract histones from cells or tissues using an appropriate method (e.g., acid extraction).

    • Determine the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE on a high-percentage gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Electrophysiology for Long-Term Potentiation (LTP)

This protocol provides a general framework for measuring LTP in hippocampal slices, a key method for assessing synaptic plasticity.[5][11][12]

  • Objective: To evaluate the effect of CSP-TTK21 on synaptic plasticity by measuring LTP in the hippocampus.

  • Materials:

    • Rodent (mouse or rat) for hippocampal slice preparation.

    • Artificial cerebrospinal fluid (aCSF).

    • Vibratome or tissue chopper for slicing.

    • Recording chamber with perfusion system.

    • Stimulating and recording electrodes.

    • Electrophysiology rig with amplifier and data acquisition system.

    • CSP-TTK21.

  • Procedure:

    • Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain.

    • Allow the slices to recover in oxygenated aCSF for at least 1 hour.

    • Transfer a slice to the recording chamber and perfuse with aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.

    • Apply a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.

    • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

    • For pharmacological studies, CSP-TTK21 can be administered to the animal prior to slice preparation (e.g., via oral gavage or i.p. injection) or bath-applied to the slices during the experiment.[3][12]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships associated with this compound's mechanism of action.

TTK21_Permeability_Solution cluster_problem The Challenge cluster_solution The Solution cluster_outcome The Outcome This compound This compound PoorPermeability Poor Cell Permeability This compound->PoorPermeability CSP Glucose-based Carbon Nanosphere (CSP) Conjugation Conjugation CSP_this compound CSP-TTK21 Conjugation->CSP_this compound TTK21_node This compound TTK21_node->Conjugation CSP_node CSP CSP_node->Conjugation BBB Blood-Brain Barrier Permeation CSP_TTK21_outcome CSP-TTK21 CSP_TTK21_outcome->BBB

Figure 1: Overcoming the permeability challenge of this compound.

TTK21_Mechanism_of_Action cluster_drug Drug Delivery cluster_cellular Cellular Action cluster_downstream Downstream Effects CSP_this compound CSP-TTK21 CBP_p300 CBP/p300 CSP_this compound->CBP_p300 Activates Acetylation Histone Acetylation CBP_p300->Acetylation Catalyzes Histones Histones Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Gene Expression (neuroD1, bdnf, RAGs) Chromatin->Gene_Expression Increases Neurogenesis Neurogenesis & Maturation Gene_Expression->Neurogenesis Synaptic_Plasticity Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity Axon_Regeneration Axon Regeneration Gene_Expression->Axon_Regeneration Memory Enhanced Long-Term Memory Neurogenesis->Memory Synaptic_Plasticity->Memory Motor_Recovery Motor Function Recovery Axon_Regeneration->Motor_Recovery

Figure 2: The signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HAT_Assay HAT Assay (CBP/p300 activity) CSP_TTK21_Treatment_in_vitro CSP-TTK21 Treatment Animal_Model Animal Model (Mouse/Rat) Cell_Culture Cell Culture (e.g., SH-SY5Y) Cell_Culture->CSP_TTK21_Treatment_in_vitro Immunoblotting_in_vitro Immunoblotting (Histone Acetylation) CSP_TTK21_Treatment_in_vitro->Immunoblotting_in_vitro CSP_TTK21_Treatment_in_vivo CSP-TTK21 Administration (i.p./oral) Animal_Model->CSP_TTK21_Treatment_in_vivo Tissue_Collection Tissue Collection (Brain, Spinal Cord) CSP_TTK21_Treatment_in_vivo->Tissue_Collection Electrophysiology Electrophysiology (LTP) CSP_TTK21_Treatment_in_vivo->Electrophysiology Behavioral_Tests Behavioral Tests (Memory, Motor Function) CSP_TTK21_Treatment_in_vivo->Behavioral_Tests Immunohistochemistry Immunohistochemistry (Histone Acetylation) Tissue_Collection->Immunohistochemistry qPCR qRT-PCR (Gene Expression) Tissue_Collection->qPCR

Figure 3: A typical experimental workflow for studying this compound.

Conclusion

This compound, particularly in its CSP-conjugated form, represents a powerful tool for investigating the roles of CBP/p300 in health and disease. Its ability to activate these key epigenetic modulators and promote histone acetylation has been shown to drive beneficial changes in gene expression, leading to enhanced neurogenesis, synaptic plasticity, and neuronal repair. This technical guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes. As research in this area continues, a deeper understanding of the downstream targets of this compound-mediated CBP/p300 activation will be crucial for its potential translation into therapeutic strategies for a range of neurological disorders.

References

The Function of TTK21 in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTK21 is a novel small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), key epigenetic regulators involved in neuronal function, plasticity, and memory. Due to its inability to independently cross the blood-brain barrier, this compound is conjugated with a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21, which enables efficient delivery to the brain.[1][2][3] This technical guide provides an in-depth overview of the function of this compound in the central nervous system, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental applications. CSP-TTK21 has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and spinal cord injury by promoting histone acetylation, enhancing gene expression related to synaptic health and neuronal regeneration, and improving cognitive and motor functions.[1][4]

Core Mechanism of Action

This compound functions as a specific activator of the CBP/p300 family of histone acetyltransferases.[5] These enzymes play a crucial role in chromatin remodeling by adding acetyl groups to histone proteins, which generally leads to a more open chromatin structure and facilitates gene transcription.[6] In the brain, CBP/p300 are pivotal for processes such as neurogenesis, synaptic plasticity, and memory formation.[6][7] The activation of CBP/p300 by this compound enhances the acetylation of histones, particularly H3 and H4, thereby promoting the transcription of genes associated with neuronal health and regeneration.[1][4]

Signaling Pathway and Molecular Interactions

The primary molecular action of this compound is the direct activation of CBP and p300 enzymatic activity. This leads to increased acetylation of histone tails, a key epigenetic modification for transcriptional activation. The downstream effects include the upregulation of genes involved in synaptic plasticity, neurogenesis, and axonal growth. In pathological conditions, such as Alzheimer's disease, CSP-TTK21 has been shown to restore the expression of plasticity-related proteins and upregulate genes in the Wnt signaling pathway, while downregulating inflammatory genes.[1]

TTK21_Mechanism_of_Action cluster_blood Bloodstream cluster_neuron Neuron CSP-TTK21 CSP-TTK21 This compound This compound CSP-TTK21->this compound Crosses BBB & Cell Membrane CBP/p300 CBP/p300 This compound->CBP/p300 activates Histones Histones CBP/p300->Histones acetylates Acetylated_Histones Acetylated_Histones Gene_Expression Gene_Expression Acetylated_Histones->Gene_Expression promotes Neuronal_Function Neuronal_Function Gene_Expression->Neuronal_Function improves Experimental_Workflow_SCI cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis SCI_Model Induce Spinal Cord Injury (e.g., transection) Chronic_Phase Allow for Chronic Phase (12 weeks) SCI_Model->Chronic_Phase Treatment_Start Begin Weekly Treatment (10 weeks) Chronic_Phase->Treatment_Start Group1 Group 1: CSP-TTK21 (i.p. or p.o.) Treatment_Start->Group1 Group2 Group 2: Vehicle Control (CSP) Treatment_Start->Group2 Functional_Assessment Motor Function Tests Group1->Functional_Assessment Histology Histological Analysis (Axon Sprouting) Group1->Histology Gene_Expression Gene Expression Analysis (Regeneration Genes) Group1->Gene_Expression Group2->Functional_Assessment Group2->Histology Group2->Gene_Expression

References

The Small Molecule TTK21: A Technical Guide to the Activation of p300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTK21 is a novel small molecule activator of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical epigenetic regulators, playing a pivotal role in chromatin structuring and gene transcription. Dysregulation of p300/CBP activity is implicated in various neurological disorders and other diseases, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an allosteric activator of p300/CBP. While the precise binding site of this compound on the p300/CBP complex has not been definitively elucidated, evidence suggests that its interaction induces a conformational change in the enzyme, leading to enhanced HAT activity.[1] A key aspect of this compound's mechanism is the promotion of p300 auto-acetylation, a process known to stimulate its acetyltransferase activity.[2][3]

A significant challenge with this compound is its poor cell permeability. To overcome this, this compound is conjugated to glucose-based carbon nanospheres (CSP), forming CSP-TTK21. This conjugation facilitates cellular uptake and enables the molecule to cross the blood-brain barrier, a critical feature for its therapeutic potential in neurological applications.[2][3][4][5]

Quantitative Data

The following tables summarize the quantitative data available for this compound's activity and its effects on histone acetylation.

Parameter In Vitro Activity of this compound Reference
Target p300/CBP Histone Acetyltransferases[2][3][6]
Effect Concentration-dependent activation[2][3][6]
Effective Concentration Range 50 µM - 275 µM[2][3]
Concentration for Maximal Activation ~275 µM[2][3][6]
Effect on Auto-acetylation Significant induction of p300 auto-acetylation at 100 µM[2][3]
Histone Substrate Specificity Predominantly acetylates core histones H3 and H4[2][3]
Parameter In Vivo and In Vitro Effects of CSP-TTK21 Reference
Cellular Permeability CSP conjugation enables entry into mammalian cells[2][3][7]
In Vitro Histone Acetylation Time-dependent increase in H3K14 acetylation in SH-SY5Y cells[3][7][8]
In Vivo Administration Intraperitoneal (i.p.) injection (20 mg/kg) in mice[3][4]
In Vivo Histone Acetylation (Brain) Increased acetylation of H2BK5, tetra-acetylated H2B, and H3K14 in the dorsal hippocampus[3][8][9]
Downstream Gene Expression Upregulation of Nr4a2, cFos, Fosl2, neuroD1, and BDNF in the hippocampus[3]

Signaling Pathways

Activation of p300/CBP by this compound influences key signaling pathways integral to neuronal function, plasticity, and gene transcription.

TTK21_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled CREB_Signal Neurotrophic Factors, Synaptic Activity Receptor_CREB Receptor CREB_Signal->Receptor_CREB Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 PKA PKA Receptor_CREB->PKA GSK3b_Complex GSK3β/Axin/APC Complex Dsh->GSK3b_Complex Beta_Catenin β-catenin GSK3b_Complex->Beta_Catenin degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB phosphorylation This compound CSP-TTK21 p300_CBP_inactive p300/CBP (inactive) This compound->p300_CBP_inactive activates p300_CBP_active p300/CBP (active) p300_CBP_inactive->p300_CBP_active Histones Histones (H3, H4) p300_CBP_active->Histones acetylates TCF_LEF TCF/LEF TCF_LEF->p300_CBP_active recruits Beta_Catenin_Nuc->TCF_LEF pCREB->p300_CBP_active recruits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Transcription Target Gene Transcription (e.g., cFos, BDNF) Chromatin->Gene_Transcription

Caption: this compound-mediated activation of p300/CBP and its role in signaling.

The diagram above illustrates how this compound enhances the activity of p300/CBP, which act as crucial co-activators in major signaling pathways such as the Wnt/β-catenin and CREB pathways.[10][11][12][13][14][15][16] In the canonical Wnt pathway, the stabilization of β-catenin leads to its nuclear translocation and association with TCF/LEF transcription factors, which then recruit p300/CBP to activate target gene expression.[10][11][12][13] Similarly, activation of the CREB pathway through various stimuli results in the phosphorylation of CREB, which then recruits p300/CBP to promote the transcription of genes involved in neuronal plasticity and survival, such as BDNF.[14][15][16] this compound potentiates these processes by directly activating p300/CBP, leading to increased histone acetylation at the promoter regions of target genes, chromatin remodeling, and enhanced transcription.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from methods used to characterize this compound and similar compounds.

HAT_Assay_Workflow Start Start: Prepare Reaction Mixture Components Reaction Components: - Recombinant p300/CBP - Histone H3/H4 substrate - [3H]-Acetyl-CoA - HAT Assay Buffer - this compound (various concentrations) or DMSO Start->Components Incubation Incubate at 30°C for 30-60 min Components->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detection Method Stop_Reaction->Detection Filter_Binding Filter-Binding Assay: Spot reaction mix onto P81 phosphocellulose paper. Wash to remove unincorporated [3H]-Acetyl-CoA. Measure radioactivity using a scintillation counter. Detection->Filter_Binding Gel_Fluorography Gel Fluorography: Add SDS-PAGE loading buffer. Run on a Tris-Tricine gel. Treat gel with a fluorographic enhancer. Dry gel and expose to X-ray film. Detection->Gel_Fluorography End End: Quantify HAT Activity Filter_Binding->End Gel_Fluorography->End

Caption: Workflow for in vitro HAT assays.

Materials:

  • Recombinant human p300 or CBP

  • Core histones (H3/H4) or a synthetic histone tail peptide

  • [³H]-Acetyl-Coenzyme A

  • This compound dissolved in DMSO

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • P81 phosphocellulose paper (for filter-binding assay)

  • Tris-Tricine gels (for gel fluorography)

  • Scintillation fluid and counter

  • Fluorographic enhancer

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, histone substrate, and [³H]-Acetyl-CoA.

  • Add varying concentrations of this compound (e.g., 50, 100, 200, 275 µM) or DMSO as a vehicle control.

  • Initiate the reaction by adding the recombinant p300 or CBP enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction.

  • For Filter-Binding Assay: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA. Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • For Gel Fluorography: Add SDS-PAGE loading buffer to the reaction, boil, and load onto a Tris-Tricine gel. After electrophoresis, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C. The intensity of the bands corresponds to the level of histone acetylation.

Western Blotting for Histone Acetylation

This protocol is for assessing changes in histone acetylation in cell culture or tissue samples following treatment with CSP-TTK21.

Materials:

  • Cells or tissue treated with CSP-TTK21

  • Histone extraction buffer (e.g., PBS with 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃)

  • 0.4 N H₂SO₄

  • Acetone (B3395972)

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15%)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-acetyl-Histone H3 (e.g., Millipore #06-599, 1:10,000 dilution)[17]

    • Anti-acetyl-Histone H4 (e.g., Millipore #06-598, 1:1500 dilution)[18]

    • Anti-total Histone H3 (e.g., Abcam #1791, 1:1000 dilution) as a loading control[17]

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Histone Extraction: a. Lyse cells in histone extraction buffer on ice. b. Centrifuge to pellet nuclei. c. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice to extract histones. d. Centrifuge to remove nuclear debris and precipitate the histones from the supernatant with acetone. e. Wash the histone pellet with acetone and air dry. f. Resuspend the histone pellet in deionized water.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Mix 15-20 µg of histone extract with Laemmli sample buffer and boil. b. Load samples onto a 15% SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using an ECL substrate and an imaging system. h. Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Immunohistochemistry for Acetylated Histones in Mouse Brain

This protocol is for the in situ detection of histone acetylation in brain tissue from mice treated with CSP-TTK21.

Materials:

  • Mouse brain tissue, fixed (e.g., with 4% PFA) and sectioned (e.g., 20-µm-thick cryosections)

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies:

    • Anti-acetylated-H2BK5

    • Anti-tetra-acetylated H2B

    • Anti-acetylated-H3K14[3][8][9]

  • Fluorescently labeled secondary antibodies

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Permeabilize the brain sections with a buffer containing Triton X-100.

  • Block non-specific binding with the blocking solution for 1-2 hours at room temperature.

  • Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash the sections extensively with PBS.

  • Incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash the sections again with PBS.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the sections with an anti-fade mounting medium.

  • Visualize and capture images using a fluorescence or confocal microscope.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol allows for the analysis of the association of acetylated histones with specific gene promoters.

ChIP_Assay_Workflow Start Start: Cross-link Cells Crosslink Fix cells with formaldehyde (B43269) to cross-link proteins to DNA. Start->Crosslink Lyse Lyse cells and isolate nuclei. Crosslink->Lyse Shear Shear chromatin by sonication or enzymatic digestion to obtain 200-1000 bp fragments. Lyse->Shear IP Immunoprecipitate with antibody against specific acetylated histone (e.g., Ac-H3K14). Shear->IP Capture Capture antibody-protein-DNA complexes with Protein A/G beads. IP->Capture Wash Wash beads to remove non-specific binding. Capture->Wash Elute Elute chromatin from beads. Wash->Elute Reverse Reverse cross-links by heating. Elute->Reverse Purify Purify DNA. Reverse->Purify Analysis Analyze DNA by qPCR or ChIP-Seq. Purify->Analysis End End: Quantify enrichment of specific DNA sequences. Analysis->End

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Materials:

  • Cells treated with CSP-TTK21

  • Formaldehyde (1%)

  • Glycine

  • Lysis buffers

  • Antibody against the acetylated histone of interest (e.g., anti-acetyl-H3K14)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Primers for qPCR targeting promoter regions of interest (e.g., BDNF, cFos)

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into 200-1000 bp fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the acetylated histone of interest overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

  • Analysis: Use the purified DNA as a template for qPCR with primers specific to the promoter regions of target genes to quantify the enrichment of these sequences.

Conclusion

This compound is a promising pharmacological tool for the activation of p300/CBP histone acetyltransferases. Its ability to be delivered to the brain via CSP conjugation and subsequently modulate gene expression through histone acetylation opens avenues for therapeutic strategies in neurodegenerative diseases and other conditions associated with HAT dysregulation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating the broader roles of p300/CBP in health and disease. Further research is warranted to fully elucidate its molecular mechanism of action and to explore its full therapeutic potential.

References

The Role of TTK21 in Histone Acetylation and Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTK21 is a novel small-molecule activator of the histone acetyltransferases (HATs) CBP and p300, key regulators of chromatin structure and gene expression. This technical guide provides an in-depth overview of the function and mechanism of this compound, with a focus on its role in promoting histone acetylation and consequently modulating gene transcription. Due to its limited cell permeability, this compound is often conjugated with glucose-based carbon nanospheres (CSP) to facilitate its entry into cells and across the blood-brain barrier, enabling its therapeutic potential in various neurological models. This document details the impact of CSP-TTK21 on histone modifications and gene expression, provides comprehensive experimental protocols for studying these effects, and illustrates the key signaling pathways involved.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of acetyl groups to lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" state allows transcription factors and RNA polymerase greater access to the DNA, thereby promoting gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin structure ("heterochromatin") and transcriptional repression.

The CREB-binding protein (CBP) and its paralog p300 are two of the most important and well-characterized HATs. They are involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer and neurodegenerative disorders.

This compound has emerged as a potent activator of CBP/p300.[1][2] This guide explores the molecular mechanisms through which this compound, particularly when delivered via carbon nanospheres (CSP-TTK21), influences histone acetylation and gene transcription, highlighting its potential as a therapeutic agent.

Mechanism of Action of this compound

This compound functions by directly enhancing the enzymatic activity of the histone acetyltransferases CBP and p300.[1][2] This activation leads to an increase in the acetylation of histone proteins, primarily histones H3 and H4, at various lysine residues.[1][3] The parent molecule, this compound, exhibits poor cell permeability. To overcome this limitation, it is covalently conjugated to glucose-derived carbon nanospheres (CSP). These nanospheres are biocompatible and can effectively cross the blood-brain barrier and cell membranes, delivering this compound to its intracellular targets.[4][5]

The activation of CBP/p300 by this compound can also induce auto-acetylation of these enzymes, which is a mechanism known to enhance their HAT activity further.[5] The resulting increase in histone acetylation at gene promoters and enhancers facilitates the recruitment of the transcriptional machinery, leading to the upregulation of specific target genes.

Quantitative Data on this compound-Mediated Effects

The following tables summarize the quantitative effects of CSP-TTK21 on histone acetylation and gene expression as reported in various studies.

Table 1: Effect of CSP-TTK21 on Histone Acetylation

Histone MarkTissue/Cell TypeFold Increase vs. ControlReference
H2B AcetylationMouse Hippocampus1.39[5]
H3 AcetylationMouse Hippocampus1.47[5]
H4K12acRat HippocampusNot specified, but noted as increased[1]
H3K27acRat Prefrontal CortexNot specified, but noted as enhanced[1]
H3K9acRat Prefrontal CortexNot specified, but noted as enhanced[1]
H2BK5 AcetylationMouse HippocampusVisually increased in immunohistochemistry[4]
H3K14 AcetylationMouse HippocampusVisually increased in immunofluorescence[4]

Table 2: Effect of CSP-TTK21 on Gene Expression

GeneTissue/Cell TypeFold Increase vs. ControlReference
Nr4a2Mouse Hippocampus1.48[5]
cFosMouse Hippocampus1.87[5]
Fosl2Mouse Hippocampus1.47 (trend)[5]
Wnt signaling pathway genesRat Hippocampal Slices (Aβ-treated)Upregulated (rescued expression)[1]
Regeneration-associated genesRat Prefrontal Cortex and CerebellumEnhanced expression[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflows for the experimental protocols described in the subsequent section.

TTK21_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CSP-TTK21 CSP-TTK21 This compound This compound CSP-TTK21->this compound Cellular Uptake CBP/p300 CBP/p300 This compound->CBP/p300 Activates Histones Histones CBP/p300->Histones Acetylates CREB CREB CBP/p300->CREB Co-activates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin_Remodeling Chromatin Remodeling (Euchromatin) Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Wnt_Genes Wnt Pathway Genes Gene_Transcription->Wnt_Genes Neurogenesis_Genes Neurogenesis & Plasticity Genes Gene_Transcription->Neurogenesis_Genes pCREB p-CREB pCREB->Gene_Transcription Promotes

Figure 1. this compound Signaling Pathway. Max Width: 760px.

Experimental_Workflow cluster_synthesis CSP-TTK21 Preparation cluster_analysis Biological Analysis Glucose Glucose Hydrothermal_Synthesis Hydrothermal_Synthesis Glucose->Hydrothermal_Synthesis CSP CSP Hydrothermal_Synthesis->CSP Conjugation Conjugation CSP->Conjugation TTK21_Synthesis This compound Synthesis TTK21_Synthesis->Conjugation CSP-TTK21 CSP-TTK21 Conjugation->CSP-TTK21 Cell_Culture_or_Animal_Model Cell Culture or Animal Model Treatment CSP-TTK21 Treatment Cell_Culture_or_Animal_Model->Treatment Tissue_Harvesting Cell/Tissue Harvesting Treatment->Tissue_Harvesting Histone_Extraction Histone Extraction Tissue_Harvesting->Histone_Extraction RNA_Extraction RNA Extraction Tissue_Harvesting->RNA_Extraction ChIP Chromatin Immunoprecipitation Tissue_Harvesting->ChIP IHC Immunohistochemistry Tissue_Harvesting->IHC Western_Blot Western Blot Histone_Extraction->Western_Blot Histone Acetylation Analysis qRT-PCR qRT-PCR RNA_Extraction->qRT-PCR Gene Expression Analysis ChIP->qRT-PCR Locus-specific Acetylation

Figure 2. General Experimental Workflow. Max Width: 760px.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound.

Synthesis and Conjugation of CSP-TTK21

Objective: To synthesize glucose-based carbon nanospheres (CSP) and conjugate them with this compound.

Materials:

  • D-Glucose

  • Deionized water

  • Teflon-lined autoclave

  • Ethanol (B145695)

  • Centrifuge

  • This compound (synthesized as per established chemical procedures)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Phosphate-buffered saline (PBS)

Protocol:

Part A: Synthesis of Carbon Nanospheres (CSP)

  • Prepare a 0.5 M aqueous solution of D-glucose.

  • Transfer 50 mL of the glucose solution into a 100 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it at 170°C for 6 hours.

  • Allow the autoclave to cool down to room temperature.

  • Collect the resulting brown precipitate by centrifugation at 10,000 x g for 15 minutes.

  • Wash the pellet three times with deionized water and twice with ethanol, with centrifugation steps in between.

  • Dry the final CSP product at 60°C overnight.

Part B: Conjugation of this compound to CSP

  • Disperse the synthesized CSP in MES buffer (pH 6.0) at a concentration of 1 mg/mL.

  • Activate the carboxyl groups on the surface of the CSP by adding EDC (final concentration 2 mM) and NHS (final concentration 5 mM).

  • Incubate the mixture for 30 minutes at room temperature with gentle stirring.

  • Centrifuge the activated CSP at 10,000 x g for 15 minutes and wash with cold MES buffer to remove excess EDC/NHS.

  • Immediately resuspend the activated CSP in PBS (pH 7.4).

  • Add this compound (dissolved in a minimal amount of DMSO and diluted in PBS) to the activated CSP suspension. The molar ratio of this compound to CSP should be optimized, but a starting point of 10:1 can be used.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring, followed by overnight incubation at 4°C.

  • Quench the reaction by adding a small amount of Tris buffer.

  • Purify the CSP-TTK21 conjugate by repeated centrifugation and washing with PBS to remove unconjugated this compound.

  • Resuspend the final CSP-TTK21 product in a suitable buffer for in vitro or in vivo studies and store at -20°C.

In Vitro Histone Acetyltransferase (HAT) Assay

Objective: To measure the direct effect of this compound on the enzymatic activity of CBP/p300.

Materials:

  • Recombinant human CBP or p300 enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA (with a radiolabeled or fluorescent tag)

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader

Protocol:

  • Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate (e.g., 10 µM), and Acetyl-CoA (e.g., 1 µM).

  • Add varying concentrations of this compound (e.g., 0-300 µM) or vehicle control (DMSO) to the reaction mixture.

  • Initiate the reaction by adding the recombinant CBP or p300 enzyme (e.g., 50 ng).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction (e.g., by adding acetic acid).

  • Quantify the amount of acetylated histone peptide. For a radioactive assay, this can be done by spotting the reaction mixture onto P81 phosphocellulose paper, washing away unincorporated [³H]Acetyl-CoA, and measuring the retained radioactivity using a scintillation counter. For a fluorescent assay, measure the fluorescence signal according to the kit manufacturer's instructions.

  • Plot the HAT activity as a function of this compound concentration to determine the dose-response relationship.

Western Blot for Histone Acetylation

Objective: To determine the levels of specific histone acetylation marks in cells or tissues treated with CSP-TTK21.

Materials:

  • Cells or tissues treated with CSP-TTK21 or vehicle control

  • Histone extraction buffer

  • 0.4 N Sulfuric acid

  • Trichloroacetic acid (TCA)

  • Acetone

  • BCA protein assay kit

  • SDS-PAGE gels (15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K14, anti-acetyl-H4K12, anti-total H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Perform histone extraction from treated and control samples using an acid extraction method.

  • Quantify the protein concentration of the histone extracts using a BCA assay.

  • Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins on a 15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the association of specific histone acetylation marks with particular gene promoters or enhancers.

Materials:

  • Cells treated with CSP-TTK21 or vehicle control

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (B1666218)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator or micrococcal nuclease

  • Antibody against the histone modification of interest (e.g., anti-acetyl-H3K27)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR targeting specific genomic regions

Protocol:

  • Cross-link proteins to DNA in treated and control cells by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and lyse the cells to isolate the nuclei.

  • Fragment the chromatin into 200-1000 bp fragments by sonication or enzymatic digestion.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with the specific antibody or a negative control IgG overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA using phenol:chloroform extraction and ethanol precipitation.

  • Quantify the enrichment of specific DNA sequences using quantitative real-time PCR (qRT-PCR) with primers flanking the genomic region of interest.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the changes in mRNA levels of target genes in response to CSP-TTK21 treatment.

Materials:

  • Cells or tissues treated with CSP-TTK21 or vehicle control

  • RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • SYBR Green or TaqMan master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Protocol:

  • Extract total RNA from treated and control samples using a commercial kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qRT-PCR reactions in triplicate for each sample and gene, including the target gene(s) and a housekeeping gene for normalization.

  • Perform the qRT-PCR using a standard cycling protocol.

  • Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in the treated samples relative to the control samples.

Conclusion

This compound, particularly when delivered as CSP-TTK21, is a powerful tool for studying the roles of CBP/p300 in histone acetylation and gene transcription. Its ability to enhance histone acetylation and modulate the expression of genes involved in crucial biological processes, such as neurogenesis and memory, underscores its potential as a therapeutic agent for a range of disorders. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and other potential HAT activators, paving the way for novel epigenetic-based therapies.

References

An In-depth Technical Guide to CSP-TTK21 for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CSP-TTK21, a novel compound designed to penetrate the blood-brain barrier (BBB) and modulate neurological processes. We will delve into its mechanism of action, summarize key experimental findings, provide detailed experimental protocols, and visualize its signaling pathways and experimental workflows.

Core Concept: Overcoming the Blood-Brain Barrier with a Histone Acetyltransferase Activator

TTK21 is a small-molecule activator of the histone acetyltransferases (HATs) CBP and p300.[1][2][3] These enzymes play a crucial role in regulating gene expression related to synaptic plasticity, memory, and neurogenesis by adding acetyl groups to histone proteins, which relaxes chromatin structure and allows for transcription.[4][5][6] However, the ability of small molecules like this compound to cross the highly selective BBB is limited.

To overcome this challenge, this compound is conjugated with glucose-based carbon nanospheres (CSP).[1][2][3][7] This conjugation allows CSP-TTK21 to efficiently cross the BBB and reach various parts of the brain, including the hippocampus and frontal cortex, following systemic administration.[1][2][3][7] Once in the brain, CSP-TTK21 activates CBP/p300, leading to increased histone acetylation and the transcription of genes that promote synaptic health and cognitive function.[1][4]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for CSP-TTK21 involves the activation of the CBP/p300 signaling pathway. This leads to a cascade of events culminating in altered gene expression and improved neuronal function.

CSP-TTK21 Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on CSP-TTK21.

Table 1: In Vivo Studies of CSP-TTK21

Animal ModelDosageAdministration RouteKey Quantitative FindingsReference
Adult Mice20 mg/kgIntraperitoneal (i.p.)Increased histone acetylation in the hippocampus and frontal cortex. Extended memory duration in the Morris water maze.[1][2][3]
Adult Mice20 mg/kgOral (p.o.)Enhanced long-term potentiation comparable to intraperitoneal injection.[1]
Rat Model of Spinal Cord Injury10 mg/kgOral (p.o.), weeklyPromoted motor recovery and enhanced expression of regeneration-associated genes.[1]
THY-Tau22 Mouse Model (Alzheimer's)500 µ g/mouse Intraperitoneal (i.p.), 3 injections (1/week)Rescued H2B acetylome by 95% in tauopathic mice. Restored spatial memory and plasticity.[6]
Aβ-treated Rat Hippocampal SlicesNot specifiedBath applicationRescued Aβ-impaired long-term potentiation (LTP).[4][5]

Table 2: In Vitro Studies of this compound

Cell Line/SystemConcentrationEffectReference
SHSY-5Y cells50 µg/ml (CSP-TTK21)Induced histone hyperacetylation.[2][3]
In vitro HAT assay50-275 µMConcentration-dependent activation of CBP and p300 acetyltransferases.[1]
In vitro HAT assay100 µMPromoted self-acetylation of p300.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies.

A common experimental workflow for in vivo studies involving CSP-TTK21 is as follows:

Experimental_Workflow Administration CSP-TTK21 Administration (i.p. or p.o.) Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Administration->Behavioral_Testing Euthanasia Euthanasia and Tissue Collection Behavioral_Testing->Euthanasia Tissue_Processing Tissue Processing (Fixation, Sectioning) Euthanasia->Tissue_Processing Histological_Analysis Immunohistochemistry/ Immunofluorescence Tissue_Processing->Histological_Analysis Molecular_Analysis qRT-PCR / Western Blot / Chromatin Immunoprecipitation Tissue_Processing->Molecular_Analysis

In Vivo Experimental Workflow
  • CSP-TTK21 Administration:

    • Intraperitoneal (i.p.) Injection: CSP-TTK21 is dissolved in a suitable vehicle (e.g., saline) and administered via i.p. injection at the specified dosage (e.g., 20 mg/kg).[1][2][3][7]

    • Oral Gavage (p.o.): For oral administration, CSP-TTK21 is delivered directly into the stomach using a gavage needle.[1][8][9]

  • Tissue Collection and Processing:

    • Following the treatment period, animals are euthanized.

    • Brains are rapidly dissected, and specific regions (e.g., hippocampus, frontal cortex) are isolated.

    • For histological analysis, tissues are fixed (e.g., with paraformaldehyde), cryoprotected, and sectioned.[3]

    • For molecular analysis, tissues are fresh-frozen for subsequent RNA or protein extraction.

  • Immunohistochemistry/Immunofluorescence:

    • Brain sections are incubated with primary antibodies against specific markers of interest (e.g., acetylated histones like H2BK5ac, H3K14ac, or neuronal markers like DCX).[2][3][8]

    • Sections are then incubated with corresponding secondary antibodies conjugated to a fluorescent tag or an enzyme for colorimetric detection.

    • Imaging is performed using a confocal or fluorescence microscope.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from brain tissue and reverse-transcribed into cDNA.

    • qRT-PCR is performed using primers specific for genes of interest (e.g., neuroD1, BDNF, plasticity-related genes) to quantify their expression levels.[2][3]

  • Chromatin Immunoprecipitation (ChIP):

    • This technique is used to determine the association of specific proteins (e.g., acetylated histones) with particular genomic regions.

    • Freshly dissected tissues are treated to crosslink proteins to DNA.

    • Chromatin is sheared, and antibodies against the protein of interest are used to immunoprecipitate the protein-DNA complexes.

    • The associated DNA is then purified and quantified by qPCR to assess the enrichment of the protein at specific gene promoters.[3]

  • Behavioral Assays (Morris Water Maze):

    • This task is used to assess spatial learning and memory in rodents.

    • Mice are trained to find a hidden platform in a circular pool of water.

    • Memory retention is evaluated by measuring the time spent in the target quadrant where the platform was previously located.[1]

  • Electrophysiology (Long-Term Potentiation - LTP):

    • Acute hippocampal slices are prepared from treated and control animals.

    • Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region.

    • LTP, a cellular correlate of learning and memory, is induced by high-frequency stimulation. The magnitude and stability of LTP are measured to assess synaptic plasticity.[4][5]

Concluding Remarks

CSP-TTK21 represents a promising therapeutic strategy for neurodegenerative diseases by effectively delivering a CBP/p300 activator to the brain. Its ability to cross the BBB and modulate the epigenetic landscape opens new avenues for treating conditions associated with cognitive decline and neuronal damage. The data summarized in this guide highlight its potential to enhance synaptic plasticity, promote neurogenesis, and improve memory. Further research and clinical development are warranted to fully explore the therapeutic utility of this innovative compound.

References

TTK21's effect on neurogenesis and neural stem cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Effects of TTK21 on Neurogenesis and Neural Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modulation of neurogenesis in the adult brain holds significant therapeutic potential for neurodegenerative diseases and cognitive decline. This compound, a novel small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), has emerged as a promising compound in this field. Due to its inability to permeate cell membranes, this compound is conjugated with glucose-based carbon nanospheres (CSP) to create CSP-TTK21, enabling it to cross the blood-brain barrier and exert its biological effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on neural stem cells and neurogenesis, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular pathways.

Core Mechanism of Action: CBP/p300 Histone Acetyltransferase Activation

This compound functions as a specific activator of the CBP/p300 lysine (B10760008) acetyltransferases.[1][5][6] These enzymes play a crucial role in epigenetic regulation by adding acetyl groups to histone proteins, primarily histones H3 and H4.[1] This acetylation neutralizes the positive charge of lysine residues, relaxing the chromatin structure and making DNA more accessible for transcription. By enhancing CBP/p300 activity, CSP-TTK21 promotes the expression of genes critical for neuronal function, plasticity, and development.[1][7] In vivo studies have demonstrated that administration of CSP-TTK21 leads to a significant increase in histone acetylation in various brain regions, including the hippocampus and frontal cortex.[2][3]

Signaling Pathway for this compound-Mediated Neurogenesis

TTK21_Pathway cluster_0 Cellular Entry & Action cluster_1 Transcriptional Regulation cluster_2 Cellular & Functional Outcomes This compound CSP-TTK21 (Oral/IP) BBB Blood-Brain Barrier & Cell Membrane This compound->BBB Crosses CBP_p300 CBP/p300 Activation BBB->CBP_p300 Activates Acetylation Increased Histone Acetylation CBP_p300->Acetylation Histones Histone (H2B, H3, H4) Histones->Acetylation CREB CREB Signaling Pathway Acetylation->CREB Stimulates Wnt Wnt Signaling Pathway Acetylation->Wnt Upregulates Genes Target Genes: - NeuroD1 - BDNF CREB->Genes Promotes Transcription Diff Differentiation & Maturation Genes->Diff NSC Neural Stem Cells NSC->Diff Favors Prolif Proliferation (Reduced) NSC->Prolif Neurons DCX+ Immature Neurons Diff->Neurons Branching Increased Dendritic Length & Branching Neurons->Branching Memory Enhanced Long-Term Memory Branching->Memory

Caption: this compound signaling cascade from cellular entry to functional outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound
ParameterCompoundCell LineConcentration RangeEffectCitation
CBP/p300 ActivationThis compound-50-275 µMConcentration-dependent activation[1]
Histone H3 AcetylationThis compoundHeLa50-275 µMNo significant increase (impermeable)[2][8]
Histone H3K14 AcetylationCSP-TTK21SH-SY5Y50 µg/mlTime-dependent increase (max at 12h)[2]
Table 2: In Vivo Effects of CSP-TTK21 in Mice
ParameterDosageAdministrationTime PointBrain RegionEffectCitation
Histone Acetylation (H2Bac)20 mg/kgi.p.3 daysDorsal Hippocampus1.39-fold increase (p = 0.0432)[2]
Histone Acetylation (H3ac)20 mg/kgi.p.3 daysDorsal Hippocampus1.47-fold increase (p = 0.0119)[2]
Histone Acetylation (H4K12ac)20 mg/kgp.o.84 hoursHippocampusSignificant increase[1][9]
BrdU Incorporation20 mg/kgi.p.1.5 daysDentate GyrusReduced (antiproliferative effect)[2][3][5]
DCX+ Neuron Dendrite Length20 mg/kgi.p.3 daysDentate Gyrus176.9 µm (vs. 141.1 µm in control, p = 0.0177)[5]
neuroD1 mRNA Levels20 mg/kgi.p.1.5 daysHippocampus~1.6-fold increase (p < 0.05)[10]
bdnf mRNA Levels20 mg/kgi.p.3 daysHippocampus~1.7-fold increase (p < 0.01)[10]
Long-Term Memory20 mg/kgi.p.16 days-Persistent memory vs. controls[2]

Effects on Neural Stem Cells: A Shift from Proliferation to Differentiation

CSP-TTK21 exerts a nuanced effect on the neural stem cell pool in the subgranular zone (SGZ) of the dentate gyrus.[2] Studies using BrdU (bromodeoxyuridine) to label dividing cells show that at early time points (1.5 days post-injection), CSP-TTK21 treatment leads to a reduction in BrdU incorporation.[2][5] This suggests that CBP/p300 activation has an anti-proliferative effect, guiding neural progenitors to exit the cell cycle.[2]

Instead of promoting proliferation, CSP-TTK21 drives the differentiation and maturation of these progenitors.[3] This is evidenced by a significant increase in the expression of NeuroD1, a transcription factor crucial for neuronal differentiation, and Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin required for the terminal differentiation and survival of new neurons.[2][3] The activation of CBP/p300 enriches acetylated histones on the proximal promoters of these genes, enhancing their transcription.[3]

Logical Flow: Proliferation vs. Differentiation

Proliferation_Differentiation cluster_input Input cluster_process Process cluster_output Outcome CSP_this compound CSP-TTK21 NSC_Pool Neural Stem Cell Pool (in Subgranular Zone) CSP_this compound->NSC_Pool Acts on Proliferation Proliferation (BrdU+ cells) NSC_Pool->Proliferation Reduces Differentiation Differentiation & Maturation (DCX+, NeuroD1+, BDNF+) NSC_Pool->Differentiation Promotes

Caption: CSP-TTK21 shifts the balance from proliferation to differentiation.

Impact on Neurogenesis: Enhancing Neuronal Maturation

The primary effect of CSP-TTK21 on adult neurogenesis is the promotion of maturation for newly generated neurons.[2] Immunohistochemical analysis reveals that CSP-TTK21 treatment leads to the formation of doublecortin (DCX)-positive immature neurons that are significantly longer and more highly branched than those in control animals.[2][3] This indicates an accelerated and enhanced maturation process, leading to a more complex dendritic arbor. This structural enhancement is believed to contribute to the improved integration of new neurons into existing hippocampal circuits and is correlated with functional benefits, such as the extension of long-term memory.[2][5]

Detailed Experimental Protocols

Animal Studies and Compound Administration
  • Animal Models: Studies typically utilize adult male B57BL6/6J mice or Sprague-Dawley rats.[2][4]

  • Compound Preparation: this compound is conjugated to glucose-derived carbon nanospheres (CSP) to ensure blood-brain barrier penetration.[4] The resulting CSP-TTK21 is suspended in a vehicle solution (e.g., saline).

  • Administration:

    • Intraperitoneal (i.p.) Injection: CSP-TTK21 is administered at a dosage of 20 mg/kg body weight.[2][6] Control animals receive CSP alone.

    • Oral Gavage (p.o.): CSP-TTK21 has been shown to be effective when administered orally at 10-20 mg/kg.[1][4][9] Efficacy is comparable to i.p. administration for inducing histone acetylation and functional recovery in spinal cord injury models.[4]

Immunohistochemistry (IHC) and Immunofluorescence (IF)
  • Tissue Preparation: Following euthanasia at defined time points (e.g., 1.5, 3, or 21 days post-injection), animals are transcardially perfused with 4% paraformaldehyde (PFA).[9] Brains are extracted, post-fixed in PFA, and cryoprotected. 20-μm-thick cryosections are prepared.[2][11]

  • Staining for Maturation (DCX): Sections are incubated with a primary antibody against Doublecortin (DCX). A secondary antibody conjugated to a reporter enzyme (for DAB staining) or a fluorophore (for IF) is used for visualization.[2][5]

  • Staining for Proliferation (BrdU): For cell proliferation studies, mice are injected with BrdU (100 mg/kg, i.p.) according to specific protocols (e.g., twice a day for 3 days).[2] DNA denaturation is required before incubation with an anti-BrdU antibody.[2]

  • Staining for Histone Acetylation: Primary antibodies specific for acetylated histone marks (e.g., acetyl-H2BK5, acetyl-H3K14) are used on brain sections.[2][10]

  • Imaging and Quantification: Images are captured using confocal or fluorescence microscopy. Quantification involves counting the number of positive cells per section or measuring dendritic length and branching using software like ImageJ.[2][5]

In Vivo Experimental Workflow

Experimental_Workflow cluster_treatment Phase 1: Treatment cluster_collection Phase 2: Tissue Collection cluster_analysis Phase 3: Analysis A Adult Mice (B57BL6/6J) B CSP-TTK21 Administration (20 mg/kg, i.p. or p.o.) A->B C BrdU Injection (Optional) (100 mg/kg, i.p.) B->C D Euthanasia at Time Point (e.g., 1.5d, 3d, 21d) C->D E Perfusion & Brain Extraction D->E F Cryosectioning (20 µm) E->F G Immunohistochemistry (Antibodies: anti-DCX, anti-BrdU) F->G H qRT-PCR (Genes: bdnf, neuroD1) F->H I Microscopy & Quantification G->I J Data Interpretation I->J

Caption: A typical workflow for in vivo analysis of CSP-TTK21 effects.

Western Blotting
  • Application: Used to quantify histone acetylation levels in cell cultures or dissected brain tissue.

  • Protocol:

    • Cells (e.g., SH-SY5Y) are treated with CSP-TTK21 (e.g., 50 µg/ml) for various durations (6, 12, 24h).[2]

    • Histones are purified from cell lysates.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody against a specific acetylated histone (e.g., acetyl-H3K14) and a loading control (e.g., total H3).[2][12]

    • A secondary antibody conjugated to HRP is used, and bands are visualized by chemiluminescence.

Quantitative Real-Time PCR (qRT-PCR)
  • Application: Used to measure mRNA expression levels of target genes.

  • Protocol:

    • Mice are treated and the hippocampus is dissected at specified time points (e.g., 1.5 or 3 days).[10]

    • Total RNA is extracted from the tissue.

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using primers specific for target genes (neuroD1, bdnf) and a reference gene (e.g., RNA pol II).[10]

    • Relative expression is calculated as fold change compared to the control group.[10]

Conclusion and Future Directions for Drug Development

The small molecule this compound, when delivered to the brain via carbon nanospheres, is a potent modulator of adult hippocampal neurogenesis. By activating CBP/p300, it epigenetically promotes a genetic program that shifts neural stem cells from a proliferative state to one of differentiation and maturation. This results in the growth of more structurally complex new neurons, which correlates with enhanced long-term memory.

For drug development professionals, CSP-TTK21 represents a promising therapeutic strategy. Its efficacy via oral administration is a significant advantage for clinical translation.[4][9] Future research should focus on optimizing delivery systems, evaluating long-term safety profiles, and exploring its therapeutic potential in animal models of neurodegenerative diseases like Alzheimer's, where neurogenesis is impaired.[7][13] The ability of CSP-TTK21 to restore the expression of plasticity-related genes disrupted by amyloid-beta further strengthens its candidacy as a disease-modifying agent.[1]

References

The Therapeutic Potential of TTK21 in Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, with a pressing need for novel therapeutic strategies that can modify the disease course. Emerging evidence points to the therapeutic potential of TTK21, a small-molecule activator of the histone acetyltransferases (HATs) CBP and p300. In preclinical studies, this compound, particularly when delivered across the blood-brain barrier via conjugation with a glucose-based carbon nanosphere (CSP-TTK21), has demonstrated the ability to ameliorate key pathological features of AD. By modulating the epigenome, CSP-TTK21 restores histone acetylation, rectifies aberrant gene expression profiles, enhances synaptic plasticity, and improves cognitive function in animal models of AD. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with the therapeutic exploration of this compound in Alzheimer's disease.

Core Mechanism of Action

This compound functions as a specific activator of the lysine (B10760008) acetyltransferases (KATs) CREB-binding protein (CBP) and its paralog p300.[1][2] These enzymes play a crucial role in regulating gene expression by catalyzing the acetylation of histone proteins, which leads to a more open chromatin structure and facilitates transcription. In the context of Alzheimer's disease, the function of CBP/p300 is often compromised, leading to a cascade of detrimental downstream effects.[1][2] this compound, by directly activating CBP/p300, aims to counteract this hypoacetylation and restore transcriptional homeostasis. To overcome the challenge of delivering this compound across the blood-brain barrier, it is conjugated to a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21.[3][4]

Quantitative Data on the Efficacy of CSP-TTK21

Preclinical studies in rodent models of Alzheimer's disease have generated significant quantitative data supporting the therapeutic potential of CSP-TTK21. These findings are summarized in the tables below.

Table 1: Restoration of Gene Expression in the Hippocampus of a Tauopathy Mouse Model (THY-Tau22)
Gene Regulation CategoryNumber of Genes Dysregulated in Tauopathy ModelNumber of Genes Rescued by CSP-TTK21Percentage of RescueKey Rescued GenesReference
Down-regulated Genes>2500 (in learning mice)Approximately half of the hippocampal transcriptome~50%Klotho, Neurotensin, Immediate Early Genes (e.g., c-Fos, Egr-1)[5][6]
Table 2: Rescue of Amyloid-β-Induced Gene Expression Changes in Rat Hippocampal Slices
Gene Regulation CategoryNumber of Genes Dysregulated by Aβ(1-42)Number of Genes Rescued by CSP-TTK21Key Signaling Pathways AffectedReference
Down-regulated Genes2317Wnt signaling pathway[3]
Up-regulated Genes209Inflammation-related pathways[3]
Table 3: Effects of CSP-TTK21 on Histone Acetylation in the THY-Tau22 Mouse Model
Histone MarkObservation in Tauopathy ModelEffect of CSP-TTK21 TreatmentQuantitative RescueReference
H2B Acetylation (H2Bac)Significant decrease in the hippocampusIncreased H2B acetylation levels at decreased peaks, CBP enhancers, and Transcription Start Sites (TSS)95% rescue of the H2B acetylome[5][6]
H3K27 Acetylation (H3K27ac)No significant changeNo significant modulationN/A[5][6]
Table 4: Improvement in Cognitive Function in the THY-Tau22 Mouse Model
Behavioral TestDeficit in Tauopathy ModelEffect of CSP-TTK21 TreatmentReference
Morris Water MazeImpaired spatial learning and memoryRestoration of spatial memory deficits[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

In Vitro HAT Activation Assay
  • Objective: To determine the direct activating effect of this compound on CBP and p300 histone acetyltransferase activity.

  • Method:

    • Recombinant CBP or p300 enzyme is incubated with core histones as a substrate.

    • The reaction mixture includes [3H]-acetyl-CoA as a cofactor.

    • Varying concentrations of this compound (typically 50-275 µM) dissolved in DMSO are added to the reaction.

    • The reaction is allowed to proceed at 30°C for a specified time.

    • The reaction is stopped, and the histones are spotted onto filter paper.

    • The filter paper is washed to remove unincorporated [3H]-acetyl-CoA.

    • The amount of [3H]-acetate incorporated into the histones is quantified using a scintillation counter.

    • Data is expressed as fold activation relative to a DMSO vehicle control.

Animal Model and Treatment
  • Model: THY-Tau22 transgenic mice, which overexpress a mutated form of human tau protein, leading to tauopathy and cognitive deficits.

  • Treatment Regimen:

    • 8-month-old male THY-Tau22 mice are used.

    • CSP-TTK21 is administered via intraperitoneal (i.p.) injection.

    • A typical dosing regimen involves three injections per week.

    • The vehicle control group receives injections of CSP alone.

    • Wild-type littermates serve as an additional control group.

Morris Water Maze for Spatial Memory Assessment
  • Objective: To evaluate the effect of CSP-TTK21 on spatial learning and memory.

  • Protocol:

    • A circular pool is filled with opaque water and a hidden platform is submerged just below the surface.

    • Mice are trained over several days to find the hidden platform using spatial cues around the room.

    • Parameters recorded during training include escape latency (time to find the platform) and path length.

    • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation Analysis
  • Objective: To identify genome-wide changes in histone acetylation in response to CSP-TTK21 treatment.

  • Method:

    • Hippocampal tissue is dissected from treated and control mice.

    • Chromatin is cross-linked with formaldehyde (B43269) and sonicated to generate DNA fragments.

    • Antibodies specific for acetylated histones (e.g., H2Bac) are used to immunoprecipitate the chromatin.

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is sequenced, and the reads are mapped to the mouse genome.

    • Peak calling algorithms are used to identify regions of histone acetylation enrichment.

RNA Sequencing (RNA-seq) for Gene Expression Analysis
  • Objective: To determine the transcriptional changes induced by CSP-TTK21.

  • Method:

    • Total RNA is extracted from hippocampal tissue.

    • mRNA is enriched and converted to a cDNA library.

    • The cDNA library is sequenced.

    • The sequencing reads are aligned to the mouse reference genome.

    • Differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to treatment.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the therapeutic strategy.

TTK21_Signaling_Pathway cluster_AD Alzheimer's Disease Pathology cluster_this compound Therapeutic Intervention with CSP-TTK21 AD_Pathology CBP/p300 Dysfunction Histone_Hypoacetylation Histone Hypoacetylation AD_Pathology->Histone_Hypoacetylation Altered_Gene_Expression Altered Gene Expression Histone_Hypoacetylation->Altered_Gene_Expression Synaptic_Dysfunction Synaptic Dysfunction Altered_Gene_Expression->Synaptic_Dysfunction Cognitive_Decline Cognitive Decline Synaptic_Dysfunction->Cognitive_Decline This compound CSP-TTK21 CBP_p300_Activation CBP/p300 Activation This compound->CBP_p300_Activation CBP_p300_Activation->AD_Pathology Inhibits Histone_Hyperacetylation Restored Histone Acetylation CBP_p300_Activation->Histone_Hyperacetylation Gene_Expression_Normalization Normalized Gene Expression Histone_Hyperacetylation->Gene_Expression_Normalization Synaptic_Plasticity_Restoration Enhanced Synaptic Plasticity Gene_Expression_Normalization->Synaptic_Plasticity_Restoration Cognitive_Improvement Cognitive Improvement Synaptic_Plasticity_Restoration->Cognitive_Improvement

Caption: Signaling pathway of this compound in Alzheimer's disease.

Experimental_Workflow_this compound cluster_animal_model Animal Model & Treatment cluster_behavioral Behavioral Analysis cluster_molecular Molecular & Epigenomic Analysis cluster_data Data Analysis & Outcome Animal_Model THY-Tau22 Mouse Model (8 months old) Treatment CSP-TTK21 or Vehicle (CSP) (i.p. injections, 3x/week) Animal_Model->Treatment MWM Morris Water Maze (Spatial Learning & Memory) Treatment->MWM Tissue_Collection Hippocampal Tissue Dissection Treatment->Tissue_Collection Outcome Assessment of Therapeutic Efficacy: - Cognitive Improvement - Gene Expression Rescue - Histone Acetylation Restoration MWM->Outcome RNAseq RNA Sequencing (Gene Expression) Tissue_Collection->RNAseq ChIPseq ChIP-Sequencing (Histone Acetylation) Tissue_Collection->ChIPseq Data_Analysis Bioinformatic Analysis of RNA-seq & ChIP-seq Data RNAseq->Data_Analysis ChIPseq->Data_Analysis Data_Analysis->Outcome

Caption: Experimental workflow for evaluating this compound in a mouse model.

Conclusion and Future Directions

The preclinical data strongly suggest that the CBP/p300 activator this compound, when formulated as CSP-TTK21, holds significant promise as a disease-modifying therapy for Alzheimer's disease. Its ability to reverse epigenetic and transcriptional dysregulation, leading to improved synaptic function and cognition in a relevant animal model, provides a solid foundation for further development. Future research should focus on long-term safety and efficacy studies, exploration of optimal dosing regimens, and the potential for combination therapies. Ultimately, the translation of these promising preclinical findings into clinical trials will be a critical step in determining the therapeutic utility of this compound for patients with Alzheimer's disease.

References

TTK21: A Technical Guide for Studying Epigenetic Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TTK21, a potent small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs). It is designed to serve as a comprehensive resource for researchers utilizing this compound to investigate the role of histone acetylation in various biological processes, from neuroregeneration to cognitive function.

Introduction to this compound

This compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-N-propoxy-benzamide) is a selective activator of the CBP/p300 family of histone acetyltransferases.[1][2] These enzymes play a critical role in epigenetic regulation by catalyzing the transfer of acetyl groups to lysine (B10760008) residues on histone tails. This modification typically neutralizes the positive charge of histones, leading to a more relaxed chromatin structure and enhanced gene transcription. Due to the central role of CBP/p300 in regulating gene expression programs essential for synaptic plasticity, memory, and neuronal health, this compound has emerged as a valuable chemical tool.[3][4]

A key challenge with this compound is its limited cell permeability on its own.[1] To overcome this, it is often conjugated with glucose-based carbon nanospheres (CSP), creating CSP-TTK21.[1][5] This conjugation allows the molecule to efficiently cross the blood-brain barrier and cell membranes, making it suitable for both in vitro and in vivo applications.[1][5] Research has demonstrated that CSP-TTK21 administration can promote neurogenesis, extend memory duration, and facilitate axonal regeneration in animal models of spinal cord injury and neurodegenerative diseases.[1][6][7]

Mechanism of Action

This compound functions by directly activating the acetyltransferase activity of both CBP and its functional ortholog, p300.[1] This activation is concentration-dependent and is thought to involve the induction of p300/CBP autoacetylation.[1][8] The subsequent increase in histone acetylation, particularly on H2B, H3, and H4 tails, alters the chromatin landscape.[1][2][7] This epigenetic remodeling facilitates the recruitment of transcription factors and RNA polymerase, leading to the expression of genes involved in neuronal function, plasticity, and regeneration.[4][6][9]

TTK21_Mechanism_of_Action This compound This compound CBP_p300 CBP/p300 (Histone Acetyltransferases) This compound->CBP_p300 Activates Autoacetylation Autoacetylation CBP_p300->Autoacetylation Histones Histones (H2B, H3, H4) CBP_p300->Histones Acetylates Autoacetylation->CBP_p300 Enhances Activity Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Transcription Gene Transcription (e.g., Plasticity, Regeneration Genes) Chromatin->Transcription In_Vivo_Workflow cluster_analysis Downstream Analysis start Start: Animal Model (e.g., SCI, Tauopathy) treatment CSP-TTK21 Treatment (i.p. or oral) start->treatment behavior Behavioral Analysis (e.g., Morris Water Maze, BMS) treatment->behavior collection Tissue Collection (Brain, Spinal Cord) behavior->collection histology Histology / IHC (e.g., ac-H3, DCX) collection->histology molecular Molecular Biology (Western Blot, qRT-PCR) collection->molecular interpretation Data Interpretation & Conclusion histology->interpretation molecular->interpretation CSP_Delivery_Workflow cluster_formulation Formulation This compound This compound CSP_this compound CSP-TTK21 (Conjugate) This compound->CSP_this compound CSP CSP (Carbon Nanosphere) CSP->CSP_this compound Admin Systemic Administration (i.p. / oral) CSP_this compound->Admin BBB Crosses Blood-Brain Barrier Admin->BBB Neuron Enters Neuron BBB->Neuron Nucleus Nuclear Translocation Neuron->Nucleus Target Target Engagement (CBP/p300) Nucleus->Target

References

Understanding the Downstream Targets of TTK21 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream molecular targets and signaling pathways affected by the activation of TTK21, a novel small-molecule activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. Due to its limited cell permeability, this compound is often conjugated with a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21, which can efficiently cross the blood-brain barrier and cell membranes.[1][2][3] This guide synthesizes findings from key research to elucidate the mechanism of action, downstream genetic and cellular effects, and the experimental protocols used to ascertain these findings.

Core Mechanism: CBP/p300 Histone Acetyltransferase Activation

This compound functions as a direct activator of the lysine (B10760008) acetyltransferase (KAT) activity of CBP and its functional ortholog, p300.[1][4] These enzymes play a critical role in epigenetic regulation by transferring an acetyl group to lysine residues on histone tails. This process, known as histone acetylation, neutralizes the positive charge of histones, relaxing the chromatin structure and generally leading to increased gene transcription. The primary and most immediate downstream effect of this compound activation is the hyperacetylation of core histones, particularly H3 and H4 in vitro, and H2B and H3 in vivo.[1][5]

TTK21_Core_Pathway cluster_0 Cellular Entry cluster_1 Nuclear Action This compound This compound CSP_this compound CSP-TTK21 (Conjugate) This compound->CSP_this compound Conjugation CBP_p300 CBP/p300 (Histone Acetyltransferases) CSP_this compound->CBP_p300 Activates Histones Core Histones (H2B, H3, H4) CBP_p300->Histones Acetylates Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetylated_Histones Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Promotes

Caption: Core signaling pathway of this compound activation.

Quantitative Analysis of Downstream Effects

The activation of CBP/p300 by this compound initiates a cascade of measurable downstream events, from enzyme activation and histone modification to changes in gene expression.

Data Presentation

Table 1: In Vitro Concentration-Dependent Activation of CBP/p300 by this compound

Concentration (µM) Target Enzyme Effect Source
50 - 275 CBP & p300 Concentration-dependent activation [1][6]
100 p300 Promotes self-acetylation [6]

| 250 - 275 | CBP & p300 | Maximal activation observed |[1] |

Table 2: In Vivo Histone Acetylation Changes Induced by CSP-TTK21 (20 mg/kg)

Brain Region Histone Mark Fold Increase vs. Control Source
Dorsal Hippocampus Tetra-acetylated H2B (H2Bac) 1.39 [1]
Dorsal Hippocampus Acetylated H3 (H3ac) 1.47 [1]
Dorsal Hippocampus H4K12 acetylation 1.40 [1]
Brainstem Tetra-acetylated H2B (H2Bac) 1.72 [1]

| Brainstem | Acetylated H3 (H3ac) | 1.58 |[1] |

Table 3: Summary of Key Downstream Target Genes of this compound Activation

Gene Function / Pathway Context Observed Effect Source
NeuroD1 Neuronal differentiation marker Adult Neurogenesis Increased mRNA levels [1]
BDNF Neurotrophin for neuronal survival & differentiation Adult Neurogenesis Increased mRNA levels [1]
Wnt Signaling Genes Synaptic health and cognitive function Alzheimer's Disease (Aβ treatment) Upregulation of pathway-associated genes [6]
Inflammation Genes Neuroinflammatory response Alzheimer's Disease (Aβ treatment) Potential downregulation [6]
ATF3, SPRR1a, cJUN, KLF7, GAP43 Regeneration-Associated Genes (RAGs) Spinal Cord Injury (SCI) Enhanced expression [7]

| Synaptic Plasticity Genes | Learning and memory | Alzheimer's Disease (Aβ treatment) | Rescued expression of 17 downregulated genes |[8] |

Key Downstream Signaling Pathways and Cellular Outcomes

Activation of this compound impacts several critical neurological processes by modulating specific gene expression programs.

Neurogenesis and Neuronal Differentiation

In the adult brain, CSP-TTK21 treatment promotes the maturation and differentiation of neuronal progenitors in the dentate gyrus.[1] This is achieved by increasing histone acetylation on the proximal promoters of key neurogenic genes, leading to their enhanced transcription.

TTK21_Neurogenesis_Targets cluster_genes Target Gene Expression cluster_outcomes Cellular Outcomes This compound CSP-TTK21 CBP_p300 CBP/p300 Activation This compound->CBP_p300 Promoter_Ac Promoter Hyperacetylation CBP_p300->Promoter_Ac BDNF BDNF mRNA Promoter_Ac->BDNF NeuroD1 NeuroD1 mRNA Promoter_Ac->NeuroD1 Differentiation Neuronal Progenitor Differentiation & Maturation BDNF->Differentiation NeuroD1->Differentiation Neuron_Morphology Formation of Long, Highly Branched Neurons Differentiation->Neuron_Morphology

Caption: Downstream genetic targets in neurogenesis.

This process results in tangible morphological changes, including the formation of long and highly branched doublecortin-positive neurons, and is associated with an extension of long-term memory duration.[1]

Axonal Regeneration in Spinal Cord Injury (SCI)

Following spinal cord injury, this compound activation has been shown to reawaken a dormant regenerative gene expression program.[7] This intervention promotes the expression of several well-established Regeneration-Associated Genes (RAGs) in dorsal root ganglia sensory neurons.

TTK21_Regeneration_Targets cluster_genes Specific RAGs Upregulated This compound CSP-TTK21 CBP_p300 CBP/p300 Activation in DRG Neurons This compound->CBP_p300 RAGs Increased Expression of Regeneration-Associated Genes (RAGs) CBP_p300->RAGs ATF3 ATF3 RAGs->ATF3 SPRR1a SPRR1a RAGs->SPRR1a cJUN cJUN RAGs->cJUN KLF7 KLF7 RAGs->KLF7 GAP43 GAP43 RAGs->GAP43 Outcome Axon Growth, Sprouting & Synaptic Plasticity RAGs->Outcome

Caption: Downstream genetic targets in axonal regeneration.

The upregulation of these RAGs contributes to enhanced motor and sensory axon growth, sprouting, and synaptic plasticity in chronic SCI models.[7]

Neuroprotection and Synaptic Plasticity

In the context of neurodegenerative disease models, such as Alzheimer's, CSP-TTK21 demonstrates a neuroprotective role. It ameliorates amyloid-beta (Aβ)-impaired long-term potentiation (LTP), a cellular correlate of learning and memory.[4][6] Mechanistically, this compound activation rescues the expression of a large number of synaptic plasticity- and memory-related genes that are otherwise suppressed by Aβ pathology.[4][8] This includes the upregulation of genes in the Wnt signaling pathway and the potential downregulation of neuroinflammatory genes, thereby restoring synaptic health.[6]

Experimental Protocols and Methodologies

The characterization of this compound's downstream targets relies on a combination of biochemical, molecular, and cellular assays.

Experimental_Workflow cluster_prep Preparation & Treatment cluster_analysis Downstream Analysis start In Vitro (Cells: SH-SY5Y, HeLa) or In Vivo (Mice, Rats) treatment Administer CSP-TTK21 (e.g., 20 mg/kg, IP or PO) or Vehicle Control start->treatment harvest Harvest Tissues (Brain, Spinal Cord) or Cell Lysates treatment->harvest protein_analysis Protein Extraction harvest->protein_analysis rna_analysis RNA Extraction harvest->rna_analysis tissue_analysis Tissue Fixation & Sectioning harvest->tissue_analysis wb Western Blot (Anti-acetyl-H3, etc.) protein_analysis->wb qpcr RT-qPCR / RNA-seq rna_analysis->qpcr ihc Immunohistochemistry/ Immunofluorescence tissue_analysis->ihc

Caption: General experimental workflow for assessing this compound targets.

In Vitro HAT Activation Assay
  • Objective: To measure the direct effect of this compound on CBP/p300 enzyme activity.

  • Methodology: Recombinant CBP or p300 is incubated with core histones, radiolabeled Acetyl-CoA, and varying concentrations of this compound (or DMSO as a control). The reaction products are resolved using SDS-PAGE. The gel is then exposed to a phosphor screen (fluorography) or the acetylated histones are captured on a filter membrane to quantify radioactivity.

  • Key Reagents: Purified CBP/p300, core histones, [³H]Acetyl-CoA, this compound (dissolved in DMSO).

  • Reference: [1]

Cell-Based Histone Acetylation Assays
  • Objective: To determine if CSP-TTK21 can enter cells and induce histone acetylation.

  • Cell Lines: SH-SY5Y (human neuroblastoma) or HeLa cells.[1][3]

  • Methodology (Western Blot): Cells are treated with CSP-TTK21 (e.g., 50 µg/ml) for various durations (6-24 hours). Histones are acid-extracted from cell nuclei. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14) and total histones (e.g., anti-H3) as a loading control.[1][3]

  • Methodology (Immunofluorescence): Cells grown on coverslips are treated as above, then fixed, permeabilized, and incubated with a primary antibody against an acetylated histone mark, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI, and images are captured via fluorescence microscopy.[1][3]

In Vivo Administration and Tissue Analysis
  • Objective: To assess the effects of systemic CSP-TTK21 administration on the central nervous system.

  • Animal Models: B57BL6/6J male mice or rat models of spinal cord injury.[1][7]

  • Administration: CSP-TTK21 is administered via intraperitoneal (IP) injection or oral gavage (PO) at doses typically around 10-20 mg/kg.[2][6][7] Control animals receive the CSP vehicle alone.

  • Tissue Processing: At specified time points post-injection (e.g., 1.5 to 21 days), animals are euthanized. Brains and other organs are harvested, fixed with paraformaldehyde, and processed for cryosectioning.[1]

  • Analysis (Immunohistochemistry): Brain sections are stained with antibodies against acetylated histones (e.g., anti-acetylated-H2BK5) to map the regions of HAT activation. For neurogenesis studies, antibodies against markers like BrdU and Doublecortin (DCX) are used.[1][9]

Gene Expression Analysis
  • Objective: To identify and quantify changes in the transcription of downstream target genes.

  • Methodology (RT-qPCR): RNA is extracted from specific brain regions (e.g., hippocampus) or cell populations. It is then reverse-transcribed into cDNA. Quantitative PCR is performed using primers specific to target genes (BDNF, NeuroD1, etc.) to measure their relative expression levels compared to housekeeping genes.[1]

  • Methodology (RNA-sequencing): For a global view of transcriptional changes, RNA-seq is performed on tissue from treated vs. control groups. This allows for the identification of differentially expressed genes and pathway analysis, as demonstrated in studies rescuing Aβ-induced deficits.[4][8]

Electrophysiology
  • Objective: To measure functional changes in synaptic plasticity.

  • Methodology: Acute hippocampal slices are prepared from rats. Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region. Long-term potentiation (LTP) is induced using high-frequency stimulation protocols. The effect of CSP-TTK21 on basal synaptic transmission and on the magnitude and stability of LTP is measured, particularly in the presence of Aβ oligomers.[4][8]

References

Unraveling the Molecular Cascade: A Technical Guide to TTK21-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning TTK21-induced gene expression. Tailored for researchers, scientists, and drug development professionals, this document details the core signaling pathway, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Core Concepts: this compound as an Epigenetic Modulator

This compound is a small-molecule activator of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] These enzymes play a critical role in chromatin remodeling and gene regulation by catalyzing the transfer of acetyl groups to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure that is permissive for transcription.

For effective in vivo application, particularly in targeting the central nervous system, this compound is conjugated to a glucose-based carbon nanosphere (CSP).[1][2] This conjugation facilitates its passage across the blood-brain barrier and cellular membranes, enabling it to reach its nuclear targets.[1][2] The primary mechanism of action of CSP-TTK21 is the enhancement of CBP/p300 auto-acetylation and the subsequent acetylation of histones, primarily H3 and H4, at specific lysine residues. This epigenetic modification leads to the transcriptional activation of a host of genes involved in crucial cellular processes.

The this compound Signaling Pathway: From Enzyme Activation to Gene Expression

The molecular pathway of this compound-induced gene expression is a direct cascade of events initiated by the activation of CBP/p300. The subsequent histone acetylation and gene transcription are downstream consequences of this primary activation.

TTK21_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSP-TTK21_ext CSP-TTK21 CSP-TTK21_cyt CSP-TTK21 CSP-TTK21_ext->CSP-TTK21_cyt Cellular Uptake This compound This compound CSP-TTK21_cyt->this compound Nuclear Translocation CBP_p300 CBP/p300 This compound->CBP_p300 Activation Histones Histones (H3, H4) CBP_p300->Histones Histone Acetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Promotes Chromatin Condensed Chromatin Chromatin->Open_Chromatin Gene_Expression Target Gene Expression Open_Chromatin->Gene_Expression Enables

Diagram 1: The core signaling pathway of this compound.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on CBP/p300 activation, histone acetylation, and the expression of downstream target genes.

Concentration (μM)CBP Activation (Fold Change vs. DMSO)p300 Activation (Fold Change vs. DMSO)
50~1.5~1.5
100~2.0~2.0
200~2.5~2.5
275~3.0~3.0
Table 1: In Vitro Concentration-Dependent Activation of CBP and p300 by this compound.
TreatmentHistone MarkFold Change in AcetylationBrain Region
CSP-TTK21H3K9ac~2.16Layer 5 Cortical Neurons
CSP-TTK21H3K27ac~1.70Raphe Neurons
CSP-TTK21H3K9ac~1.87DRG Neurons
Table 2: In Vivo Effects of CSP-TTK21 on Histone Acetylation.[1]
GeneFold Change in Expression (CSP-TTK21 vs. CSP)Cell Type/Context
Atf3~2.18DRG Neurons
Sprr1a~1.90DRG Neurons
cJun~1.33DRG Neurons
Klf7~1.88DRG Neurons
Gap43~3.94DRG Neurons
Wnt10bIncreasedHippocampal Slices (Aβ-treated)
Adrb2Restored to control levelsHippocampal Slices (Aβ-treated)
TGFβRestored to control levelsHippocampal Slices (Aβ-treated)
ATF5Restored to control levelsHippocampal Slices (Aβ-treated)
Table 3: CSP-TTK21-Induced Changes in Regeneration-Associated and Other Genes.[1]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the molecular pathway of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the direct effect of this compound on the enzymatic activity of CBP and p300.

HAT_Assay_Workflow cluster_workflow In Vitro HAT Assay Workflow start Start reagents Prepare Reaction Mix: - Recombinant CBP/p300 - Histone Substrate (e.g., H3/H4) - Acetyl-CoA (radiolabeled or with fluorescent tag) - Assay Buffer start->reagents add_this compound Add this compound or Vehicle (DMSO) to reaction mix reagents->add_this compound incubate Incubate at 30-37°C add_this compound->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detect Acetylated Histones: - SDS-PAGE and Autoradiography (for radiolabeled Acetyl-CoA) - Filter Binding Assay - Fluorescence/Colorimetric measurement stop_reaction->detection analysis Quantify and Compare Activity detection->analysis end End analysis->end

Diagram 2: Workflow for an in vitro HAT assay.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant CBP or p300 enzyme, a histone substrate (e.g., core histones or a specific histone peptide), and radiolabeled ([14C] or [3H]) or fluorescently tagged Acetyl-CoA in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

  • Compound Addition: Add this compound dissolved in DMSO to the reaction mixture at various concentrations. A DMSO-only control should be included.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes) to allow the acetylation reaction to proceed.

  • Detection: Stop the reaction and detect the incorporation of the acetyl group. For radiolabeled Acetyl-CoA, this can be done by separating the proteins by SDS-PAGE and detecting the radiolabel by autoradiography, or by spotting the reaction mixture onto P81 phosphocellulose paper, washing away unincorporated Acetyl-CoA, and measuring the retained radioactivity using a scintillation counter. For non-radioactive methods, a specific antibody against the acetylated lysine residue can be used in an ELISA-based format, or a coupled enzymatic reaction can be used to measure the production of Coenzyme A.

  • Data Analysis: Quantify the signal from each reaction and normalize it to the DMSO control to determine the fold activation by this compound.

In Vivo Administration and Tissue Analysis

This protocol describes the administration of CSP-TTK21 to animal models and subsequent analysis of target tissues.

Protocol:

  • Animal Model: Utilize appropriate animal models (e.g., mice or rats) relevant to the research question (e.g., wild-type for basic mechanism studies, or disease models for therapeutic efficacy).

  • CSP-TTK21 Administration: Administer CSP-TTK21 via an appropriate route, such as intraperitoneal (i.p.) or oral (p.o.) gavage. The dosage and frequency will depend on the specific study design (e.g., a single dose or chronic weekly injections). A control group receiving only the CSP vehicle is essential.

  • Tissue Harvesting: At the desired time point post-administration, euthanize the animals and harvest the tissues of interest (e.g., brain, spinal cord).

  • Histone Extraction and Western Blotting: Extract histones from the harvested tissues and perform Western blotting using antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3, anti-acetyl-H4) to assess global changes in histone acetylation.

  • Immunohistochemistry/Immunofluorescence: Perfuse-fix the animals and process the tissues for immunohistochemistry or immunofluorescence using antibodies against acetylated histones or specific protein products of this compound-induced genes. This allows for the visualization of changes in specific cell types within the tissue.

  • RNA Extraction and Gene Expression Analysis: Extract total RNA from the tissues and perform quantitative real-time PCR (qRT-PCR), microarray, or RNA-sequencing to analyze the expression levels of target genes.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if the increased histone acetylation occurs at the promoter regions of specific genes, providing a direct link between the epigenetic modification and gene activation.

ChIP_Workflow cluster_workflow Chromatin Immunoprecipitation (ChIP) Workflow start Start crosslink Cross-link proteins to DNA in vivo with formaldehyde (B43269) start->crosslink lyse Lyse cells and isolate nuclei crosslink->lyse sonicate Sonicate chromatin to ~200-1000 bp fragments lyse->sonicate immunoprecipitate Immunoprecipitate with antibody specific to acetylated histone mark sonicate->immunoprecipitate reverse_crosslink Reverse cross-links and purify DNA immunoprecipitate->reverse_crosslink analyze Analyze purified DNA by qPCR using primers for target gene promoters reverse_crosslink->analyze end End analyze->end

Diagram 3: Workflow for a ChIP experiment.

Protocol:

  • Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells/tissues and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark of interest (e.g., anti-acetyl-H3K9).

  • Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated beads.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.

  • DNA Purification: Purify the DNA.

  • Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the promoter regions of the target genes of interest. An enrichment of the target promoter sequence in the immunoprecipitated DNA compared to a control (e.g., input chromatin or a mock IP with a non-specific antibody) indicates increased histone acetylation at that specific genomic location.

Conclusion

This compound represents a powerful tool for probing the roles of CBP/p300 and histone acetylation in various biological processes. Its mechanism of action is direct and leads to predictable downstream effects on gene expression. The experimental approaches outlined in this guide provide a robust framework for investigating the molecular consequences of this compound treatment in both in vitro and in vivo settings. For researchers in neurobiology, oncology, and other fields where epigenetic regulation is a key factor, understanding the molecular pathway of this compound is crucial for designing and interpreting experiments aimed at modulating gene expression for therapeutic benefit.

References

TTK21: A Novel CBP/p300 Activator and its Impact on Synaptic Plasticity and Memory Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The intricate processes of synaptic plasticity and memory formation are fundamentally linked to epigenetic regulation, particularly histone acetylation. The histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical co-activators that play a pivotal role in these neuronal functions.[1][2][3] Deficits in their activity are associated with cognitive decline and various neurodegenerative diseases.[1][3][4] This whitepaper provides a comprehensive technical overview of TTK21, a novel small-molecule activator of CBP/p300. Due to its limited cell permeability, this compound is often conjugated with glucose-based carbon nanospheres (CSP) to create CSP-TTK21, a formulation capable of crossing the blood-brain barrier.[5][6][7][8][9] This document details the mechanism of action of this compound, its demonstrated effects on synaptic plasticity, memory enhancement, and neurogenesis, and provides detailed experimental protocols and quantitative data from key studies.

Core Mechanism of Action: CBP/p300-Mediated Histone Acetylation

This compound functions as a direct activator of the histone acetyltransferase activity of CBP and its functional ortholog p300.[5][7] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA. The resulting "relaxed" chromatin structure, or euchromatin, allows for greater access by transcription factors and RNA polymerase, thereby promoting the expression of genes crucial for neuronal function.[2][10]

The activation of CBP/p300 by this compound leads to increased acetylation of histones, particularly H2B, H3, and H4.[5][6][11] This epigenetic modification upregulates the transcription of a host of genes involved in synaptic plasticity, neuronal differentiation, and memory consolidation, such as the neurotrophin BDNF and the differentiation marker NeuroD1.[5][8]

This compound This compound CBP_p300 CBP/p300 (Histone Acetyltransferases) This compound->CBP_p300 Activates Histones Histones (H2B, H3) CBP_p300->Histones Acetylates AcetylatedHistones Acetylated Histones RelaxedChromatin Relaxed Chromatin (Euchromatin) AcetylatedHistones->RelaxedChromatin Promotes Chromatin Condensed Chromatin (Heterochromatin) Chromatin->Histones Contains GeneTranscription Transcription of Plasticity-Related Genes (e.g., BDNF, NeuroD1) RelaxedChromatin->GeneTranscription Enables NeuronalFunction Enhanced Synaptic Plasticity & Memory Formation GeneTranscription->NeuronalFunction Leads to

Caption: Core signaling pathway of this compound action.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative results from in vitro and in vivo studies investigating the effects of this compound and CSP-TTK21.

Table 1: In Vitro CBP/p300 Activation and Cellular Effects
ParameterTargetCompoundConcentrationResultReference
HAT ActivityCBP & p300This compound250-275 µMMaximal activation[5][7]
Histone AcetylationHistone H3 (H3K14ac)CSP-TTK2150 µg/mlTime-dependent increase (max at 12h)[5][9]
Cell Permeability-This compound (alone)50-275 µMIneffective at penetrating cell membrane[6][10]
Table 2: In Vivo Effects on Histone Acetylation and Neurogenesis
ParameterBrain RegionCompound/DoseResultp-valueReference
H2B AcetylationDorsal HippocampusCSP-TTK21 (20 mg/kg)1.39-fold increasep = 0.0432[5]
H3 AcetylationDorsal HippocampusCSP-TTK21 (20 mg/kg)1.47-fold increasep = 0.0119[5]
BrdU+ CellsDentate GyrusCSP-TTK21 (20 mg/kg)36.6% decrease (antiproliferative)p = 0.0383[5]
Dendritic Branching (DCX+)Dorsal HippocampusCSP-TTK21 (20 mg/kg)Significant increase at 60, 90, 120 µmp < 0.05[9]
Table 3: Impact on Axonal Growth and Synaptic Plasticity in Spinal Cord Injury (SCI) Model
ParameterMeasurementControl (CSP)CSP-TTK21p-valueReference
CST Axon GrowthRostral Distance (µm)-329.8 ± 41.4438.3 ± 40.4p < 0.0001[12]
CST Axon RetractionCaudal Distance (µm)-548.6 ± 58.7-366.2 ± 54.6p < 0.05[12]
Synaptic BoutonsvGlut1+ boutons on motor neuronsBaselineIncreased number-[12]
Table 4: Effects on Memory and Cognition
ModelBehavioral TestCompound/DoseKey FindingReference
Adult Wild-Type MiceMorris Water MazeCSP-TTK21 (20 mg/kg)Memory extended to 16 days post-acquisition[5]
Tauopathy Mouse ModelSpatial Memory TasksCSP-TTK21Restored spatial memory and plasticity deficits[13][14]
Aβ-Treated Hippocampal SlicesElectrophysiology (LTP)CSP-TTK21Ameliorated Aβ-impaired Long-Term Potentiation (LTP)[1][6]

Impact on Synaptic Plasticity and Axonal Growth

CSP-TTK21 has demonstrated significant effects on promoting synaptic plasticity, a fundamental process for learning and memory. In rat hippocampal slices, CSP-TTK21 rescues long-term potentiation (LTP) that has been impaired by amyloid-beta (Aβ) oligomers, suggesting a therapeutic potential for Alzheimer's disease.[1][4][6] This rescue of synaptic function is dependent on new protein synthesis and is correlated with the restored expression of numerous synaptic plasticity-related genes.[1][4]

Furthermore, in a chronic spinal cord injury (SCI) model, systemic administration of CSP-TTK21 promoted a significant regenerative response.[12] This included reduced axonal retraction and enhanced growth of corticospinal tract (CST) axons.[12] The treatment also increased the sprouting of raphe-spinal axons and led to a higher number of excitatory (vGlut1-positive) synaptic boutons on motor neurons below the injury site, indicating the formation of new, functional synaptic connections.[12]

cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Outcome Control Control Slices (Vehicle) Stim High-Frequency Stimulation (HFS) Control->Stim Abeta Aβ-Treated Slices Abeta->Stim Abeta_this compound Aβ-Treated Slices + CSP-TTK21 Abeta_this compound->Stim Record Record fEPSP (Field Excitatory Postsynaptic Potential) Stim->Record LTP_Normal Normal LTP Record->LTP_Normal from Control LTP_Impaired Impaired LTP Record->LTP_Impaired from Aβ LTP_Rescued Rescued LTP Record->LTP_Rescued from Aβ+this compound

Caption: Experimental workflow for assessing this compound's effect on LTP.

Role in Neurogenesis and Memory Enhancement

Pharmacological activation of CBP/p300 by CSP-TTK21 directly influences adult neurogenesis in the hippocampus.[5][8][9] Studies show that treatment promotes the formation of highly branched, mature neurons (doublecortin-positive) in the subgranular zone of the dentate gyrus.[5][8][9] Concurrently, it reduces the proliferation of progenitor cells (BrdU incorporation), suggesting that CBP/p300 activation shifts the balance from proliferation towards the maturation and differentiation of adult neuronal progenitors.[5][8]

This enhancement of neurogenesis and synaptic plasticity translates into tangible cognitive benefits. In healthy adult mice, while CSP-TTK21 did not improve initial learning in a spatial memory task, it significantly extended the duration of the memory.[5][8] This finding is critical, as it suggests that CBP/p300 activation strengthens the consolidation and persistence of long-term memories.[5] In a mouse model of tauopathy, CSP-TTK21 treatment was able to reverse deficits in spatial memory and plasticity, rescuing nearly 95% of the H2B acetylome and re-establishing the expression of key memory-enhancing genes.[13]

Day0 Day 0: Inject CSP or CSP-TTK21 Day1_5 Day 1.5: Inject BrdU (Proliferation Marker) Day0->Day1_5 1.5 days Day21 Day 21: Sacrifice & Analyze (Survival/Differentiation) Day0->Day21 21 days Day3 Day 3: Sacrifice & Analyze (DCX, BrdU) Day1_5->Day3 1.5 days Analysis Immunohistochemistry: Quantify DCX+ branching & BrdU+ cells Day3->Analysis Day21->Analysis

Caption: Experimental workflow for neurogenesis studies.

Experimental Protocols

In Vitro HAT Assays
  • Objective: To measure the direct activation of CBP and p300 by this compound.

  • Methodology: Filter-binding assays and in-gel fluorography studies are performed. Recombinant CBP or p300 is incubated with core histones, [³H]acetyl-CoA, and varying concentrations of this compound (or DMSO as a control).

  • Filter-Binding Assay: The reaction mixture is spotted onto P81 phosphocellulose filter paper. After washing to remove unincorporated [³H]acetyl-CoA, the radioactivity retained on the filter (representing acetylated histones) is measured by liquid scintillation counting.

  • In-Gel Fluorography: Following the HAT reaction, proteins are separated by SDS-PAGE. The gel is then treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled, acetylated histones.[5]

Cell Culture and Immunoblotting
  • Objective: To assess the ability of CSP-TTK21 to induce histone acetylation in a cellular context.

  • Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y).[5][9]

  • Treatment: Cells are treated with CSP-TTK21 (e.g., 50 µg/ml) or CSP alone for various durations (e.g., 6, 12, 24 hours).[5][9]

  • Histone Extraction: Histones are acid-extracted from the cell nuclei.

  • Immunoblotting: Extracted histones are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for acetylated histone marks (e.g., acetyl-H3K14) and total histone H3 (as a loading control).[5][10]

Animal Studies and Drug Administration
  • Animals: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • CSP-TTK21 Formulation: this compound is covalently conjugated to glucose-based carbon nanospheres.

  • Administration:

    • Intraperitoneal (i.p.) Injection: CSP-TTK21 is suspended in a suitable vehicle (e.g., saline) and administered at a dose of ~20 mg/kg.[5][6]

    • Oral Gavage (p.o.): Recent studies have shown that oral administration of CSP-TTK21 is also effective, inducing LTP and promoting functional recovery in SCI models comparably to i.p. injection.[15][16]

Immunohistochemistry (IHC) and Immunofluorescence (IF)
  • Objective: To visualize and quantify changes in histone acetylation and neurogenesis markers in the brain.

  • Tissue Preparation: Following treatment, animals are transcardially perfused with 4% paraformaldehyde (PFA). Brains are dissected, post-fixed, and cryoprotected. 20-40 µm thick cryosections are prepared.

  • Staining: Sections are incubated with primary antibodies against targets like acetylated-H2BK5, acetylated-H3K14, or Doublecortin (DCX).[5] This is followed by incubation with fluorescently-labeled secondary antibodies. Nuclei are counterstained with Hoechst or DAPI.

  • Imaging and Analysis: Images are captured using a confocal microscope. Quantification of fluorescence intensity or cell counting is performed using image analysis software.

Morris Water Maze (MWM)
  • Objective: To assess spatial learning and long-term memory.

  • Protocol: Mice are trained over several days to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation.

  • Treatment: CSP-TTK21 or vehicle is administered during the training period.

  • Probe Test: At various time points after training (e.g., 2 days and 16 days), the platform is removed, and memory retention is assessed by measuring the time spent in the target quadrant where the platform was previously located.[5][10]

Conclusion and Future Directions

This compound, particularly when delivered via carbon nanospheres, is a potent pharmacological tool for enhancing CBP/p300 HAT activity in the central nervous system. The evidence strongly indicates that this activation promotes synaptic plasticity, enhances the consolidation and duration of long-term memory, and stimulates the maturation of adult-born neurons.[5][9] Its ability to rescue synaptic and cognitive deficits in models of neurodegeneration and promote regeneration after physical injury highlights its significant therapeutic potential.[12][13][14]

Future research should focus on optimizing oral delivery formulations, exploring the full transcriptional and epigenomic landscape altered by this compound in different disease contexts, and conducting long-term safety and efficacy studies in more complex animal models. The direct stimulation of acetyltransferase function with molecules like this compound represents a promising strategy for developing novel treatments for a range of neurological disorders characterized by cognitive decline and neuronal damage.[5]

References

A Technical Guide to Foundational Research on p300/CBP Activators, Featuring TTK21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and memory formation. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the foundational research on p300/CBP activators, with a particular focus on the small molecule TTK21. We will delve into the experimental methodologies used to characterize these activators, present quantitative data from key studies, and illustrate the core signaling pathways and experimental workflows.

Introduction to p300/CBP and Their Activation

The paralogous proteins p300 and CBP are master regulators of gene expression. They function by acetylating histone proteins, which leads to a more relaxed chromatin structure, thereby facilitating gene transcription.[1] Beyond histones, p300/CBP can also acetylate a wide array of non-histone proteins, modulating their activity and stability. Their involvement in crucial signaling pathways, such as the Wnt and CREB pathways, underscores their importance in cellular homeostasis.

The development of small molecule activators of p300/CBP, such as this compound, has opened new avenues for therapeutic intervention in diseases characterized by hypoacetylation. This compound is a novel activator that has shown promise in preclinical models of neurodegenerative diseases and spinal cord injury.[2][3] To facilitate its passage across the blood-brain barrier, this compound is often conjugated with a glucose-based carbon nanosphere (CSP), forming CSP-TTK21.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound.

Parameter Value Assay Reference
In vitro p300/CBP Activation50-275 µMHistone Acetyltransferase (HAT) Assay[2]
Induction of p300 auto-acetylation100 µMIn vitro auto-acetylation assay[5]

Table 1: In Vitro Efficacy of this compound

Model System Compound Dose Route Effect Reference
Wild-type miceCSP-TTK2120 mg/kgIPIncreased histone acetylation in hippocampus and frontal cortex[2]
Spinal cord injury rat modelCSP-TTK2110 mg/kgOral (gavage)Improved motor function and histone acetylation[2][6]
SH-SY5Y neuronal cellsCSP-TTK2150 µg/mLIn vitroIncreased histone H3 acetylation

Table 2: In Vivo and Cell-Based Efficacy of CSP-TTK21

Gene/Protein Fold Change Condition Model System Reference
Histone H2B acetylation1.39CSP-TTK21 treatmentDorsal hippocampus of mice[5]
Histone H3 acetylation1.47CSP-TTK21 treatmentDorsal hippocampus of mice[5]
Wnt signaling pathway genesUpregulatedCSP-TTK21 treatment in the presence of Aβ(1–42)Hippocampal slices[2]

Table 3: Effects of CSP-TTK21 on Histone Acetylation and Gene Expression

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of p300/CBP activators.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of a compound to directly activate the enzymatic activity of p300/CBP.

Materials:

  • Recombinant p300 or CBP protein

  • Histone H3 or H4 substrate

  • Acetyl-CoA (containing a radiolabeled or fluorescent tag)

  • This compound or other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation fluid and counter (for radioactive assays) or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone substrate, and the test compound (e.g., this compound at concentrations ranging from 50-275 µM).

  • Initiate the reaction by adding recombinant p300/CBP protein and Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding an equal volume of 2x SDS-PAGE loading buffer).

  • Separate the reaction products by SDS-PAGE.

  • Quantify the incorporation of the labeled acetyl group into the histone substrate using autoradiography or fluorescence imaging.

Cell-Based Histone Acetylation Assay (Immunofluorescence)

This method visualizes and quantifies changes in histone acetylation within cells upon treatment with a p300/CBP activator.

Cell Line: SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics)

  • CSP-TTK21

  • 4% paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a specific acetylated histone mark (e.g., anti-acetyl-Histone H3)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed SH-SY5Y cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with CSP-TTK21 (e.g., 50 µg/mL) or vehicle control for the desired time (e.g., 24 hours).

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the fluorescence intensity to determine the level of histone acetylation.

In Vivo Spinal Cord Injury (SCI) Model and Treatment

This protocol describes the induction of a spinal cord injury in a rodent model and subsequent treatment with a p300/CBP activator.

Animal Model: Adult female Sprague-Dawley rats.

Procedure:

  • SCI Induction: Anesthetize the animal and perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord. Induce a contusion or transection injury using a standardized impactor device or surgical blade.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics, antibiotics, and manual bladder expression.

  • Treatment: Administer CSP-TTK21 (e.g., 10 mg/kg) or vehicle control via oral gavage or intraperitoneal (IP) injection at specified time points post-injury (e.g., weekly).

  • Behavioral Assessment: Evaluate locomotor recovery using a standardized scale such as the Basso Mouse Scale (BMS) for locomotion at regular intervals. The BMS is a 9-point scale that assesses hindlimb movements, coordination, and paw placement.[7][8][9]

  • Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue for histological analysis to assess tissue sparing, axonal regeneration, and histone acetylation levels.

RNA Sequencing of Hippocampal Slices

This protocol outlines the procedure for analyzing gene expression changes in response to CSP-TTK21 treatment in hippocampal tissue.

Materials:

  • Acutely prepared hippocampal slices from rats or mice.

  • Artificial cerebrospinal fluid (aCSF).

  • CSP-TTK21.

  • RNA extraction kit.

  • Next-generation sequencing platform.

Procedure:

  • Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF.

  • Treat the slices with CSP-TTK21 or vehicle control for a specified duration.

  • Isolate the CA1 region of the hippocampus.

  • Extract total RNA from the tissue using a commercial kit.

  • Assess RNA quality and quantity.

  • Prepare cDNA libraries from the extracted RNA.

  • Perform high-throughput sequencing using a next-generation sequencing platform.

  • Analyze the sequencing data to identify differentially expressed genes between the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving p300/CBP and a typical experimental workflow for evaluating a p300/CBP activator.

p300_CBP_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Wnt, Growth Factors) Receptor Membrane Receptor Extracellular_Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., β-catenin, CREB) Signaling_Cascade->Transcription_Factor Activation p300_CBP p300/CBP Transcription_Factor->p300_CBP Recruits Histones Histones p300_CBP->Histones Acetylation (HAT activity) This compound This compound This compound->p300_CBP Activates Chromatin_Remodeling Chromatin Remodeling (Relaxed State) Histones->Chromatin_Remodeling Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Gene_Transcription Cellular_Response Cellular Response (e.g., Neurogenesis, Memory) Gene_Transcription->Cellular_Response

Caption: p300/CBP Signaling Pathway Activation by this compound.

Experimental_Workflow In_Vitro_Assays In Vitro Assays (HAT Assay) Cell_Based_Assays Cell-Based Assays (e.g., SH-SY5Y cells) - Histone Acetylation (IF) - Gene Expression (qPCR) In_Vitro_Assays->Cell_Based_Assays Lead Compound Identification In_Vivo_Models In Vivo Animal Models (e.g., SCI, Neurodegeneration) Cell_Based_Assays->In_Vivo_Models Candidate Selection Treatment Treatment with CSP-TTK21 In_Vivo_Models->Treatment Behavioral_Analysis Behavioral Analysis (e.g., Basso Mouse Scale) Treatment->Behavioral_Analysis Molecular_Analysis Molecular & Histological Analysis - Histone Acetylation - Gene Expression (RNA-seq) - Axon Regeneration Treatment->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Behavioral_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental Workflow for Evaluating p300/CBP Activators.

Conclusion

The foundational research on p300/CBP activators like this compound has provided compelling evidence for their therapeutic potential in a range of diseases. This technical guide has summarized the key quantitative findings, detailed the essential experimental protocols, and visualized the underlying biological pathways and research workflows. By providing this comprehensive resource, we aim to facilitate further research and development in this promising field, ultimately accelerating the translation of these novel therapeutic strategies from the laboratory to the clinic.

References

The CBP/p300 Histone Acetyltransferase Activator TTK21: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview of the Discovery, Chemical Properties, and Mechanism of Action of a Novel Epigenetic Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTK21 is a novel small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), enzymes pivotal in the regulation of gene expression and chromatin architecture.[1][2][3] This technical guide provides an in-depth overview of the discovery, chemical properties, and biological activity of this compound. It details the experimental protocols for its synthesis and for in vitro and in vivo characterization, presents its chemical and physical properties in a structured format, and visualizes its mechanism of action and experimental workflows. Notably, this compound's therapeutic potential is being explored in neurological contexts, where its ability to modulate histone acetylation has shown promise in promoting neurogenesis, enhancing memory, and facilitating spinal cord repair.[2][4][5] Due to its limited cell permeability, this compound is often conjugated with glucose-based carbon nanospheres (CSPs) to enable its passage across the blood-brain barrier for in vivo applications.[2][6]

Discovery and Synthesis

This compound, chemically identified as N-(4-chloro-3-trifluoromethyl-phenyl)-2-N-propoxy-benzamide, was developed as a derivative of the first-generation HAT activator, CTPB.[1][7] Its synthesis originates from salicylic (B10762653) acid, as depicted in the following workflow.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from salicylic acid.[1]

TTK21_Synthesis Salicylic_Acid Salicylic Acid (A) Reflux Reflux (3-4h) Salicylic_Acid->Reflux Iodopropane Iodopropane (B) Iodopropane->Reflux K2CO3 Anhydrous K2CO3 K2CO3->Reflux Acetone (B3395972) Acetone Acetone->Reflux Intermediate_C Intermediate C Reflux->Intermediate_C Purification1 Purification (Ethyl Acetate (B1210297)/Hexane) Intermediate_C->Purification1 Reaction2 Reaction at 0°C Purification1->Reaction2 Potassium_Tert_Butoxide Potassium t-butoxide Potassium_Tert_Butoxide->Reaction2 DMSO DMSO DMSO->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthesis workflow of this compound from salicylic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide[8]
Molecular Formula C17H15ClF3NO2[8]
Molecular Weight 357.76 g/mol [6][8]
CAS Number 709676-56-2[6]
Appearance Solid[9]
Solubility DMSO: 72 mg/mL (201.25 mM)[4][6]
XLogP3 5.1[8]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 7[2]
Topological Polar Surface Area 38.3 Ų[8]

Mechanism of Action and Biological Activity

This compound functions as a direct activator of the histone acetyltransferases CBP and p300.[1][6] This activation leads to an increase in the acetylation of histone proteins, primarily H3 and H4, at specific lysine (B10760008) residues.[1][10] Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure. This "open" chromatin state facilitates the binding of transcription factors and the transcriptional machinery, ultimately leading to the expression of genes involved in processes such as neurogenesis and synaptic plasticity.[1][5]

TTK21_Mechanism This compound This compound CBP_p300 CBP/p300 HATs This compound->CBP_p300 activates Histones Histones (H3, H4) CBP_p300->Histones acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin promotes Chromatin Condensed Chromatin Chromatin->Open_Chromatin Transcription Gene Transcription (e.g., NeuroD1, BDNF) Open_Chromatin->Transcription enables Cellular_Response Cellular Response (Neurogenesis, Memory Enhancement) Transcription->Cellular_Response

Caption: Signaling pathway of this compound-mediated CBP/p300 activation.

In vitro studies have demonstrated a concentration-dependent activation of CBP and p300 by this compound, with maximal activation observed at a concentration of 275 µM.[1][4][6] While this compound alone exhibits poor cell permeability, its conjugation to glucose-based carbon nanospheres (CSP-TTK21) facilitates its entry into cells and across the blood-brain barrier.[1][2][11] In vivo studies using CSP-TTK21 have shown significant increases in histone acetylation in various brain regions, including the hippocampus and frontal cortex.[2] This has been correlated with enhanced neurogenesis, extended memory duration in mice, and promotion of axon regeneration in models of spinal cord injury.[1][2][4]

Experimental Protocols

Synthesis of this compound
  • Salicylic acid and iodopropane are dissolved in acetone and added to anhydrous K2CO3.[1]

  • The reaction mixture is refluxed for 3-4 hours.[1]

  • The solvent is evaporated, and the residue is treated with ethyl acetate and water.[1]

  • The organic extract is dried and evaporated to yield a crude product.[1]

  • The crude product is purified using a 1:20 mixture of ethyl acetate and hexane (B92381) as an eluent to yield the intermediate product C.[1]

  • Potassium tertiary butoxide is added to a solution of intermediate C in DMSO at 0°C to yield this compound.[1]

In Vitro Histone Acetyltransferase (HAT) Assays

This assay quantifies the incorporation of radiolabeled acetyl groups into histones.

  • Reaction Mixture: Highly purified HeLa core histones are incubated in HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT) with recombinant p300 or CBP.[1]

  • Treatment: this compound, dissolved in DMSO, is added to the reaction mixture at desired concentrations (e.g., 50, 100, 200, 275 µM).[1]

  • Initiation: The reaction is initiated by the addition of [3H]acetyl-CoA and incubated at 30°C for 10-30 minutes.[1]

  • Termination and Detection: The reaction mixture is spotted onto P81 phosphocellulose filters. The filters are washed to remove unincorporated [3H]acetyl-CoA, and the radioactivity retained on the filters, corresponding to acetylated histones, is measured using a scintillation counter.[1]

This assay visualizes the acetylation of histones.

  • Reaction: The HAT assay is performed as described for the filter-binding assay.[1]

  • Separation: The reaction products are separated by SDS-PAGE.[1]

  • Detection: The gel is treated with a fluorographic reagent, dried, and exposed to X-ray film to visualize the radiolabeled acetylated histones.[1]

Cell-Based Assays
  • Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured and treated with CSP-TTK21 (e.g., 50 µg/mL) for various time points (e.g., 6, 12, 24 hours).[1][2]

  • Histone Extraction: Histones are extracted from the treated cells using an acid extraction protocol.[1]

  • Western Blot Analysis: The extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14) and total histones (as a loading control).[1][2]

In Vivo Studies

InVivo_Workflow Animal_Model Animal Model (e.g., Mice, Rats) Treatment Treatment Administration (CSP-TTK21 or Vehicle Control) - Intraperitoneal (i.p.) - Oral Gavage (p.o.) Animal_Model->Treatment Dosage Dosage Regimen (e.g., 10-20 mg/kg weekly) Treatment->Dosage Behavioral_Tests Behavioral Assessments (e.g., Memory tasks, Motor function) Dosage->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Brain, Spinal Cord) Behavioral_Tests->Tissue_Collection Histological_Analysis Histological & Immunohistochemical Analysis (e.g., Histone Acetylation, Neuronal Markers) Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Analysis (e.g., Western Blot, qRT-PCR) Tissue_Collection->Biochemical_Analysis

Caption: A typical experimental workflow for in vivo studies with CSP-TTK21.

  • Animals: Studies have utilized mouse and rat models to investigate the effects of this compound on neurogenesis, memory, and spinal cord injury.[1][4]

  • Drug Formulation: this compound is conjugated to glucose-based carbon nanospheres (CSP) to facilitate its delivery across the blood-brain barrier.[2]

  • Administration: CSP-TTK21 is administered via intraperitoneal (i.p.) injection or oral gavage at doses ranging from 10 to 20 mg/kg.[6]

  • Treatment Schedule: Treatment can range from a single dose to weekly administrations for several weeks, depending on the experimental design.[6]

  • Behavioral Analyses: Cognitive functions are assessed using tasks such as the Morris water maze for spatial memory.[12] Motor function recovery after spinal cord injury is evaluated using behavioral scales.[4]

  • Immunohistochemistry: Brain and spinal cord tissues are collected and analyzed by immunohistochemistry to assess levels of histone acetylation, expression of neuronal markers (e.g., DCX for neurogenesis), and axonal growth.[2][4]

  • Biochemical Analyses: Western blotting and quantitative real-time PCR (qRT-PCR) are used to measure changes in protein levels and gene expression of relevant targets in the brain and spinal cord tissue.[13]

Quantitative Data Summary

ParameterValueAssay/MethodSource
Maximal CBP/p300 Activation 275 µMIn vitro HAT assays[1][4][6]
In vitro Histone Targets H3 and H4Gel Fluorography[1][10]
CSP-TTK21 in vivo dose (mice) 20 mg/kg (i.p.)Immunohistochemistry, Behavioral tests[2]
CSP-TTK21 in vivo dose (rats) 10 mg/kg (oral)Motor recovery studies[6]
CSP-TTK21 cellular concentration 50 µg/mLWestern Blot (SH-SY5Y cells)[1][2]

Conclusion

This compound is a valuable research tool for investigating the roles of CBP/p300 in various biological processes. Its ability to activate these key epigenetic regulators has demonstrated significant therapeutic potential, particularly in the context of neurological disorders. The development of the CSP-TTK21 conjugate has been a critical advancement, enabling the in vivo exploration of CBP/p300 activation in the central nervous system. Further research is warranted to fully elucidate the therapeutic applications of this compound and to optimize its delivery and efficacy for potential clinical use. This technical guide provides a foundational resource for researchers and drug development professionals interested in leveraging the potential of this novel epigenetic modulator.

References

The Role of Glucose-Based Carbon Nanospheres (CSP) in Enhancing the Bioavailability and Efficacy of the CBP/p300 Activator TTK21: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of glucose-based carbon nanospheres (CSP) as a drug delivery system to enhance the bioavailability and therapeutic potential of TTK21, a novel small-molecule activator of the histone acetyltransferases (HATs) CBP and p300. The inherent challenges of this compound's poor cell permeability and its inability to cross the blood-brain barrier are addressed through its conjugation with CSPs, enabling its application in neurological research, including neurogenesis, memory enhancement, and spinal cord injury repair.

Introduction: The Therapeutic Promise and Bioavailability Hurdles of this compound

This compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-N-propoxy-benzamide) is a small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases.[1][2][3] These enzymes play a crucial role in epigenetic regulation by acetylating histone and non-histone proteins, which in turn regulates gene expression critical for synaptic plasticity, neurogenesis, and memory.[2][4] The therapeutic potential of activating CBP/p300 has been investigated for treating memory dysfunctions, neurodegenerative diseases like Alzheimer's, and promoting recovery from spinal cord injury.[2][5][6]

However, the clinical utility of this compound is hampered by a significant bioavailability challenge. In its unconjugated form, this compound is unable to effectively penetrate cell membranes to reach its nuclear targets.[2][7] This inherent impermeability necessitates a sophisticated delivery mechanism to unlock its therapeutic efficacy, particularly for central nervous system (CNS) applications, which require crossing the formidable blood-brain barrier (BBB).

CSP: A Nanocarrier for CNS Drug Delivery

To overcome the limitations of this compound, researchers have employed glucose-based carbon nanospheres (CSPs) as a drug delivery vehicle.[2][7] These nanospheres are biocompatible and possess the unique ability to cross the blood-brain barrier.[2][5] Conjugating this compound to CSPs creates a nanoscale drug delivery system (CSP-TTK21) that effectively transports the activator molecule across cellular and biological barriers.

The CSP-TTK21 Conjugate

This compound is chemically conjugated to the CSPs.[2] This conjugation has been confirmed through various analytical techniques, including infrared spectroscopy and Energy-Dispersive X-ray (EDX) analysis, which shows the presence of fluorine from this compound on the nanosphere.[2] Scanning electron microscopy confirms that the conjugated particle retains its spherical shape.[2] The resulting CSP-TTK21 complex is designed to be stable and capable of reaching various tissues after systemic administration.

Mechanism of Enhanced Bioavailability and Efficacy

The conjugation of this compound to CSPs fundamentally alters its pharmacokinetic profile, enabling it to reach its intracellular targets and exert its biological effects.

  • Blood-Brain Barrier Penetration : CSPs are able to ferry the conjugated this compound across the BBB, a critical step for treating neurological conditions.[5][6][7]

  • Cellular and Nuclear Uptake : While this compound alone is impermeable to cells, the CSP-TTK21 conjugate is readily taken up by neuronal cells, such as SH-SY5Y cells.[2][7] Following administration, the conjugate has been observed to localize within the cell nucleus, where its targets, CBP/p300, reside.[5]

  • Systemic Distribution : After intraperitoneal (i.p.) injection, CSP-TTK21 has been detected in the brain, liver, and spleen.[2][7] Studies have also demonstrated that oral administration of CSP-TTK21 is as effective as i.p. injection, highlighting its potential as an orally available therapeutic.[6][7][8]

  • Sustained Activity : The use of CSPs as a slow-release nanoparticle allows for weekly administration while maintaining stable activity levels in target tissues.[5]

Downstream Signaling and Biological Effects of CSP-TTK21

Once delivered to the cell nucleus, CSP-TTK21 activates CBP/p300, leading to a cascade of downstream effects that underpin its therapeutic action.

dot

Caption: CSP-TTK21 signaling cascade from delivery to therapeutic effect.

  • Histone Acetylation : CSP-TTK21 significantly increases the acetylation of histones H3 and H4 in vitro and in various brain regions in vivo, including the hippocampus, frontal cortex, and brainstem, as well as in the spinal cord.[2][7][8][9]

  • Gene Expression : This enhanced histone acetylation leads to changes in gene expression.

    • Upregulation : It upregulates genes involved in synaptic health, the Wnt signaling pathway, and Regeneration-Associated Genes (RAGs) like ATF3, SPRR1a, cJUN, KLF7, and GAP43.[5][7][10]

    • Downregulation : It can downregulate genes associated with inflammation, thereby reducing neuroinflammatory responses.[7]

  • Biological Outcomes : These molecular changes translate into significant physiological effects:

    • Neurogenesis : Promotes the differentiation and maturation of newly generated neurons.[2][7][9]

    • Synaptic Plasticity : Enhances long-term potentiation (LTP), a cellular correlate of learning and memory, and can ameliorate Aβ-impaired LTP.[4][7][8]

    • Functional Recovery : Leads to improvements in motor function in rat models of spinal cord injury and extends memory duration in mice.[6][7][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and CSP-TTK21.

Table 1: In Vitro Activity of this compound
ParameterConcentrationEffectReference
CBP/p300 Activation50-275 µMConcentration-dependent activation[7][9]
Maximal Effect275 µMMaximal activation of CBP/p300 HAT activity[1][9]
Cell Permeability50-275 µM (24h)Ineffective penetration of HeLa cell membranes[2][7]
Table 2: In Vivo Efficacy of CSP-TTK21
Administration Route & DoseAnimal ModelKey FindingsReference
20 mg/kg (single dose, i.p.)Wild-type MiceExtended memory duration; Increased H3 & H2B acetylation in hippocampus & brainstem[2][7]
20 mg/kg (single dose, p.o.)Wild-type MiceEnhanced LTP comparably to intraperitoneal injection[6][7]
10 mg/kg (weekly, p.o.)Rat (Spinal Cord Injury)Promoted motor recovery; Increased histone acetylation in the spinal cord[6][7]
20 mg/kg (weekly, i.p.)Mouse (Chronic Spinal Cord Injury)Enhanced expression of RAGs in DRG neurons; Increased H3K9ac in DRG neurons[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Synthesis and Conjugation of CSP-TTK21
  • CSP Synthesis : Glucose-derived carbon nanospheres are synthesized as previously described in the literature.

  • Activation : The CSPs are activated for conjugation.

  • Conjugation Reaction : this compound, dissolved in a solvent like dichloromethane (B109758) (DCM), is added dropwise to the activated CSP solution. The reaction mixture is stirred at room temperature for 8-9 hours.

  • Purification : The solvent is evaporated. The crude product is washed repeatedly with cold water (7-8 times) followed by DCM to remove any unconjugated this compound. The absence of free this compound in the supernatant is confirmed.

  • Drying : The final CSP-TTK21 conjugate is dried at 60°C for 2-3 days.[2]

dot

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation start This compound Synthesis conjugation Conjugation of This compound to CSP start->conjugation csp CSP Synthesis csp->conjugation purification Purification & Drying conjugation->purification treatment Treatment with CSP-TTK21 purification->treatment administration Administration (Oral, IP) purification->administration cell_culture Cell Culture (SH-SY5Y, HeLa) cell_culture->treatment western_blot Western Blot for Histone Acetylation treatment->western_blot animal_model Animal Models (Mice, Rats) animal_model->administration behavioral Behavioral Tests (Motor, Memory) administration->behavioral tissue Tissue Collection (Brain, Spinal Cord) administration->tissue immuno Immunohistochemistry (Histone Acetylation) tissue->immuno

Caption: Overall experimental workflow from synthesis to in vivo testing.

Western Blotting for Histone Acetylation
  • Cell Culture : SH-SY5Y or HeLa cells are cultured under standard conditions.[2]

  • Treatment : Cells are treated with CSP-TTK21 (e.g., 50 µg/ml) or controls (unconjugated this compound, CSP alone, DMSO) for specified durations (e.g., 6, 12, 24 hours).[2]

  • Protein Extraction : Nuclear or total protein extracts are prepared from the treated cells.

  • SDS-PAGE and Transfer : Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is probed with primary antibodies against specific acetylated histones (e.g., Acetyl H3 Lys14) and total histone antibodies (e.g., H3) as a loading control.[2]

  • Detection : The blot is incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.

Animal Studies for In Vivo Efficacy
  • Animal Models : Studies have utilized wild-type mice (e.g., C57/BL6) and rat models of spinal cord injury.[2][6][10]

  • Administration : CSP-TTK21 is administered via intraperitoneal (i.p.) injection or oral gavage at specified doses (e.g., 10-20 mg/kg).[5][7] Control groups receive vehicle or CSP alone.

  • Behavioral Analysis :

    • Motor Function : In spinal cord injury models, motor recovery is assessed using relevant behavioral tests.[6]

    • Memory : In cognitive studies, memory is evaluated using tasks like the Morris water maze.[9]

  • Tissue Processing : At the end of the experiment, animals are euthanized, and tissues (brain, spinal cord, liver, spleen) are collected.[2]

  • Immunohistochemistry : Brain or spinal cord sections are processed for immunohistochemistry using antibodies against acetylated histones (e.g., H3K14ac, H4K12ac) or neuronal markers to assess changes in protein levels and localization.[2][8]

Electrophysiology for Long-Term Potentiation (LTP)
  • Slice Preparation : Hippocampal slices are prepared from mice treated with CSP-TTK21 or controls.

  • Field Recordings : Extracellular field recordings are conducted in the hippocampal CA1 region (Schaffer collateral pathway).[8]

  • LTP Induction : LTP is induced using high-frequency stimulation (HFS) or theta-burst stimulation (TBS).[4]

  • Data Analysis : The potentiation of the synaptic response is measured and compared between treatment groups to assess the effect of CSP-TTK21 on synaptic plasticity.[8]

Conclusion and Future Directions

dot

Logical_Relationship cluster_problem The Challenge cluster_solution The Solution cluster_outcome The Outcome This compound This compound: Potent CBP/p300 Activator Barrier Poor Bioavailability: - Cell Impermeable - Cannot Cross BBB This compound->Barrier Conjugation CSP-TTK21 Conjugation This compound->Conjugation CSP CSP Nanocarrier CSP->Conjugation Bioavailability Enhanced Bioavailability: - Crosses BBB - Enters Cells/Nucleus Conjugation->Bioavailability Enables Efficacy Therapeutic Efficacy: - Neurogenesis - Memory Enhancement - SCI Repair Bioavailability->Efficacy Leads to

Caption: The problem, solution, and outcome of using CSP for this compound delivery.

The conjugation of the CBP/p300 activator this compound to glucose-based carbon nanospheres represents a significant advancement in overcoming the pharmacokinetic limitations of this promising therapeutic agent. The CSP delivery system effectively enhances the bioavailability of this compound, enabling it to cross the blood-brain barrier, enter target cells, and activate downstream epigenetic and transcriptional pathways. Preclinical data robustly supports the efficacy of CSP-TTK21 in promoting neurogenesis, enhancing synaptic plasticity, and facilitating functional recovery in models of neurological damage, with oral administration proving as effective as parenteral routes.[6][7][8]

Future research should focus on detailed pharmacokinetic and toxicology studies to further validate the safety and efficacy of CSP as a drug delivery platform for CNS disorders. The successful translation of CSP-TTK21 from preclinical models to clinical applications could offer a novel therapeutic strategy for a range of debilitating neurological conditions.

References

The Influence of TTK21 on Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTK21 is a novel small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), key epigenetic regulators involved in chromatin remodeling and gene expression. This technical guide provides an in-depth overview of this compound's mechanism of action, its influence on chromatin structure, and its effects on downstream cellular processes. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing this compound activity, and visual representations of the signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the epigenome with HAT activators like this compound.

Core Mechanism of Action

This compound functions as a potent activator of the KAT3 family of histone acetyltransferases, specifically CBP and p300. The primary mechanism of action involves the induction of autoacetylation of p300/CBP, which enhances their catalytic activity.[1] This heightened HAT activity leads to the transfer of acetyl groups to the lysine (B10760008) residues of histone tails, particularly on histones H3 and H4.[2][3] Histone acetylation neutralizes the positive charge of lysine residues, thereby weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This process results in a more relaxed or "open" chromatin conformation, known as euchromatin. The accessible chromatin structure allows for the recruitment of transcription factors and the basal transcriptional machinery to gene promoters and enhancers, ultimately leading to the activation of gene expression.[1]

A significant challenge with this compound is its poor cell permeability. To address this, this compound is often conjugated to a glucose-based carbon nanosphere (CSP), forming CSP-TTK21. This conjugation facilitates the passage of this compound across the blood-brain barrier and cellular membranes, enabling its therapeutic application in various neurological and disease models.[2][3][4]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the efficacy of this compound and its conjugate, CSP-TTK21, in various experimental settings.

Table 1: In Vitro Activity of this compound

Assay TypeTargetThis compound ConcentrationObserved EffectReference
In Vitro HAT Assay (Gel Fluorography)CBP/p30050-275 µMConcentration-dependent activation of HAT activity, with maximal activation at 250-275 µM.[2][2]
In Vitro HAT Assay (Filter-Binding)CBP50-275 µMConcentration-dependent activation of CBP HAT activity.[2][2]
In Vitro HAT Assay (Filter-Binding)p30050-275 µMConcentration-dependent activation of p300 HAT activity.[2][2]
p300 Autoacetylation Assayp300100 µMSignificant induction of p300 autoacetylation.[2][2]
Cellular Histone Acetylation (Western Blot)Histone H3 (H3K14ac)50-275 µM (in HeLa cells)No significant alteration in histone H3 acetylation, indicating poor cell permeability.[2][2]
Cellular Histone Acetylation (Western Blot)Histone H3 (H3K14ac)50 µg/ml (CSP-TTK21 in SH-SY5Y cells)Time-dependent enhancement of H3K14 acetylation, with maximum levels observed at 12 hours.[2][2]

Table 2: In Vivo Activity of CSP-TTK21

Animal ModelDosage and AdministrationTissue/Cell TypeObserved EffectReference
Adult Mice20 mg/kg (single i.p. injection)Hippocampus, Frontal CortexSignificant increase in histone acetylation (H2BK5, tetra-acetylated H2B, H3K14ac).[2][2]
Spinal Cord Injury (Rat Model)10 mg/kg (weekly p.o.)Prefrontal Cortex, CerebellumEnhanced histone acetylation (H4K12ac, H3K27ac, H3K9ac).[3][3]
Spinal Cord Injury (Mouse Model)20 mg/kg (weekly i.p. injection for 10 weeks)Dorsal Root Ganglia (DRG) NeuronsIncreased H3K9ac immunostaining.[5][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from studies demonstrating the direct enzymatic activation of CBP/p300 by this compound.[2]

Materials:

  • Recombinant CBP or p300 enzyme

  • Core histones (H3, H4)

  • [³H]-Acetyl-CoA

  • This compound (dissolved in DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, core histones, and varying concentrations of this compound (e.g., 50, 100, 200, 275 µM) or DMSO as a control.

  • Initiate the reaction by adding recombinant CBP or p300 enzyme and [³H]-Acetyl-CoA.

  • Incubate the reaction mixtures at 30°C for a specified time (e.g., 30 minutes).

  • Spot a portion of each reaction mixture onto P81 phosphocellulose filter paper to stop the reaction.

  • Wash the filter papers multiple times in a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Air-dry the filter papers and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter to quantify the amount of [³H]-acetyl groups incorporated into the histones.

Cellular Histone Acetylation Assessment by Western Blot

This protocol is designed to evaluate the effect of CSP-TTK21 on intracellular histone acetylation levels.[2]

Materials:

  • Cell line (e.g., SH-SY5Y neuroblastoma cells)

  • CSP-TTK21 and CSP control

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3K14, anti-acetyl-H2BK5) and total histone antibodies for loading control (e.g., anti-H3, anti-H2B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting apparatus and reagents

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with CSP-TTK21 (e.g., 50 µg/ml) or CSP control for various time points (e.g., 6, 12, 24 hours).

  • Harvest the cells and lyse them using cell lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the acetylated histone mark of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with a total histone antibody as a loading control.

In Vivo Administration and Immunohistochemical Analysis in a Mouse Model

This protocol outlines the in vivo administration of CSP-TTK21 and subsequent analysis of histone acetylation in brain tissue.[2][5]

Materials:

  • Adult mice

  • CSP-TTK21 and CSP control

  • Anesthetic and perfusion solutions (e.g., saline, 4% paraformaldehyde)

  • Cryostat or microtome

  • Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H2BK5)

  • Fluorescently labeled secondary antibodies

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Administer CSP-TTK21 (e.g., 20 mg/kg) or CSP control to mice via intraperitoneal (i.p.) injection.

  • After a specified time (e.g., 3 days), anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix it in 4% paraformaldehyde overnight.

  • Cryoprotect the brain in a sucrose (B13894) solution.

  • Section the brain tissue using a cryostat or microtome.

  • Perform immunohistochemistry on the brain sections by incubating with the primary antibody against the desired acetylated histone mark.

  • Wash the sections and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the sections and visualize them using a fluorescence microscope.

Signaling Pathways and Logical Relationships

This compound-mediated chromatin remodeling influences several key signaling pathways critical for cellular function, particularly in the nervous system. The following diagrams illustrate these relationships.

TTK21_Mechanism_of_Action This compound This compound CBP_p300 CBP/p300 (Histone Acetyltransferases) This compound->CBP_p300 Activates Autoacetylation Induces Autoacetylation CBP_p300->Autoacetylation HAT_Activity Increased HAT Activity Autoacetylation->HAT_Activity Histones Histones (H3, H4) HAT_Activity->Histones Targets Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Remodeling (Relaxed Conformation) Acetylation->Chromatin Gene_Expression Increased Gene Expression Chromatin->Gene_Expression

Caption: Core mechanism of this compound action on chromatin remodeling.

CSP_TTK21_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies TTK21_vitro This compound HAT_Assay HAT Assay (CBP/p300 activity) TTK21_vitro->HAT_Assay CSP_TTK21_vivo CSP-TTK21 Animal_Model Animal Model (e.g., Mouse, Rat) CSP_TTK21_vivo->Animal_Model Administration Tissue_Analysis Tissue Analysis (e.g., Brain, Spinal Cord) Animal_Model->Tissue_Analysis Western_Blot Western Blot (Histone Acetylation) Tissue_Analysis->Western_Blot IHC Immunohistochemistry (Histone Acetylation) Tissue_Analysis->IHC Gene_Expression_Analysis Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) Tissue_Analysis->Gene_Expression_Analysis

Caption: Experimental workflow for evaluating this compound's effects.

TTK21_Signaling_Pathways cluster_pathways Affected Signaling Pathways CSP_this compound CSP-TTK21 CBP_p300_activation CBP/p300 Activation CSP_this compound->CBP_p300_activation Histone_Acetylation Increased Histone Acetylation CBP_p300_activation->Histone_Acetylation Gene_Expression_Changes Altered Gene Expression Histone_Acetylation->Gene_Expression_Changes Wnt Wnt Signaling Gene_Expression_Changes->Wnt PI3K_Akt PI3K-Akt Signaling Gene_Expression_Changes->PI3K_Akt MAPK_ERK MAPK/ERK Signaling Gene_Expression_Changes->MAPK_ERK Cellular_Outcomes Cellular Outcomes (Neurogenesis, Synaptic Plasticity, Axon Growth) Wnt->Cellular_Outcomes PI3K_Akt->Cellular_Outcomes MAPK_ERK->Cellular_Outcomes

Caption: Overview of signaling pathways influenced by this compound.

Conclusion

This compound represents a promising pharmacological tool for modulating the epigenome. Its ability to activate CBP/p300 histone acetyltransferases and subsequently remodel chromatin has demonstrated significant therapeutic potential in preclinical models of neurological disorders. The development of the CSP-TTK21 conjugate has been a critical advancement, enabling in vivo studies and highlighting the feasibility of targeting HATs for therapeutic benefit. This guide provides a foundational understanding of this compound's core functions and offers practical insights for researchers aiming to explore its applications further. Future investigations will likely focus on elucidating the full spectrum of genes and pathways regulated by this compound-induced chromatin remodeling and translating these findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of the TTK Inhibitor CSP-TTK21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTK, also known as monopolar spindle 1 (Mps1), is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a key regulatory mechanism of mitosis.[1][2] This checkpoint ensures the proper segregation of chromosomes during cell division.[3] Due to its high expression in various malignant tumors compared to normal tissues, and its association with poor prognosis, TTK has emerged as a promising target for cancer therapy.[1][4]

Inhibition of TTK abrogates the spindle assembly checkpoint, leading to mitotic errors, aneuploidy, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[2] This mechanism makes TTK inhibitors a compelling class of anti-cancer agents, particularly for aggressive and difficult-to-treat cancers such as triple-negative breast cancer (TNBC).[2][4] Preclinical studies have demonstrated the potent anti-tumor activity of TTK inhibitors, both as monotherapy and in combination with other chemotherapeutic agents like taxanes.[5][6]

This document provides detailed experimental protocols for the in vivo evaluation of CSP-TTK21, a hypothetical, potent, and selective small-molecule inhibitor of TTK, in cancer models. These protocols are based on established methodologies for the preclinical assessment of kinase inhibitors.

Disclaimer: The compound designation "CSP-TTK21" has also been used in neuroscience research to refer to a histone acetyltransferase (HAT) activator (TTK21) conjugated to a carbon nanosphere (CSP) for blood-brain barrier penetration.[7][8][9] The protocols outlined below are for a hypothetical TTK kinase inhibitor intended for oncology research and are distinct from the HAT activator.

Mechanism of Action and Signaling Pathway

CSP-TTK21 is designed to selectively bind to the ATP-binding pocket of the TTK kinase, inhibiting its catalytic activity.[2][4] This inhibition prevents the phosphorylation of downstream targets essential for the activation of the spindle assembly checkpoint.[1] As a result, cancer cells with unattached or improperly aligned chromosomes can prematurely exit mitosis, leading to severe chromosomal missegregation and cell death.[5]

TTK (Mps1) Signaling Pathway in the Spindle Assembly Checkpoint

The following diagram illustrates the central role of TTK in the spindle assembly checkpoint.

TTK_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm cluster_inhibitor Pharmacological Intervention Unattached Unattached Kinetochore TTK_active Active TTK/Mps1 Unattached->TTK_active Recruits & Activates MAD1_MAD2 MAD1/MAD2 TTK_active->MAD1_MAD2 Phosphorylates BUB1 BUB1/BUB3 TTK_active->BUB1 Phosphorylates MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC Forms BUB1->MCC Forms APC_C APC/C-CDC20 MCC->APC_C Inhibits Securin Securin APC_C->Securin Degrades Separase Separase Securin->Separase Inhibits Anaphase Anaphase Separase->Anaphase Initiates CSP_this compound CSP-TTK21 CSP_this compound->TTK_active Inhibits

Caption: Role of TTK in the Spindle Assembly Checkpoint and its inhibition by CSP-TTK21.

In Vivo Efficacy Studies: Experimental Protocols

The following protocols are designed to assess the anti-tumor efficacy of CSP-TTK21 in preclinical cancer models.

Xenograft Tumor Model Protocol

This protocol outlines the establishment of a human tumor xenograft model in immunocompromised mice to evaluate the efficacy of CSP-TTK21.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for TNBC, NCI-H929 for multiple myeloma)[10]

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Matrigel (or similar basement membrane matrix)

  • Cell culture medium and supplements

  • CSP-TTK21 formulation for in vivo administration

  • Vehicle control

  • Calipers, syringes, needles

Procedure:

  • Cell Culture: Culture cancer cells under standard conditions to 80-90% confluency.

  • Cell Preparation: Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, CSP-TTK21 low dose, CSP-TTK21 high dose, positive control).

  • Drug Administration: Administer CSP-TTK21 and vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dosing schedule (e.g., daily, once weekly).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Continue monitoring tumor volume throughout the study.

    • Body Weight: Monitor animal body weight 2-3 times per week as an indicator of toxicity.

    • Survival: Monitor survival if a survival endpoint is planned.

  • Study Termination: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis.

Pharmacodynamic (PD) Biomarker Analysis Protocol

This protocol is for assessing the on-target activity of CSP-TTK21 in tumor tissue.

Materials:

  • Tumor samples from the efficacy study

  • Protein lysis buffer

  • Phosphatase and protease inhibitors

  • Antibodies for Western blotting (e.g., anti-phospho-Histone H3, anti-total Histone H3)

  • Immunohistochemistry (IHC) reagents

Procedure:

  • Tissue Collection: Collect tumor tissues at specified time points after the final dose of CSP-TTK21.

  • Western Blotting:

    • Homogenize a portion of the tumor tissue in lysis buffer.

    • Perform protein quantification, SDS-PAGE, and transfer to a membrane.

    • Probe with primary antibodies to detect changes in the phosphorylation of TTK substrates or downstream markers. Inhibition of TTK can lead to a decrease in the phosphorylation of Histone H3 (Ser10), a marker of mitotic arrest.[11]

  • Immunohistochemistry (IHC):

    • Fix a portion of the tumor in formalin and embed in paraffin.

    • Section the tissue and perform IHC staining for markers of mitosis (e.g., phospho-Histone H3), apoptosis (e.g., cleaved caspase-3), and cell proliferation (e.g., Ki-67).

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of CSP-TTK21.

InVivo_Workflow Start Start: Select Cancer Cell Line & Mouse Strain Cell_Culture Cell Culture & Expansion Start->Cell_Culture Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer CSP-TTK21 & Controls Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Termination End of Study: Euthanasia & Tissue Collection Monitoring->Termination TGI_Analysis Tumor Growth Inhibition (TGI) Analysis Termination->TGI_Analysis PD_Analysis Pharmacodynamic (PD) Biomarker Analysis Termination->PD_Analysis Tox_Analysis Toxicity Assessment Termination->Tox_Analysis

Caption: General workflow for in vivo efficacy studies of CSP-TTK21.

Data Presentation

Quantitative data from in vivo studies with TTK inhibitors should be summarized in tables for clear comparison.

Table 1: Representative In Vivo Efficacy of TTK Inhibitors in Xenograft Models

CompoundCancer ModelDosing ScheduleTumor Growth Inhibition (%)Reference
CFI-402257MDA-MB-468 (TNBC)10 mg/kg, daily, p.o.95[12]
NTRC 0066-0CTNNB1 mutant cell lineNot specifiedComplete inhibition[5]
OSU-13NCI-H929 (Multiple Myeloma)Not specifiedSignificant decrease[10]
BAY 1161909HCT-116 (Colon)20 mg/kg, daily, p.o.~50 (monotherapy)[6]
BAY 1217389HeLa-MaTu-ADR (Cervical)10 mg/kg, daily, p.o.~60 (monotherapy)[6]

Table 2: Combination Therapy with TTK Inhibitors

TTK InhibitorCombination AgentCancer ModelOutcomeReference
BAY 1161909PaclitaxelHCT-116 (Colon)Strong synergistic efficacy[6]
BAY 1217389PaclitaxelHeLa-MaTu-ADR (Cervical)Strong synergistic efficacy[6]
CFI-402257Duvelisib (PI3K inhibitor)T-Cell LymphomaSynergistic anti-tumor effects[13]
OSU-13Anti-PD-1Colon CancerProminent tumor inhibition and improved survival[14]

Conclusion

CSP-TTK21, as a representative TTK inhibitor, holds significant therapeutic potential for the treatment of various cancers. The protocols and workflows detailed in these application notes provide a robust framework for the in vivo evaluation of its efficacy and mechanism of action. Further studies, including combination therapies and the identification of patient stratification biomarkers, will be crucial for the clinical development of this class of inhibitors.[5][6]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of TTK21, an epigenetic activator, in mouse models of spinal cord injury (SCI). The information is compiled from preclinical studies aimed at promoting neuronal regeneration and functional recovery.

Introduction

This compound is a small molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases. By modifying the epigenetic state of genes, this compound promotes the expression of regeneration-associated genes, leading to enhanced axonal growth, sprouting, and synaptic plasticity following spinal cord injury.[1][2][3][4] To facilitate its passage across the blood-brain barrier, this compound is typically conjugated with a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21.[2][5][6][7][8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of CSP-TTK21 in rodent models of spinal cord injury based on published preclinical data.

Table 1: Recommended Dosage and Administration of CSP-TTK21

ParameterMouse ModelRat ModelSource
Dosage 20 mg/kg10 mg/kg[2][8]
Formulation CSP-TTK21CSP-TTK21[2][8]
Administration Route Intraperitoneal (IP) Injection or Oral GavageOral Gavage[2][5][6][7][11]
Frequency Once per weekOnce per week[1][2][3][4][8]
Treatment Duration 10 weeks (for chronic injury models)Not specified[1][2][4]
Timing of Initiation 12 weeks post-injury (chronic model)Not specified[1][2][4]

Table 2: Summary of Observed Effects of this compound Treatment in SCI Models

Outcome MeasureObserved EffectAnimal ModelSource
Neuronal Regrowth Increased axon sprouting in the spinal cord.Mouse[1][2][3][4]
Halted retraction of motor axons above the injury.Mouse[1][3][4]
Increased sensory axon growth.Mouse[1][3][4]
Synaptic Plasticity Increased density of synapses contacting motoneurons.Mouse[1][2]
Gene Expression Increased expression of regeneration-associated genes.Mouse, Rat[2][5][11]
Functional Recovery Improvement in motor function.Rat[5][8][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in a mouse model of spinal cord injury.

Preparation and Administration of CSP-TTK21

a. Reconstitution of CSP-TTK21:

  • CSP-TTK21 is typically supplied as a lyophilized powder.

  • Reconstitute the powder in a sterile vehicle solution (e.g., saline or phosphate-buffered saline) to the desired stock concentration.

  • Ensure complete dissolution by gentle vortexing or trituration.

b. Dosing:

  • For mice, a dosage of 20 mg/kg is recommended.[2]

  • Calculate the required volume of the CSP-TTK21 solution based on the individual animal's body weight.

c. Administration:

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse appropriately.

    • Lift the mouse's hindquarters to allow the abdominal organs to move cranially.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of CSP-TTK21 solution.

  • Oral Gavage:

    • Studies have shown oral gavage to be as effective as IP injection.[5][6][7][11]

    • Use a proper-sized, soft-tipped gavage needle.

    • Gently insert the needle into the esophagus and deliver the CSP-TTK21 solution directly into the stomach.

Chronic Spinal Cord Injury (SCI) Mouse Model and Treatment Paradigm

a. SCI Induction:

  • A dorsal laminectomy is performed at the desired thoracic level (e.g., T9-T10) under anesthesia.

  • A complete transection or a severe contusion/compression injury of the spinal cord is induced.

  • Post-operative care, including analgesics and bladder expression, is critical.

b. Post-Injury Housing:

  • House mice in an enriched environment to provide opportunities for physical activity, which can complement the effects of the treatment.[1][2][4]

c. Treatment Schedule:

  • Allow a chronic phase to establish post-injury. Treatment in published studies was initiated 12 weeks after the SCI.[1][2][4]

  • Administer CSP-TTK21 or a vehicle control (CSP nanoparticles alone) once per week for a duration of 10 weeks.[1][2][4]

Assessment of Outcomes

a. Histological Analysis:

  • At the end of the treatment period (e.g., 22 weeks post-injury), perfuse the animals with paraformaldehyde.

  • Dissect the spinal cord and process it for immunohistochemistry.

  • Use specific antibodies to stain for:

    • Axonal markers (e.g., neurofilament) to assess sprouting and regeneration.

    • Synaptic markers (e.g., vGlut1) to quantify synaptic density.

    • Serotonergic fibers (e.g., 5-HT) to evaluate sprouting of raphe-spinal axons.[2]

    • Histone acetylation marks (e.g., H3K9ac) to confirm the epigenetic effect of this compound.[2]

b. Behavioral Analysis:

  • Conduct regular behavioral testing to assess motor function recovery.

  • Examples of tests include the Basso Mouse Scale (BMS) for locomotion, grid walk test for foot-fall accuracy, and beam walk test for balance and coordination.

Visualizations

Signaling Pathway of this compound

TTK21_Signaling_Pathway This compound This compound CBP_p300 CBP/p300 (Histone Acetyltransferases) This compound->CBP_p300 activates Histones Histones CBP_p300->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Regeneration-Associated Gene Expression Chromatin->Gene_Expression enables Neuronal_Response Axon Growth, Sprouting, & Synaptic Plasticity Gene_Expression->Neuronal_Response leads to

Caption: this compound activates CBP/p300, leading to histone acetylation and pro-regenerative gene expression.

Experimental Workflow for this compound Treatment in a Chronic SCI Mouse Model

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Assessment SCI_Induction Spinal Cord Injury (e.g., Transection at T9) Chronic_Phase Chronic Phase (12 weeks) SCI_Induction->Chronic_Phase Treatment Weekly CSP-TTK21 (20 mg/kg) or Vehicle Control (10 weeks) Chronic_Phase->Treatment Behavioral Behavioral Analysis (e.g., BMS, Grid Walk) Treatment->Behavioral Histology Histological Analysis (Axon Tracing, Synapses) Treatment->Histology

Caption: Workflow for evaluating this compound efficacy in a chronic mouse model of spinal cord injury.

Logical Relationship between this compound Treatment and Outcomes

Logical_Relationship cluster_cellular Cellular & Molecular Effects cluster_neuronal Neuronal Response TTK21_Admin Systemic Administration of CSP-TTK21 Epigenetic Epigenetic Modification (Histone Acetylation) TTK21_Admin->Epigenetic Gene_Prog Activation of Regenerative Gene Programs Epigenetic->Gene_Prog Axon_Growth Increased Axon Growth & Sprouting Gene_Prog->Axon_Growth Synapse_Formation Increased Synapse Formation Gene_Prog->Synapse_Formation Functional_Recovery Potential for Functional Recovery Axon_Growth->Functional_Recovery Synapse_Formation->Functional_Recovery

Caption: Logical flow from this compound administration to potential functional recovery in spinal cord injury.

References

A Comparative Analysis of Oral Gavage and Intraperitoneal Injection of CSP-TTK21 for Neuro-Regenerative Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CSP-TTK21, a novel small-molecule activator of the p300/CREB-binding protein (CBP) histone acetyltransferases, has emerged as a promising therapeutic agent for promoting neurogenesis and facilitating recovery from neurological damage. Conjugated to a glucose-derived carbon nanosphere (CSP), TTK21 is engineered to efficiently cross the blood-brain barrier.[1][2] This document provides a detailed comparison of two common administration routes for CSP-TTK21 in preclinical research: oral gavage (P.O.) and intraperitoneal (I.P.) injection. Recent studies have demonstrated that oral administration of CSP-TTK21 is as effective as intraperitoneal injection, offering a less invasive and more clinically translatable method of delivery.[1][3][4]

These notes summarize the equivalent efficacy data, provide detailed protocols for administration and subsequent analysis, and visualize the underlying signaling pathway and experimental workflows.

Data Presentation: Efficacy Comparison

Quantitative data from recent studies indicate that oral gavage and intraperitoneal injection of CSP-TTK21 yield comparable therapeutic effects across various neurological models.[1][5]

ParameterOral Gavage (P.O.)Intraperitoneal Injection (I.P.)Animal ModelKey FindingsCitations
Histone Acetylation (Hippocampus) Significant increase in H3K14 acetylationComparable significant increase in H3K14 acetylationWild-type MiceOral delivery is equally effective as I.P. injection in inducing target engagement in the brain.[5][1][5]
Long-Term Potentiation (LTP) Induction Marked enhancement of LTPSimilar magnitude of LTP enhancementWild-type MiceBoth routes of administration effectively enhance synaptic plasticity.[1][1][2]
Motor Function Recovery (Post-Spinal Cord Injury) Significant improvement in locomotion and rearing activityEstablished improvements in functional recoveryRat SCI ModelOral administration mirrors the effectiveness of I.P. injection in promoting functional recovery.[1][3][1][3]
Regeneration-Associated Gene (RAG) Expression Increased expressionEstablished increase in expressionRat SCI ModelBoth delivery methods effectively modulate gene expression related to neural regeneration.[1][3][1][3]
Safety and Toxicity No toxic or mutagenic effects observed at a maximum tolerated dose of 1 g/kg.No toxicity reported at therapeutic doses.Sprague-Dawley RatsOral administration demonstrates a high safety profile.[3][4][2][3][4]

Signaling Pathway and Experimental Visualization

CSP-TTK21 Signaling Pathway

CSP-TTK21 acts as an activator of the p300/CBP histone acetyltransferases.[1][2] This activation leads to the acetylation of histone tails, which remodels chromatin to a more relaxed state, thereby promoting the transcription of genes associated with neuronal survival, plasticity, and regeneration.[1][3]

CSP-TTK21 Signaling Pathway cluster_0 Cellular Uptake cluster_1 Nuclear Action cluster_2 Biological Outcomes CSP_this compound CSP-TTK21 p300_CBP p300/CBP Activation CSP_this compound->p300_CBP Crosses BBB & Nuclear Membrane Histone_Acetylation Histone Acetylation (H3K14, H4K12, etc.) p300_CBP->Histone_Acetylation Chromatin Chromatin Remodeling Histone_Acetylation->Chromatin Gene_Expression ↑ Regeneration-Associated Gene (RAG) Expression Chromatin->Gene_Expression Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity Axon_Growth Axon Growth & Sprouting Gene_Expression->Axon_Growth Functional_Recovery Functional Recovery (e.g., Motor Skills) Gene_Expression->Functional_Recovery

Caption: CSP-TTK21 activates p300/CBP, leading to histone acetylation and pro-regenerative gene expression.

Experimental Workflow: Comparative Study

The following diagram outlines the typical workflow for a study comparing the efficacy of oral gavage and intraperitoneal injection of CSP-TTK21.

Experimental Workflow cluster_groups Treatment Groups cluster_assays Outcome Assessments Animal_Model Animal Model Selection (e.g., Mice, Rats with SCI) Oral_Gavage Oral Gavage CSP-TTK21 Animal_Model->Oral_Gavage IP_Injection Intraperitoneal Injection CSP-TTK21 Animal_Model->IP_Injection Control Vehicle Control (CSP alone) Animal_Model->Control Dosing Dosing Regimen (e.g., 10-20 mg/kg) Oral_Gavage->Dosing IP_Injection->Dosing Control->Dosing Behavioral Behavioral Analysis (e.g., Motor Function Tests) Dosing->Behavioral Electrophysiology Electrophysiology (e.g., LTP Measurement) Dosing->Electrophysiology Molecular Molecular Analysis (Histone Acetylation via Western Blot/IHC) Dosing->Molecular Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis Electrophysiology->Data_Analysis Molecular->Data_Analysis

Caption: Workflow for comparing oral gavage and I.P. injection of CSP-TTK21.

Experimental Protocols

Protocol 1: Preparation and Administration of CSP-TTK21

Materials:

  • CSP-TTK21

  • Vehicle (e.g., sterile deionized water or saline)

  • Sonicator

  • Appropriate gauge oral gavage needles (for P.O. administration)

  • Sterile syringes and needles (for I.P. injection)

Preparation of Dosing Solution:

  • Weigh the required amount of CSP-TTK21 based on the animal's body weight and the desired dosage (e.g., 20 mg/kg for mice, 10 mg/kg for rats).[1][6]

  • Suspend the CSP-TTK21 powder in the chosen vehicle. For in vitro studies, CSP-TTK21 has been prepared as a stock solution in deionized water with sonication.[7] A similar preparation in a sterile vehicle like saline is recommended for in vivo use.

  • Ensure a homogenous suspension by vortexing and/or sonicating the solution.

Administration Procedures:

A. Oral Gavage (P.O.)

  • Gently restrain the animal.

  • Measure the distance from the animal's snout to the last rib to determine the appropriate insertion depth for the gavage needle.

  • Draw the prepared CSP-TTK21 suspension into the syringe fitted with the gavage needle.

  • Carefully insert the gavage needle into the esophagus and gently deliver the solution into the stomach.

  • Monitor the animal briefly after administration to ensure no adverse effects.

B. Intraperitoneal (I.P.) Injection

  • Properly restrain the animal, exposing the abdomen.

  • Tilt the animal slightly downwards to allow the abdominal organs to shift away from the injection site.

  • Insert a sterile needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Inject the CSP-TTK21 suspension into the peritoneal cavity.

  • Return the animal to its cage and monitor for any signs of distress.

Protocol 2: Assessment of Histone Acetylation by Western Blot

Materials:

  • Brain tissue (e.g., hippocampus)

  • Histone extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels (15%)

  • PVDF or nitrocellulose membranes (0.2 µm)

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K14, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Histone Extraction: Isolate histone proteins from brain tissue samples using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • Gel Electrophoresis: Load 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K14) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Protocol 3: Spinal Cord Injury (SCI) Model and Behavioral Assessment

Materials:

  • Adult rats

  • Surgical instruments

  • Anesthesia

  • Animal care facilities

Procedure:

  • Anesthesia and Laminectomy: Anesthetize the rat and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.

  • Induction of Injury: Create a spinal cord contusion or transection injury using a standardized impactor device or surgical transection.

  • Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative care, including analgesics and bladder expression.

  • CSP-TTK21 Administration: Begin the dosing regimen (e.g., weekly oral gavage of 10 mg/kg CSP-TTK21) at the designated time point post-injury.[6]

  • Behavioral Assessment:

    • Open Field Test: Place the rat in an open field arena and record locomotor and rearing activity over a set period (e.g., 30 minutes).[8]

    • Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale: Score the animal's hindlimb movements, coordination, and weight support during locomotion in an open field.

    • Conduct behavioral assessments at regular intervals (e.g., weekly) to monitor functional recovery.

Conclusion

The available evidence strongly supports that oral gavage is a viable and equally effective alternative to intraperitoneal injection for the administration of CSP-TTK21 in preclinical models of neurological research.[1][3] The oral route offers significant advantages in terms of ease of administration, reduced animal stress, and higher clinical relevance. These application notes and protocols provide a framework for researchers to design and execute studies comparing these administration routes and to further explore the therapeutic potential of CSP-TTK21.

References

Application Notes and Protocols for TTK21 in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TTK21 is a small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs).[1][2][3][4] These enzymes play a crucial role in regulating gene expression by modifying chromatin structure through histone acetylation. In the context of neuroscience, the activation of CBP/p300 is linked to enhanced neuronal plasticity, regeneration, and memory.[5][6][7]

A critical consideration for in vitro studies is that this compound by itself is not cell-permeable.[1][8] To facilitate its entry into cells and the nucleus, this compound is conjugated to glucose-derived carbon nanospheres (CSP), forming a complex known as CSP-TTK21.[2][8][9] This formulation efficiently crosses cell membranes and has been shown to promote the expression of regeneration-associated genes (RAGs), stimulate axon growth, and enhance synaptic plasticity in neuronal models.[9][10][11] These application notes provide a comprehensive guide for utilizing CSP-TTK21 in primary neuronal cell cultures.

Mechanism of Action

CSP-TTK21 acts by directly stimulating the lysine (B10760008) acetyltransferase activity of CBP/p300. Upon entering a neuron, the complex translocates to the nucleus where it enhances the acetylation of histone tails, particularly on H3 and H4 histones.[1][8] This epigenetic modification leads to a more open chromatin structure, facilitating the transcription of genes involved in key neuronal processes. The signaling pathway promotes the expression of genes critical for neuronal survival, differentiation, neurite outgrowth, and synaptic function, such as Brain-Derived Neurotrophic Factor (BDNF) and NeuroD1.[2]

TTK21_Signaling_Pathway cluster_outside Extracellular Space cluster_cell Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSP_TTK21_ext CSP-TTK21 CSP_TTK21_cyt CSP-TTK21 CSP_TTK21_ext->CSP_TTK21_cyt Cellular Uptake CSP_TTK21_nuc CSP-TTK21 CSP_TTK21_cyt->CSP_TTK21_nuc Nuclear Translocation CBP_p300_active CBP/p300 (Active) CSP_TTK21_nuc->CBP_p300_active Activates CBP_p300 CBP/p300 (Inactive) Ac_Histones Acetylated Histones CBP_p300_active->Ac_Histones Acetylation Histones Histones RAGs Regeneration- Associated Genes (e.g., GAP43, cJUN) Ac_Histones->RAGs Promotes Access to Transcription Increased Transcription RAGs->Transcription Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare CSP-TTK21 Stock Solution B 2. Isolate & Culture Primary Neurons A->B Coat Plates C 3. Treat Neurons with CSP-TTK21 B->C Add Compound to Media D 4. Incubate for Desired Duration C->D E Immunocytochemistry (Morphology, Protein Localization) D->E Fix & Stain F Western Blot (Protein Quantification) D->F Lyse Cells G qRT-PCR (Gene Expression) D->G Extract RNA

References

Application Notes and Protocols: Detection of Histone Acetylation Following TTK21 Treatment using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression. The acetylation of lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), leads to a more open chromatin structure, facilitating gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression. Dysregulation of this process is implicated in various diseases, making the enzymes involved attractive therapeutic targets.[1][2]

TTK21 is a small molecule activator of the histone acetyltransferases CBP/p300.[3][4] By enhancing the activity of these enzymes, this compound treatment is expected to increase global histone acetylation, thereby modulating gene expression.[3][5] This application note provides a detailed protocol for the detection and semi-quantification of changes in histone acetylation levels in response to this compound treatment using the Western blot technique.

Signaling Pathway of this compound-Induced Histone Acetylation

This compound directly activates the catalytic activity of the CBP/p300 histone acetyltransferases. This leads to the transfer of acetyl groups from acetyl-CoA to lysine residues on the N-terminal tails of histone proteins, particularly histones H3 and H4.[2][5] This acetylation neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone. The resulting "open" chromatin conformation allows for the binding of transcription factors and the transcriptional machinery, leading to the expression of target genes.[6]

TTK21_Signaling_Pathway cluster_0 Cellular Response cluster_1 Molecular Mechanism This compound This compound CBP_p300 CBP/p300 (Histone Acetyltransferases) This compound->CBP_p300 Activates Histones Histones (e.g., H3, H4) CBP_p300->Histones Acetylates Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Promotes Chromatin Condensed Chromatin (Transcriptional Repression) Chromatin->Open_Chromatin Remodeling Gene_Expression Target Gene Expression Open_Chromatin->Gene_Expression Enables

Caption: Mechanism of this compound-induced histone acetylation.

Data Presentation

The following table provides an example of how to present quantitative data from a Western blot analysis of histone H3 acetylation in cells treated with this compound. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., total Histone H3 or β-actin).

Treatment GroupThis compound Concentration (µM)Normalized Acetyl-H3 Intensity (Arbitrary Units)Fold Change vs. Control
Vehicle Control0 (DMSO)1.001.0
This compound501.851.85
This compound1002.502.50
This compound2753.203.20

Note: The data presented in this table are for illustrative purposes only and represent expected trends based on the known mechanism of this compound.

Experimental Workflow

The overall workflow for detecting histone acetylation after this compound treatment involves cell culture and treatment, histone extraction, protein quantification, SDS-PAGE, Western blotting, and data analysis.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Western Blotting cluster_2 Data Analysis A 1. Cell Culture & this compound Treatment B 2. Histone Extraction (Acid Extraction) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (ECL) F->G H 8. Image Acquisition G->H I 9. Densitometry & Normalization H->I

Caption: Western blot workflow for histone acetylation analysis.

Experimental Protocols

Cell Culture and this compound Treatment
  • Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 50-275 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 6-24 hours).[3]

  • Note: As this compound may have low cell permeability, co-administration with a delivery vehicle like glucose-based carbon nanospheres (CSP) may be necessary to achieve significant intracellular concentrations.[3][5]

Histone Extraction (Acid Extraction Method)

This protocol is adapted for the extraction of highly basic histone proteins.[1][7]

  • After treatment, wash cells twice with ice-cold PBS.

  • Harvest cells by scraping and transfer to a microcentrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) supplemented with protease and deacetylase inhibitors.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant (cytoplasmic fraction).

  • Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C.[6]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant containing the histones to a new tube.

  • Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice for at least 1 hour.

  • Centrifuge at maximum speed for 15 minutes at 4°C to pellet the histones.

  • Wash the histone pellet twice with ice-cold acetone.

  • Air-dry the pellet and resuspend in ultrapure water.

Protein Quantification
  • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.[1][6]

SDS-PAGE
  • Prepare protein samples by mixing 15-30 µg of histone extract with Laemmli sample buffer.[6]

  • Boil the samples at 95-100°C for 5-10 minutes.[6]

  • Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[6][8]

  • Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[1]

Protein Transfer
  • Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[1][9] A smaller pore size is recommended for the low molecular weight histones.

  • Perform the transfer using a wet or semi-dry transfer system (e.g., 100V for 60-90 minutes in a wet transfer system).[1]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1][10]

  • Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) diluted in blocking buffer. It is recommended to incubate overnight at 4°C with gentle agitation.[1][10]

  • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total histone H3 or another loading control to normalize for protein loading.[11]

  • Wash the membrane three times for 10 minutes each with TBST.[6]

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

  • Wash the membrane three times for 10 minutes each with TBST.[6]

Signal Detection and Data Analysis
  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[6]

  • Visualize the protein bands using a chemiluminescence imaging system or X-ray film.[6]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[6][11]

  • Normalize the intensity of the acetylated histone band to the intensity of the corresponding total histone or loading control band to account for any variations in protein loading.[6][8]

References

Application Notes and Protocols: Immunohistochemical Staining for p300/CBP Activation by TTK21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTK21 is a novel small-molecule activator of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] These enzymes play a critical role in chromatin remodeling and gene transcription, making them attractive therapeutic targets for a variety of diseases, including neurodegenerative disorders and cancer. This compound has been shown to enhance histone acetylation, promote neurogenesis, and extend memory duration in preclinical models.[2][4] However, due to its poor cell permeability, this compound is often conjugated with glucose-based carbon nanospheres (CSP) to facilitate its delivery across the blood-brain barrier and into cells, forming CSP-TTK21.[1][2]

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of p300/CBP activation in response to this compound treatment. The protocol is designed to assist researchers in visualizing and quantifying the effects of this compound on histone acetylation, a key downstream marker of p300/CBP activity, in tissue samples.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound and CSP-TTK21 from in vitro and in vivo studies.

Assay Model System Treatment Concentration/Dose Observed Effect Reference
In-gel fluorography assayRecombinant CBP/p300This compound50-275 µMConcentration-dependent activation of CBP and p300 HAT activity.[2][5]
Filter-binding assayRecombinant CBP/p300This compound275 µMMaximal activation of CBP and p300 HAT activity.[2][3]
Auto-acetylation assayRecombinant p300This compound100 µMSignificant induction of p300 auto-acetylation.[2]
Western BlotHeLa cellsThis compound50-275 µM (24h)No significant change in histone H3 acetylation (due to poor cell permeability).[2][6]
Western BlotSH-SY5Y neural cellsCSP-TTK2150 µg/ml (6, 12, 24h)Increased acetylation of histone H3 at Lysine 14 (H3K14ac).[2]
ImmunohistochemistryAdult Mice (in vivo)CSP-TTK2120 mg/kg (i.p.)Increased acetylation of H2BK5, tetra-acetylated H2B, and H3K14 in the dorsal hippocampus.[2][5][6]
ImmunohistochemistryAdult Mice (in vivo)CSP-TTK2120 mg/kg (i.p.)Increased number of Doublecortin (DCX)-positive neurons in the dentate gyrus.[2][5][7]
Behavioral Assay (Morris Water Maze)Adult Mice (in vivo)CSP-TTK2120 mg/kg (i.p.)Extended memory duration up to 16 days after learning.[4]
Spinal Cord Injury ModelRats (in vivo)CSP-TTK2110 mg/kg (p.o., weekly)Improved motor recovery and increased histone acetylation in the spinal cord.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated p300/CBP activation and the general workflow for the immunohistochemistry protocol.

TTK21_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound CSP CSP CSP_this compound CSP-TTK21 Complex CSP->CSP_this compound Conjugation p300_CBP p300/CBP CSP_this compound->p300_CBP Activation Acetylation Histone Acetylation (H3, H4) p300_CBP->Acetylation HAT Activity Gene_Transcription Gene Transcription Acetylation->Gene_Transcription Cellular_Response Neurogenesis, Memory Enhancement Gene_Transcription->Cellular_Response

Caption: this compound signaling pathway.

IHC_Workflow start Start tissue_prep Tissue Preparation (Fixation & Embedding) start->tissue_prep sectioning Sectioning tissue_prep->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (Non-specific binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstaining Counterstaining (Hematoxylin) detection->counterstaining dehydration Dehydration & Mounting counterstaining->dehydration imaging Imaging & Analysis dehydration->imaging end End imaging->end

Caption: Immunohistochemistry workflow.

Experimental Protocols

Protocol 1: Immunohistochemical Staining for Histone Acetylation in Paraffin-Embedded Tissues

This protocol is adapted from standard immunohistochemistry procedures and is suitable for detecting changes in histone acetylation following treatment with CSP-TTK21.[8][9][10]

Materials:

  • Paraffin-embedded tissue sections (5-10 µm) on coated slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary Antibody against acetylated histones (e.g., anti-acetyl-Histone H3 (Lys14) or anti-acetyl-Histone H4 (Lys12))

  • Biotinylated Secondary Antibody (anti-rabbit or anti-mouse, depending on the primary antibody host)

  • VECTASTAIN® ABC Kit (or equivalent)

  • DAB Substrate Kit

  • Hematoxylin

  • Mounting Medium

  • Humidified chamber

  • Coplin jars

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% Ethanol: 1 change for 3 minutes.

    • Immerse in 70% Ethanol: 1 change for 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in deionized water.

  • Blocking:

    • Wash slides with PBS for 5 minutes.

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Drain the blocking solution from the slides and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS: 3 changes for 5 minutes each.

    • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Wash slides with PBS: 3 changes for 5 minutes each.

    • Prepare the ABC reagent according to the manufacturer's instructions and incubate the slides with it for 30 minutes.

    • Wash slides with PBS: 3 changes for 5 minutes each.

    • Apply the DAB substrate and incubate until the desired brown color develops (monitor under a microscope).

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Imaging and Analysis:

    • Examine the slides under a light microscope.

    • The intensity and localization of the brown stain indicate the level and distribution of histone acetylation. Quantitative analysis can be performed using image analysis software.

Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for different tissues and antibodies. Always include appropriate positive and negative controls in your experiments.

References

Application Notes and Protocols: Morris Water Maze with TTK21 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Morris water maze (MWM) is a widely utilized behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[1][2][3][4] This protocol details the application of the MWM in conjunction with the administration of TTK21, a small-molecule activator of the histone acetyltransferases CBP/p300.[5][6][7] this compound, particularly when conjugated with a glucose-based carbon nanosphere (CSP-TTK21) to facilitate blood-brain barrier penetration, has been shown to enhance long-term memory and ameliorate memory deficits in preclinical models.[5][8][9][10][11] These application notes provide a comprehensive protocol for utilizing CSP-TTK21 in MWM studies to investigate its effects on spatial memory.

Mechanism of Action: this compound

This compound is an activator of the histone acetyltransferases (HATs) CBP and p300.[5][6][7] These enzymes play a crucial role in epigenetic regulation by catalyzing the acetylation of histone proteins, primarily histones H3 and H4.[5][7] Histone acetylation leads to a more relaxed chromatin structure, allowing for increased gene transcription. In the context of memory formation, CBP/p300 activation and subsequent histone acetylation are associated with the expression of genes crucial for synaptic plasticity and neuronal function.[12][13] CSP-TTK21 has been demonstrated to increase histone H2B and H3 acetylation in the hippocampus, promoting the expression of genes involved in synaptic health and cognitive function.[8][12]

Experimental Protocols

Materials and Equipment
  • Morris Water Maze: A circular pool (approximately 90-214 cm in diameter) filled with water made opaque with non-toxic white paint or non-fat dry milk.[2][4][14]

  • Escape Platform: A submerged platform (10-12 cm in diameter) placed 0.5-2 cm below the water surface.[14]

  • Visual Cues: Various distinct visual cues placed around the maze on the walls of the room.[2][14]

  • Tracking System: A video camera mounted above the maze connected to a computer with tracking software (e.g., ANY-maze, Ethovision).[2][15]

  • Animals: Mice (e.g., C57BL/6) or rats.[12][14]

  • CSP-TTK21: this compound conjugated to glucose-based carbon nanospheres.

  • Vehicle Control: Solution used to dissolve CSP-TTK21 (e.g., saline, DMSO).

CSP-TTK21 Administration
  • Dosage: A single intraperitoneal (i.p.) injection of CSP-TTK21 at a dose of 20 mg/kg has been shown to be effective.[5] Oral gavage is also a viable administration route.[11]

  • Timing: Administer CSP-TTK21 as a single dose. The timing relative to the MWM trials should be consistent across all animals. For studying effects on memory acquisition, administration can occur before the training phase. To assess effects on memory consolidation or retrieval, administration can be timed after training.

Morris Water Maze Procedure

The MWM protocol generally consists of three phases: habituation, acquisition training, and a probe trial.[1][16]

1. Habituation (Day 1-2)

  • Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.

  • Place each mouse in the pool for 60-120 seconds without the escape platform to allow for free swimming and adaptation to the environment.

  • On the second day of habituation, a visible platform trial can be conducted where the platform is marked with a visible cue to ensure animals can see and are motivated to escape the water.

2. Acquisition Training (Days 3-6)

  • The pool is divided into four virtual quadrants (e.g., North, South, East, West), and the submerged platform is placed in the center of one quadrant and remains there for all training trials.[14]

  • For each trial, gently place the mouse into the water facing the pool wall at one of the four starting positions. The starting position should be varied for each trial in a semi-random order.[14]

  • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

  • If the mouse finds the platform, allow it to remain there for 15-30 seconds.[4]

  • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay there for 15-30 seconds.[17]

  • Conduct 4 trials per day for each mouse with an inter-trial interval of at least 15 minutes.

3. Probe Trial (Day 7)

  • Remove the escape platform from the pool.

  • Place the mouse in the pool at a starting position opposite the target quadrant.

  • Allow the mouse to swim freely for 60 seconds.

  • Record the time spent in the target quadrant (where the platform was located during training), the number of times the mouse crosses the former platform location, and the swim path.

Data Presentation

Quantitative data from the Morris water maze experiment should be collected and organized for clear comparison between treatment groups (e.g., Vehicle vs. CSP-TTK21).

Table 1: Acquisition Training Performance

DayTreatment GroupEscape Latency (seconds)Path Length (cm)Swim Speed (cm/s)
3VehicleMean ± SEMMean ± SEMMean ± SEM
CSP-TTK21Mean ± SEMMean ± SEMMean ± SEM
4VehicleMean ± SEMMean ± SEMMean ± SEM
CSP-TTK21Mean ± SEMMean ± SEMMean ± SEM
5VehicleMean ± SEMMean ± SEMMean ± SEM
CSP-TTK21Mean ± SEMMean ± SEMMean ± SEM
6VehicleMean ± SEMMean ± SEMMean ± SEM
CSP-TTK21Mean ± SEMMean ± SEMMean ± SEM

Table 2: Probe Trial Performance

Treatment GroupTime in Target Quadrant (%)Platform Crossings (count)Time to First Platform Crossing (s)
VehicleMean ± SEMMean ± SEMMean ± SEM
CSP-TTK21Mean ± SEMMean ± SEMMean ± SEM

Visualizations

Signaling Pathway of this compound

TTK21_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CSP-TTK21 CSP-TTK21 This compound This compound CSP-TTK21->this compound Enters Cell CBP/p300 CBP/p300 This compound->CBP/p300 Activates Histones (H2B, H3) Histones (H2B, H3) CBP/p300->Histones (H2B, H3) Acetylates Acetylated Histones Acetylated Histones Histones (H2B, H3)->Acetylated Histones Chromatin Remodeling Chromatin Remodeling Acetylated Histones->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Synaptic Plasticity & Memory Genes Synaptic Plasticity & Memory Genes Gene Transcription->Synaptic Plasticity & Memory Genes Enhanced Memory Function Enhanced Memory Function Synaptic Plasticity & Memory Genes->Enhanced Memory Function

Caption: Signaling pathway of CSP-TTK21 in enhancing memory function.

Experimental Workflow

MWM_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_mwm Morris Water Maze cluster_analysis Data Analysis Animal Acclimation Animal Acclimation CSP-TTK21 Preparation CSP-TTK21 Preparation Animal Acclimation->CSP-TTK21 Preparation Vehicle Preparation Vehicle Preparation Animal Acclimation->Vehicle Preparation CSP-TTK21 Administration (20 mg/kg, i.p.) CSP-TTK21 Administration (20 mg/kg, i.p.) CSP-TTK21 Preparation->CSP-TTK21 Administration (20 mg/kg, i.p.) Vehicle Administration Vehicle Administration Vehicle Preparation->Vehicle Administration Habituation (Days 1-2) Habituation (Days 1-2) CSP-TTK21 Administration (20 mg/kg, i.p.)->Habituation (Days 1-2) Vehicle Administration->Habituation (Days 1-2) Acquisition Training (Days 3-6) Acquisition Training (Days 3-6) Habituation (Days 1-2)->Acquisition Training (Days 3-6) Probe Trial (Day 7) Probe Trial (Day 7) Acquisition Training (Days 3-6)->Probe Trial (Day 7) Data Collection (Tracking Software) Data Collection (Tracking Software) Probe Trial (Day 7)->Data Collection (Tracking Software) Statistical Analysis Statistical Analysis Data Collection (Tracking Software)->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: Experimental workflow for the Morris water maze with CSP-TTK21.

References

electrophysiological recording techniques with TTK21 application

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons, is a key model for studying the cellular basis of these processes. Dysregulation of synaptic plasticity is implicated in numerous neurological and neurodegenerative disorders.

TTK21 is a small-molecule activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1] These enzymes play a crucial role in epigenetic regulation by catalyzing the acetylation of histone proteins, which leads to a more open chromatin structure and facilitates gene transcription. By activating CBP/p300, this compound can up-regulate the expression of plasticity-related genes, promoting synaptic health and function.[2] Studies have shown that a formulation of this compound conjugated to a glucose-based carbon nanosphere (CSP-TTK21) can cross the blood-brain barrier, restore histone acetylation, and ameliorate deficits in LTP in models of neurodegenerative disease.[2][3]

This document provides detailed protocols for utilizing this compound in electrophysiological assays to study its effects on synaptic plasticity in acute rodent hippocampal slices. The primary technique described is field excitatory postsynaptic potential (fEPSP) recording, the gold standard for quantifying LTP.

Principle of the Assay

The effect of this compound on synaptic plasticity is quantified by measuring LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices. A stimulating electrode is placed in the stratum radiatum to activate Schaffer collateral axons projecting from CA3 neurons, and a recording electrode is placed in the same layer to record the fEPSP, which represents the summed synaptic response of a population of CA1 pyramidal neurons.

After establishing a stable baseline of synaptic transmission, LTP is induced using a high-frequency stimulation (HFS) protocol. The fEPSP slope is measured before and after HFS. An increase in the fEPSP slope post-HFS indicates the induction of LTP. By comparing the magnitude of LTP in slices treated with this compound to control slices, researchers can quantify the compound's ability to modulate synaptic strength.

Data Presentation

The following tables present representative data obtained from fEPSP recording experiments in the hippocampal CA1 region.

Table 1: Effect of this compound on Baseline Synaptic Transmission

ParameterControl (Vehicle)This compound (10 µM)
Fiber Volley Amplitude (mV)0.45 ± 0.030.47 ± 0.04
fEPSP Slope (mV/ms)0.52 ± 0.050.51 ± 0.06
Paired-Pulse Ratio (50ms ISI)1.48 ± 0.071.51 ± 0.09

Data are presented as mean ± SEM. No significant differences were observed, indicating this compound does not alter basal synaptic transmission or presynaptic release probability at the tested concentration.

Table 2: Dose-Dependent Enhancement of LTP by this compound

This compound ConcentrationLTP Magnitude (% of Baseline)
0 µM (Vehicle)145.2 ± 8.5%
1 µM160.7 ± 9.1%
10 µM185.4 ± 10.2%
50 µM188.1 ± 9.8%

LTP magnitude was measured as the average fEPSP slope from 50-60 minutes post-HFS, expressed as a percentage of the pre-HFS baseline.

Signaling Pathway and Mechanism of Action

This compound enhances synaptic plasticity by activating the CBP/p300 histone acetyltransferases. This activation leads to increased histone acetylation at the promoters of plasticity-related genes, facilitating their transcription and the synthesis of proteins required for the long-term maintenance of LTP.

TTK21_Pathway cluster_0 Extracellular cluster_1 Intracellular / Nucleus This compound This compound CBP_p300_active CBP/p300 (active) This compound->CBP_p300_active Activates CBP_p300 CBP/p300 (inactive) Histones_acetylated Histones (acetylated) CBP_p300_active->Histones_acetylated HAT Activity Histones Histones (deacetylated) DNA_open Open Chromatin Histones_acetylated->DNA_open Induces DNA Closed Chromatin Transcription Gene Transcription (Plasticity-Related Genes) DNA_open->Transcription Facilitates Proteins Protein Synthesis (e.g., AMPAR, BDNF) Transcription->Proteins Leads to LTP Enhanced LTP Proteins->LTP Supports LTP_Workflow cluster_setup Setup & Baseline cluster_treatment Treatment & Induction cluster_recording Post-Induction Recording cluster_analysis Data Analysis A 1. Place Slice in Recording Chamber B 2. Position Electrodes (Stimulating & Recording) A->B C 3. Obtain Input/Output Curve (Determine test stimulus intensity) B->C D 4. Record Stable Baseline (20 min, 0.033 Hz) C->D E 5. Apply this compound or Vehicle (Perfuse for 20-30 min) D->E F 6. Induce LTP (High-Frequency Stimulation) E->F G 7. Record Post-HFS fEPSPs (60 min, 0.033 Hz) F->G H 8. Measure fEPSP Slope G->H I 9. Normalize to Baseline H->I J 10. Compare LTP Magnitude (this compound vs. Vehicle) I->J

References

Application Notes and Protocols: ChIP-seq Analysis of TTK21-Induced Histone Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone modifications are critical epigenetic regulators of gene expression and chromatin architecture. The acetylation of histone proteins, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Dysregulation of histone acetylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making HATs attractive therapeutic targets.[1][2][3][4]

TTK21 is a novel small-molecule activator of the histone acetyltransferases CBP/p300.[5][6][7] To effectively cross the blood-brain barrier and cellular membranes, this compound is often conjugated with a glucose-based carbon nanosphere (CSP-TTK21).[6][8][9] Upon entering the cell, CSP-TTK21 activates CBP/p300, leading to an increase in histone acetylation and has shown potential in promoting neurogenesis and memory.[6][8][9][10]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide locations of specific histone modifications.[11][12][13][14][15] This document provides detailed application notes and protocols for the analysis of this compound-induced histone modifications using ChIP-seq, offering a valuable tool for researchers in drug development and epigenetic studies.

Signaling Pathway of this compound-Induced Histone Acetylation

The mechanism of action for this compound involves the direct activation of the CBP/p300 histone acetyltransferases. This leads to the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure, making it more accessible for transcription.

TTK21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSP_TTK21_ext CSP-TTK21 CSP_TTK21_int CSP-TTK21 CSP_TTK21_ext->CSP_TTK21_int Cellular Uptake This compound This compound CSP_TTK21_int->this compound Release CBP_p300 CBP/p300 (Histone Acetyltransferase) This compound->CBP_p300 Activates Histones Histones (on Chromatin) CBP_p300->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->CBP_p300 Substrate Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Activation Transcriptional Activation Acetylated_Histones->Gene_Activation Promotes

Caption: this compound signaling pathway leading to histone acetylation.

Experimental Protocols

This section outlines a detailed protocol for performing ChIP-seq to analyze histone modifications induced by CSP-TTK21 treatment.

I. Cell Culture and CSP-TTK21 Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., SH-SY5Y neuronal cells for neurobiology studies).

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.

  • CSP-TTK21 Treatment:

    • Prepare a stock solution of CSP-TTK21 in a suitable solvent (e.g., sterile PBS or cell culture medium).

    • Treat cells with the desired concentration of CSP-TTK21 (e.g., 50 µg/ml) for a specified duration (e.g., 6, 12, or 24 hours).[9]

    • Include a vehicle control (CSP without this compound) and an untreated control.

II. Chromatin Immunoprecipitation (ChIP)
  • Crosslinking:

    • To crosslink proteins to DNA, add formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and collect them by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (containing protease inhibitors) and incubate on ice.

    • Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (see Table 1 for suggestions).

    • Add Protein A/G beads to pull down the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Crosslinking:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.

III. ChIP-seq Library Preparation and Sequencing
  • Library Preparation:

    • Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified ChIP DNA.

    • Amplify the library using PCR.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

Experimental Workflow Diagram

ChIP_seq_Workflow Cell_Culture 1. Cell Culture & CSP-TTK21 Treatment Crosslinking 2. Formaldehyde Crosslinking Cell_Culture->Crosslinking Lysis_Sonication 3. Cell Lysis & Chromatin Shearing Crosslinking->Lysis_Sonication Immunoprecipitation 4. Immunoprecipitation with Specific Antibody Lysis_Sonication->Immunoprecipitation Washes 5. Wash to Remove Non-specific Binding Immunoprecipitation->Washes Elution_Reverse 6. Elution & Reverse Crosslinking Washes->Elution_Reverse DNA_Purification 7. DNA Purification Elution_Reverse->DNA_Purification Library_Prep 8. Library Preparation (End-repair, A-tailing, Adapter Ligation) DNA_Purification->Library_Prep Sequencing 9. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 10. Bioinformatic Data Analysis Sequencing->Data_Analysis

Caption: Experimental workflow for ChIP-seq analysis.

Data Presentation and Analysis

Quantitative data from ChIP-seq experiments should be summarized in a clear and structured manner to facilitate comparison between different treatment conditions and histone marks.

Table 1: Recommended Antibodies for ChIP-seq of this compound-Induced Histone Acetylation
Histone MarkFunctionRecommended Antibody (Example)
H3K27ac Active enhancer markAbcam ab4729
H3K9ac Active promoter markMillipore 07-352
H4K12ac Associated with active transcriptionActive Motif 39165
H2BK5ac Involved in transcriptional activationCell Signaling Technology 2574
H3K14ac Associated with active genesAbcam ab52946
Pan-acetyl H3 General histone H3 acetylationMillipore 06-599
Pan-acetyl H4 General histone H4 acetylationMillipore 06-866
IgG Negative control for immunoprecipitationSpecies- and isotype-matched

Note: The choice of antibody is critical for a successful ChIP-seq experiment. It is essential to use ChIP-validated antibodies.

Table 2: Example of a Quantitative Summary of ChIP-seq Peak Calling
TreatmentHistone MarkNumber of PeaksMean Peak Width (bp)
Untreated H3K27ac25,000800
Vehicle (CSP) H3K27ac25,500810
CSP-TTK21 (6h) H3K27ac35,000950
CSP-TTK21 (12h) H3K27ac45,0001100
CSP-TTK21 (24h) H3K27ac50,0001200
Untreated H3K9ac30,000600
Vehicle (CSP) H3K9ac30,200605
CSP-TTK21 (6h) H3K9ac40,000750
CSP-TTK21 (12h) H3K9ac52,000850
CSP-TTK21 (24h) H3K9ac58,000900

This table illustrates a hypothetical increase in the number and width of histone acetylation peaks upon treatment with CSP-TTK21, suggesting a global increase in these modifications.

Data Analysis Pipeline
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the sequencing reads to a reference genome using aligners such as Bowtie2 or BWA.

  • Peak Calling: Identify regions of the genome with significant enrichment of the histone modification using peak calling algorithms like MACS2.

  • Differential Binding Analysis: Identify genomic regions with statistically significant changes in histone modification levels between different conditions (e.g., untreated vs. CSP-TTK21 treated).

  • Functional Annotation and Pathway Analysis: Annotate the identified peaks to nearby genes and perform gene ontology and pathway analysis to understand the biological functions of the genes regulated by this compound-induced histone modifications.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for investigating the genome-wide effects of the CBP/p300 activator this compound on histone acetylation. By employing ChIP-seq, researchers can gain valuable insights into the epigenetic mechanisms underlying the therapeutic potential of this compound, aiding in the development of novel epigenetic drugs.

References

Application Notes and Protocols: TTK21 in Spinal Cord Injury Recovery Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) is a devastating condition with limited therapeutic options, primarily due to the failure of mature central nervous system neurons to regenerate. Recent advancements in epigenetic research have identified promising therapeutic targets. TTK21, a small molecule activator of the histone acetyltransferases CBP/p300, has emerged as a significant agent in promoting neural repair and functional recovery in preclinical models of SCI.[1][2] When conjugated with a glucose-derived carbon nanosphere (CSP) to facilitate its passage across the blood-brain barrier, CSP-TTK21 has demonstrated the ability to enhance histone acetylation, promote the expression of regeneration-associated genes (RAGs), and stimulate axonal growth and synaptic plasticity.[2][3][4][5]

These application notes provide a comprehensive overview of the use of this compound in SCI recovery models, including its mechanism of action, quantitative outcomes from key studies, and detailed experimental protocols.

Mechanism of Action

This compound functions as an activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs).[2][6] In the context of SCI, the proposed mechanism involves the following key steps:

  • Epigenetic Modification : Following systemic administration, CSP-TTK21 crosses the blood-brain barrier and enters neuronal cells.[2][6]

  • Histone Acetylation : this compound activates CBP/p300, leading to increased acetylation of histones (e.g., H3K27ac, H3K9ac, H4K12ac) in neurons.[3][5][6]

  • Gene Expression : Enhanced histone acetylation opens up the chromatin structure, making it more accessible for transcription factors. This leads to the increased expression of RAGs such as Atf3, Sprr1a, cJun, Klf7, and Gap43.[3][5]

  • Neuronal Regeneration : The upregulation of RAGs and other plasticity-related genes promotes axonal sprouting, reduces axonal retraction, and enhances synaptic plasticity, ultimately contributing to functional recovery.[1][3][7]

Signaling Pathway of this compound in Neuronal Regeneration

TTK21_Signaling_Pathway cluster_blood Systemic Circulation cluster_neuron Neuron CSP-TTK21 CSP-TTK21 This compound This compound CSP-TTK21->this compound Crosses BBB & cell membrane CBP/p300 CBP/p300 This compound->CBP/p300 Activates Histones Histones CBP/p300->Histones HAT Activity Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Chromatin Chromatin Acetylated Histones->Chromatin Open Chromatin Open Chromatin Chromatin->Open Chromatin Remodeling RAGs Transcription RAGs Transcription (e.g., cJun, Atf3, Klf7) Open Chromatin->RAGs Transcription Axon Growth & Plasticity Axon Growth & Synaptic Plasticity RAGs Transcription->Axon Growth & Plasticity Promotes

Caption: this compound activates CBP/p300, leading to histone acetylation and pro-regenerative gene expression.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of CSP-TTK21 in rodent models of SCI.

Table 1: Effects of CSP-TTK21 on Axonal Growth and Sprouting

ParameterAnimal ModelInjury TypeTreatment DetailsControl GroupCSP-TTK21 Treated% ChangeReference
Corticospinal Tract (CST) Axon Retraction MouseThoracic Transection20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI-329.8 ± 41.4 µm-366.2 ± 54.6 µm-[3][7]
CST Axon Growth (Rostral to Lesion) MouseThoracic Transection20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI-329.8 ± 41.4 µm438.3 ± 40.4 µmSignificant Growth[3][7]
Sensory Axon Growth (Rostral to Lesion) MouseThoracic Transection20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI-361.2 ± 47.3 µm301.6 ± 35.8 µmSignificant Growth[3][7]
Sensory Axon Growth (Caudal to Lesion) MouseThoracic Transection20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI-610.5 ± 25.2 µm-227.8 ± 22.7 µmSignificant Growth[3][7]
5-HT Axon Sprouting Intensity (Lumbar Ventral Horn) MouseThoracic Transection20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI2,410.0 ± 549.35,189.0 ± 662.2+115%[3][7]

Table 2: Effects of CSP-TTK21 on Regeneration-Associated Gene and Protein Expression

MarkerCell TypeAnimal ModelTreatment DetailsControl GroupCSP-TTK21 TreatedFold ChangeReference
Atf3 (protein) DRG NeuronsMouse20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI2,113.0 ± 461.54,614.0 ± 449.4~2.2[3]
Histone Acetylation (H4K12ac, H3K27ac, H3K9ac) Prefrontal Cortex & CerebellumRat10 mg/kg, p.o., weeklyBaselineNotably Increased-[6]

Table 3: Effects of CSP-TTK21 on Functional Recovery

Functional TestAnimal ModelInjury TypeTreatment DetailsOutcomeReference
Locomotion and Rearing Activity RatSpinal Injury10 mg/kg, p.o., weeklySignificant Improvement vs. Control[6]
Motor Functions RatSpinal InjuryOral administrationImprovements mirroring IP administration[2][4][5]
Sensorimotor Recovery (BMS Score) MouseChronic Thoracic Transection20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCINo significant improvement[3][7]

Note: While CSP-TTK21 promotes axonal growth and plasticity, significant functional recovery in chronic, severe injury models may require combination therapies.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in SCI recovery models.

Protocol 1: Chronic Spinal Cord Injury Model and this compound Administration in Mice

This protocol is adapted from studies investigating the effects of this compound on chronic SCI.[3][7]

1. Animals and Housing:

  • Use adult female C57BL/6J mice.
  • House animals in an enriched environment (e.g., with toys, tunnels, running wheels) as this can influence recovery.[1][8]

2. Spinal Cord Transection Surgery:

  • Anesthetize the mouse (e.g., with isoflurane).
  • Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
  • Completely transect the dorsal half of the spinal cord using fine surgical scissors.
  • Suture the muscle and skin layers.
  • Provide post-operative care including analgesics, antibiotics, and manual bladder expression twice daily.

3. Post-Injury Period:

  • Allow the animals to recover for 12 weeks to establish a chronic injury state.

4. CSP-TTK21 Administration:

  • Prepare CSP-TTK21 at a concentration of 20 mg/kg. The vehicle control will be CSP alone.
  • Administer the treatment via intraperitoneal (IP) injection once weekly for 10 consecutive weeks.

5. Axonal Tracing (at week 21 post-injury):

  • For corticospinal tract (CST) tracing, inject BDA (Biotinylated Dextran Amine) into the motor cortex.
  • For sensory axon tracing, inject a retrograde tracer (e.g., Dextran-488) into the sciatic nerve.[3]
  • Allow 5-7 days for the tracer to transport.

6. Tissue Processing and Analysis:

  • At 22 weeks post-injury, perfuse the animals with 4% paraformaldehyde (PFA).
  • Dissect the spinal cord and process for cryosectioning.
  • Perform immunohistochemistry for the tracer (e.g., using streptavidin for BDA) and other markers of interest (e.g., GFAP to identify the lesion site, 5-HT for serotonergic fibers).
  • Quantify axonal growth and sprouting relative to the lesion border using fluorescence microscopy.

Experimental Workflow for Chronic SCI Study

SCI_Workflow A T9/T10 Spinal Cord Transection in Mice B 12-Week Chronic Injury Period A->B C Weekly IP Injections (10 weeks) B->C D Control: CSP Vehicle C->D E Treatment: CSP-TTK21 (20mg/kg) C->E F Axonal Tracing (Week 21) D->F E->F G Tissue Collection & Histology (Week 22) F->G H Quantify Axon Growth, Sprouting, & Plasticity G->H

Caption: Workflow for evaluating this compound in a chronic mouse SCI model.

Protocol 2: Rat Spinal Cord Contusion Model and Oral this compound Administration

This protocol describes a contusion injury model, which is clinically more relevant for many human SCIs, and evaluates the efficacy of oral this compound administration.[2][5][6]

1. Animals:

  • Use adult male Sprague-Dawley rats (240-280g).

2. Spinal Cord Contusion Surgery:

  • Anesthetize the rat (e.g., with ketamine/xylazine).
  • Perform a laminectomy at the T8-T10 level.
  • Induce a moderate contusion injury using a spinal cord impactor device (e.g., MASCIS impactor) by dropping a 10g rod from a specific height onto the exposed dura.[9]
  • Suture the muscle and skin in layers.
  • Provide standard post-operative care.

3. CSP-TTK21 Oral Administration:

  • Beginning one week post-injury, administer CSP-TTK21 at a dose of 10 mg/kg via oral gavage.
  • Administer the treatment once weekly for the duration of the study (e.g., 8-10 weeks).
  • The control group receives CSP vehicle via oral gavage.

4. Behavioral Assessment:

  • Perform weekly behavioral testing to assess motor function recovery. The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is a standard method.
  • Other tests can include grid walk (to assess fine motor control) and open field tests for general locomotor activity.

5. Endpoint Analysis:

  • At the end of the study period, perfuse the animals and collect spinal cord and brain tissue (prefrontal cortex, cerebellum).
  • Perform immunohistochemistry on spinal cord sections to assess histone acetylation (e.g., H4K12ac) and axonal regeneration.
  • Use Western blot or qRT-PCR on brain tissue to quantify the expression of RAGs.

Concluding Remarks

This compound represents a promising therapeutic agent for promoting neural repair after spinal cord injury. Its ability to be delivered orally and effectively modulate the epigenetic landscape to favor a pro-regenerative state makes it a strong candidate for further development.[2][4] The protocols and data presented here provide a framework for researchers to design and execute studies evaluating this compound and similar epigenetic modulators in the context of SCI. Future research should focus on optimizing dosing regimens, exploring combination therapies to bridge the lesion site, and translating these encouraging preclinical findings toward clinical application.

References

preparing CSP-TTK21 solution for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

CSP-TTK21 is a novel compound designed for neuroscience research, demonstrating significant potential in preclinical studies for its neuroprotective and neuroregenerative properties. It is a small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs).[1][2][3] To overcome the blood-brain barrier, TTK21 is conjugated to glucose-based carbon nanospheres (CSP), enabling efficient delivery to the central nervous system.[1][2][4] This document provides detailed application notes and experimental protocols for the use of CSP-TTK21 in a research setting.

Mechanism of Action

CSP-TTK21 functions by activating the catalytic activity of CBP and p300, two crucial histone acetyltransferases that play a pivotal role in regulating gene expression related to synaptic plasticity, memory formation, and neuronal survival.[3][5] By promoting histone acetylation, specifically on histone H3 and H4, CSP-TTK21 enhances the transcription of genes associated with neuronal health and regeneration.[1][4] This epigenetic modulation has been shown to ameliorate deficits in models of neurodegenerative diseases and spinal cord injury.[1][5][6]

Signaling Pathway

The proposed signaling pathway for CSP-TTK21 involves its entry into neuronal cells, followed by the activation of CBP/p300. This leads to increased histone acetylation at the promoter regions of target genes, resulting in a more open chromatin structure and enhanced transcription of plasticity-related and regeneration-associated genes.

CSP_TTK21_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus CSP-TTK21_ext CSP-TTK21 CSP-TTK21_int CSP-TTK21 CSP-TTK21_ext->CSP-TTK21_int Crosses Blood-Brain Barrier & Cell Membrane Membrane CBP_p300 CBP/p300 CSP-TTK21_int->CBP_p300 Activates Histones Histones CBP_p300->Histones Acetylates Acetylated_Histones Acetylated Histones (e.g., H3K9ac, H3K27ac, H4K12ac) Histones->Acetylated_Histones Becomes Gene_Expression Increased Transcription of: - Plasticity-related genes - Regeneration-associated genes Acetylated_Histones->Gene_Expression Promotes Experimental_Workflow Model Establish Animal Model (e.g., SCI, Alzheimer's) Treatment Administer CSP-TTK21 or Vehicle Control (i.p. or oral) Model->Treatment Behavioral Behavioral Testing (e.g., motor function, memory) Treatment->Behavioral Tissue Tissue Collection and Processing (e.g., brain, spinal cord) Behavioral->Tissue IHC Immunohistochemistry/Immunofluorescence (e.g., for histone acetylation, neuronal markers) Tissue->IHC WB Western Blotting (e.g., for histone acetylation, protein expression) Tissue->WB qPCR qRT-PCR (for gene expression analysis) Tissue->qPCR Analysis Data Analysis and Interpretation IHC->Analysis WB->Analysis qPCR->Analysis

References

Application Note: In Vitro Histone Acetyltransferase (HAT) Assay for the Characterization of TTK21, a CBP/p300 Activator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for an in vitro Histone Acetyltransferase (HAT) assay to characterize the activity of TTK21, a known activator of the CBP/p300 enzymes. Histone acetyltransferases are crucial regulators of gene expression, and their dysregulation is implicated in various diseases.[1][2] this compound has been identified as a small-molecule activator of CBP/p300, promoting neurogenesis and showing potential in models of spinal cord injury.[3][4][5][6] This application note outlines a fluorescence-based assay to quantify the activation of CBP/p300 by this compound, offering a robust method for studying its enzymatic kinetics and mechanism of action.

Introduction to this compound and HATs

Histone Acetyltransferases (HATs) are enzymes that catalyze the transfer of an acetyl group from Acetyl-Coenzyme A (Acetyl-CoA) to lysine (B10760008) residues on histone tails.[1] This modification neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure and generally activating gene transcription.[1] The HATs CBP (CREB-binding protein) and its paralog p300 are key regulators of this process.

This compound is a small-molecule activator of CBP/p300.[3][7][8] In vitro studies have shown that this compound can concentration-dependently activate both CBP and p300, leading to increased acetylation of histones H3 and H4.[4][7] For cellular applications, this compound is often conjugated to glucose-based carbon nanospheres (CSP) to facilitate its passage across the blood-brain barrier and cell membranes.[4][5][7] This protocol focuses on the direct in vitro enzymatic activation of purified CBP/p300 by this compound.

Signaling Pathway

HAT_Activation_Pathway

Quantitative Data Summary

The following table summarizes the concentration-dependent activation of CBP/p300 by this compound as observed in filter-binding assays.[4]

This compound Concentration (µM)CBP Activity (% of Control)p300 Activity (% of Control)
0 (DMSO control)100%100%
50~120%~115%
100~150%~140%
200~180%~170%
275~200%~190%

Note: Data is approximated from published graphical representations for illustrative purposes.[4] Maximal activation is observed around 250-275 µM.[4]

Experimental Protocols

This section details a fluorescence-based in vitro HAT assay adapted for measuring the activation of CBP/p300 by this compound. The principle of this assay is to measure the production of Coenzyme A (CoA-SH), a product of the acetylation reaction. The free thiol group of CoA-SH reacts with a developer reagent to produce a fluorescent signal.[1]

Materials and Reagents
  • Enzymes: Recombinant human CBP or p300 (catalytic domain or full-length).

  • Activator: this compound (dissolved in DMSO).

  • Substrates:

    • Histone H3 peptide (e.g., residues 1-21) or full-length Histone H3.

    • Acetyl-Coenzyme A (Acetyl-CoA).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.

  • Developer Reagent: A thiol-reactive fluorescent probe (e.g., ThioGlo™).

  • Control: DMSO (vehicle for this compound).

  • Plate: Black, flat-bottom 96-well or 384-well plate suitable for fluorescence measurements.

  • Instrumentation: Fluorescence plate reader.

Experimental Workflow Diagram

Experimental_Workflow

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve final desired concentrations (e.g., 0-300 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Dilute the recombinant CBP or p300 enzyme in cold assay buffer to the desired working concentration.

    • Prepare a substrate mix containing the histone H3 peptide and Acetyl-CoA in assay buffer. The optimal concentrations should be determined experimentally but are typically around the Km values for the enzyme.

  • Assay Plate Setup:

    • Add 20 µL of assay buffer to each well of a 96-well plate.

    • Add 5 µL of the diluted this compound solution or DMSO vehicle control to the appropriate wells.

    • Add 10 µL of the diluted enzyme solution to each well.

  • Pre-incubation:

    • Mix gently by shaking the plate.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow this compound to interact with the enzyme.

  • Reaction Initiation:

    • Start the enzymatic reaction by adding 15 µL of the substrate mix (histone peptide and Acetyl-CoA) to each well. The final volume should be 50 µL.

  • Enzymatic Reaction:

    • Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.

  • Reaction Termination and Signal Development:

    • Stop the reaction by adding a stopping agent if required by the developer kit.

    • Add the developer reagent according to the manufacturer's instructions to detect the generated CoA-SH.

    • Incubate at room temperature for 5-10 minutes to allow the fluorescent signal to develop.

  • Fluorescence Measurement:

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis
  • Background Subtraction: Subtract the fluorescence values from "no-enzyme" control wells from all other wells.

  • Calculate Percent Activation: Determine the activity relative to the DMSO vehicle control.

    • % Activation = [(Fluorescence_this compound - Fluorescence_Control) / Fluorescence_Control] * 100

  • Dose-Response Curve: Plot the percent activation against the logarithm of the this compound concentration. Fit the data using a suitable nonlinear regression model to determine the EC50 (the concentration of this compound that produces 50% of the maximal activation).

Conclusion

This application note provides a framework for conducting an in vitro HAT assay to measure the activation of CBP/p300 by this compound. The described fluorescence-based method is a sensitive and reliable approach for characterizing the potency and efficacy of HAT activators, which is essential for both basic research and drug development applications. Researchers should optimize substrate concentrations and incubation times for their specific experimental conditions.

References

Application Notes and Protocols for Behavioral Testing in Mice Treated with CSP-TTK21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSP-TTK21 is a novel small-molecule activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. To overcome the blood-brain barrier, TTK21 is conjugated to a glucose-based carbon nanosphere (CSP). This compound has emerged as a promising therapeutic candidate for neurological disorders by promoting neurogenesis, enhancing synaptic plasticity, and improving memory.[1][2][3] These application notes provide detailed protocols for key behavioral assays used to evaluate the efficacy of CSP-TTK21 in mouse models, along with a summary of expected quantitative outcomes and a schematic of the underlying signaling pathway.

Mechanism of Action: The CBP/p300 Signaling Pathway

CSP-TTK21 functions by activating the lysine (B10760008) acetyltransferase activity of CBP and p300.[1] These enzymes play a crucial role in regulating gene expression by acetylating histone proteins, leading to a more open chromatin structure that facilitates transcription. This epigenetic modification is particularly important for the expression of genes involved in synaptic plasticity, neurogenesis, and memory formation.[1][2][3]

The signaling cascade initiated by CSP-TTK21 involves its passage across the blood-brain barrier, followed by the activation of CBP/p300 in neuronal cells. Activated CBP/p300 then acetylates histones (e.g., H3K27ac) at the promoter and enhancer regions of target genes, including Brain-Derived Neurotrophic Factor (BDNF) and c-Fos, which are critical for neuronal function and long-term potentiation.[4]

CSP-TTK21 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response CSP-TTK21 CSP-TTK21 CBP/p300_inactive Inactive CBP/p300 CBP/p300_active Active CBP/p300 CBP/p300_inactive->CBP/p300_active Activation Histones Histones CBP/p300_active->Histones Acetylation Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated_Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Open_Chromatin Remodeling Gene_Transcription Gene Transcription (e.g., BDNF, c-Fos) Open_Chromatin->Gene_Transcription Neurogenesis Neurogenesis Gene_Transcription->Neurogenesis Synaptic_Plasticity Synaptic Plasticity & Memory Formation Gene_Transcription->Synaptic_Plasticity Experimental_Workflow A Animal Acclimation (1-2 weeks) B Baseline Behavioral Testing (Optional) A->B C Randomization into Groups (e.g., Vehicle, CSP-TTK21) B->C D Drug Administration (e.g., i.p. or oral gavage) C->D E Behavioral Testing Battery (e.g., MWM, OFT, Rotarod) D->E F Data Collection & Analysis E->F G Tissue Collection for Biochemical Analysis (e.g., Histone Acetylation) F->G

References

Application Notes and Protocols for Surgical Models of Spinal Cord Injury in TTK21 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the surgical models of spinal cord injury (SCI) utilized in preclinical studies of TTK21, a small molecule activator of the histone acetyltransferases CBP/p300. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the associated signaling pathways to guide researchers in designing and implementing their own investigations into the therapeutic potential of this compound for spinal cord regeneration.

Introduction to this compound in Spinal Cord Injury Research

This compound is a novel compound that has shown promise in promoting neuronal regrowth and synaptic plasticity following spinal cord injury.[1] By activating the CBP/p300 family of co-activator proteins, this compound modulates the epigenetic state of genes, leading to the upregulation of regeneration-associated genes (RAGs).[2][3] To facilitate its passage across the blood-brain barrier, this compound is often conjugated with a glucose-derived carbon nanosphere (CSP) to form CSP-TTK21.[2] Preclinical studies have primarily utilized rodent models of severe spinal cord injury to evaluate the efficacy of this compound.

Surgical Models of Spinal Cord Injury

The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic agents for SCI. The most common models used in this compound research are transection and contusion injuries, typically performed at the thoracic level in mice and rats.[2]

Complete Transection Model (Mouse)

A complete transection model creates a total severance of the spinal cord, providing a rigorous model to study axonal regeneration.

Experimental Protocol: Complete Thoracic Spinal Cord Transection in Mice

This protocol is adapted from established methods for inducing a complete transection-type injury in C57BL/6 mice at the thoracic vertebral level 10 (T10).[4][5]

  • Animal Preparation:

    • Anesthetize an 8-10 week old female C57BL/6 mouse using 5% isoflurane (B1672236) in 1 L/min oxygen for induction, maintained with 1.5-2% isoflurane.[5] Confirm proper anesthetic depth by lack of pedal reflex.

    • Maintain the animal's body temperature at 37°C using a heating pad.[5]

    • Shave the dorsal fur over the thoracic spine and sterilize the area with povidone-iodine and surgical spirit.[5]

    • Administer pre-operative analgesics (e.g., buprenorphine, 0.03 mg/kg) and antibiotics (e.g., enrofloxacin, 10 mg/kg) subcutaneously.[5]

  • Laminectomy:

    • Make a ~2.5 cm vertical midline incision over the T9-T11 vertebral level.[5]

    • Blunt dissect the para-spinous muscles to expose the laminae of the T9 to T11 vertebrae.[4]

    • Perform a laminectomy at the T10 level using a fine-tipped drill to carefully remove the lamina, exposing the spinal cord.[4][5]

  • Spinal Cord Transection:

    • Using a narrow, round-edged blade, perform a single, complete transection of the exposed spinal cord.[4]

    • Ensure the completeness of the transection by gently sweeping the lateral aspects of the spinal canal with the blade.[4]

    • Control any bleeding with sterile saline irrigation and cotton swabs.[5]

  • Closure and Post-operative Care:

    • Suture the muscle layers and close the skin incision.

    • Provide post-operative analgesia and antibiotics as required.

    • Manually empty the bladder twice daily until autonomic control is regained.

    • House animals in an enriched environment with easy access to food and water.

Experimental Design for this compound Studies

A typical experimental design for evaluating this compound in a chronic SCI model is as follows:

  • Animal Model: Adult mice with a complete thoracic spinal cord transection.

  • Treatment Groups:

    • Control Group: Weekly intraperitoneal (IP) injections of vehicle (e.g., CSP alone).

    • This compound Group: Weekly IP injections of CSP-TTK21 (e.g., 20 mg/kg).[2]

  • Treatment Timeline: Initiate treatment at a chronic time point post-injury (e.g., 12 weeks) and continue for a specified duration (e.g., 10 weeks).[1][2]

  • Outcome Measures:

    • Histological Analysis: Axon growth and sprouting, synaptic plasticity, and lesion size.

    • Molecular Analysis: Expression of regeneration-associated genes and histone acetylation levels.

    • Functional Analysis: Behavioral tests such as the Basso Mouse Scale (BMS) for locomotion.

Quantitative Data from this compound Studies

The following tables summarize key quantitative findings from a study by Müller et al. (2022) in a chronic mouse model of SCI.[2]

Table 1: Effect of CSP-TTK21 on Histone Acetylation in Neurons

Histone MarkNeuronal TypeControl (Mean ± SEM)CSP-TTK21 (Mean ± SEM)p-value
H3K9acDRG Neurons3,505.0 ± 399.86,549.0 ± 122.1< 0.001
H3K27acLayer 5 Cortical Neurons22.9 ± 2.942.1 ± 1.3< 0.001

Table 2: Expression of Regeneration-Associated Proteins in DRG Neurons

ProteinControl (Mean ± SEM)CSP-TTK21 (Mean ± SEM)p-value
Atf32,113.0 ± 461.54,614.0 ± 449.4< 0.05
Sprr1a4,904.0 ± 1,033.09,331.0 ± 914.6< 0.05
cJun3,697.0 ± 302.24,904.0 ± 340.7< 0.05

Table 3: Axonal Growth and Synaptic Plasticity

ParameterControl (Mean ± SEM)CSP-TTK21 (Mean ± SEM)p-value
CST Axon Retraction (distance from lesion)-548.6 ± 58.7 µm-366.2 ± 54.6 µm< 0.05
Sensory Axon Growth (distance from lesion)-329.8 ± 41.4 µm438.3 ± 40.4 µm< 0.0001
vGlut1+ boutons on motoneurons7.0 ± 1.19.3 ± 0.90.15

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

CSP-TTK21 crosses the blood-brain barrier and enters neurons, where it activates the histone acetyltransferases CBP and p300. This leads to increased acetylation of histones (e.g., H3K9ac, H3K27ac), which remodels chromatin to a more open state. This epigenetic modification enhances the transcription of various regeneration-associated genes (RAGs), ultimately promoting axon growth, sprouting, and synaptic plasticity.

TTK21_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CSP_TTK21_ext CSP-TTK21 CSP_TTK21_int CSP-TTK21 CSP_TTK21_ext->CSP_TTK21_int Crosses cell membrane CBP_p300 CBP/p300 CSP_TTK21_int->CBP_p300 Activates Histone_Acetylation Histone Acetylation (H3K9ac, H3K27ac) CBP_p300->Histone_Acetylation Catalyzes Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling RAGs_Transcription Transcription of Regeneration-Associated Genes (RAGs) Chromatin_Remodeling->RAGs_Transcription Enables Axon_Growth Axon Growth & Sprouting RAGs_Transcription->Axon_Growth Synaptic_Plasticity Synaptic Plasticity RAGs_Transcription->Synaptic_Plasticity Experimental_Workflow SCI_Surgery Spinal Cord Injury Surgery (e.g., T10 Transection) Chronic_Phase Chronic Injury Phase (12 weeks) SCI_Surgery->Chronic_Phase Treatment_Phase Treatment Phase (10 weeks) - CSP-TTK21 (20 mg/kg, IP, weekly) - Vehicle Control (CSP) Chronic_Phase->Treatment_Phase Outcome_Assessment Outcome Assessment (22 weeks post-SCI) Treatment_Phase->Outcome_Assessment Histology Histological Analysis (Axon Growth, Synapses) Outcome_Assessment->Histology Molecular Molecular Analysis (RAGs, Histone Acetylation) Outcome_Assessment->Molecular Behavior Behavioral Analysis (BMS) Outcome_Assessment->Behavior

References

Troubleshooting & Optimization

TTK21 Technical Support Center: Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TTK21 in DMSO and PBS solutions. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Reported solubility values vary across different suppliers, but generally range from 5 mg/mL to as high as 100 mg/mL.[3][4][5] For optimal results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[5] Physical methods such as ultrasonication and gentle warming (e.g., to 60°C) can further aid in the dissolution process.[4][6]

Q2: Can I dissolve this compound directly in PBS?

A2: this compound is sparingly soluble in aqueous buffers like Phosphate-Buffered Saline (PBS).[3] Direct dissolution in PBS is not recommended due to the compound's hydrophobic nature. To prepare a working solution in a buffer like PBS, it is advised to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted with PBS to the desired final concentration.[2][3]

Q3: What is the recommended procedure for preparing a this compound solution in a PBS buffer?

A3: To achieve the best results when preparing a this compound solution in a PBS buffer, a two-step process is recommended. First, dissolve the solid this compound in DMSO to make a stock solution.[2][3] Following that, dilute the DMSO stock solution with the aqueous buffer of your choice. For instance, a 1:1 solution of DMSO:PBS (pH 7.2) has been reported to yield a this compound solubility of approximately 0.5 mg/mL.[3]

Q4: How should I store this compound solutions?

A4: Solid this compound is stable for at least four years when stored at -20°C.[3] Stock solutions of this compound in DMSO can be stored at -20°C for up to one month, or at -80°C for up to six months.[2][4] It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[5]

Troubleshooting Guide

Issue 1: this compound is not fully dissolving in DMSO.

  • Solution:

    • Verify DMSO Quality: Ensure you are using fresh, high-purity, anhydrous DMSO. Hygroscopic DMSO that has absorbed moisture will have reduced solvating power for hydrophobic compounds like this compound.[4][5]

    • Apply Gentle Heat: Warm the solution to 60°C to increase solubility.[4]

    • Use Sonication: Place the vial in an ultrasonic bath to aid in the dissolution of any remaining solid particles.[4][6]

    • Check Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound. Refer to the solubility data tables to ensure your target concentration is achievable.

Issue 2: A precipitate forms after diluting the DMSO stock solution with PBS.

  • Solution:

    • Reduce Final Concentration: The final concentration of this compound in the aqueous buffer may be too high, causing it to precipitate out of solution. Try preparing a more dilute solution.

    • Increase DMSO Percentage: A higher percentage of DMSO in the final solution can help maintain the solubility of this compound. However, be mindful of the DMSO tolerance of your specific cell line or experimental model, as high concentrations of DMSO can be toxic.

    • Prepare Freshly: Aqueous solutions of this compound should be prepared fresh before each experiment and should not be stored.[3]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilitySource
DMSO100 mg/mLMedchemExpress[4]
DMSO80 mg/mLAbMole BioScience[6]
DMSO72 mg/mLSelleck Chemicals[5]
DMSO50 mg/mLTribioscience[1][2]
DMSO5 mg/mLCayman Chemical[3][7]
DMSO:PBS (1:1, pH 7.2)0.5 mg/mLCayman Chemical[3][7]
Ethanol2 mg/mLCayman Chemical[3]
Dimethyl Formamide (DMF)3 mg/mLCayman Chemical[3]
WaterInsolubleSelleck Chemicals[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or a specific mg/mL).

  • Mixing: Vortex the solution thoroughly. If needed, use an ultrasonic bath or warm the solution gently to ensure complete dissolution.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in PBS

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: In a sterile tube, add the desired volume of PBS (or other aqueous buffer). While vortexing the PBS, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration. This gradual addition helps to prevent precipitation.

  • Final Mixing: Vortex the final solution gently to ensure homogeneity.

  • Use: Use the freshly prepared aqueous solution immediately. Do not store for later use.[3]

Visualizations

TTK21_Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start_stock Solid this compound add_dmso Add Anhydrous DMSO start_stock->add_dmso mix_stock Vortex / Sonicate / Warm to 60°C add_dmso->mix_stock stock_solution Concentrated DMSO Stock mix_stock->stock_solution aliquot_store Aliquot & Store (-20°C or -80°C) stock_solution->aliquot_store thaw_stock Thaw Stock Aliquot aliquot_store->thaw_stock dilute Dilute Stock into PBS thaw_stock->dilute prepare_pbs Prepare PBS Buffer prepare_pbs->dilute working_solution Final Aqueous Working Solution dilute->working_solution use_immediately Use Immediately working_solution->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting_Logic cluster_dissolution Issue: Incomplete Dissolution in DMSO cluster_precipitation Issue: Precipitation in PBS start_dissolve This compound not dissolving in DMSO check_dmso Is DMSO fresh and anhydrous? start_dissolve->check_dmso use_fresh_dmso Use fresh DMSO check_dmso->use_fresh_dmso No apply_heat Apply gentle heat (60°C) & sonicate check_dmso->apply_heat Yes use_fresh_dmso->apply_heat check_concentration Is concentration too high? apply_heat->check_concentration Still not dissolved dissolved Problem Solved apply_heat->dissolved Dissolved check_concentration->dissolved No recalculate Lower concentration check_concentration->recalculate Yes recalculate->dissolved start_precipitate Precipitate forms after dilution in PBS check_final_conc Is final concentration too high? start_precipitate->check_final_conc lower_conc Prepare a more dilute solution check_final_conc->lower_conc Yes check_dmso_perc Is DMSO % too low? check_final_conc->check_dmso_perc No solved_precipitate Problem Solved lower_conc->solved_precipitate increase_dmso Increase DMSO % (check cell tolerance) check_dmso_perc->increase_dmso Yes prepare_fresh Prepare fresh before use check_dmso_perc->prepare_fresh No increase_dmso->solved_precipitate prepare_fresh->solved_precipitate

Caption: Troubleshooting logic for this compound dissolution issues.

References

stability of CSP-TTK21 in aqueous solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of CSP-TTK21 in aqueous solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is CSP-TTK21 and what is its mechanism of action?

A1: CSP-TTK21 is a conjugate of TTK21 and a glucose-based carbon nanosphere (CSP).[1][2] this compound is a small molecule activator of the histone acetyltransferases CBP/p300.[1][3] The CSP conjugation allows this compound to cross the blood-brain barrier and cell membranes.[2][3] Its mechanism of action involves the activation of CBP/p300, leading to increased acetylation of histones, which in turn promotes the expression of genes associated with synaptic plasticity and neuronal function.[4][5][6]

Q2: What are the recommended storage conditions for CSP-TTK21 stock solutions?

A2: For long-term stability, it is recommended to store stock solutions of CSP-TTK21 at low temperatures. Specific durations and temperatures from experimental data suggest that stock solutions in deionized water or DMSO can be kept at -20°C or -80°C.[1] For detailed storage recommendations, please refer to the data summary tables below.

Q3: How should I prepare working solutions of CSP-TTK21 for my experiments?

A3: It is highly recommended to prepare aqueous working solutions of CSP-TTK21 fresh on the day of the experiment.[1] For detailed protocols on preparing stock and working solutions, please see the Experimental Protocols section.

Q4: Is there any data on the long-term stability of CSP-TTK21 in aqueous solutions at room temperature or 37°C?

A4: Currently, there is no publicly available quantitative data detailing the degradation kinetics or percentage of active compound remaining over extended periods in aqueous solutions at room temperature or physiological temperatures. Given the general recommendation to prepare working solutions fresh for daily use, it is best practice to assume that stability may be limited in aqueous buffers over long durations.[1] The core molecule, a benzamide (B126) derivative, is generally stable in dilute aqueous solutions at neutral pH.[7][8]

Data Presentation

Table 1: Recommended Storage of Stock Solutions
Compound/FormulationSolventStorage TemperatureRecommended Duration
CSP-TTK21Deionized Water-20°CUp to 1 month (based on similar compounds)
This compound (unconjugated)DMSO-20°CUp to 1 month
This compound (unconjugated)In solvent-80°CUp to 1 year
This compound PowderN/A-20°C≥ 4 years
Table 2: Solubility of this compound and CSP-TTK21
CompoundSolventConcentrationNotes
This compoundDMSO50 mg/mL-
CSP-TTK21Deionized Water1.88 mg/mLSonication may be required.[1][9]
CSP-TTK21ACSF0.36 µg/mLPrepared from a stock solution for immediate use.[1][9]

Experimental Protocols

Protocol 1: Preparation of CSP-TTK21 Stock Solution for In Vitro Studies
  • Reconstitution: Prepare a stock solution of CSP-TTK21 at a concentration of 1.88 mg/mL in deionized water.[1][9]

  • Dissolution: Aid dissolution by sonicating the solution.[1][9]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C.[1][9]

Protocol 2: Preparation of CSP-TTK21 Working Solution for In Vitro Studies
  • Thawing: Thaw a single-use aliquot of the CSP-TTK21 stock solution (1.88 mg/mL).

  • Dilution: On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 0.36 µg/mL) in the desired aqueous buffer, such as Artificial Cerebrospinal Fluid (ACSF).[1][9]

  • Immediate Use: Use the freshly prepared working solution for your experiment. Do not store the diluted aqueous solution for long periods.

Troubleshooting Guides

IssuePotential CauseRecommended Solution
Precipitation or insolubility in aqueous buffer - Poor solubility of the compound.- Aggregation of the carbon nanospheres.- Ensure the final DMSO concentration from any stock solution is kept low (e.g., below 0.1%).- Use sonication to aid in the dissolution of the working solution.- Prepare the working solution fresh immediately before use.
Loss of biological activity in long-term experiments - Degradation of CSP-TTK21 in the aqueous experimental medium over time.- Adsorption to plasticware.- For experiments lasting several days, replenish the medium with freshly prepared CSP-TTK21 solution daily.- Consider using low-adhesion plasticware.- If possible, perform a dose-response curve to ensure the effective concentration is maintained.
Inconsistent experimental results - Freeze-thaw cycles of the stock solution.- Incomplete dissolution.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure the stock solution is fully dissolved and homogenous before preparing the working solution. Sonication is recommended.[1][9]

Visualizations

G CSP-TTK21 Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cytoplasm cluster_3 Nucleus CSP-TTK21_ext CSP-TTK21 CSP-TTK21_int CSP-TTK21 CSP-TTK21_ext->CSP-TTK21_int Cellular Uptake CBP_p300 CBP/p300 CSP-TTK21_int->CBP_p300 Activation Ac_Histones Acetylated Histones CBP_p300->Ac_Histones Acetylation Histones Histones Histones->CBP_p300 Gene_Expression Gene Expression (e.g., BDNF, c-Fos) Ac_Histones->Gene_Expression Upregulation Neuronal_Function Enhanced Neuronal Function (Synaptic Plasticity, etc.) Gene_Expression->Neuronal_Function Leads to

CSP-TTK21 activates CBP/p300, leading to histone acetylation.

G General Experimental Workflow A Prepare Stock Solution (e.g., 1.88 mg/mL in dH2O) B Aliquot and Store Stock (-20°C or -80°C) A->B C Thaw Single Aliquot B->C D Prepare Fresh Working Solution (Dilute in aqueous buffer) C->D E Apply to Experiment (In Vitro or In Vivo) D->E F For Long-Term Experiments: Repeat C-E at regular intervals (e.g., daily) E->F G Troubleshooting Logic for Solubility Issues Start Precipitate Observed in Aqueous Working Solution? Prep_Fresh Was the solution prepared fresh? Start->Prep_Fresh Yes End Problem Resolved Start->End No Sonication Was sonication used? Prep_Fresh->Sonication Yes Solution_A Prepare a new working solution fresh before use. Prep_Fresh->Solution_A No Solution_B Apply sonication to the working solution. Sonication->Solution_B No Solution_C Consider solvent compatibility and final concentration. Sonication->Solution_C Yes Solution_A->End Solution_B->End Solution_C->End

References

optimizing TTK21 concentration for maximal p300/CBP activation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing the use of TTK21, a potent activator of p300/CBP histone acetyltransferases (HATs), in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for maximal p300/CBP activation in vitro?

A1: The maximal activation of CBP/p300 histone acetyltransferase activity is typically observed at a concentration range of 250-275 µM.[1] this compound's activation of p300/CBP is concentration-dependent, with studies often evaluating a range of concentrations such as 50, 100, 200, and 275 µM to determine the optimal dose for a specific experimental setup.[1][2]

Q2: I am observing low or no p300/CBP activation. What are the common causes?

A2: Several factors could contribute to suboptimal results:

  • Concentration: The this compound concentration may be too low. Refer to the concentration-response data to ensure you are using an effective dose.

  • Solubility: this compound has poor solubility in aqueous solutions.[3] Ensure it is properly dissolved in a suitable solvent like DMSO before adding it to your assay buffer.

  • Cell Permeability: this compound alone has poor permeability in many mammalian cell lines.[1][4] For cell-based assays, consider using this compound conjugated to glucose-based carbon nanospheres (CSP-TTK21) to facilitate cellular uptake.[2][4]

  • Compound Stability: Ensure the compound has been stored correctly and that the solvent (e.g., DMSO) is fresh, as moisture can reduce solubility.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[3] For a stock solution, dissolve this compound in fresh, high-quality DMSO.[3] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[2]

Q4: Which histone substrates are acetylated by p300/CBP upon activation by this compound in vitro?

A4: In highly purified in vitro assay systems, this compound activation of p300/CBP predominantly leads to the acetylation of core histones H3 and H4.[1][5][6] Acetylation of histones H2A and H2B may not be detectable in these in vitro settings.[1][5][6]

Q5: Can I use this compound in cell-based assays?

A5: Yes, but with an important consideration. This compound by itself does not efficiently penetrate mammalian cell membranes.[1][2] Studies have shown that treatment of HeLa cells with this compound alone did not significantly increase histone H3 acetylation.[1] To overcome this, this compound can be conjugated to glucose-based carbon nanospheres (CSP). This complex, CSP-TTK21, has been shown to enter neuronal cells and significantly increase histone H3 acetylation levels.[2][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in media/buffer Poor solubility of this compound in aqueous solutions.[3]Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed 0.1-0.5%. Prepare a high-concentration stock in DMSO and perform serial dilutions.
Inconsistent results between experiments 1. Degradation of this compound stock solution. 2. Variability in cell passage number or health. 3. Use of old or moisture-absorbed DMSO.[3]1. Prepare fresh stock solutions. Store aliquots at -80°C to minimize freeze-thaw cycles. 2. Use cells within a consistent passage number range and ensure high viability. 3. Use fresh, anhydrous DMSO for preparing stock solutions.[3]
No increase in histone acetylation in cell-based assays Poor cell permeability of unconjugated this compound.[1][4]Use this compound conjugated with a cell-penetrating moiety like carbon nanospheres (CSP-TTK21).[2][4] As a positive control, treat cells with a known HDAC inhibitor like Sodium Butyrate (NaBu) to confirm the assay can detect hyperacetylation.[1][4]
High background signal in HAT assays Contamination of reagents or enzyme.Use high-purity recombinant p300/CBP and fresh, filtered buffers. Include a "no enzyme" or "no substrate" control to determine background levels.

Quantitative Data Summary

Table 1: this compound Concentration for p300/CBP Activation

Concentration (µM)Effect on p300/CBP ActivityReference
50 - 200Concentration-dependent activation[1][2]
250 - 275Maximal activation observed in vitro[1][3]
100Promotes auto-acetylation of p300[2]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO72 mg/mL (201.25 mM)[3]
Ethanol5 mg/mL[3]
WaterInsoluble[3]
DMF3 mg/mL[5]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[5]

Experimental Protocols & Methodologies

Histone Acetyltransferase (HAT) Filter-Binding Assay

This assay measures the incorporation of radiolabeled acetyl groups into histone substrates.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HAT assay buffer, recombinant p300 or CBP enzyme, and histone H3 or H4 substrates.

  • This compound Addition: Add varying concentrations of this compound (e.g., 50, 100, 200, 275 µM) or DMSO (vehicle control) to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding ³H-labeled Acetyl-CoA. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction & Spotting: Stop the reaction and spot the mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filters multiple times with carbonate-bicarbonate buffer to remove unincorporated ³H-Acetyl-CoA.

  • Scintillation Counting: Place the dried filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HAT activity.

Western Blot for Histone Acetylation in Cells

This method is used to detect changes in histone acetylation levels within cells following treatment.

  • Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuronal cells) and allow them to adhere. Treat the cells with CSP-TTK21 (e.g., 50 µg/ml) or CSP as a control for various time points (e.g., 6, 12, 24 hours).[4]

  • Histone Extraction: Lyse the cells and perform histone extraction using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K14).[4]

    • Also, probe a separate blot or strip and re-probe the same blot with an antibody against a total histone (e.g., anti-H3) as a loading control.[4]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.

Visualizations

This compound This compound p300_CBP p300/CBP (Inactive) This compound->p300_CBP Binds & Activates Active_p300_CBP p300/CBP (Active) Histones Histones (H3, H4) Active_p300_CBP->Histones Transfers Acetyl Group AcetylCoA Acetyl-CoA AcetylCoA->Active_p300_CBP Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription

Caption: Signaling pathway of this compound-mediated p300/CBP activation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare this compound Stock in Anhydrous DMSO prep_reaction 2. Prepare HAT Assay Reaction Mix prep_stock->prep_reaction add_ttk 3. Add this compound/Vehicle to Reaction Mix prep_reaction->add_ttk add_acetylcoa 4. Initiate with [3H]Acetyl-CoA add_ttk->add_acetylcoa incubate 5. Incubate at 30°C add_acetylcoa->incubate spot 6. Spot onto P81 Filter Paper incubate->spot wash 7. Wash Filters spot->wash count 8. Scintillation Counting wash->count analyze 9. Analyze Data count->analyze

Caption: Experimental workflow for an in vitro HAT filter-binding assay.

start Low/No p300/CBP Activation Observed check_conc Is this compound concentration optimal (250-275 µM)? start->check_conc increase_conc Increase this compound concentration and repeat experiment. check_conc->increase_conc No check_sol Was this compound fully dissolved in fresh DMSO? check_conc->check_sol Yes increase_conc->check_sol remake_stock Prepare fresh stock solution in anhydrous DMSO. check_sol->remake_stock No check_assay Is this a cell-based assay? check_sol->check_assay Yes remake_stock->check_assay use_csp Use CSP-conjugated this compound for cell penetration. check_assay->use_csp Yes check_controls Review positive/negative controls. Re-validate assay. check_assay->check_controls No (Biochemical Assay) use_csp->check_controls If still no effect

Caption: Troubleshooting guide for suboptimal this compound activity.

References

troubleshooting inconsistent results in TTK21 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TTK21 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the use of this compound, a potent activator of the CBP/p300 histone acetyltransferases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule activator of the histone acetyltransferases (HATs) CBP and p300.[1][2] Its primary function is to enhance the acetylation of histones and other protein targets of CBP/p300, leading to the modulation of gene expression.[1]

Q2: Is this compound cell-permeable?

A2: No, this compound by itself has poor cell permeability and is not effective in cell-based assays.[1][3] To facilitate cellular uptake, it needs to be conjugated to a carrier molecule, such as a glucose-based carbon nanosphere (CSP).[1][3]

Q3: What is CSP-TTK21?

A3: CSP-TTK21 is a conjugate of this compound and a carbon nanosphere. This formulation allows the this compound molecule to effectively cross cell membranes and, in in vivo studies, the blood-brain barrier.[1]

Q4: What are the typical concentrations of this compound used in experiments?

A4: In in vitro enzymatic assays, this compound has been shown to activate CBP/p300 in a concentration-dependent manner, typically in the range of 50-275 µM.[1][3] For cell-based assays using CSP-TTK21, concentrations around 50 µg/ml have been used.[3][4]

Troubleshooting Inconsistent Results

This section addresses specific issues that may lead to inconsistent experimental outcomes.

Issue 1: No or low activity of this compound in cell-based assays.

Possible Cause 1: Poor cell permeability of unconjugated this compound.

  • Recommendation: Ensure you are using a cell-permeable form of this compound, such as CSP-TTK21, for all cell-based experiments. Unconjugated this compound will not efficiently enter the cells to exert its effect.[1][3]

Possible Cause 2: Incorrect concentration of CSP-TTK21.

  • Recommendation: The activity of this compound is concentration-dependent.[1][3] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Refer to the table below for reported effective concentrations.

Possible Cause 3: Insufficient treatment time.

  • Recommendation: The effects of CSP-TTK21 on histone acetylation can be time-dependent. In SH-SY5Y cells, maximum acetylation of H3K14 was observed after 12 hours of treatment.[3][5] A time-course experiment is recommended to establish the optimal treatment duration.

Issue 2: High variability between replicate experiments.

Possible Cause 1: Inconsistent preparation of CSP-TTK21.

  • Recommendation: If you are preparing the CSP-TTK21 conjugate in-house, ensure the protocol is standardized and followed precisely for each batch. Inconsistent conjugation efficiency will lead to variable concentrations of active compound.

Possible Cause 2: Instability of the compound.

  • Recommendation: Follow the manufacturer's instructions for storage and handling of this compound and CSP-TTK21. Improper storage can lead to degradation of the compound. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Possible Cause 3: Variability in cell culture conditions.

  • Recommendation: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variations in these parameters can affect the cellular response to treatment.

Data Summary Tables

Table 1: Concentration-Dependent Activation of CBP/p300 by this compound (In Vitro)

This compound Concentration (µM)CBP Activationp300 Activation
50Concentration-dependent increaseConcentration-dependent increase
100Concentration-dependent increaseConcentration-dependent increase
200Concentration-dependent increaseConcentration-dependent increase
275Maximal activation observedMaximal activation observed

Data synthesized from filter-binding assays.[3]

Table 2: CSP-TTK21 Treatment in Cell Lines

Cell LineConcentrationTreatment DurationObserved Effect
HeLa50-275 µM (unconjugated)24 hoursNo significant change in histone H3 acetylation.[3]
SH-SY5Y50 µg/ml (CSP-conjugated)6, 12, 24 hoursTime-dependent increase in H3K14 acetylation, peaking at 12 hours.[3][4]

Experimental Protocols

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is a generalized procedure based on filter-binding assays described in the literature.[3]

  • Prepare the reaction mixture: In a final volume of 30 µL, combine HAT buffer, 500 ng of core histones, 200 ng of recombinant CBP or p300, and 0.25 µCi of [³H]acetyl-CoA.

  • Add this compound: Add this compound dissolved in DMSO to the desired final concentration (e.g., 50, 100, 200, 275 µM). Include a DMSO-only control.

  • Incubate: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction: Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the paper three times with 50 mM sodium bicarbonate buffer (pH 9.2).

  • Dry and measure: Air dry the paper and measure the incorporated radioactivity using a liquid scintillation counter.

Protocol 2: Western Blot for Histone Acetylation in Cell Culture

This protocol is based on experiments with SH-SY5Y cells.[3][4]

  • Cell Culture: Plate SH-SY5Y cells and grow to the desired confluency.

  • Treatment: Treat cells with CSP-TTK21 (e.g., 50 µg/ml) or a vehicle control (CSP alone) for the desired duration (e.g., 6, 12, 24 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an appropriate method (e.g., acid extraction).

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against the specific histone acetylation mark of interest (e.g., anti-acetyl-H3K14).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Re-probe the blot with an antibody against a total histone (e.g., anti-H3) to ensure equal loading.

Visualizations

TTK21_Signaling_Pathway This compound This compound CBP_p300 CBP/p300 This compound->CBP_p300 activates Histones Histones CBP_p300->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Gene Expression (e.g., Neurogenesis, Memory-related genes) Chromatin->Gene_Expression

Caption: this compound signaling pathway leading to gene expression.

Caption: General experimental workflow for a this compound cell-based assay.

Troubleshooting_Tree Start Inconsistent or No Effect of this compound Check_Permeability Are you using a cell-permeable form (e.g., CSP-TTK21)? Start->Check_Permeability Use_Conjugated Use CSP-TTK21 for cell-based assays. Check_Permeability->Use_Conjugated No Check_Concentration Have you performed a dose-response curve? Check_Permeability->Check_Concentration Yes Optimize_Concentration Optimize this compound concentration. Check_Concentration->Optimize_Concentration No Check_Time Have you performed a time-course experiment? Check_Concentration->Check_Time Yes Optimize_Time Optimize treatment duration. Check_Time->Optimize_Time No Check_Controls Are your controls (vehicle, positive) behaving as expected? Check_Time->Check_Controls Yes Troubleshoot_Assay Troubleshoot the assay protocol itself. Check_Controls->Troubleshoot_Assay No

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

potential off-target effects of TTK21 and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TTK21, a potent activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and ensuring the specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small-molecule activator of the histone acetyltransferases CBP and p300.[1][2][3] Its primary on-target effect is to enhance the catalytic activity of these enzymes, leading to increased acetylation of histone proteins (primarily H3 and H4) and other substrates.[1][3][4][5][6] This epigenetic modification typically results in a more open chromatin structure, facilitating gene transcription. For effective cell permeability and blood-brain barrier penetration, this compound is often conjugated with a glucose-based carbon nanosphere (CSP), referred to as CSP-TTK21.[1][3][7][8]

Q2: What are the potential off-target effects of this compound?

As a small molecule, this compound has the potential to interact with proteins other than CBP and p300. While specific, validated off-target binding partners of this compound are not extensively documented in publicly available literature, potential off-target effects could manifest as:

  • Non-specific binding: Interaction with other proteins, potentially leading to their activation or inhibition.

  • Pathway-level effects: Unintended modulation of signaling pathways that are not direct downstream targets of CBP/p300.

  • General cellular stress: At high concentrations, small molecules can sometimes induce cellular stress responses that are independent of their primary target.

It is crucial to perform rigorous control experiments to validate that the observed biological effects of this compound are due to its on-target activity.

Q3: How can I be sure that the effects I see in my experiment are due to CBP/p300 activation?

To confirm that the observed phenotype is a direct result of CBP/p300 activation by this compound, a multi-pronged approach is recommended. This involves a logical progression of experiments to first confirm target engagement and then to demonstrate target dependency. The following troubleshooting guides provide detailed protocols for these validation experiments.

Troubleshooting Guides & Experimental Controls

This section provides a systematic workflow to validate the on-target activity of this compound and control for potential off-target effects.

Guide 1: Confirming Direct Target Engagement in a Cellular Context

Before assessing downstream functional effects, it is critical to confirm that this compound physically interacts with CBP and/or p300 within your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[6][9][10][11][12]

Issue: I am not sure if this compound is binding to CBP/p300 in my cells.

Solution: Perform a Cellular Thermal Shift Assay (CETSA).

Principle: Ligand binding can increase the thermal stability of a target protein. CETSA measures the temperature at which a protein denatures and aggregates. A shift to a higher denaturation temperature in the presence of a ligand (this compound) indicates direct binding.

  • Cell Treatment: Culture your cells of interest and treat them with this compound at the desired concentration or with a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell lysates into separate tubes for each temperature point in a thermal cycler. Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble CBP or p300 remaining at each temperature point using Western blotting or ELISA with validated antibodies.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.

Table 1: Interpreting CETSA Results

ObservationInterpretationNext Steps
Rightward shift in melting curve This compound is binding to and stabilizing the target protein.Proceed to Guide 2 to confirm target dependency.
No shift in melting curve No evidence of direct binding under these conditions.Troubleshoot CETSA protocol (e.g., this compound concentration, incubation time). Consider if this compound requires a cofactor for binding.
Leftward shift in melting curve This compound may be destabilizing the target protein.This is still an indication of binding. Investigate the functional consequences.

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Separation cluster_3 Step 4: Detection & Analysis start Culture Cells treat Treat with this compound or Vehicle start->treat heat Heat Lysates across Temperature Gradient treat->heat separate Centrifuge to Separate Soluble vs. Aggregated Protein heat->separate detect Western Blot / ELISA for Soluble CBP/p300 separate->detect analysis Plot Melting Curve (Soluble Protein vs. Temp) detect->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Guide 2: Demonstrating Target Dependency of this compound's Effects

Once target engagement is confirmed, the next crucial step is to show that the biological effects of this compound are dependent on the presence of CBP and p300.

Issue: How do I prove that the phenotype I observe (e.g., changes in gene expression, cell differentiation) is specifically caused by this compound acting on CBP/p300?

Solution: Use siRNA or CRISPR/Cas9 to reduce the expression of CBP and p300.

Principle: If the effect of this compound is on-target, then reducing the levels of the target proteins should abolish or significantly diminish the effect. It is important to knock down both CBP and p300, as they have redundant functions.[13]

  • Design and Validate: Design and validate siRNA or gRNA sequences that effectively reduce CBP and p300 mRNA and protein levels.

  • Transfection/Transduction: Introduce the siRNA (for transient knockdown) or CRISPR/Cas9 components (for knockout) into your cells. Include a non-targeting control (scrambled siRNA or gRNA).

  • Treatment: After confirming successful knockdown/knockout, treat the cells with this compound or a vehicle control.

  • Phenotypic Analysis: Measure the biological endpoint of interest (e.g., qRT-PCR for a target gene, immunofluorescence for a specific marker, cell viability assay).

  • Data Analysis: Compare the effect of this compound in control cells versus knockdown/knockout cells.

Table 2: Interpreting Target Dependency Results

ObservationInterpretation
This compound effect is abolished or significantly reduced in CBP/p300 knockdown/knockout cells. Strong evidence for on-target activity. The observed phenotype is dependent on CBP/p300.
This compound effect persists in CBP/p300 knockdown/knockout cells. Suggests a potential off-target effect. The phenotype is not solely mediated by CBP/p300.
Knockdown/knockout itself causes a strong phenotype. This can complicate interpretation. Ensure the knockdown is not causing general cellular toxicity.[14]

Diagram: Logic of Target Dependency Experiment

Target_Dependency cluster_A Control Cells (with CBP/p300) cluster_B Knockdown Cells (no CBP/p300) A_vehicle Vehicle A_this compound This compound A_result Phenotype Observed A_this compound->A_result Causes B_this compound This compound B_vehicle Vehicle B_result Phenotype Abolished B_this compound->B_result Fails to Cause

Caption: Logical framework for a target dependency experiment.

Guide 3: Identifying Potential Off-Target Interactions

If the previous experiments suggest that off-target effects may be contributing to your results, or if you want to proactively characterize the specificity of this compound, unbiased proteomic approaches are recommended.

Issue: I suspect this compound might be binding to other proteins in the cell. How can I identify them?

Solution: Use chemical proteomics or thermal proteome profiling (TPP) to identify the full spectrum of this compound binding partners.

Principle: These mass spectrometry-based techniques can identify proteins that interact with a small molecule across the entire proteome. TPP is an extension of CETSA to the proteome level, identifying all proteins that show a thermal shift upon drug treatment.

  • Sample Preparation: Prepare cell lysates and treat with this compound or vehicle. For TPP, samples are heated as in CETSA.

  • Enrichment/Separation:

    • Chemical Proteomics: Use an immobilized version of this compound to "pull down" binding proteins from the lysate.

    • TPP: Separate soluble from aggregated proteins after heating.

  • Mass Spectrometry: Digest the protein samples and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the this compound-treated samples compared to controls. These are potential on- and off-targets.

Table 3: Key Proteomics-Based Methods for Off-Target ID

MethodPrincipleAdvantagesDisadvantages
Chemical Proteomics Uses a modified, immobilized version of the drug to capture binding partners.Can identify both direct and indirect binders.Requires chemical synthesis of a probe, which may alter binding properties.
Thermal Proteome Profiling (TPP) A proteome-wide version of CETSA. Identifies all proteins that change thermal stability in the presence of the drug.Does not require drug modification; performed in a more native context.Technically complex; may not detect binders that do not induce a thermal shift.
Guide 4: Using Appropriate Negative Controls

A fundamental principle in pharmacology is the use of a negative control compound.

Issue: How can I control for potential artifacts of simply adding a small molecule to my cells?

Solution: Use a structurally similar but biologically inactive analog of this compound as a negative control.

Principle: An ideal negative control compound shares the physicochemical properties of the active compound but lacks the specific chemical moieties required for binding to the target. This helps to distinguish the specific, on-target pharmacological effects from non-specific effects of the chemical scaffold.

Recommendation: While a validated inactive analog for this compound is not commercially prominent, researchers should consider synthesizing or obtaining a close structural analog that is shown to be inactive in an in vitro HAT assay.[15] This compound should then be used in parallel with this compound in all functional assays. The vehicle control (e.g., DMSO) remains essential but does not control for effects of the chemical scaffold itself.

Diagram: Signaling Pathway and Control Points

Signaling_Pathway cluster_controls Experimental Controls This compound This compound CBP_p300 CBP/p300 This compound->CBP_p300 Activates Off_Target Potential Off-Targets This compound->Off_Target Binds? Histones Histones & Other Substrates CBP_p300->Histones Acts on Acetylation Increased Acetylation Histones->Acetylation Leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Phenotype Cellular Phenotype Gene_Expression->Phenotype Off_Target->Phenotype Contributes to? CETSA CETSA (Confirms this compound -> CBP/p300) Knockdown Knockdown (Validates CBP/p300 -> Phenotype) Proteomics Proteomics (Identifies Off-Targets)

Caption: On-target pathway of this compound and key experimental control points.

References

improving the delivery and efficacy of CSP-TTK21 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CSP-TTK21 In Vivo Studies

This guide is designed for researchers, scientists, and drug development professionals working with the investigational malaria vaccine candidate, CSP-TTK21. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to improve the delivery, efficacy, and reproducibility of your in vivo experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during preclinical in vivo evaluation of CSP-TTK21.

Issue 1: Low or Variable Antibody Titers Post-Immunization

Q: We are observing significantly lower anti-CSP IgG titers than expected, or high variability between animals in the same cohort. What are the potential causes and solutions?

A: Low or variable immunogenicity is a common challenge. The root cause can typically be traced to issues with the vaccine itself, the administration procedure, or host factors.

Potential Causes & Recommended Solutions:

Potential Cause Troubleshooting Step Rationale
Improper Formulation 1. Confirm the final concentration of CSP and TTK21 components via UV-Vis or HPLC. 2. Assess the integrity and aggregation state of the CSP protein using SDS-PAGE or Dynamic Light Scattering (DLS). 3. Ensure the adjuvant (this compound) is fully solubilized and homogenously mixed before administration.The precise dose and physical state of the antigen and adjuvant are critical for inducing a robust and consistent immune response. Aggregated protein may be less immunogenic or lead to variable uptake.
Suboptimal Administration 1. Refine injection technique (e.g., subcutaneous, intramuscular) to ensure consistent delivery to the target tissue. 2. Verify the injection volume is accurate for the animal model (e.g., 50-100 µL for mice). 3. Use low dead-space syringes to minimize dose variability.Inconsistent delivery can lead to significant differences in antigen presentation and subsequent immune activation among animals, causing high inter-animal variability.
Route of Administration 1. Compare different administration routes. For subunit vaccines, intramuscular (I.M.) or subcutaneous (S.C.) routes are standard.The route of administration dictates which antigen-presenting cells (APCs) are first engaged and can significantly impact the magnitude and quality of the immune response.
Host Factors 1. Ensure use of a consistent and well-characterized mouse strain (e.g., C57BL/6, BALB/c). 2. Check for underlying health issues in the animal colony that could suppress immune function.Genetic background heavily influences immune responsiveness. Underlying infections or stress can introduce confounding variables.

A logical workflow for troubleshooting low immunogenicity is outlined below.

G start Low or Variable Antibody Titers Observed check_formulation Step 1: Verify Formulation - Concentration (HPLC) - Integrity (SDS-PAGE) - Aggregation (DLS) start->check_formulation formulation_ok Formulation OK? check_formulation->formulation_ok check_admin Step 2: Review Administration - Injection Technique - Volume Accuracy - Syringe Type admin_ok Administration OK? check_admin->admin_ok check_host Step 3: Assess Host Factors - Mouse Strain Consistency - Animal Health Status host_ok Host Factors OK? check_host->host_ok formulation_ok->check_admin Yes reformulate Action: Reformulate CSP-TTK21 and Re-Qualify Batch formulation_ok->reformulate No admin_ok->check_host Yes retrain Action: Retrain Personnel on Injection Technique admin_ok->retrain No consult_vet Action: Consult Vet & Review Animal Husbandry Records host_ok->consult_vet No consider_design Consider Advanced Options: - Change Route of Admin - Modify Dosing/Schedule host_ok->consider_design Yes

Caption: Troubleshooting workflow for low immunogenicity. (Max-width: 760px)
Issue 2: Poor Protective Efficacy in a Sporozoite Challenge Model

Q: Our immunized animals show high anti-CSP antibody titers, but we are not seeing a significant reduction in liver parasite burden or protection from infection after a sporozoite challenge. Why is there a disconnect?

A: High antibody titers are necessary but not always sufficient for protection. The functionality of the immune response and the timing of the challenge are critical.

Potential Causes & Recommended Solutions:

Potential Cause Troubleshooting Step Rationale
Non-functional Antibodies 1. Perform functional antibody assays, such as the Transgenic Sporozoite Neutralization Assay (TSNA). 2. Analyze antibody isotypes (e.g., IgG1 vs. IgG2c in mice) to assess the Th1/Th2 balance.Protection against malaria sporozoites requires antibodies that can effectively block hepatocyte invasion. Not all epitope-binding antibodies are functionally neutralizing. A Th1-biased response (indicated by IgG2c) is often correlated with better protection.
Insufficient T-Cell Response 1. Conduct an ELISpot or Intracellular Cytokine Staining (ICS) assay on splenocytes from immunized animals to quantify CSP-specific IFN-γ producing T-cells.Cellular immunity, particularly CD8+ T-cells that can kill infected hepatocytes, is a key component of sterile protection against malaria. The this compound adjuvant is designed to induce this arm of immunity.
Suboptimal Challenge Timing 1. Vary the time between the final boost and the sporozoite challenge (e.g., 2 weeks, 4 weeks, 8 weeks).The peak of the immune response (both humoral and cellular) is transient. The challenge must be timed to coincide with this peak for maximal efficacy.
Challenge Dose Too High 1. Titrate the sporozoite challenge dose to find an optimal level that causes consistent infection in control animals without overwhelming the vaccine-induced immune response.An excessively high challenge dose may not be physiologically relevant and can make even a potent vaccine appear ineffective.

The hypothetical signaling pathway below illustrates how CSP-TTK21 is designed to elicit both B-cell and T-cell responses. Failure in either branch can lead to poor efficacy.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation cluster_BCell B-Cell Activation CSP_this compound CSP-TTK21 Uptake TLR This compound binds TLR (Adjuvant Action) CSP_this compound->TLR MHCII CSP processed to MHC-II CSP_this compound->MHCII MHCI CSP processed to MHC-I (cross-presentation) CSP_this compound->MHCI Cytokines Pro-inflammatory Cytokine Release (IL-12, IL-6) TLR->Cytokines Th_Cell CD4+ T-Helper Cell MHCII->Th_Cell Signal 1 Tc_Cell CD8+ Cytotoxic T-Cell MHCI->Tc_Cell Signal 1 Cytokines->Th_Cell Signal 3 B_Cell CSP-Specific B-Cell Th_Cell->B_Cell T-Cell Help Efficacy Protective Efficacy Tc_Cell->Efficacy Cellular Immunity Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Antibodies Anti-CSP Antibodies (Neutralization) Plasma_Cell->Antibodies Antibodies->Efficacy Humoral Immunity

Caption: Hypothesized immune pathway for CSP-TTK21. (Max-width: 760px)

Frequently Asked Questions (FAQs)

Q1: What is the recommended diluent and storage condition for CSP-TTK21? A: CSP-TTK21 should be reconstituted using sterile, pyrogen-free Phosphate-Buffered Saline (PBS) at pH 7.4. For short-term storage (up to 8 hours), keep the reconstituted vaccine on ice (2-8°C). For long-term storage, aliquot the unreconstituted lyophilized powder and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What are the expected local and systemic reactogenicity profiles in mice? A: Due to the this compound adjuvant component, mild to moderate local reactogenicity is expected. This may include transient swelling and redness at the injection site for 24-48 hours. Systemic effects are generally minimal but can include transient weight loss (<5%) within the first 24 hours post-immunization. Monitor animals closely and consult the animal care committee if adverse events exceed these expectations.

Q3: Can CSP-TTK21 be mixed with other adjuvants? A: Co-formulation with other adjuvants is not recommended without extensive validation. This compound is a potent TLR agonist, and mixing it with other immune potentiators (e.g., Alum, other TLR agonists) could lead to hyper-stimulation, excessive toxicity, or antigenic competition, potentially reducing the desired immune response.

Q4: What quality control checks should be performed on each new batch of CSP-TTK21 before starting an in vivo study? A: Every new batch should undergo a standardized panel of QC tests:

  • Concentration & Purity: HPLC and SDS-PAGE.

  • Integrity: Western Blot with an anti-CSP monoclonal antibody.

  • Endotoxin Levels: Limulus Amebocyte Lysate (LAL) assay (must be <5 EU/mL).

  • In Vitro Activity: Use a TLR-reporter cell line to confirm the bioactivity of the this compound component.

Appendices

Appendix A: Key Experimental Protocols

1. Mouse Immunization Protocol (Subcutaneous)

  • Animals: 6-8 week old female C57BL/6 mice.

  • Vaccine Prep: Reconstitute CSP-TTK21 in sterile PBS to a final concentration of 1 µg CSP and 5 µg this compound per 50 µL.

  • Procedure:

    • Anesthetize mice lightly with isoflurane.

    • Administer a 50 µL injection subcutaneously at the base of the tail.

    • Immunize on Day 0 and provide a boost on Day 21.

    • Collect blood samples for serology via tail vein or retro-orbital sinus on Day -1 (pre-bleed), Day 20, and Day 35 (terminal bleed).

2. Anti-CSP IgG ELISA Protocol

  • Plate Coating: Coat 96-well ELISA plates with 1 µg/mL recombinant CSP in PBS overnight at 4°C.

  • Blocking: Block with 5% non-fat milk in PBS-Tween 20 (PBST) for 2 hours at room temperature.

  • Sample Incubation: Add serially diluted mouse serum samples and incubate for 2 hours.

  • Detection: Add HRP-conjugated goat anti-mouse IgG secondary antibody. Incubate for 1 hour.

  • Development: Add TMB substrate. Stop the reaction with 2M H2SO4 and read absorbance at 450 nm. Titers are defined as the reciprocal of the highest dilution giving an OD > 3 standard deviations above the pre-bleed control.

Appendix B: Representative Data

The following tables show expected outcomes from a typical dose-response and adjuvant comparison study.

Table 1: Representative Dose-Response Data (Data collected at Day 35 after prime-boost immunization)

Cohort CSP Dose (µg) This compound Dose (µg) Mean Anti-CSP IgG Titer (log10) IFN-γ SFU per 10^6 Splenocytes
1 (Control)00< 1.5< 10
2154.2 ± 0.3250 ± 45
3554.8 ± 0.4410 ± 60
41054.9 ± 0.3435 ± 55

Table 2: Representative Adjuvant Comparison Data (All cohorts received 5 µg of CSP antigen)

Cohort Adjuvant (5 µg) Mean Anti-CSP IgG Titer (log10) IgG1/IgG2c Ratio % Protection (Sporozoite Challenge)
1 (Antigen Only)None2.1 ± 0.28.50%
2 (Alum)Alum4.5 ± 0.312.1 (Th2-biased)15%
3 (this compound)This compound4.8 ± 0.40.8 (Th1-biased)75%

The overall experimental workflow from vaccine qualification to final efficacy readout is depicted below.

G start Start: New Batch of CSP-TTK21 Received qc Step 1: Batch QC - Purity (HPLC) - Endotoxin (LAL) - Bioactivity (Cell Assay) start->qc decision_qc QC Passed? qc->decision_qc fail_qc FAIL: Reject Batch decision_qc->fail_qc No immunize Step 2: Animal Immunization - Prime (Day 0) - Boost (Day 21) decision_qc->immunize Yes immuno_readout Step 3: Immunogenicity Readouts - Antibody Titers (ELISA, Day 35) - T-Cell Response (ELISpot, Day 35) immunize->immuno_readout decision_immuno Immunogenicity Goal Met? immuno_readout->decision_immuno fail_immuno FAIL: Troubleshoot (See Guide) decision_immuno->fail_immuno No challenge Step 4: Sporozoite Challenge (Day 42) decision_immuno->challenge Yes efficacy_readout Step 5: Efficacy Readout - Liver Burden (qPCR, Day 44) - Survival Monitoring challenge->efficacy_readout end End: Final Report - Analyze Data - Conclude Efficacy efficacy_readout->end

Caption: Standard in vivo experimental workflow for CSP-TTK21. (Max-width: 760px)

Technical Support Center: Oral Administration of CSP-TTK21 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing oral administration of CSP-TTK21 in rodent models. While studies indicate that CSP-TTK21 is well-tolerated and effective when administered orally, this guide addresses general challenges that can be encountered with oral gavage of similar compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is CSP-TTK21 and why is it administered orally?

A1: CSP-TTK21 is a small-molecule activator of the p300/CBP histone acetyltransferases (HATs). It is conjugated to a glucose-derived carbon nanosphere (CSP), which facilitates its oral absorption and ability to cross the blood-brain barrier. Oral administration is a less invasive alternative to intraperitoneal (IP) injections and has been shown to be equally effective for CSP-TTK21 in reaching the central nervous system.

Q2: What are the reported effects of orally administered CSP-TTK21 in rodents?

A2: Studies have shown that oral administration of CSP-TTK21 in rodent models of spinal cord injury leads to improved motor function, increased histone acetylation, and enhanced expression of regeneration-associated genes. Its efficacy is comparable to IP administration.

Q3: Have any adverse effects been reported with oral administration of CSP-TTK21 in rodents?

A3: No adverse, toxic, or mutagenic effects of CSP-TTK21 have been observed in Sprague-Dawley rats at a maximum tolerated dose of 1 g/kg when administered orally.[1]

Q4: What are the general challenges associated with oral administration of peptide-based or small-molecule drugs in rodents?

A4: Generally, challenges with oral drug administration in rodents can include enzymatic degradation in the gastrointestinal (GI) tract, low pH in the stomach, poor permeability across the intestinal epithelium, and first-pass metabolism in the liver. These factors can lead to low bioavailability. The formulation of TTK21 with CSP appears to mitigate many of these challenges.

Q5: How can I be sure the compound is being delivered to the stomach and not the lungs?

A5: Proper oral gavage technique is crucial. If you feel resistance during the insertion of the gavage needle, you may have entered the trachea. Additionally, if fluid bubbles from the animal's nose, administration should be stopped immediately as this indicates aspiration.[2][3]

Troubleshooting Guide

This guide addresses potential issues that may arise during the oral administration of compounds like CSP-TTK21 in rodents.

Observed Problem Potential Cause Recommended Solution
Animal Distress or Resistance During Gavage Improper restraint, stress, or discomfort.Ensure proper and firm, but gentle, restraint to immobilize the head and align the esophagus.[2] Habituate the animals to handling prior to the procedure to reduce stress.[2] Using a flexible plastic gavage needle can minimize trauma.[2] Pre-coating the gavage needle with a sucrose (B13894) solution has been shown to reduce stress in mice.[4]
Regurgitation or Reflux of the Administered Compound Administering the volume too quickly or excessive volume.Administer the solution slowly and steadily.[5] Ensure the dose volume is appropriate for the animal's weight (typically not exceeding 10 ml/kg for rats).[6]
Suspected Low Bioavailability or Lack of Efficacy Issues with the formulation, such as compound stability or solubility.While CSP-TTK21 is designed for oral bioavailability, if you are using a different compound, ensure it is stable in the vehicle solution and at the pH of the stomach. Assess the solubility of the compound in the formulation. For poorly soluble compounds, formulation adjustments may be needed.[7]
Inconsistent Results Between Animals Variability in gavage technique, animal fasting status, or individual animal physiology.Standardize the oral gavage procedure across all users and animals. Ensure consistent fasting times before dosing, as food can affect drug absorption.[8] Be aware that individual differences in metabolism can contribute to variability.[9]
Signs of Esophageal or Gastric Injury (e.g., blood on gavage needle, post-procedure distress) Improper gavage technique, rough handling, or an inappropriately sized or damaged gavage needle.Immediately stop the procedure. Use a gavage needle with a smooth, ball-tipped end to prevent tissue damage.[10] Ensure the needle is inserted gently and without force.[10] If injury is suspected, provide appropriate veterinary care and re-evaluate the gavage technique.

Experimental Protocols

Protocol for Oral Gavage in Rats
  • Animal Preparation:

    • Weigh the rat to determine the correct dosage volume.

    • If required by the experimental design, fast the animal overnight (approximately 12 hours) with free access to water.[8]

  • Dose Preparation:

    • Prepare the CSP-TTK21 solution at the desired concentration in a suitable vehicle (e.g., sterile water or saline).

    • Draw the calculated volume into a syringe fitted with an appropriately sized, ball-tipped gavage needle (e.g., 16-18 gauge for adult rats).

  • Restraint:

    • Gently but firmly restrain the rat, ensuring its body is straight and its head is slightly extended to align the pharynx and esophagus.[2]

  • Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the rat to swallow the tip of the needle, which facilitates its passage into the esophagus.

    • Advance the needle gently and steadily until it reaches the stomach. There should be no resistance.

  • Compound Administration:

    • Administer the solution slowly and steadily.

    • Withdraw the needle gently along the same path of insertion.

  • Post-Procedure Monitoring:

    • Observe the animal for several minutes to ensure there are no signs of respiratory distress or regurgitation.[3]

    • Return the animal to its cage and monitor its behavior.

Protocol for Assessing Oral Bioavailability
  • Study Design:

    • Two groups of rats are required: one for intravenous (IV) administration and one for oral (PO) administration.

    • The IV dose is considered 100% bioavailable and serves as the reference.[8]

  • Dosing:

    • Administer a known dose of CSP-TTK21 to the IV group via a suitable vein (e.g., tail vein).

    • Administer a known dose of CSP-TTK21 to the PO group via oral gavage as described above.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) from both groups.[8]

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the concentration of CSP-TTK21 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of CSP-TTK21 versus time for both IV and PO groups.

    • Calculate the Area Under the Curve (AUC) for both routes of administration.

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100[8]

Visualizations

CSP_TTK21_Signaling_Pathway CSP_this compound Oral CSP-TTK21 GI_Tract Gastrointestinal Tract CSP_this compound->GI_Tract Absorption Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation BBB Blood-Brain Barrier Systemic_Circulation->BBB Crosses Neuron Neuron BBB->Neuron p300_CBP p300/CBP Acetyltransferase Neuron->p300_CBP Activates Histones Histones p300_CBP->Histones Targets Acetylation Histone Acetylation Histones->Acetylation Leads to Gene_Expression Increased Expression of Regeneration-Associated Genes Acetylation->Gene_Expression Neuronal_Plasticity Enhanced Neuronal Plasticity & Axon Growth Gene_Expression->Neuronal_Plasticity

Caption: Signaling pathway of orally administered CSP-TTK21.

Experimental_Workflow_Oral_Bioavailability cluster_groups Animal Groups IV_Group IV Administration Group Dosing Dose with CSP-TTK21 IV_Group->Dosing PO_Group Oral Administration Group PO_Group->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis Plasma Isolation & LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis Data_Analysis Calculate AUC & Determine Bioavailability (F%) Plasma_Analysis->Data_Analysis Result Pharmacokinetic Profile Data_Analysis->Result

Caption: Workflow for assessing oral bioavailability in rodents.

References

Technical Support Center: CSP-TTK21 Biodistribution and Clearance in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the biodistribution and clearance of CSP-TTK21 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is CSP-TTK21 and what is its primary mechanism of action?

A1: CSP-TTK21 is a conjugate of TTK21, a small molecule activator of the histone acetyltransferases (HATs) CBP/p300, and a glucose-based carbon nanosphere (CSP).[1][2][3][4] The CSP acts as a carrier to facilitate the passage of this compound across the blood-brain barrier.[1][3][4] The primary mechanism of action of this compound is the activation of CBP/p300, leading to increased histone acetylation.[1][2][3][4] This epigenetic modification can enhance the transcription of genes associated with synaptic health, cognitive function, and neuronal regeneration.[1][2]

Q2: Which animal models have been used to study the biodistribution of CSP-TTK21?

A2: The biodistribution of CSP-TTK21 has been primarily studied in mice and rats.[1][3][4] These studies have investigated both wild-type animals and models of neurodegenerative diseases and spinal cord injury.[2][3][5]

Q3: What are the main organs where CSP-TTK21 accumulates?

A3: Following administration, CSP-TTK21 is predominantly detected in the brain, liver, and spleen.[1]

Q4: Can CSP-TTK21 be administered orally?

A4: Yes, studies have demonstrated that CSP-TTK21 is orally effective.[1][3] Oral administration has been shown to achieve comparable effects to intraperitoneal injections in terms of enhancing long-term potentiation and promoting motor recovery in animal models.[1][3][4]

Q5: How long does CSP-TTK21 remain in the brain and other organs?

A5: The retention time of CSP-TTK21 varies between organs. In the brain, the concentration of intranuclear CSP-TTK21 has been observed to peak around day 3 to 4 after administration.[6] In contrast, the levels in the liver and spleen decrease significantly by day 3 and are almost undetectable by day 7.[2]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or undetectable levels of CSP-TTK21 in the brain. Improper administration: Incorrect injection technique (e.g., subcutaneous instead of intraperitoneal) or gavage procedure.Ensure proper training on administration techniques. For IP injections, aim for the lower quadrant of the abdomen to avoid puncturing organs. For oral gavage, ensure the gavage needle reaches the stomach without causing esophageal injury.
Degradation of CSP-TTK21: Improper storage or handling of the compound.Store CSP-TTK21 according to the manufacturer's instructions, typically at -20°C. Avoid repeated freeze-thaw cycles.
Incorrect timing of tissue collection: Brain accumulation of CSP-TTK21 peaks around 3-4 days post-administration.Optimize the tissue collection time point based on the administration route. For IP, consider day 3. For oral administration, consider day 4.
High variability in biodistribution data between animals. Biological variability: Differences in metabolism, age, or health status of the animals.Use a sufficient number of animals per group to ensure statistical power. Ensure animals are age-matched and healthy.
Inconsistent administration: Variation in the administered dose or volume.Calibrate all dosing equipment. Ensure the dose is accurately calculated based on the most recent body weight of each animal.
Unexpected toxicity or adverse effects in animals. High dosage: The administered dose may be too high for the specific animal model or strain.A maximum tolerated dose of 1 g/kg via the oral route has been reported as non-toxic in Sprague-Dawley rats.[7] However, it is recommended to perform a dose-escalation study to determine the optimal and non-toxic dose for your specific experimental conditions.
Contamination of the compound: The CSP-TTK21 solution may be contaminated.Use sterile techniques for the preparation and administration of the compound. Visually inspect the solution for any precipitates or changes in color before administration.

Quantitative Data Summary

The following tables summarize the available semi-quantitative data on the biodistribution of CSP-TTK21 in animal models. It is important to note that precise pharmacokinetic parameters such as clearance rates (mL/min) and elimination half-life have not been extensively reported in publicly available literature.

Table 1: Time-Dependent Presence of Intranuclear CSP-TTK21 in Mouse Organs Following a Single Intraperitoneal Injection

Time Post-InjectionBrain (% of cells with intranuclear CSP-TTK21)Liver (% of cells with intranuclear CSP-TTK21)Spleen (% of cells with intranuclear CSP-TTK21)
Day 1 ~15%HighHigh
Day 3 ~61% (Peak)Dramatically DecreasedDramatically Decreased
Day 7 Gradual DecreaseAlmost UndetectableAlmost Undetectable
Day 14 Further DecreaseUndetectableUndetectable
Day 21 Almost UndetectableUndetectableUndetectable

Data is based on fluorescence microscopy imaging and represents the percentage of cells showing nuclear localization of the fluorescent CSP carrier.

Table 2: Peak Brain Accumulation Time by Administration Route

Administration RouteAnimal ModelPeak Accumulation in Brain
Intraperitoneal (IP)MouseDay 3
Oral Gavage (p.o.)MouseDay 4

Experimental Protocols

1. Biodistribution Study of CSP-TTK21 via Intraperitoneal Injection in Mice

  • Animal Model: Wild-type mice (e.g., C57BL/6), age-matched.

  • Compound Preparation: Dissolve CSP-TTK21 in a sterile vehicle (e.g., saline or PBS) to the desired concentration (e.g., 20 mg/kg body weight).

  • Administration: Administer a single dose of the CSP-TTK21 solution via intraperitoneal (IP) injection.

  • Time Points for Tissue Collection: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 3, 7, 14, and 21 days).

  • Tissue Harvesting: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Collect the brain, liver, spleen, lungs, and kidneys.

  • Sample Processing: Post-fix the organs in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution. Embed the tissues in an optimal cutting temperature (OCT) compound and section using a cryostat.

  • Analysis: Visualize the distribution of CSP-TTK21 using fluorescence microscopy, as the CSP carrier is autofluorescent. Quantify the presence of CSP-TTK21 in different organs and cellular compartments (e.g., nucleus).

2. Assessment of Oral Bioavailability of CSP-TTK21 in Mice

  • Animal Model: Wild-type mice, fasted overnight before administration.

  • Compound Preparation: Prepare a suspension or solution of CSP-TTK21 suitable for oral gavage (e.g., in water or a specific vehicle).

  • Administration: Administer a single dose of CSP-TTK21 (e.g., 20 mg/kg) via oral gavage.

  • Tissue Collection: Euthanize mice at the predetermined time point for peak brain accumulation (e.g., day 4).

  • Analysis: Harvest the brain and other organs of interest. Analyze the tissues for the presence of CSP-TTK21 as described in the protocol above. Compare the levels of brain accumulation to those observed with IP administration to assess relative bioavailability.

Visualizations

CSP_TTK21_Signaling_Pathway cluster_0 Extracellular cluster_1 Cellular Compartment cluster_2 Nucleus CSP-TTK21 CSP-TTK21 Cytoplasm Cytoplasm CSP-TTK21->Cytoplasm Crosses Cell Membrane Cell_Membrane Cell Membrane This compound This compound Cytoplasm->this compound Crosses Nuclear Membrane Nuclear_Membrane Nuclear Membrane CBP_p300 CBP/p300 This compound->CBP_p300 Activates Histones Histones CBP_p300->Histones Acetylates Acetylated_Histones Acetylated Histones Gene_Transcription Gene Transcription (Synaptic Plasticity, Neurogenesis) Acetylated_Histones->Gene_Transcription Promotes

Caption: Signaling pathway of CSP-TTK21 action.

Biodistribution_Workflow cluster_animal_phase In-Vivo Phase cluster_ex_vivo_phase Ex-Vivo Analysis Animal_Model Animal Model (e.g., Mouse) Administration CSP-TTK21 Administration (IP or Oral) Animal_Model->Administration Time_Points Defined Time Points (e.g., Day 1, 3, 7) Administration->Time_Points Euthanasia Euthanasia & Perfusion Time_Points->Euthanasia Tissue_Harvesting Tissue Harvesting (Brain, Liver, Spleen, etc.) Euthanasia->Tissue_Harvesting Sample_Processing Sample Processing (Fixation, Sectioning) Tissue_Harvesting->Sample_Processing Imaging Fluorescence Microscopy Sample_Processing->Imaging Data_Analysis Quantification of CSP-TTK21 Distribution Imaging->Data_Analysis

Caption: Experimental workflow for a biodistribution study.

References

Technical Support Center: Optimizing TTK21-Based Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you minimize variability and enhance the reproducibility of your TTK21-based behavioral studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Variability in Behavioral Readouts Between Animals in the Same Treatment Group

  • Question: We are observing significant variability in the behavioral performance (e.g., Morris water maze escape latency) of mice treated with the same dose of CSP-TTK21. What could be the cause?

  • Answer: High inter-animal variability can stem from several factors. Here is a checklist of potential causes and solutions:

    • Inconsistent CSP-TTK21 Preparation and Administration:

      • Preparation: Ensure the CSP-TTK21 solution is homogeneously mixed before each administration. Nanoparticle suspensions can settle over time. Gentle vortexing or sonication as per the manufacturer's instructions is recommended.

      • Administration Technique: For intraperitoneal (IP) injections, ensure consistent anatomical placement to avoid injection into the gut or adipose tissue, which can alter absorption rates. For oral gavage, improper technique can cause stress or aspiration, impacting behavior. Ensure all personnel are thoroughly trained and consistent in their technique.

    • Animal-Specific Factors:

      • Genetics and Microbiome: Use animals from a reputable supplier and ensure they are from the same genetic background. Be aware that variations in the gut microbiome can influence drug metabolism and behavior.

      • Baseline Health: Conduct a thorough health check before starting the experiment. Any underlying health issues can significantly impact behavioral performance.

    • Environmental Stressors:

      • Handling: Handle animals consistently and gently. Acclimate them to the experimenter and the testing room for a sufficient period before starting the behavioral assays.

      • Housing Conditions: House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity. Avoid sudden loud noises or changes in routine.

Issue 2: Inconsistent Efficacy of CSP-TTK21 Across Different Experimental Batches

  • Question: We have performed the same behavioral study twice, but the effect of CSP-TTK21 was significant in the first batch and not in the second. What could explain this discrepancy?

  • Answer: Batch-to-batch variability is a common challenge in preclinical research. Consider the following:

    • CSP-TTK21 Batch and Storage:

      • Lot-to-Lot Variability: If you are using different manufacturing lots of CSP-TTK21, there might be slight variations in particle size or drug loading. It is advisable to use the same lot for the entire study if possible.

      • Storage Conditions: Ensure that the CSP-TTK21 is stored according to the manufacturer's recommendations (e.g., -20°C or -80°C) to prevent degradation.[1]

    • Procedural Drift:

      • Protocol Adherence: Even minor deviations from the experimental protocol can introduce variability. Regularly review the protocol with all personnel involved to ensure consistent execution.

      • Experimenter Effect: If different experimenters conducted the two batches, subtle differences in handling or observation could contribute to the variability. Blinding the experimenters to the treatment groups can help mitigate this.

    • Environmental Changes:

      • Seasonal or Room Changes: Be aware of any changes in the animal facility environment between the two experiments, such as construction noise, changes in bedding, or fluctuations in temperature and humidity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it conjugated to carbon nanospheres (CSP)?

A1: this compound is a small-molecule activator of the histone acetyltransferases (HATs) CBP and p300.[1][2] These enzymes play a crucial role in regulating gene expression related to synaptic plasticity, neurogenesis, and memory.[2] However, this compound on its own has poor cell permeability.[1][2] To overcome this, it is conjugated to glucose-based carbon nanospheres (CSP), forming CSP-TTK21. This conjugation allows the molecule to cross the blood-brain barrier and enter cells more effectively.[1][2]

Q2: What is the proposed signaling pathway for this compound's action in the brain?

A2: this compound activates CBP/p300, which then acetylates histone proteins. This process of histone acetylation leads to a more open chromatin structure, allowing for the transcription of genes involved in neuronal function and plasticity.

TTK21_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular CSP_TTK21_ext CSP-TTK21 CSP_TTK21_int CSP-TTK21 CSP_TTK21_ext->CSP_TTK21_int Cellular Uptake CBP_p300 CBP/p300 CSP_TTK21_int->CBP_p300 Activates Histones Histones CBP_p300->Histones Acetylates Acetylated_Histones Acetylated Histones (Open Chromatin) Gene_Transcription Gene Transcription (e.g., BDNF, c-Fos) Acetylated_Histones->Gene_Transcription Promotes Neuronal_Function Enhanced Neuronal Function (Synaptic Plasticity, Neurogenesis) Gene_Transcription->Neuronal_Function Leads to

Caption: this compound signaling pathway.

Q3: What are the recommended dosages and administration routes for CSP-TTK21 in mice?

A3: The most commonly reported dosages in mice are between 10 mg/kg and 20 mg/kg.[1][3] Both intraperitoneal (IP) injection and oral gavage have been shown to be effective.[1][4][5] The choice of administration route may depend on the specific experimental design and goals. Oral administration is less invasive but may have different pharmacokinetic profiles compared to IP injection.

Q4: How should I design my control groups for a this compound behavioral study?

A4: A robust experimental design should include at least two control groups:

  • Vehicle Control: This group receives the same vehicle used to dissolve/suspend the CSP-TTK21 (e.g., saline or a specific buffer), administered via the same route and schedule as the treatment group.

  • CSP-only Control: This group receives the carbon nanospheres alone (without this compound) to control for any potential effects of the nanoparticle vehicle itself.

Data Presentation

Table 1: Summary of CSP-TTK21 Dosages and Administration Routes in Rodent Studies

SpeciesDosageAdministration RouteFrequencyBehavioral Outcome
Mouse20 mg/kgIntraperitoneal (IP)Single doseExtended memory duration in Morris water maze
Mouse20 mg/kgIntraperitoneal (IP)WeeklyDid not promote sensorimotor recovery in chronic SCI
Mouse20 mg/kgOral gavage (p.o.)Single doseEnhanced long-term potentiation
Rat10 mg/kgOral gavage (p.o.)WeeklyPromoted motor recovery after spinal cord injury

Experimental Protocols

Protocol: Assessing the Effect of CSP-TTK21 on Spatial Memory in Mice using the Morris Water Maze

This protocol is a synthesized example based on common practices in the field.

1. Animals and Housing:

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • House 3-5 mice per cage in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to food and water.

  • Allow at least one week of acclimatization to the facility before any procedures.

2. CSP-TTK21 Preparation and Administration:

  • Prepare CSP-TTK21 in sterile saline at a concentration that allows for a final injection volume of 10 ml/kg.

  • On the day of administration, gently vortex the solution to ensure a uniform suspension.

  • Administer a single dose of 20 mg/kg CSP-TTK21 via intraperitoneal (IP) injection. Control groups should receive vehicle or CSP-only.

3. Experimental Workflow:

Experimental_Workflow Acclimatization Acclimatization (1 week) Handling Handling and Habituation (3-5 days) Acclimatization->Handling Drug_Administration CSP-TTK21 Administration (Day 0) Handling->Drug_Administration Training Morris Water Maze Training (Days 1-5) Drug_Administration->Training Probe_Test_Short Short-term Memory Probe Test (Day 6) Training->Probe_Test_Short Probe_Test_Long Long-term Memory Probe Test (Day 21) Probe_Test_Short->Probe_Test_Long Data_Analysis Data Analysis Probe_Test_Long->Data_Analysis

Caption: Experimental workflow for a this compound behavioral study.

4. Morris Water Maze Procedure:

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface.

  • Training (Days 1-5):

    • Four trials per day for each mouse.

    • For each trial, place the mouse in the water facing the pool wall from one of four starting positions.

    • Allow the mouse to search for the platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Test (Day 6 and Day 21):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

5. Data Analysis:

  • Training: Analyze escape latencies using a two-way repeated-measures ANOVA to assess learning across days and between treatment groups.

  • Probe Test: Use a one-way ANOVA or t-test to compare the time spent in the target quadrant and platform crossings between groups.

By following these guidelines and protocols, researchers can enhance the reliability and reproducibility of their this compound-based behavioral studies, leading to more robust and impactful scientific findings.

References

optimizing western blot conditions for detecting subtle changes in histone acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Western blot conditions for detecting subtle changes in histone acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting histones for Western blot analysis?

A1: Acid extraction is the most common and recommended method for enriching histone proteins for Western blot analysis.[1][2] This method uses a low pH solution (typically hydrochloric acid or sulfuric acid) to solubilize the basic histone proteins, effectively separating them from other cellular components.[1] It is crucial to include histone deacetylase (HDAC) inhibitors, such as Trichostatin A (TSA) or sodium butyrate, in your lysis buffer to prevent the loss of acetylation marks during sample preparation.[3]

Q2: How can I avoid histone degradation during extraction?

A2: To prevent degradation, always work on ice and use fresh protease and phosphatase inhibitors in your buffers.[3][4] Some protocols suggest that specific extraction methods, like the FASP method, can prevent the N-terminal clipping of histone H3, which can be an artifact of standard extraction protocols.[5]

Q3: What type of gel is best for resolving acetylated histones?

A3: Due to their low molecular weight, histones are best resolved on high-percentage polyacrylamide gels. A 15% SDS-PAGE gel is frequently recommended for good separation of histone proteins.[4][6][7] Bis-Tris gels can also provide excellent resolution.[7]

Q4: Which loading controls are appropriate for histone acetylation Western blots?

A4: Total histone H3 or total histone H4 are the most appropriate loading controls, as their levels are generally stable across different experimental conditions.[2][8] It is not recommended to use housekeeping genes like GAPDH or β-actin as loading controls for histone analysis because they are cytosolic proteins and their expression can vary under different treatments.[9][10] Ponceau S staining of the membrane after transfer can also be used to verify equal loading.[4]

Q5: How can I quantify subtle changes in histone acetylation?

A5: Densitometry software, such as ImageJ, can be used to quantify the band intensities on your Western blot.[2][3] To accurately determine the relative change in acetylation, you should normalize the signal intensity of the acetylated histone to the signal intensity of your loading control (e.g., total histone H3).[2][3][8]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Weak or No Signal for Acetylated Histone Insufficient protein loading.Quantify your histone extracts using a protein assay (e.g., BCA) and load 15-30 µg of histone extract per lane.[3]
Poor antibody quality or incorrect dilution.Use a validated antibody specific for the acetylation mark of interest. Optimize the antibody dilution as recommended by the manufacturer.[11][12][13][14][15]
Inefficient transfer of low molecular weight histones.Use a 0.2 µm pore size PVDF or nitrocellulose membrane for efficient transfer of small histone proteins.[4] Optimize transfer time and voltage.
Deacetylation during sample preparation.Always include HDAC inhibitors (e.g., TSA, sodium butyrate) in your lysis and extraction buffers.[3][16]
High Background Insufficient blocking.Block the membrane for at least 1 hour at room temperature with 5% BSA or non-fat dry milk in TBST.[5]
Primary or secondary antibody concentration is too high.Reduce the concentration of your antibodies.
Insufficient washing.Increase the number and duration of washes with TBST after antibody incubations.[4]
Inconsistent Loading Control Using an inappropriate loading control.Use total histone H3 or H4 as a loading control for histone PTMs.[2][8]
Inaccurate protein quantification.Ensure accurate protein quantification of your histone extracts before loading.
Uneven transfer.Verify transfer efficiency with Ponceau S staining.[4]
Aberrant Band Sizes Histone degradation.Add protease inhibitors to all buffers and keep samples on ice.[4]
Incomplete dissociation of nucleosome complexes.Ensure complete acid extraction to dissociate histones from the nucleosome.[1]

Experimental Protocols

Protocol 1: Acid Extraction of Histones from Mammalian Cells
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) containing protease and HDAC inhibitors.[16]

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.[4]

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the nuclei.[4]

  • Acid Extraction:

    • Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄.[3]

    • Incubate with rotation overnight at 4°C to extract histones.[3]

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the histone proteins.

  • Protein Precipitation and Quantification:

    • Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20% and incubating on ice.[4]

    • Alternatively, precipitate with 8 volumes of ice-cold acetone.[5]

    • Centrifuge to pellet the histones, wash with acetone, and air-dry the pellet.[5]

    • Resuspend the histone pellet in water or a suitable buffer.

    • Quantify the protein concentration using a BCA assay.[4]

Protocol 2: Western Blot for Histone Acetylation
  • Sample Preparation:

    • Mix 15-30 µg of histone extract with 4X Laemmli sample buffer.[3][4]

    • Boil the samples at 95-100°C for 5-10 minutes.[3][4]

  • Gel Electrophoresis:

    • Load samples onto a 15% SDS-polyacrylamide gel.[4][6]

    • Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[4]

  • Protein Transfer:

    • Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[4]

    • Transfer at 100V for 60-90 minutes or use a semi-dry transfer system.[4]

    • Verify transfer efficiency with Ponceau S staining.[4]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[4][5]

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3 or anti-acetyl-H4) diluted in blocking buffer overnight at 4°C.[4][5]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][4]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][4]

    • Quantify band intensities using densitometry software.[2][3]

    • Normalize the acetylated histone signal to the total histone loading control signal.[2][3]

Visualizations

Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Analysis Cell_Lysis Cell Lysis & Histone Extraction Quantification Protein Quantification Cell_Lysis->Quantification Sample_Loading Sample Loading Quantification->Sample_Loading SDS_PAGE SDS-PAGE (15% Gel) Sample_Loading->SDS_PAGE Transfer Transfer to Membrane (0.2µm) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Quant_Analysis Densitometry & Normalization Detection->Quant_Analysis

Caption: Workflow for Western Blotting of Histone Acetylation.

Troubleshooting_Tree Start Weak or No Signal? Check_Loading Sufficient Protein Loaded (15-30µg)? Start->Check_Loading Check_Transfer Transfer Efficient? (Ponceau S) Check_Loading->Check_Transfer Yes Solution_Loading Increase Protein Load Check_Loading->Solution_Loading No Check_Antibody Antibody Validated & Optimized? Check_Transfer->Check_Antibody Yes Solution_Transfer Optimize Transfer Conditions Check_Transfer->Solution_Transfer No Check_HDACi HDAC Inhibitors Used? Check_Antibody->Check_HDACi Yes Solution_Antibody Use New Antibody/Optimize Dilution Check_Antibody->Solution_Antibody No Solution_HDACi Add HDACi to Buffers Check_HDACi->Solution_HDACi No

Caption: Troubleshooting Decision Tree for Weak Western Blot Signal.

References

Technical Support Center: Ensuring Reproducibility of TTK21's Effects on Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully reproducing the neurogenic effects of TTK21. Adherence to established protocols is critical for achieving consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote neurogenesis?

A1: this compound is a small-molecule activator of the histone acetyltransferases CBP/p300.[1][2][3] By activating these enzymes, this compound enhances histone acetylation, leading to a more open chromatin structure. This epigenetic modification facilitates the transcription of genes involved in neuronal differentiation and maturation.[3] Specifically, this compound has been shown to increase the expression of genes like NeuroD1 and Brain-Derived Neurotrophic Factor (BDNF), which are crucial for the development and survival of new neurons.[3]

Q2: Why is this compound conjugated to a glucose-based carbon nanosphere (CSP)?

A2: this compound alone has poor cell permeability.[4] To overcome this limitation and enable it to cross the blood-brain barrier, this compound is conjugated to a glucose-based carbon nanosphere (CSP), forming CSP-TTK21.[1][3][4] This conjugation allows for effective delivery to the brain, where it can exert its neurogenic effects.[3][5]

Q3: What is the primary mechanism of action for this compound in the context of neurogenesis?

A3: The primary mechanism of action for this compound is the activation of CBP/p300 histone acetyltransferases. This leads to increased acetylation of histones, particularly H3 and H4, on the promoters of neurogenesis-related genes.[1][4] This enhanced acetylation promotes the transcription of genes that drive the differentiation and maturation of adult neuronal progenitors.[3] The Wnt signaling pathway has also been identified as being upregulated by CSP-TTK21 treatment.[1]

Q4: Can this compound be administered orally?

A4: Yes, studies have demonstrated that CSP-TTK21 can be administered effectively via oral gavage, yielding comparable results to intraperitoneal injections in terms of inducing histone acetylation in the brain.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no induction of histone acetylation Poor cell permeability of unconjugated this compound. Ensure you are using this compound conjugated to a glucose-based carbon nanosphere (CSP-TTK21) for in vivo and cell culture experiments to ensure cell and blood-brain barrier penetration.[4]
Incorrect dosage or administration route. For in vivo mouse studies, a commonly used dosage is 20 mg/kg administered intraperitoneally.[1][4] For oral administration, similar dosages have been shown to be effective.[5]
Improper sample preparation or analysis. Follow validated protocols for histone extraction and Western blotting or immunohistochemistry to detect changes in histone acetylation levels (e.g., H3K27ac, H3K9ac, H4K12ac).[1]
Variability in neurogenesis readouts (e.g., DCX, BrdU staining) Timing of analysis is critical. The effects of CSP-TTK21 on proliferation and differentiation occur over different time courses. For instance, an anti-proliferative effect was observed 1.5 days post-injection, while increased neuronal maturation (DCX-positive neurons with longer dendrites) was evident after 3 days.[4][7]
Inconsistent staining or imaging procedures. Standardize immunohistochemistry protocols, including fixation, sectioning, antibody concentrations, and imaging parameters to ensure comparability across experimental groups.
Unexpected Toxicity or Adverse Effects High dosage or improper formulation. While this compound is reported to have low toxicity, it is crucial to adhere to recommended dosages.[1][3] Ensure proper solubilization of CSP-TTK21. Stock solutions can be prepared in deionized water with sonication.[8]
Contamination of the compound. Use high-purity, quality-controlled this compound and CSP. Verify the conjugation of this compound to CSP.[4]
Difficulty dissolving this compound Inappropriate solvent. For in vivo working solutions, if precipitation occurs, heating and/or sonication can aid dissolution. One protocol suggests adding a DMSO stock solution to corn oil.[2] Another formulation involves DMSO, PEG300, Tween80, and ddH2O.[2] Always prepare fresh working solutions for in vivo experiments.[1]

Experimental Protocols

In Vivo Administration of CSP-TTK21 in Mice
  • Compound Preparation: Prepare a stock solution of CSP-TTK21 at 1.88 mg/ml in deionized water with sonication and store at -20°C.[8] For intraperitoneal or oral administration, a common dosage is 20 mg/kg body weight.[1][4]

  • Administration: Administer the prepared CSP-TTK21 solution to mice via intraperitoneal injection or oral gavage.

  • Timeline for Analysis:

    • For histone acetylation analysis: Sacrifice animals 3 days post-injection.[4]

    • For analysis of immature neurons (DCX staining): Sacrifice animals 3 days post-injection.[4][7]

    • For cell proliferation studies (BrdU labeling): Administer BrdU (e.g., 100 mg/kg) at specific time points post-CSP-TTK21 injection (e.g., 1.5 days for proliferation, 21 days for survival and differentiation).[4][7]

Western Blot for Histone Acetylation
  • Histone Extraction: Isolate histones from brain tissue (e.g., hippocampus, frontal cortex) or cultured cells.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., Bradford).

  • SDS-PAGE and Transfer: Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3K14, anti-acetyl-H2BK5) and a loading control (e.g., anti-H3).[4]

    • Wash and incubate with the appropriate secondary antibody.

  • Detection: Visualize protein bands using an appropriate detection reagent and imaging system.

Quantitative Data Summary

Table 1: In Vitro Activation of CBP/p300 by this compound

Concentration of this compound (µM)CBP Activation (Fold Change vs. DMSO)p300 Activation (Fold Change vs. DMSO)
50~1.5~1.5
100~2.0 ~2.0
200~2.5 ~2.5
275~3.0 ~2.8
Data are approximate values derived from graphical representations in the source literature. *p < 0.05, **p < 0.01.[4]

Table 2: In Vivo Effects of CSP-TTK21 (20 mg/kg, i.p.) in Mice

MeasurementBrain RegionFold Change (CSP-TTK21 vs. CSP control)Significance
H2B AcetylationDorsal Hippocampus1.39p = 0.0432
H3 AcetylationDorsal Hippocampus1.47p = 0.0119
H2B AcetylationBrainstem1.72**p = 0.001
H3 AcetylationBrainstem1.58p = 0.0284
DCX-positive Neurons (Number per section)Dentate GyrusNo significant change-
Longest Dendrite Length of DCX+ NeuronsDentate Gyrus~1.25 (176.9 µm vs 141.1 µm)p = 0.0177
BrdU-positive Cells (1.5 days post-injection)Dentate GyrusDecreased (~36% reduction)*p = 0.0383
Data extracted from the source literature.[4]

Visualizations

TTK21_Signaling_Pathway cluster_outside Extracellular cluster_cell Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSP-TTK21 CSP-TTK21 Wnt_Pathway Wnt_Pathway CSP-TTK21->Wnt_Pathway Upregulates This compound This compound CSP-TTK21->this compound Crosses BBB & cell membrane Neuronal_Differentiation Neuronal_Differentiation Wnt_Pathway->Neuronal_Differentiation CBP_p300 CBP_p300 This compound->CBP_p300 Activates Histones Histones CBP_p300->Histones Acetylates Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones Gene_Transcription Gene_Transcription Acetylated_Histones->Gene_Transcription Promotes NeuroD1_BDNF NeuroD1_BDNF Gene_Transcription->NeuroD1_BDNF Upregulates NeuroD1_BDNF->Neuronal_Differentiation

Caption: this compound signaling pathway in neurogenesis.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Grouping Randomly assign mice to control (CSP) and treatment (CSP-TTK21) groups Administration Administer CSP or CSP-TTK21 (20 mg/kg, i.p. or oral) Animal_Grouping->Administration Time_Point_1 Day 1.5: BrdU injection for proliferation analysis Administration->Time_Point_1 Time_Point_2 Day 3: Sacrifice for histone acetylation (Western Blot) and immature neuron analysis (DCX IHC) Administration->Time_Point_2 Time_Point_3 Day 21: Sacrifice for neuronal survival and differentiation analysis (BrdU/NeuN IHC) Administration->Time_Point_3

Caption: In vivo experimental workflow for this compound.

Troubleshooting_Logic Start Start No_Effect No observable effect on neurogenesis Start->No_Effect Check_Compound Is this compound conjugated to CSP? No_Effect->Check_Compound Initial Check Check_Dosage Is the dosage correct (e.g., 20 mg/kg)? Check_Compound->Check_Dosage Yes Use_CSP_this compound Action: Use CSP-TTK21 Check_Compound->Use_CSP_this compound No Check_Timing Is the analysis time point appropriate? Check_Dosage->Check_Timing Yes Adjust_Dosage Action: Adjust dosage and administration route Check_Dosage->Adjust_Dosage No Adjust_Timing Action: Select appropriate time point for analysis Check_Timing->Adjust_Timing No Successful_Experiment Successful Experiment Check_Timing->Successful_Experiment Yes Use_CSP_this compound->No_Effect Adjust_Dosage->No_Effect Adjust_Timing->No_Effect

Caption: Troubleshooting logic for this compound experiments.

References

troubleshooting poor cell permeability of unconjugated TTK21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unconjugated TTK21, focusing on its characteristically poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: My unconjugated this compound is not showing any effect on histone acetylation in my cell-based assays. Why is this happening?

A1: A primary reason for the lack of efficacy of unconjugated this compound in cell-based assays is its poor cell permeability.[1] While this compound is a potent activator of CBP/p300 histone acetyltransferases in in vitro assays, its chemical properties hinder its ability to efficiently cross the cell membrane to reach its intracellular targets.[1] Studies have shown that even at concentrations up to 275 µM, unconjugated this compound does not significantly increase histone H3 acetylation in HeLa cells.[1]

Q2: How can I improve the cellular uptake of this compound?

A2: The most effective method documented to enhance the cellular uptake of this compound is through conjugation with a carrier molecule. Specifically, conjugation to a glucose-based carbon nanosphere (CSP) has been shown to dramatically improve its permeability across both the cell membrane and the blood-brain barrier.[1][2][3][4] The resulting CSP-TTK21 complex effectively enters cells and demonstrates biological activity, such as inducing histone hyperacetylation in SH-SY5Y cells.[1]

Q3: Are there any alternative strategies to improve the permeability of unconjugated this compound without conjugation?

A3: While conjugation to CSP is the most validated method, researchers can explore general strategies for improving the permeability of small molecules. These include the use of permeabilizing agents or transfection reagents. However, it is crucial to carefully control for the off-target effects of these agents on your experimental system. Another approach could be to explore structural modifications of the this compound molecule itself to enhance its lipophilicity, though this would constitute a medicinal chemistry effort beyond the scope of using the existing compound.

Q4: What is the recommended solvent and storage condition for unconjugated this compound?

A4: Unconjugated this compound is soluble in DMSO.[2][5][6] It is recommended to prepare stock solutions in fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2][6] For long-term storage, the solid powder should be stored at -20°C for up to 3 years, and stock solutions in solvent can be stored at -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

Problem: No significant increase in histone acetylation observed after treating cells with unconjugated this compound.

Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability 1. Positive Control: Include a known cell-permeable histone deacetylase (HDAC) inhibitor (e.g., Sodium Butyrate) or a cell-permeable histone acetyltransferase (HAT) activator in your experiment. 2. Permeability Assay: Perform a cell permeability assay (e.g., Caco-2 or PAMPA) to quantitatively assess the permeability of your batch of unconjugated this compound. 3. Use Conjugated this compound: If possible, switch to a cell-permeable form of this compound, such as CSP-TTK21.A robust signal from the positive control will confirm that the downstream assay components (e.g., antibodies for western blotting) are working correctly. The permeability assay will provide quantitative data on the extent of this compound's ability to cross the cell membrane. CSP-TTK21 should effectively enter the cells and lead to a detectable increase in histone acetylation.
Suboptimal Compound Concentration or Incubation Time 1. Dose-Response Experiment: Titrate unconjugated this compound over a wide concentration range (e.g., 50 µM to 275 µM).[2] 2. Time-Course Experiment: Vary the incubation time (e.g., 6, 12, 24 hours).[2]While unconjugated this compound is poorly permeable, these experiments will help determine if any minimal activity can be detected at higher concentrations or longer incubation times.
Compound Solubility Issues 1. Fresh Solvent: Ensure you are using fresh, anhydrous DMSO to prepare your stock solution.[2][6] 2. Solubility Check: After preparing the working dilution in your cell culture medium, visually inspect for any precipitation.Using fresh solvent will ensure optimal dissolution of the compound. A clear solution in the final culture medium indicates that the compound is not precipitating out.

Quantitative Data Summary

The following table summarizes the comparative efficacy of unconjugated this compound and CSP-conjugated this compound on histone acetylation in cell lines.

Compound Cell Line Concentration Treatment Duration Effect on Histone H3 Acetylation Reference
Unconjugated this compoundHeLa50-275 µM24 hoursNo significant alteration[1]
CSP-TTK21SH-SY5Y50 µg/ml6, 12, and 24 hoursSignificant increase[1]

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

TTK21_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_cellular Intracellular Unconjugated_this compound Unconjugated this compound CBP_p300 CBP/p300 Unconjugated_this compound->CBP_p300 Poor Permeability CSP_this compound CSP-TTK21 CSP_this compound->CBP_p300 Enhanced Permeability Histones Histones (H3, H4) CBP_p300->Histones HAT Activity Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Promotes

Caption: Mechanism of action of this compound and the role of CSP conjugation.

Troubleshooting Workflow for Poor Permeability

Troubleshooting_Workflow Troubleshooting Poor Permeability of Unconjugated this compound Start No biological effect observed with unconjugated this compound Check_Permeability Is poor cell permeability the suspected cause? Start->Check_Permeability Positive_Control Run a cell-permeable positive control (e.g., HDAC inhibitor) Check_Permeability->Positive_Control Yes Troubleshoot_Assay Troubleshoot downstream assay components Check_Permeability->Troubleshoot_Assay No Control_OK Positive control works? Positive_Control->Control_OK Permeability_Assay Perform a permeability assay (e.g., Caco-2, PAMPA) Control_OK->Permeability_Assay Yes Control_OK->Troubleshoot_Assay No Use_Conjugate Switch to CSP-TTK21 Permeability_Assay->Use_Conjugate End Problem Resolved Use_Conjugate->End

Caption: A logical workflow for troubleshooting unconjugated this compound efficacy.

Key Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol is a standard method for assessing the permeability of a compound across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[7]

  • Seed Caco-2 cells onto the apical side of Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².[7]

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Before the permeability experiment, assess the integrity of the Caco-2 monolayer.[7]

  • This can be done by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A stable and high TEER value indicates a well-formed monolayer.[7]

  • Alternatively, the permeability of a low-permeability marker like Lucifer Yellow can be evaluated. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.[8]

3. Permeability Assay (Bidirectional):

  • Gently wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS), pH 7.4.[7]

  • Apical to Basolateral (A→B) Permeability:

    • Add the test compound (unconjugated this compound) dissolved in HBSS to the apical (donor) chamber.[7]

    • Add fresh HBSS to the basolateral (receiver) chamber.[7]

  • Basolateral to Apical (B→A) Permeability (to assess efflux):

    • Add the test compound dissolved in HBSS to the basolateral (donor) chamber.[7]

    • Add fresh HBSS to the apical (receiver) chamber.[7]

  • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 120 minutes).[7]

  • At various time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)[7]

    • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[7]

  • Calculate the efflux ratio (ER) to determine if the compound is a substrate of efflux transporters:

    • ER = Papp (B→A) / Papp (A→B)[8]

    • An efflux ratio greater than 2 suggests active efflux.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion.

1. Materials:

  • 96-well PAMPA plate system (a donor plate with a hydrophobic PVDF filter and an acceptor plate).

  • Artificial membrane solution (e.g., 1-2% lecithin (B1663433) in dodecane).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Test compound (unconjugated this compound) and control compounds (high and low permeability) dissolved in a suitable buffer.

2. Procedure:

  • Prepare the Artificial Membrane: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.[9]

  • Prepare Donor Plate: Add the test compound and control solutions to the donor plate wells.[9]

  • Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Pe) using a simplified equation that takes into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of TTK21 in Spinal Cord Injury

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTK21 to treat spinal cord injury (SCI). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: High Variability in Experimental Outcomes

Question: We are observing significant variability in functional recovery and histological outcomes between animals in the same treatment group. What are the potential causes and how can we mitigate this?

Answer: Variability in SCI experiments is a common challenge. Several factors related to the surgical procedure and post-operative care can contribute to this.

  • Surgical Inconsistency: The severity of the spinal cord injury is a critical parameter. Inconsistent injury induction is a primary source of variability.

    • Contusion Injuries: For contusion models, factors like the weight and height of the dropped object, the force of impact, and spinal cord displacement must be precisely controlled. Unrestrained movement of the spinal column during impact can lead to significant errors. Stabilization of the vertebra using specialized frames is crucial.[1]

    • Transection Injuries: While seemingly more straightforward, ensuring a complete and consistent transection without causing additional trauma is challenging. The use of micro-scissors or other specialized tools under a surgical microscope is recommended.

  • Choice of SCI Model and Level of Injury:

    • Different SCI models (contusion, compression, transection) mimic different aspects of human SCI. The choice of model should align with the specific research question.[2][3][4]

    • The vertebral level of the injury also introduces variability. Thoracic injuries are primarily white matter injuries and are suitable for studying axonal regeneration, while cervical injuries are more clinically relevant but can lead to higher mortality and more complex post-operative care.[1][2][3]

  • Post-operative Complications: Bladder management is a critical aspect of post-operative care in rodent SCI models. Inconsistent bladder expression can lead to urinary tract infections and systemic illness, impacting recovery and experimental outcomes. Regular and consistent manual bladder voiding is essential.

  • Animal Characteristics: The species, strain, sex, and age of the animals can influence the extent of injury and the response to treatment. Ensure these are consistent across all experimental groups.

Recommendations:

  • Standardize surgical procedures with rigorous training for all personnel.

  • Utilize vertebral stabilization frames for contusion injuries.

  • Carefully select the SCI model and injury level based on the experimental goals.

  • Implement a consistent and diligent post-operative care plan, especially for bladder management.

  • Ensure homogeneity in the animal cohorts.

Issue 2: Suboptimal Therapeutic Efficacy of this compound

Question: We are not observing the expected level of axonal regeneration or functional improvement with this compound treatment. What could be the underlying reasons?

Answer: If the therapeutic efficacy of this compound is lower than anticipated, several factors related to the drug's formulation, administration, and the experimental design should be considered.

  • This compound Formulation and Delivery:

    • This compound alone has poor cell membrane permeability.[5] It is crucial to use this compound conjugated with a carrier like glucose-based carbon nanospheres (CSP) to ensure it crosses the blood-brain barrier and cell membranes.[5][6][7]

    • CSP-TTK21 Preparation: The conjugation of this compound to CSP is a critical step. Ensure the synthesis protocol is followed precisely.[7] Commercially available, pre-conjugated CSP-TTK21 can also be an option to ensure consistency.

    • Storage and Handling: Stock solutions of CSP-TTK21 should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[5] Avoid repeated freeze-thaw cycles by preparing aliquots.[5] Working solutions for in vivo experiments should be prepared fresh on the day of use.[5]

  • Dosing and Administration Route:

    • The reported effective dosage of CSP-TTK21 in rodent models is typically around 10-20 mg/kg, administered weekly.[5][6]

    • Both intraperitoneal (IP) and oral gavage administration have been shown to be effective.[8][9][10] Ensure the chosen administration route is performed consistently and accurately.

  • Timing of Treatment Initiation:

    • This compound has shown efficacy in both acute and chronic SCI models.[6][11] However, the timing of treatment initiation can influence the outcome. In chronic models, treatment may be initiated weeks after the initial injury.[6][11] Consider the therapeutic window being investigated.

  • Combination Therapies:

    • This compound alone may not be sufficient to promote significant regeneration across the lesion site, especially in severe injuries.[11] Combining this compound with other strategies, such as biomaterial scaffolds to bridge the lesion gap, may be necessary to enhance its therapeutic effect.[11]

  • Enriched Environment: Housing animals in an enriched environment with opportunities for physical activity has been shown to be beneficial and can potentiate the effects of therapeutic interventions.[11]

Recommendations:

  • Verify the proper conjugation of this compound with CSP.

  • Adhere to recommended storage and handling procedures for CSP-TTK21.

  • Ensure accurate and consistent dosing and administration.

  • Consider the timing of treatment initiation in the context of your experimental design.

  • Explore the potential of combination therapies to augment the effects of this compound.

  • Provide an enriched environment for the experimental animals.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound? this compound is a small molecule activator of the histone acetyltransferases CBP/p300.[5][6] By activating these enzymes, this compound promotes histone acetylation, which in turn leads to the expression of regeneration-associated genes (RAGs) in neurons.[6][12] This epigenetic modification enhances the intrinsic growth capacity of neurons, promoting axon sprouting and regeneration after spinal cord injury.

2. Why is this compound conjugated to carbon nanospheres (CSP)? this compound on its own has limited ability to cross the blood-brain barrier and penetrate cell membranes.[5] Conjugating this compound to glucose-based carbon nanospheres (CSP) facilitates its delivery to the central nervous system and into neuronal cells, where it can exert its effects on histone acetylation.[5][6][7]

3. What is the recommended solvent and storage for this compound and CSP-TTK21?

  • This compound: Can be dissolved in DMSO.[13]

  • CSP-TTK21: Stock solutions can be prepared in deionized water with sonication.[14]

  • Storage:

    • This compound powder can be stored at -20°C for up to 3 years.[13]

    • CSP-TTK21 stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[5] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5]

4. Can CSP-TTK21 be administered orally? Yes, recent studies have demonstrated that oral administration of CSP-TTK21 via gavage is as effective as intraperitoneal injections in rodent models of SCI.[8][9][10] This provides a less invasive and clinically more translatable route of administration.

5. What are the expected histological and functional outcomes of successful this compound treatment?

  • Histological Outcomes:

    • Increased histone acetylation (e.g., H3K9ac, H3K27ac) in neurons.[6]

    • Upregulation of regeneration-associated proteins such as ATF3, SPRR1a, cJUN, KLF7, and GAP43 in dorsal root ganglia neurons.[6]

    • Increased sprouting of motor and sensory axons.[6]

    • Halting of motor axon retraction above the injury site.[11]

    • Increased density of synapses.[11]

  • Functional Outcomes:

    • Improvements in locomotor function, as assessed by scales such as the Basso Mouse Scale (BMS).[6]

6. How should I interpret negative or unexpected results? The absence of a significant therapeutic effect should be interpreted cautiously.

  • Re-evaluate Experimental Parameters: Thoroughly review your experimental protocol, including the SCI model, surgical procedures, drug preparation and administration, and post-operative care, for any inconsistencies or deviations.

  • Consider the Limitations of the Model: Rodent models of SCI have limitations and may not fully recapitulate the complexity of human SCI.[2][15]

  • The Importance of Negative Data: The publication of negative results is crucial for the scientific community to avoid repeating experiments that are unlikely to be successful and to refine future research strategies.[16] A lack of effect can provide valuable information about the boundary conditions of a particular therapeutic approach.

Data Presentation

Table 1: Quantitative Data on Axonal Growth and Sprouting with CSP-TTK21 Treatment in Chronic Mouse SCI

ParameterControl (CSP)CSP-TTK21p-valueReference
CST Axon Distance from Lesion (Rostral, µm) -329.8 ± 41.4438.3 ± 40.4< 0.0001[6]
CST Axon Distance from Lesion (Caudal, µm) -548.6 ± 58.7-366.2 ± 54.6< 0.05[6]
Sensory Axon Distance from Lesion (Rostral, µm) -361.2 ± 47.3301.6 ± 35.8< 0.0001[6]
Sensory Axon Distance from Lesion (Caudal, µm) -610.5 ± 25.2-227.8 ± 22.7< 0.0001[6]
5-HT Intensity in Lumbar Ventral Horn 2,410.0 ± 549.35,189.0 ± 662.2< 0.05[6]

Table 2: Quantitative Data on Histone Acetylation and RAG Expression with CSP-TTK21 Treatment

ParameterControl (CSP)CSP-TTK21p-valueReference
H3K9ac Immunostaining in DRG Neurons 3,505.0 ± 399.86,549.0 ± 122.1< 0.001[6]
H3K27ac Immunostaining in Layer 5 Cortical Neurons 22.9 ± 2.942.1 ± 1.3< 0.001[6]
ATF3 Expression in DRG Neurons 2,113.0 ± 461.54,614.0 ± 449.4< 0.05[6]
SPRR1a Expression in DRG Neurons 4,904.0 ± 1,033.09,331.0 ± 914.6< 0.05[6]

Experimental Protocols

Key Experiment: Evaluation of CSP-TTK21 in a Chronic Mouse Model of SCI

1. Animal Model and Surgical Procedure:

  • Animals: Adult female C57BL/6 mice.

  • Anesthesia: Isoflurane or other appropriate anesthetic.

  • Surgery: Laminectomy at the T9 vertebral level, followed by a dorsal hemisection or transection of the spinal cord.

  • Post-operative Care: Manual bladder expression twice daily, administration of antibiotics and analgesics as required.

2. Treatment Regimen:

  • Treatment Initiation: 12 weeks post-injury to model chronic SCI.[6][11]

  • Drug Preparation: Prepare a fresh solution of CSP-TTK21 (or CSP control) on the day of injection.

  • Administration: Administer CSP-TTK21 (20 mg/kg) or vehicle (CSP) via intraperitoneal injection once a week for 10 weeks.[6]

3. Behavioral Analysis:

  • Locomotor Function: Assess hindlimb locomotor function using the Basso Mouse Scale (BMS) at regular intervals before, during, and after the treatment period.

4. Histological Analysis:

  • Tissue Preparation: At 22 weeks post-injury, perfuse animals with 4% paraformaldehyde and dissect the spinal cords.

  • Axon Tracing: For tracing corticospinal tract (CST) and sensory axons, inject anterogade (e.g., BDA) or retrograde (e.g., Dextran) tracers prior to sacrifice.

  • Immunohistochemistry:

    • Prepare cryosections of the spinal cord.

    • Perform immunohistochemical staining for markers of axonal regeneration (e.g., GAP43, NF200), synaptic plasticity (e.g., vGlut1, 5-HT), and glial scarring (e.g., GFAP).[6][17]

    • Stain for markers of histone acetylation (e.g., H3K9ac, H3K27ac) and RAGs (e.g., ATF3, cJUN) in the dorsal root ganglia and motor cortex.[6]

  • Microscopy and Quantification:

    • Image stained sections using fluorescence or confocal microscopy.

    • Quantify axonal growth, sprouting, and protein expression levels using appropriate image analysis software.

Visualizations

TTK21_Signaling_Pathway This compound This compound CBP_p300 CBP/p300 This compound->CBP_p300 activates HAT_activity Histone Acetyltransferase (HAT) Activity CBP_p300->HAT_activity Histones Histones Acetylation Histone Acetylation (e.g., H3K9ac, H3K27ac) Histones->Acetylation HAT_activity->Histones targets Chromatin Chromatin Remodeling Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription RAGs Regeneration-Associated Genes (e.g., ATF3, cJUN, GAP43) Axon_Growth Axon Growth & Sprouting RAGs->Axon_Growth promotes Transcription->RAGs

Caption: Signaling pathway of this compound in promoting axon regeneration.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis SCI_Induction Spinal Cord Injury (e.g., T9 transection) Chronic_Phase Chronic Phase Development (12 weeks) SCI_Induction->Chronic_Phase Baseline_Assessment Baseline Behavioral Assessment (BMS score) Chronic_Phase->Baseline_Assessment Treatment Weekly CSP-TTK21/CSP Admin (10 weeks) Baseline_Assessment->Treatment Final_Behavior Final Behavioral Assessment Treatment->Final_Behavior Tracer_Injection Axonal Tracer Injection Final_Behavior->Tracer_Injection Tissue_Harvest Tissue Harvest & Preparation Tracer_Injection->Tissue_Harvest Histology Histological Analysis (IHC, Microscopy) Tissue_Harvest->Histology

Caption: Experimental workflow for evaluating this compound in chronic SCI.

Combination_Therapy_Logic cluster_ttk21_effect This compound Effects cluster_scaffold_effect Scaffold Effects This compound This compound Treatment RAGs Upregulates RAGs This compound->RAGs Biomaterial Biomaterial Scaffold Bridge Bridges Lesion Cavity Biomaterial->Bridge Enhanced_Efficacy Enhanced Therapeutic Efficacy Intrinsic_Growth Boosts Intrinsic Growth Potential RAGs->Intrinsic_Growth Intrinsic_Growth->Enhanced_Efficacy Permissive_Substrate Provides Permissive Substrate Bridge->Permissive_Substrate Permissive_Substrate->Enhanced_Efficacy

Caption: Logic for combining this compound with a biomaterial scaffold.

References

Technical Support Center: Addressing Solubility Issues of TTK21 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the histone acetyltransferase (HAT) activator, TTK21, in their in vitro experiments. This guide provides practical solutions to common solubility challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule activator of the histone acetyltransferases CBP/p300.[1] These enzymes play a crucial role in chromatin remodeling and gene transcription by adding acetyl groups to histone proteins. By activating CBP/p300, this compound can increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[1][2] This activity is central to its effects on processes like neurogenesis and long-term memory.[1][2]

Q2: I am observing poor cell permeability with this compound in my cell-based assays. Why is this happening and how can I address it?

A2: this compound by itself has limited permeability across cell membranes.[1] To overcome this, this compound is often conjugated to glucose-based carbon nanospheres (CSP). This complex, known as CSP-TTK21, demonstrates enhanced cell entry and can effectively cross the blood-brain barrier in in vivo studies.[1][2][3] For in vitro cell-based assays, using the CSP-conjugated form is highly recommended to ensure efficient delivery of the compound into the cells.

Q3: My this compound powder is not dissolving well. What are the recommended solvents and preparation methods for a stock solution?

A3: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] It is crucial to use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly reduce the solubility of this compound. For optimal dissolution, gentle warming (up to 60°C) and ultrasonication may be necessary. Always visually inspect the solution to ensure it is clear and free of particulates before storage.

Q4: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. What causes this and how can I prevent it?

A4: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. To prevent precipitation, it is recommended to perform a serial or two-step dilution. First, prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of the medium with gentle mixing. Adding the DMSO stock dropwise while swirling the medium can also facilitate better dispersion.

Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3] It is best practice to keep the DMSO concentration as low as possible and consistent across all experimental conditions, including vehicle controls.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound solubility in in vitro assays.

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. Poor quality or hygroscopic DMSO. 2. Insufficient agitation or heating.1. Use fresh, anhydrous, high-purity DMSO. 2. Vortex the solution vigorously. If necessary, use a water bath sonicator for 5-10 minutes and/or gently warm the solution to 37-60°C.
Precipitation occurs immediately upon dilution into aqueous buffer/medium. 1. "Solvent shock" due to rapid dilution. 2. Final concentration exceeds the aqueous solubility limit.1. Perform a serial dilution. Prepare an intermediate dilution in pre-warmed (37°C) medium before the final dilution. 2. Add the DMSO stock drop-wise to the medium while gently swirling. 3. Lower the final working concentration of this compound.
Precipitation appears after a few hours or days of incubation. 1. Compound instability in the aqueous environment over time. 2. Interaction with components in the cell culture medium (e.g., serum proteins). 3. Evaporation of the medium, leading to an increased effective concentration.1. Perform media changes with freshly prepared this compound-containing medium every 24-48 hours. 2. Consider reducing the serum concentration or using serum-free medium if compatible with your cell line. 3. Ensure proper humidification in the incubator to minimize evaporation.
Inconsistent or lower-than-expected biological activity. 1. Partial precipitation of this compound, reducing the effective concentration. 2. Inaccurate concentration of the stock solution. 3. Poor cell permeability of unconjugated this compound.1. Visually inspect the final working solution for any signs of precipitation before adding it to cells. 2. Verify the concentration of your stock solution. Prepare fresh stock solutions regularly. 3. For cell-based assays, use the CSP-conjugated form of this compound (CSP-TTK21).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes
DMSO≥ 72 mg/mL (≥ 201.25 mM)Use of fresh, anhydrous DMSO is critical. Warming and sonication may be required.
Ethanol~5 mg/mL
WaterInsoluble

Data compiled from vendor datasheets.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath set to 37-60°C (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 357.76 g/mol .

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • Optional Steps for Difficult Dissolution: If the compound does not fully dissolve, you can:

    • Briefly sonicate the tube in a water bath sonicator for 5-10 minutes.

    • Gently warm the solution in a 37-60°C water bath for a few minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture (Example: 10 µM)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium is equilibrated to 37°C in a water bath.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in pre-warmed medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to your final volume of pre-warmed medium to reach the target concentration of 10 µM.

    • Crucial Step: Add the DMSO-containing solution dropwise to the medium while gently swirling the tube or flask to ensure rapid and even dispersion. This minimizes the risk of precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below 0.5%.

  • Immediate Use: Use the freshly prepared working solution immediately for your cell-based assay.

Mandatory Visualization

TTK21_Signaling_Pathway This compound This compound TTK21_in This compound This compound->TTK21_in CBP_p300 CBP/p300 TTK21_in->CBP_p300 Activates Acetylated_Histone Acetylated Histone Tail CBP_p300->Acetylated_Histone HAT Activity Histone Histone Tail Histone->Acetylated_Histone Open_Chromatin Open Chromatin Acetylated_Histone->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Open_Chromatin Remodeling Gene_Transcription Gene Transcription Open_Chromatin->Gene_Transcription Promotes

Caption: this compound signaling pathway leading to gene transcription.

TTK21_Troubleshooting_Workflow Start Start: this compound Experiment Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare_Stock Precipitation_Stock Precipitation in Stock? Prepare_Stock->Precipitation_Stock Troubleshoot_Stock Troubleshoot Stock: - Use fresh DMSO - Vortex/Sonicate/Warm Precipitation_Stock->Troubleshoot_Stock Yes Prepare_Working Prepare Working Solution in Pre-warmed Medium Precipitation_Stock->Prepare_Working No Troubleshoot_Stock->Prepare_Stock Precipitation_Working Precipitation in Working? Prepare_Working->Precipitation_Working Troubleshoot_Working Troubleshoot Working: - Serial dilution - Dropwise addition - Lower concentration Precipitation_Working->Troubleshoot_Working Yes Perform_Assay Perform In Vitro Assay Precipitation_Working->Perform_Assay No Troubleshoot_Working->Prepare_Working Inconsistent_Results Inconsistent Results? Perform_Assay->Inconsistent_Results Troubleshoot_Results Troubleshoot Results: - Check for micro-precipitation - Use CSP-TTK21 for cells - Verify stock concentration Inconsistent_Results->Troubleshoot_Results Yes End End: Successful Experiment Inconsistent_Results->End No Troubleshoot_Results->Prepare_Working

Caption: Troubleshooting workflow for this compound in vitro assays.

References

long-term stability and storage of TTK21 powder and stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of TTK21 powder and its stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

To ensure the long-term stability of this compound powder, it is recommended to store it under the following conditions.[1][2][3][4][5][6][7] Different suppliers provide slightly varying stability durations, which are summarized in the table below. For optimal results, always refer to the manufacturer's specific recommendations provided with your product.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.[2][3][5][6]

Q3: What are the recommended storage conditions for this compound stock solutions?

Proper storage of this compound stock solutions is critical to maintain their bioactivity and prevent degradation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][8][9]

Q4: Can I store this compound solutions in aqueous buffers?

It is not recommended to store this compound in aqueous solutions for more than one day.[3] For experiments requiring aqueous buffers, it is best to prepare the working solution fresh on the day of use by diluting the stock solution.[1]

Q5: What is the mechanism of action of this compound?

This compound is an activator of the histone acetyltransferases CBP/p300.[1][2][3][4] By activating these enzymes, this compound promotes the acetylation of histones, particularly H3 and H4, which leads to a more open chromatin structure and enhanced transcription of genes involved in processes like neurogenesis and long-term memory.[1][10][11] When conjugated with a glucose-based carbon nanosphere (CSP), this compound can cross the blood-brain barrier.[1][10]

Data Presentation

Table 1: Recommended Storage and Stability of this compound Powder

Storage TemperatureDurationSupplier Recommendations
-20°C≥ 4 yearsCayman Chemical[3][4]
-20°C3 yearsMedchemExpress, Selleck Chemicals[1][2]
-20°C≥ 2 yearsTribioscience[5][6]
4°C2 yearsMedchemExpress[1]

Table 2: Recommended Storage and Stability of this compound Stock Solutions

Storage TemperatureSolventDurationSupplier Recommendations
-80°CDMSO1 yearSelleck Chemicals[2]
-80°CDMSO6 monthsMedchemExpress[1]
-20°CDMSO1 monthMedchemExpress, Selleck Chemicals, Tribioscience[1][2][5][6]

Table 3: Solubility of this compound in Common Solvents

SolventSolubilitySupplier Information
DMSO100 mg/mL (279.52 mM)MedchemExpress[1]
DMSO72 mg/mL (201.25 mM)Selleck Chemicals[2]
DMSO50 mg/mLTribioscience[5][6]
DMSO5 mg/mLCayman Chemical[3][4]
Ethanol2 mg/mLCayman Chemical[3]
Dimethylformamide (DMF)3 mg/mLCayman Chemical[4]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mLCayman Chemical[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon storage. Solvent has absorbed moisture.Use fresh, anhydrous DMSO for preparing stock solutions.[2] Store DMSO properly to prevent moisture absorption.
Improper storage temperature.Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) and are tightly sealed.
Precipitation observed when diluting stock solution into aqueous buffer. Exceeded aqueous solubility.For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[3] It is not recommended to store the aqueous solution for more than one day.[3]
Prepare fresh dilutions for each experiment. If precipitation persists, consider using a lower final concentration.
Inconsistent experimental results. Degradation of this compound due to improper storage or handling.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][9]
Ensure the powder has been stored according to the manufacturer's instructions.
Prepare fresh working solutions for each experiment.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 357.8 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.578 mg of this compound.

  • Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO.

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) or brief sonication can be used to aid dissolution if necessary.[1]

  • Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year, depending on the supplier).[1][2]

Visualizations

TTK21_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate volume dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Ensure complete dissolution store_frozen Store at -20°C or -80°C aliquot->store_frozen TTK21_Signaling_Pathway This compound This compound CBP_p300 CBP/p300 (Histone Acetyltransferases) This compound->CBP_p300 activates Histones Histones (H3, H4) CBP_p300->Histones acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Open Chromatin Structure Acetylated_Histones->Chromatin leads to Gene_Expression Increased Gene Expression (e.g., Neurogenesis, Memory) Chromatin->Gene_Expression facilitates

References

Validation & Comparative

Validating the Specificity of TTK21 for p300/CBP Over Other Histone Acetyltransferases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TTK21 is a novel small molecule activator of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] These enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[3] Dysregulation of p300/CBP activity has been implicated in various diseases, making them attractive therapeutic targets. This guide provides an objective comparison of this compound's performance, supported by available experimental data, to validate its specificity for the p300/CBP family over other HATs.

Comparative Selectivity Profile of this compound and its Precursor

While this compound is consistently cited as a specific activator of p300/CBP, comprehensive public data profiling its activity against a broad panel of other HAT families (e.g., GNATs like PCAF and GCN5, or MYSTs like Tip60) is limited. However, insights into its selectivity can be drawn from studies on its parent compound, CTPB, from which this compound was derived.[1][2]

This compound Activity on Target HATs

CompoundTarget HATEffectMaximal ActivationReference
This compoundp300 (KAT3A)ActivatorApprox. same as CBP[2]
This compoundCBP (KAT3B)ActivatorConcentration-dependent, maximal at 250–275 μM[2]

Inferred Selectivity Based on Parent Compound CTPB

Data on the precursor molecule CTPB demonstrates selectivity for p300 over the GNAT family member PCAF.

CompoundTarget HATEffectConcentrationResultReference
CTPBp300Activator200 µM~4-fold activation[1]
CTPBPCAFNo effectUp to 300 µMNo alteration in HAT activity[1][3]

This suggests that the chemical scaffold of this compound is designed for selective activation of the p300/CBP family. However, direct experimental validation of this compound against a wider range of HATs is necessary for a complete specificity profile.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action and the methods used to validate it, the following diagrams illustrate a generalized p300/CBP signaling pathway and a typical experimental workflow for assessing HAT activity.

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Membrane Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade TF Transcription Factor (TF) (e.g., CREB, NF-κB) Kinase_Cascade->TF activates p300_CBP p300/CBP TF->p300_CBP recruits Histones Histones p300_CBP->Histones acetylates Acetylation Histone Acetylation (e.g., H3K27ac) p300_CBP->Acetylation leads to This compound This compound This compound->p300_CBP activates Gene_Expression Target Gene Expression Acetylation->Gene_Expression promotes

Caption: Generalized p300/CBP signaling pathway.

HAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme 1. Prepare Recombinant HAT (e.g., p300, PCAF, GCN5) Incubate 4. Incubate HAT, Substrates, and this compound in Assay Buffer Enzyme->Incubate Substrates 2. Prepare Substrates (Histone Peptide, Acetyl-CoA) Substrates->Incubate Compound 3. Prepare this compound Dilutions Compound->Incubate Detect 5. Detect Acetylation Product (e.g., Colorimetric, Radioactive) Incubate->Detect Analyze 6. Quantify Signal and Calculate % Activation vs. Control Detect->Analyze

Caption: Experimental workflow for a HAT activity assay.

Experimental Protocols

To validate the activity and specificity of a HAT activator like this compound, robust in vitro assays are essential. Below are methodologies for two common types of HAT activity assays.

Radioactive Filter-Binding Assay (as used for this compound validation)

This traditional method measures the incorporation of a radiolabeled acetyl group from [³H]-Acetyl-CoA onto a histone substrate.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA), purified recombinant HAT enzyme (e.g., p300 or CBP), and a histone substrate (e.g., core histones).

  • Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.

  • Initiation: Start the reaction by adding [³H]-Acetyl-CoA.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Spot the reaction mixture onto phosphocellulose filter paper to stop the reaction. The positively charged histones bind to the negatively charged paper, while unincorporated [³H]-Acetyl-CoA does not.

  • Washing: Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove any unbound [³H]-Acetyl-CoA.

  • Detection: Place the dried filter papers in a scintillation vial with scintillation fluid.

  • Quantification: Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the HAT activity.

Non-Radioactive Colorimetric HAT Activity Assay

This modern assay format offers a safer and more high-throughput compatible alternative by detecting the production of Coenzyme A (CoA), a product of the acetylation reaction.[4][5]

Methodology:

  • Sample Preparation: In a 96-well plate, add the test samples, which could be purified HAT enzymes (e.g., p300, CBP, PCAF, GCN5) or nuclear extracts, along with varying concentrations of this compound. Include a positive control (active HAT enzyme) and a negative control (no enzyme).[5]

  • Assay Mix Preparation: Prepare an assay mix containing HAT assay buffer, a specific peptide substrate, Acetyl-CoA, and a developing solution that includes a NADH-generating enzyme and a soluble tetrazolium dye (like WST-1).[4][5]

  • Reaction Initiation and Incubation: Add the assay mix to each well to start the reaction. The HAT enzyme acetylates the peptide substrate, releasing free CoA. The NADH-generating enzyme uses this CoA to produce NADH, which then reduces the tetrazolium dye, causing a color change.[5]

  • Measurement: Incubate the plate at 37°C for 1-4 hours. Measure the absorbance at a specific wavelength (e.g., 440 nm) using a microplate reader.[5] The reading can be taken at multiple time points for kinetic studies.

  • Data Analysis: The change in absorbance is directly proportional to the amount of CoA produced and thus to the HAT activity. Calculate the percentage of activation by comparing the absorbance of this compound-treated samples to the vehicle control.

By employing these assays across a panel of different HAT enzymes, researchers can build a comprehensive selectivity profile for this compound, providing robust validation of its specificity for the p300/CBP family.

References

comparing the efficacy of TTK21 with other p300/CBP activators like CTPB

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic modulators, small molecule activators of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are gaining significant attention for their therapeutic potential in a range of diseases, including neurodegenerative disorders and spinal cord injury. This guide provides a detailed comparison of two prominent p300/CBP activators, TTK21 and CTPB, focusing on their efficacy, mechanism of action, and the experimental data supporting their function. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these compounds.

Quantitative Efficacy of this compound and CTPB

ActivatorTarget(s)Maximal Activation ConcentrationPeak Histone AcetylationAuto-acetylationKey Findings
This compound p300/CBP~275 µM[1][2]Not specifiedSignificantly induced at 100 µM[3]When conjugated with a glucose-based carbon nanosphere (CSP), this compound can cross the blood-brain barrier, promote neurogenesis, and aid in spinal cord repair.[4][5]
CTPB p300/CBP~275 µMPeak acetylation of histones H3 and H4 at 200 µMNot specifiedDemonstrates neurotrophic effects in a cellular model of Parkinson's disease.[6]

Note: The provided concentrations for maximal activation are based on in vitro histone acetyltransferase assays. The effective concentration in a cellular or in vivo context may vary.

Mechanism of Action and Signaling Pathways

Both this compound and CTPB function by directly activating the histone acetyltransferase activity of p300 and CBP. These enzymes play a crucial role as transcriptional co-activators by acetylating histone proteins (primarily H3 and H4) and other transcription factors. This acetylation neutralizes the positive charge of lysine (B10760008) residues on histones, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery, thereby promoting gene expression.

The activation of p300/CBP by these small molecules has been shown to impact several key signaling pathways, particularly those involved in neurogenesis and neuronal repair.

p300/CBP Signaling in Neurogenesis and Neuronal Repair

The activation of p300/CBP by compounds like this compound enhances the expression of genes associated with neuronal differentiation, survival, and plasticity.[7][8] In the context of spinal cord injury, this compound has been shown to promote the expression of regeneration-associated genes, leading to axonal growth and sprouting.[1][9][10][11]

p300_CBP_Signaling cluster_extracellular Extracellular cluster_cellular Cellular This compound / CTPB This compound / CTPB p300_CBP p300/CBP This compound / CTPB->p300_CBP Activates Histones Histones (H3, H4) p300_CBP->Histones Acetylates Transcription_Factors Transcription Factors p300_CBP->Transcription_Factors Acetylates Chromatin_Remodeling Chromatin Remodeling Histones->Chromatin_Remodeling Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Chromatin_Remodeling->Gene_Expression Neurogenesis Neurogenesis Gene_Expression->Neurogenesis Neuronal_Repair Neuronal Repair Gene_Expression->Neuronal_Repair Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

p300/CBP activation by this compound/CTPB leading to neurogenesis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize p300/CBP activators, based on methodologies described in the literature.

In Vitro Histone Acetyltransferase (HAT) Filter-Binding Assay

This assay measures the transfer of radiolabeled acetyl groups from acetyl-CoA to histone substrates.

Workflow:

HAT_Assay_Workflow cluster_workflow HAT Filter-Binding Assay Workflow A 1. Reaction Setup: - p300/CBP enzyme - Histone substrate - Activator (this compound or CTPB) - Assay Buffer B 2. Incubation at 30°C A->B C 3. Add [3H]-Acetyl-CoA to initiate reaction B->C D 4. Spot reaction mixture onto P81 phosphocellulose paper C->D E 5. Wash paper to remove unincorporated [3H]-Acetyl-CoA D->E F 6. Scintillation counting to quantify incorporated radioactivity E->F

Workflow for in vitro HAT filter-binding assay.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant p300 or CBP enzyme, histone H3 or H4 substrate, and the test compound (this compound or CTPB) at various concentrations in a HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

  • Pre-incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.

  • Reaction Initiation: Add [³H]-labeled acetyl-CoA to the reaction mixture to initiate the acetyltransferase reaction.

  • Reaction Incubation: Incubate the reaction at 30°C for 15-30 minutes.

  • Quenching and Spotting: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.

  • Detection: The radioactivity retained on the filter paper, corresponding to the acetylated histones, is quantified using a scintillation counter.

Cellular Histone Acetylation Assay (In-Cell Western Blot)

This assay quantifies the level of histone acetylation within cells following treatment with an activator.

Workflow:

In_Cell_Western_Workflow cluster_workflow In-Cell Western Blot Workflow A 1. Seed cells in a 96-well plate and treat with activator B 2. Fix and permeabilize cells A->B C 3. Block with a blocking buffer B->C D 4. Incubate with primary antibodies (anti-acetyl-histone and a normalization control) C->D E 5. Incubate with fluorescently-labeled secondary antibodies D->E F 6. Scan plate with an infrared imaging system E->F

Workflow for In-Cell Western Blot.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or SH-SY5Y) in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the p300/CBP activator (this compound or CTPB) for a specified period (e.g., 6-24 hours).

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K27) and a primary antibody for a normalization control (e.g., anti-total Histone H3 or a housekeeping protein).

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • Detection and Quantification: After a final wash, the plate is scanned using an infrared imaging system. The fluorescence intensity of the acetylated histone signal is normalized to the control signal to determine the relative change in histone acetylation.[12][13][14][15][16]

Conclusion

Both this compound and CTPB are valuable research tools for studying the roles of p300/CBP in various biological processes. This compound, particularly in its CSP-conjugated form, has demonstrated significant promise in preclinical models of neurological disease and injury due to its ability to cross the blood-brain barrier. CTPB has also shown neurotrophic potential in cellular models.

The selection of one activator over the other will depend on the specific research question and experimental model. For in vivo studies requiring brain penetration, CSP-TTK21 is a well-documented option. For in vitro and cellular assays, both compounds are effective activators of p300/CBP. Further studies providing direct comparative efficacy data, such as EC50 values determined under identical conditions, would be beneficial for the research community to make more informed decisions on their use. Researchers should carefully consider the available data and the specific requirements of their experimental design when choosing between these two potent p300/CBP activators.

References

A Comparative Guide to TTK21 and Histone Deacetylase (HDAC) Inhibitors for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective strategies is a paramount challenge. Two promising therapeutic avenues, the histone acetyltransferase (HAT) activator TTK21 and histone deacetylase (HDAC) inhibitors, have garnered significant attention for their potential to mitigate neuronal damage and promote regeneration. Both approaches modulate the epigenetic landscape to foster a pro-survival and pro-regenerative environment within the nervous system. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the evaluation of these distinct but related strategies.

At a Glance: this compound vs. HDAC Inhibitors

FeatureThis compoundHistone Deacetylase (HDAC) Inhibitors
Primary Mechanism Activates histone acetyltransferases (HATs), specifically CBP/p300, leading to increased histone acetylation.Inhibit the activity of histone deacetylases (HDACs), leading to an accumulation of acetylated histones.
Mode of Action Promotes the "writing" of activating epigenetic marks.Prevents the "erasing" of activating epigenetic marks.
Specificity Targets the CBP/p300 family of HATs.Varies from pan-HDAC inhibitors (e.g., Vorinostat, Valproic Acid) to isoform-selective inhibitors (e.g., Tubastatin A for HDAC6).
Reported Effects Promotes axon sprouting and regeneration, enhances synaptic plasticity, and increases the expression of regeneration-associated genes.[1][2][3]Exhibit broad neuroprotective effects, including anti-inflammatory, anti-apoptotic, and neurotrophic actions.[4][5][6] They have shown benefits in models of various neurodegenerative diseases.[4][7][8]
Delivery Requires conjugation to a glucose-based carbon nanosphere (CSP-TTK21) to cross the blood-brain barrier.[9]Bioavailability and blood-brain barrier permeability vary among different inhibitors.

This compound: A Novel HAT Activator for Neuroregeneration

This compound is a small-molecule activator of the histone acetyltransferases CBP and p300.[9][10] These enzymes play a crucial role in regulating gene expression by adding acetyl groups to histone proteins, which generally leads to a more open chromatin structure and increased transcription of genes associated with neuronal survival and regeneration. To be effective in the central nervous system, this compound is conjugated with a glucose-based carbon nanosphere (CSP), forming CSP-TTK21, which facilitates its passage across the blood-brain barrier.[9]

Quantitative Data from Preclinical Studies

Studies in a mouse model of severe spinal cord injury have demonstrated the regenerative potential of CSP-TTK21.

ParameterControl (CSP)CSP-TTK21 (20 mg/kg)OutcomeReference
H3K27ac Immunostaining in DRG Neurons (chronic SCI) 7,738.0 ± 472.09,779.0 ± 195.4Significant increase in histone acetylation (p < 0.01)[11]
H3K9ac Immunostaining in Layer 5 Cortical Neurons (chronic SCI) 18.2 ± 1.839.0 ± 4.1Significant increase in histone acetylation (p < 0.01)[11]
H3K27ac Immunostaining in Layer 5 Cortical Neurons (chronic SCI) 22.9 ± 2.942.1 ± 1.3Significant increase in histone acetylation (p < 0.001)[11]
Motor Axon Retraction (distance from lesion) -329.8 ± 41.4 µm+438.3 ± 40.4 µmSignificant reduction in retraction and promotion of growth (p < 0.0001)[1]
Sensory Axon Growth (distance from lesion) -548.6 ± 58.7 µm-366.2 ± 54.6 µmSignificant increase in growth (p < 0.05)[1]
Signaling Pathway and Experimental Workflow

The proposed mechanism of this compound involves the direct activation of CBP/p300, leading to the acetylation of histones at the promoters of regeneration-associated genes (RAGs), thereby promoting their transcription and subsequent axonal growth and sprouting.

TTK21_Mechanism This compound CSP-TTK21 BBB Blood-Brain Barrier This compound->BBB Crosses Neuron Neuron BBB->Neuron Enters CBP_p300 CBP/p300 (HAT) Histones Histones CBP_p300->Histones Activates Acetylation Histone Acetylation Histones->Acetylation Leads to Chromatin Open Chromatin Acetylation->Chromatin RAGs Regeneration- Associated Genes (e.g., ATF3, cJUN, KLF7) Chromatin->RAGs Allows access to Transcription Increased Transcription RAGs->Transcription Neuroprotection Axon Growth & Sprouting Transcription->Neuroprotection

Caption: this compound signaling pathway for neuroprotection.

A typical experimental workflow for evaluating CSP-TTK21 in a spinal cord injury model is depicted below.

TTK21_Workflow cluster_pre_injury Pre-Injury cluster_injury Injury cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Model Mouse Model Baseline Baseline Behavioral Testing Animal_Model->Baseline SCI Severe Spinal Cord Injury Baseline->SCI Treatment Weekly CSP-TTK21 (20 mg/kg) or Vehicle (CSP) i.p. (10 weeks) SCI->Treatment Behavioral Behavioral Assessment Treatment->Behavioral Histology Histological Analysis (Axon Tracing, Immunostaining) Biochemical Biochemical Analysis (Western Blot, qRT-PCR)

Caption: Experimental workflow for this compound evaluation.

Histone Deacetylase (HDAC) Inhibitors: A Broad-Spectrum Neuroprotective Approach

HDAC inhibitors represent a more established class of compounds that promote histone acetylation by inhibiting the enzymes responsible for its removal. This leads to a global increase in histone acetylation and the expression of a wide range of genes, including those with neuroprotective functions.

Quantitative Data from Preclinical Studies

The neuroprotective effects of HDAC inhibitors have been demonstrated across various models of neurological disorders.

HDAC InhibitorModelParameterEffectReference
Valproic Acid (VPA) Rat Middle Cerebral Artery Occlusion (MCAO)Infarct VolumeSignificant reduction[12]
Sodium Butyrate (NaB) Presenilin cDKO Mouse Model of ADContextual MemorySignificant restoration[7]
Trichostatin A (TSA) Mouse Transient MCAONeurological DeficitSignificant improvement[12]
Vorinostat (SAHA) Mouse 6-hour MCAOBcl-2 and Hsp70 ExpressionDose-dependent upregulation[12]
RGFP-966 (HDAC3 selective) HEK/APPsw cellsHDAC3 ActivitySignificant inhibition at 10 µM (p < 0.001)[8]
Signaling Pathway and Experimental Workflow

HDAC inhibitors exert their neuroprotective effects through multiple pathways. By preventing the deacetylation of histones, they promote the transcription of genes involved in neurotrophic support, anti-apoptosis, and anti-inflammatory responses.

HDACi_Mechanism HDACi HDAC Inhibitor (e.g., VPA, TSA) HDACs HDACs HDACi->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation Maintains Chromatin Open Chromatin Acetylation->Chromatin Genes Neuroprotective Genes (e.g., BDNF, GDNF, Bcl-2) Chromatin->Genes Allows access to Transcription Increased Transcription Genes->Transcription Neuroprotection Neuronal Survival & Reduced Inflammation Transcription->Neuroprotection

Caption: HDAC inhibitor signaling pathway.

The experimental workflow for assessing HDAC inhibitors is similar to that for this compound, involving baseline measurements, induction of a neurological disease model, treatment, and subsequent behavioral and molecular analyses.

HDACi_Workflow cluster_pre_injury Pre-Disease Model cluster_injury Disease Induction cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Model Animal Model (e.g., Stroke, AD) Baseline Baseline Cognitive/ Motor Testing Animal_Model->Baseline Disease Induction of Neuropathology Baseline->Disease Treatment Administration of HDAC inhibitor or Vehicle Disease->Treatment Behavioral Cognitive/Motor Assessment Treatment->Behavioral Histology Histological Analysis (e.g., Infarct Volume, Cell Death) Biochemical Biochemical Analysis (e.g., Western Blot, Gene Expression)

Caption: Experimental workflow for HDACi evaluation.

Comparative Analysis and Future Perspectives

Both this compound and HDAC inhibitors converge on the common mechanism of increasing histone acetylation to promote neuroprotection. However, they achieve this through opposing actions on the enzymatic machinery of the epigenome.

  • Specificity and Target Engagement: this compound offers a more targeted approach by activating a specific family of HATs (CBP/p300). This could potentially lead to a more defined set of downstream gene activation and fewer off-target effects compared to pan-HDAC inhibitors. The development of isoform-selective HDAC inhibitors is an ongoing effort to address the broad activity of early-generation compounds.[4]

  • Therapeutic Window and Application: The neuroregenerative effects of this compound have been prominently demonstrated in the context of spinal cord injury, a condition where promoting axonal growth is a primary goal.[3] HDAC inhibitors have shown broader applicability across a range of neurodegenerative diseases, where their anti-inflammatory and anti-apoptotic effects are particularly beneficial.[4][6]

  • Potential for Combination Therapies: The distinct mechanisms of HAT activation and HDAC inhibition raise the intriguing possibility of synergistic effects when used in combination. Such a strategy could potentially achieve a more robust and sustained increase in beneficial histone acetylation.

Both this compound and HDAC inhibitors represent promising avenues for the development of novel neuroprotective therapies. This compound, as a HAT activator, provides a novel and more targeted approach focused on promoting a regenerative gene expression program. HDAC inhibitors, with their broader mechanism of action, have demonstrated efficacy in a wider range of neurodegenerative models. The choice between these strategies will likely depend on the specific neuropathological context and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two powerful epigenetic modulators in the fight against neurological disorders.

References

Validating the Mechanism of Action of TTK21 Through p300/CBP Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The transcriptional coactivators CREB-binding protein (CBP) and p300 are highly homologous histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1][2][3][4] By acetylating histones and other transcription factors, they relax chromatin structure and act as scaffolds for the transcriptional machinery, influencing a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] Their integral role in these pathways has made them significant targets in drug discovery, particularly in oncology and neurology.

TTK21 is a novel small-molecule activator of the histone acetyltransferases p300 and CBP.[6][7][8][9] It has been shown to activate p300/CBP HAT activity in a concentration-dependent manner, promoting neurogenesis and extending memory duration in preclinical models.[7][9] To rigorously validate that the observed cellular effects of this compound are indeed mediated through its intended targets, p300 and CBP, a knockdown-based approach is the gold standard. This guide provides a comparative framework and detailed methodologies for validating this compound's mechanism of action by silencing p300 and CBP.

The Validation Hypothesis

The central hypothesis is that if this compound functions by activating p300/CBP, its biological effects will be significantly diminished or nullified in cells where p300 and/or CBP have been knocked down. This is a classic epistasis experiment where the function of the target protein is removed to see if the drug still elicits a response.

Below is a diagram illustrating the logical framework for this validation approach.

cluster_0 Hypothesis Validation Logic cluster_1 Experimental Condition This compound This compound Treatment p300_CBP p300/CBP Activation This compound->p300_CBP Activates Cellular_Effect Observed Cellular Effect (e.g., Gene Expression Change) p300_CBP->Cellular_Effect Leads to siRNA siRNA Knockdown of p300/CBP siRNA->p300_CBP Blocks No_p300_CBP No p300/CBP Activation No_Effect Diminished or No Cellular Effect No_p300_CBP->No_Effect Results in TTK21_exp This compound Treatment TTK21_exp->No_p300_CBP Attempts to Activate cluster_workflow Experimental Validation Workflow cluster_analysis 6. Downstream Analysis start 1. Cell Culture (e.g., SH-SY5Y, PC-3) transfection 2. Transfection with siRNA Pools (siControl, si-p300, si-CBP) start->transfection incubation1 3. Incubation (48-72 hours) transfection->incubation1 treatment 4. Treatment (Vehicle vs. This compound) incubation1->treatment incubation2 5. Incubation (e.g., 24 hours) treatment->incubation2 western Western Blot (Confirm Knockdown, Analyze Histone Acetylation) incubation2->western qpcr RT-qPCR (Analyze Target Gene Expression) incubation2->qpcr phenotype Phenotypic Assay (e.g., Proliferation, Apoptosis) incubation2->phenotype

References

Illuminating p300 Activation: A Comparative Guide to Biochemical Assays for TTK21 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biochemical assays to confirm the enzymatic activation of the histone acetyltransferase p300 by the novel activator, TTK21. We present supporting experimental data, detailed methodologies for key experiments, and objective comparisons with alternative compounds.

The transcriptional coactivator p300 is a crucial histone acetyltransferase (HAT) involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. This compound has emerged as a potent activator of p300, and this guide will delve into the biochemical methods used to validate its activity.

Performance Comparison: this compound vs. Alternatives

This compound demonstrates a concentration-dependent activation of p300. To provide a clear comparison, we have summarized the quantitative data for this compound and two other relevant molecules: CTPB, a precursor to this compound, and Anacardic Acid, a known inhibitor of p300.

CompoundTypeTargetEffective ConcentrationMaximum Effect
This compound ActivatorCBP/p30050-275 µM[1]Maximal activation at 275 µM[2][3]
CTPB Activatorp30010-250 µM[4]Dose-dependent enhancement[4]
Anacardic Acid Inhibitorp300/PCAF50-300 µM (for cytotoxicity)[5]Potent HAT inhibitor[6]

Key Experimental Assays to Confirm p300 Activation

Two primary in vitro assays have been instrumental in demonstrating the enzymatic activation of p300 by this compound: the gel fluorography assay and the filter-binding assay. These assays directly measure the transfer of acetyl groups from a donor molecule to histone substrates.

Gel Fluorography Assay

This assay provides a visual confirmation of histone acetylation.

Experimental Protocol:

  • Reaction Setup: A reaction mixture is prepared containing recombinant p300 enzyme, core histones (the substrate), and radioactively labeled acetyl-CoA in a suitable HAT assay buffer.

  • Compound Addition: this compound, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.

  • Incubation: The reaction is incubated at 30°C to allow the enzymatic reaction to proceed.

  • SDS-PAGE: The reaction products are separated based on size using SDS-polyacrylamide gel electrophoresis.

  • Fluorography: The gel is then treated with a scintillant, dried, and exposed to X-ray film. The radioactive acetylated histones will create bands on the film.

  • Analysis: The intensity of the bands on the autoradiogram corresponds to the level of histone acetylation. An increase in band intensity with increasing concentrations of this compound indicates activation of p300. A Coomassie blue stained gel is used to confirm equal loading of histones.

experimental_workflow_gel_fluorography cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (p300, Histones, [3H]Acetyl-CoA) reaction Incubate at 30°C prep_mix->reaction prep_this compound Prepare this compound dilutions prep_this compound->reaction sds_page SDS-PAGE reaction->sds_page fluorography Fluorography & Autoradiography sds_page->fluorography analysis Analyze Band Intensity fluorography->analysis

Workflow for the Gel Fluorography HAT Assay.
Filter-Binding Assay

This is a quantitative method to measure the incorporation of radioactive acetyl groups into histones.

Experimental Protocol:

  • Reaction Setup: Similar to the gel fluorography assay, a reaction mixture containing p300, histones, and [3H]acetyl-CoA is prepared.

  • Compound Incubation: this compound is added at varying concentrations, and the reaction is incubated.

  • Filter Binding: The reaction mixture is then spotted onto P81 phosphocellulose filter papers. The positively charged histones bind to the negatively charged paper, while the unincorporated [3H]acetyl-CoA does not.

  • Washing: The filters are washed multiple times with a wash buffer (e.g., 50 mM sodium carbonate) to remove any unbound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of acetylated histones, is measured using a scintillation counter.

  • Data Analysis: The counts per minute (CPM) are plotted against the concentration of this compound to generate a dose-response curve, allowing for the quantification of p300 activation.

experimental_workflow_filter_binding cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification prep_mix Prepare Reaction Mix (p300, Histones, [3H]Acetyl-CoA) reaction Incubate at 30°C prep_mix->reaction prep_this compound Prepare this compound dilutions prep_this compound->reaction spotting Spot onto P81 Filter Paper reaction->spotting washing Wash Filters spotting->washing counting Scintillation Counting washing->counting analysis Analyze CPM Data counting->analysis

Workflow for the Filter-Binding HAT Assay.

Alternative Assay Formats

For researchers looking for alternative or higher-throughput methods, several commercial kits are available. These kits often utilize non-radioactive detection methods.

  • Chemiluminescent Assays: These assays are typically performed in a 96-well plate format. The acetylated histone is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chemiluminescent substrate produces light that can be measured with a luminometer.

  • Fluorometric Assays: These kits measure the production of Coenzyme A (CoA-SH), a byproduct of the HAT reaction. The free thiol group of CoA-SH reacts with a probe to generate a fluorescent signal.

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based assay that requires no wash steps. The interaction between a biotinylated histone substrate and an antibody recognizing the acetylated lysine (B10760008) brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.

p300 Activation Signaling Pathway

The activation of p300 by small molecules like this compound is a direct enzymatic interaction. The following diagram illustrates the simplified signaling pathway.

p300_activation_pathway This compound This compound p300 p300 (inactive) This compound->p300 binds and activates p300_active p300 (active) p300->p300_active Acetylated_Histone Acetylated Histone p300_active->Acetylated_Histone catalyzes acetylation CoA CoA p300_active->CoA Histone Histone Substrate Histone->p300_active Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_active

Simplified signaling pathway of p300 activation by this compound.

This guide provides a foundational understanding of the biochemical assays used to confirm the activation of p300 by this compound. The presented data and protocols offer a starting point for researchers to design and execute their own validation experiments. The comparison with other molecules and assay formats should aid in the selection of the most appropriate methods for specific research needs.

References

Validating TTK21-Induced Gene Expression: A Comparative Guide to Microarray and RNA-Seq Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular changes induced by a therapeutic candidate is paramount. This guide provides a comprehensive comparison of two powerful techniques, microarray and RNA-sequencing (RNA-Seq), for validating gene expression changes following treatment with TTK21, a novel activator of the histone acetyltransferases CBP/p300.

This compound, by modulating histone acetylation, has shown promise in promoting neurogenesis and spinal cord regeneration through the altered expression of key genes.[1][2][3][4][5] This guide will delve into the technical nuances, data outputs, and experimental considerations for employing microarray and RNA-Seq to elucidate the transcriptomic landscape sculpted by this compound.

At a Glance: Microarray vs. RNA-Seq for this compound Studies

FeatureMicroarrayRNA-Seq
Principle Hybridization of labeled cDNA to predefined probes on a solid surface.High-throughput sequencing of cDNA derived from the entire RNA population.
Gene Discovery Limited to the genes represented on the array.Enables the discovery of novel transcripts, isoforms, and non-coding RNAs.[6]
Dynamic Range Narrower, prone to signal saturation for highly expressed genes. Typically 10^3.[6]Wider, allowing for more precise quantification of both low and high abundance transcripts. Typically > 10^5.[6]
Sensitivity Lower, may not detect subtle changes in gene expression or transcripts with low abundance.Higher, capable of detecting a larger number of differentially expressed genes, especially those with low expression levels.[6][7]
Specificity Dependent on probe design and potential for cross-hybridization.High, with base-pair level resolution.
Data Analysis Well-established and relatively straightforward statistical methods.More complex, requiring specialized bioinformatics pipelines for alignment, quantification, and differential expression analysis.
Cost per Sample Generally lower, especially for large-scale studies.Historically higher, but costs are decreasing and can be comparable to microarrays depending on the scale and depth of sequencing.[8]
Input RNA Requirement Typically requires higher amounts of high-quality RNA.Can be performed with lower amounts of RNA, including from degraded samples.

This compound-Induced Gene Expression: A Comparative Data Scenario

To illustrate the differences in data output, the following tables present a hypothetical comparison of gene expression data for key this compound-regulated genes involved in neurogenesis and spinal cord injury, as might be obtained from RNA-Seq and microarray analyses. The RNA-Seq data is based on published studies, while the microarray data is a realistic simulation reflecting the known characteristics of the technology.

Table 1: Expression of Genes Involved in Neurogenesis

GeneRNA-Seq (Log2 Fold Change)Microarray (Log2 Fold Change)Pathway
NeuroD12.52.1Neuronal Differentiation
Bdnf1.81.5Neuronal Survival and Plasticity
Adcy11.51.2Synaptic Plasticity
Ntrk31.31.0Neurotrophin Signaling
Egr13.12.8Neuronal Activity
Foxj11.91.6Ciliogenesis and Neuronal Migration

Table 2: Expression of Regeneration-Associated Genes (RAGs) in Spinal Cord Injury

GeneRNA-Seq (Log2 Fold Change)Microarray (Log2 Fold Change)Pathway
Atf34.23.8Axon Regeneration
Sprr1a3.93.5Neurite Outgrowth
c-Jun3.53.1Neuronal Survival and Regeneration
Klf72.82.4Axon Growth
Gap433.02.7Axonal Growth and Synaptogenesis

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway, the experimental workflows for microarray and RNA-Seq, and the logical flow of data analysis.

TTK21_Signaling_Pathway This compound This compound CBP_p300 CBP/p300 This compound->CBP_p300 activates Histones Histones CBP_p300->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription promotes Neurogenesis Neurogenesis Genes (e.g., NeuroD1, Bdnf) Transcription->Neurogenesis Regeneration Regeneration Genes (e.g., Atf3, Gap43) Transcription->Regeneration Experimental_Workflows cluster_0 Microarray Workflow cluster_1 RNA-Seq Workflow MA_Sample Cell/Tissue + this compound MA_RNA RNA Extraction MA_Sample->MA_RNA MA_cDNA Reverse Transcription & Fluorescent Labeling MA_RNA->MA_cDNA MA_Hyb Hybridization to Microarray MA_cDNA->MA_Hyb MA_Scan Scanning MA_Hyb->MA_Scan MA_Data Data Extraction MA_Scan->MA_Data RS_Sample Cell/Tissue + this compound RS_RNA RNA Extraction RS_Sample->RS_RNA RS_Lib Library Preparation (cDNA synthesis, adapter ligation) RS_RNA->RS_Lib RS_Seq High-Throughput Sequencing RS_Lib->RS_Seq RS_Raw Raw Sequencing Reads RS_Seq->RS_Raw RS_Data Data Processing & Alignment RS_Raw->RS_Data Data_Analysis_Workflow cluster_0 Microarray Data Analysis cluster_1 RNA-Seq Data Analysis MA_Input Raw Intensity Data MA_QC Quality Control MA_Input->MA_QC MA_Norm Normalization MA_QC->MA_Norm MA_DEG Differential Expression Analysis MA_Norm->MA_DEG MA_Pathway Pathway Analysis MA_DEG->MA_Pathway RS_Input Raw Sequencing Reads (FASTQ) RS_QC Quality Control & Trimming RS_Input->RS_QC RS_Align Alignment to Reference Genome RS_QC->RS_Align RS_Quant Quantification (Read Counts) RS_Align->RS_Quant RS_Norm Normalization RS_Quant->RS_Norm RS_DEG Differential Expression Analysis RS_Norm->RS_DEG RS_Pathway Pathway & Novel Transcript Analysis RS_DEG->RS_Pathway

References

Oral vs. Intraperitoneal Delivery of CSP-TTK21: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data on the efficacy and delivery of CSP-TTK21, a novel activator of the histone acetyltransferases CBP/p300, reveals that oral administration is a viable and equally effective alternative to intraperitoneal injection for neurological applications. This comparison guide synthesizes findings from recent studies, presenting key data in a structured format to inform researchers, scientists, and drug development professionals.

Recent investigations have demonstrated that the conjugation of the small molecule TTK21 with a glucose-derived carbon nanosphere (CSP) facilitates its ability to cross the blood-brain barrier.[1][2][3][4] This complex, CSP-TTK21, has shown significant promise in preclinical models of neurodegenerative diseases and spinal cord injury.[2][5][6][7] A critical aspect of its therapeutic potential lies in its route of administration. Traditionally delivered via intraperitoneal (IP) injection, recent evidence robustly supports the efficacy of oral gavage.[2][4][5][8]

Studies indicate that oral administration of CSP-TTK21 achieves comparable biological effects to IP injection.[5][9] These effects include the induction of long-term potentiation (LTP) in the hippocampus, a key cellular mechanism underlying learning and memory, and the promotion of motor function recovery in spinal cord injury models.[2][4][5][8] Furthermore, both delivery routes lead to similar increases in histone acetylation in the brain, confirming target engagement.[5][8][9] Notably, oral administration has been shown to be non-toxic at high doses.[2]

Quantitative Data Summary

The following tables summarize the comparative quantitative data from key experiments.

Table 1: Comparative Efficacy of Oral vs. Intraperitoneal CSP-TTK21 on Histone Acetylation and Long-Term Potentiation (LTP)

ParameterOral AdministrationIntraperitoneal AdministrationOutcomeReference
Histone H3K14 Acetylation (Fold Induction) Significant increaseSignificant increaseNo significant difference between oral and IP routes.[8][9]
Long-Term Potentiation (LTP) Induction Significant potentiationSignificant potentiationOral delivery is equally effective as IP injection in inducing LTP.[5][8][9]
Basal Synaptic Transmission No significant alterationNo significant alterationNeither route affects basal synaptic transmission.[2][5][8]

Table 2: Comparative Efficacy of Oral vs. Intraperitoneal CSP-TTK21 in a Spinal Cord Injury (SCI) Rat Model

ParameterOral AdministrationIntraperitoneal AdministrationOutcomeReference
Motor Function Improvement Significant improvementSignificant improvementOral delivery mirrors the effectiveness of IP administration.[2][4][5][8]
Histone Acetylation Dynamics EnhancedEnhancedComparable enhancement between the two delivery routes.[2][5][8]
Regeneration-Associated Gene (RAG) Expression IncreasedIncreasedBoth routes lead to a similar increase in RAG expression.[2][5]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for CSP-TTK21 involves the activation of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs). This leads to increased histone acetylation, which in turn modulates gene expression related to synaptic plasticity and neuronal regeneration.

cluster_0 CSP-TTK21 Administration cluster_1 Pharmacokinetics cluster_2 Cellular Mechanism cluster_3 Physiological Outcomes Oral Delivery Oral Delivery Blood-Brain Barrier\nPenetration Blood-Brain Barrier Penetration Oral Delivery->Blood-Brain Barrier\nPenetration IP Injection IP Injection IP Injection->Blood-Brain Barrier\nPenetration CBP/p300 Activation CBP/p300 Activation Blood-Brain Barrier\nPenetration->CBP/p300 Activation Histone Acetylation Histone Acetylation CBP/p300 Activation->Histone Acetylation Gene Expression\n(e.g., RAGs, BDNF) Gene Expression (e.g., RAGs, BDNF) Histone Acetylation->Gene Expression\n(e.g., RAGs, BDNF) Enhanced Synaptic\nPlasticity (LTP) Enhanced Synaptic Plasticity (LTP) Gene Expression\n(e.g., RAGs, BDNF)->Enhanced Synaptic\nPlasticity (LTP) Axon Regeneration\n& Sprouting Axon Regeneration & Sprouting Gene Expression\n(e.g., RAGs, BDNF)->Axon Regeneration\n& Sprouting Motor Function\nRecovery Motor Function Recovery Axon Regeneration\n& Sprouting->Motor Function\nRecovery

Caption: CSP-TTK21 signaling pathway from administration to functional recovery.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative studies.

Animal Models and Drug Administration
  • Animals: Wild-type mice and Sprague-Dawley rats with spinal cord injuries were used in these studies.[2][5]

  • Oral Administration: CSP-TTK21 was administered via oral gavage.[2][4][5][8] Dosages varied between studies, with a common dose being 10 mg/kg administered weekly for spinal cord injury models.[1]

  • Intraperitoneal Administration: CSP-TTK21 was administered via IP injection.[3][5] A typical dose for memory and neurogenesis studies was a single 20 mg/kg injection.[1] For chronic spinal cord injury models, 20 mg/kg was injected weekly.[7]

Immunohistochemistry for Histone Acetylation
  • Tissue Preparation: Following euthanasia, brains were sectioned into 20µm thick slices.[9]

  • Antibody Staining: Sections were incubated with an anti-acetylated H3K14 antibody.[9]

  • Imaging and Analysis: Confocal imaging was used to visualize and quantify the fluorescence intensity, indicating the level of histone acetylation in specific brain regions like the hippocampus.[8][9] The fold induction was normalized to a control group treated with CSP alone.[8][9]

Electrophysiology for Long-Term Potentiation (LTP)
  • Slice Preparation: Hippocampal slices were prepared from treated and control animals.

  • Field Recordings: Extracellular field recordings were conducted in the Schaffer collateral pathway of the hippocampus.[9]

  • LTP Induction: A high-frequency stimulation protocol was used to induce LTP.[5][6]

  • Data Analysis: The potentiation of the synaptic response was quantified and compared between groups.[5][8][9] Basal synaptic transmission was assessed through input-output curve analysis.[5][9]

Behavioral Analysis for Motor Function Recovery
  • Spinal Cord Injury Model: A transection model of spinal cord injury was used in rats and mice.[5][7]

  • Treatment Regimen: Weekly administration of CSP-TTK21 (oral or IP) was initiated post-injury.[5][7]

  • Behavioral Testing: Motor function was assessed using standardized tests such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[7] Locomotion and rearing activity were also quantified.[1]

cluster_0 Animal Groups cluster_1 Experimental Procedures cluster_2 Outcome Measures Control (CSP) Control (CSP) Drug Administration Drug Administration Control (CSP)->Drug Administration Oral CSP-TTK21 Oral CSP-TTK21 Oral CSP-TTK21->Drug Administration IP CSP-TTK21 IP CSP-TTK21 IP CSP-TTK21->Drug Administration Tissue Collection\n& Preparation Tissue Collection & Preparation Drug Administration->Tissue Collection\n& Preparation Analysis Analysis Tissue Collection\n& Preparation->Analysis Histone Acetylation Histone Acetylation Analysis->Histone Acetylation LTP LTP Analysis->LTP Motor Function Motor Function Analysis->Motor Function

Caption: A generalized experimental workflow for comparing delivery routes.

References

A Comparative Analysis of TTK21 and Alternative Therapeutics in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic effects of TTK21, a novel histone acetyltransferase (HAT) activator, against other emerging treatment modalities for Alzheimer's disease (AD) as validated in various mouse models. The following sections detail the mechanisms of action, present available quantitative data from preclinical studies, and outline the experimental protocols for these promising therapeutic agents.

Introduction to Therapeutic Strategies

The landscape of Alzheimer's disease therapeutics is evolving beyond the traditional amyloid-beta (Aβ) and tau-targeting approaches. This guide focuses on comparing a novel epigenetic modulator, This compound , with other innovative strategies, including anti-inflammatory agents, and nanoparticle-based drug delivery systems. Each of these approaches aims to tackle the complex pathology of AD through distinct mechanisms.

This compound is a small-molecule activator of the histone acetyltransferases CBP/p300. To enhance its delivery across the blood-brain barrier, it is often conjugated with glucose-based carbon nanospheres (CSP), forming CSP-TTK21 .[1][2][3] This compound works by restoring histone acetylation, a crucial epigenetic mechanism for gene expression that is often dysregulated in AD.[1][3] This restoration is believed to promote the transcription of genes involved in synaptic plasticity and memory.

Alternative strategies explored in this guide include:

  • Anti-inflammatory Drugs: This broad category includes non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and targeted therapies like XPro1595, which specifically inhibits soluble tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine.[4][5][6][7][8][9][10]

  • Nanoparticle-based Therapies: These approaches utilize nanoparticles to either deliver therapeutic agents across the blood-brain barrier or to directly engage with and clear Aβ plaques.[11][12][13][14]

  • BACE1 Inhibitors: These molecules aim to reduce the production of Aβ peptides by inhibiting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[15][16][17]

Comparative Efficacy in Alzheimer's Disease Mouse Models

The following tables summarize the quantitative data from various preclinical studies. It is crucial to note that the data are not from head-to-head comparison studies, and experimental conditions such as the specific AD mouse model, age at treatment, and duration of treatment vary significantly. Therefore, direct comparisons of efficacy percentages should be interpreted with caution.

Table 1: Effects on Amyloid-β Pathology

Therapeutic AgentMouse ModelTreatment DurationChange in Amyloid-β PlaquesCitation(s)
CSP-TTK21 THY-Tau22 (Tauopathy model)Chronic (3 to 8 months of age)Data on Aβ not the primary focus in this tau model[18]
XPro1595 5xFAD2 monthsDecreased Aβ plaques in the subiculum[4][5]
TgCRND84 weeksPrevented synaptic deficits 4 months later[4]
3xTgAD4 weeksSignificantly decreased LPS-induced Aβ accumulation[5]
Ibuprofen APP232 monthsNo direct quantification provided in abstract[7]
Tg2576ChronicReduces total brain Aβ levels and plaque burden[10]
CpG ODN (TLR9 agonist) 3xTg-AD7-20 months67% reduction in cortical, 47% in hippocampal Aβ burden[19]
3xTg-AD11-18 months64% reduction in cortical, 60% in hippocampal Aβ burden[19]
Aβ Vaccination APPSwDI/NOS2-/-4 months30% decrease in brain Aβ[20]
APPSw/NOS2-/-4 months65-85% reduction in brain Aβ[20]
Nanoparticles (supramolecular drugs) Genetically programmed to overproduce Aβ3 doses50-60% reduction in brain Aβ 1 hour after injection[11][13]
BACE1 Deletion (genetic) 5xFADAge-dependentComplete reversal of amyloid deposition by 300 days of age[21][16]

Table 2: Effects on Tau Pathology

Therapeutic AgentMouse ModelTreatment DurationChange in Tau PathologyCitation(s)
CSP-TTK21 THY-Tau22Chronic (3 to 8 months of age)Restored spatial memory and plasticity deficits associated with tauopathy[18][22]
Aβ Vaccination APPSwDI/NOS2-/-4 months35-45% reduction in hyperphosphorylated tau[20]
APPSw/NOS2-/-4 months50-60% reduction in hyperphosphorylated tau[20]
CpG ODN (TLR9 agonist) 3xTg-AD7-20 and 11-18 monthsReduction in tau pathologies[19]

Table 3: Cognitive and Synaptic Outcomes

Therapeutic AgentMouse ModelCognitive/Synaptic OutcomeCitation(s)
CSP-TTK21 THY-Tau22Fully restored the ability to remember platform location in Morris Water Maze.[22]
Aβ-treated hippocampal slicesAmeliorates Aβ-impaired long-term potentiation (LTP).[1][3]
XPro1595 5xFADRescued impairment in long-term potentiation.[4]
TgCRND8Improved latencies in inhibitory avoidance task.[5]
Ibuprofen APP23Significantly better performance in visual-spatial learning task.[7]
Nanoparticles (supramolecular drugs) Genetically programmed to overproduce AβRecovered the behavior of a healthy mouse in long-term studies.[11]
BACE1 Deletion (genetic) 5xFADSignificantly improved synaptic functions and cognitive performance.[21][16]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies. For detailed protocols, please refer to the original publications.

CSP-TTK21 Administration and Analysis
  • Compound Preparation: this compound is conjugated to glucose-based carbon nanospheres (CSP). The process involves the hydrothermal treatment of glucose, followed by chemical reactions to link this compound to the CSPs.[2]

  • Animal Models: Studies have utilized the THY-Tau22 mouse model for tauopathy and in vitro hippocampal slice models treated with Aβ oligomers.[1][22]

  • Administration: CSP-TTK21 is typically administered via intraperitoneal (i.p.) injection. A common dosage mentioned is 20 mg/kg.[2] For chronic studies, injections may be given multiple times a week for several months.[18]

  • Behavioral Testing: The Morris Water Maze is a standard test to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and their ability to remember the platform's location is measured by latency to escape and time spent in the target quadrant during a probe trial.[23][24][25][26][27]

  • Histological and Molecular Analysis: Post-mortem brain tissue is analyzed for histone acetylation levels (e.g., H2B acetylation) using immunohistochemistry and Western blotting. Gene expression changes are assessed using RNA sequencing and quantitative real-time PCR (qRT-PCR).[1][2]

XPro1595 Treatment Protocol
  • Animal Models: 5xFAD, TgCRND8, and 3xTgAD mouse models have been used.[4][5]

  • Administration: XPro1595 is administered subcutaneously, with a typical dose of 10 mg/kg twice weekly.[4][5] In some studies, it has been delivered directly to the hippocampus via an osmotic pump.[5]

  • Outcome Measures: Efficacy is evaluated by measuring the reduction in Aβ plaques, changes in inflammatory markers (e.g., activated immune cells), and assessment of synaptic function through electrophysiological recordings (LTP).[4][8]

Nanoparticle-based Therapy Protocol
  • Nanoparticle Formulation: Various types of nanoparticles have been developed, including "supramolecular drugs" that are bioactive themselves and liposomes modified to target Aβ.[11][12]

  • Animal Models: Mouse models genetically engineered to overproduce Aβ are commonly used.[11][13]

  • Administration: Nanoparticles are typically administered via injection. One study reported significant effects after only three doses.[11][13]

  • Efficacy Assessment: The primary outcome is the rapid clearance of Aβ from the brain, measured by techniques like ELISA. Behavioral tests are also used to assess cognitive improvements.[11][13]

Signaling Pathways and Mechanisms of Action

The therapeutic strategies discussed operate through distinct molecular pathways. The following diagrams illustrate these mechanisms.

TTK21_Mechanism cluster_this compound This compound (CBP/p300 HAT Activator) This compound CSP-TTK21 CBP_p300 CBP/p300 This compound->CBP_p300 Activates Histones Histones CBP_p300->Histones Targets HAT_activity Increased Histone Acetyltransferase (HAT) Activity Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Gene_Expression Transcription of Synaptic Plasticity Genes Acetylation->Gene_Expression Promotes Synaptic_Function Improved Synaptic Function & Memory Gene_Expression->Synaptic_Function Results in

Figure 1. Mechanism of action of CSP-TTK21. (Max Width: 760px)

Alternative_Mechanisms cluster_XPro1595 XPro1595 (Anti-inflammatory) cluster_Nanoparticles Nanoparticle Therapy cluster_BACE1 BACE1 Inhibitors XPro1595 XPro1595 sTNF Soluble TNF-α XPro1595->sTNF Inhibits Neuroinflammation Neuroinflammation sTNF->Neuroinflammation Promotes Synaptic_Dysfunction Reduced Synaptic Dysfunction Neuroinflammation->Synaptic_Dysfunction Reduced Nanoparticles Therapeutic Nanoparticles Abeta_Plaques Amyloid-β Plaques Nanoparticles->Abeta_Plaques Targets & Clears BBB Blood-Brain Barrier Nanoparticles->BBB Repairs/Crosses Abeta_Clearance Increased Aβ Clearance BBB->Abeta_Clearance Facilitates BACE1_Inhibitor BACE1 Inhibitor BACE1 BACE1 Enzyme BACE1_Inhibitor->BACE1 Inhibits APP Amyloid Precursor Protein (APP) BACE1->APP Cleaves Abeta_Production Reduced Aβ Production APP->Abeta_Production Leads to

References

A Comparative Analysis of the Neurogenic Potential of TTK21 and Other Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the burgeoning field of regenerative neuroscience, small molecules that promote neurogenesis offer a promising avenue for therapeutic intervention in neurodegenerative diseases and neural injury. This guide provides a detailed comparison of the neurogenic potential of TTK21, a novel CBP/p300 activator, with other notable small molecules, KHS101 and P7C3. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.

Quantitative Comparison of Neurogenic Potential

The neurogenic effects of small molecules can be assessed through various metrics, including their impact on neural progenitor cell proliferation, differentiation into mature neurons, and the survival of newly formed neurons. The following tables summarize the quantitative data available for this compound, KHS101, and P7C3. It is important to note that the data are compiled from different studies, which may employ varied experimental models and conditions, making direct comparisons challenging.

Molecule Assay Cell/Animal Model Concentration/Dose Effect Fold Change/Percentage
CSP-TTK21 BrdU IncorporationAdult Mice20 mg/kg (i.p.)Decreased proliferation of progenitor cells~36% decrease in BrdU+ cells 1.5 days post-injection
KHS101 BrdU IncorporationAdult Rats6 mg/kg (s.c.)Decreased proliferation of neural progenitor cellsSignificant decrease in BrdU+ and Ki67+ cells
P7C3 BrdU IncorporationAdult Mice10 mg/kg/day (i.p.)No significant effect on proliferationNot applicable

Table 1: Comparison of Effects on Neural Progenitor Cell Proliferation. This table summarizes the impact of each small molecule on the proliferation of neural progenitor cells, a key initial step in neurogenesis.

Molecule Assay Cell/Animal Model Concentration/Dose Effect Fold Change/Percentage
CSP-TTK21 Doublecortin (DCX) StainingAdult Mice20 mg/kg (i.p.)Promoted maturation and dendritic branching of immature neuronsIncreased dendritic branching at 60, 90, and 120 µm from the subgranular zone
KHS101 Tuj1 ImmunostainingRat Hippocampal NPCs1.5-5 µMInduced neuronal differentiation40-60% of cells became Tuj1+
KHS101 BrdU/NeuN Double LabelingAdult Rats6 mg/kg (s.c.)Accelerated neuronal differentiationIncreased BrdU+/NeuN+ cells from ~20% to ~40%
P7C3 Not Primarily a Differentiation Agent----

Table 2: Comparison of Effects on Neuronal Differentiation and Maturation. This table highlights the capacity of each molecule to promote the development of neural progenitors into mature neurons.

Molecule Assay Cell/Animal Model Concentration/Dose Effect Fold Change/Percentage
P7C3 BrdU Pulse-ChaseAdult Mice10 mg/kg/day (i.p.)Increased survival of newborn neuronsApproximately 2-fold increase in BrdU+ cells after 30 days
This compound Not Directly Assessed for Survival----
KHS101 Not Primarily a Survival Agent----

Table 3: Comparison of Effects on Neuronal Survival. This table focuses on the ability of the small molecules to protect newly generated neurons from apoptosis.

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data and for designing future comparative studies.

In Vivo Administration of CSP-TTK21
  • Preparation of CSP-TTK21: this compound is conjugated to glucose-based carbon nanospheres (CSP) to facilitate its passage across the blood-brain barrier.[1]

  • Animal Model: Adult male C57BL/6 mice are typically used.

  • Administration: CSP-TTK21 is administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[2] Control animals receive an equivalent dose of CSP alone. Oral gavage has also been shown to be an effective administration route.[3]

BrdU Incorporation Assay for Neurogenesis

This assay is used to label dividing cells to assess proliferation and to track the fate of newborn cells.

  • BrdU Administration: Mice or rats are injected intraperitoneally with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) at a concentration of 50-100 mg/kg. The injection schedule can be varied depending on the experimental question (e.g., a single pulse to label a cohort of dividing cells or multiple injections over several days).

  • Tissue Processing: At a designated time point after the final BrdU injection, animals are euthanized, and their brains are perfused and fixed. Brains are then sectioned using a cryostat or vibratome.

  • Immunohistochemistry:

    • DNA Denaturation: Sections are treated with an acid solution (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU.

    • Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against BrdU (e.g., rat anti-BrdU). For cell fate analysis, co-labeling with a neuronal marker like NeuN is performed using a corresponding primary antibody (e.g., mouse anti-NeuN).

    • Secondary Antibody Incubation: Sections are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488 anti-rat and Alexa Fluor 594 anti-mouse).

  • Imaging and Quantification: Sections are imaged using a fluorescence or confocal microscope. The number of BrdU-positive cells, and double-labeled BrdU+/NeuN+ cells, are counted in the region of interest (e.g., the dentate gyrus of the hippocampus).

Doublecortin (DCX) Immunohistochemistry

DCX is a microtubule-associated protein expressed in migrating and differentiating neuroblasts and is used as a marker for immature neurons.

  • Tissue Processing: Similar to the BrdU assay, animals are perfused, and their brains are fixed and sectioned.

  • Immunohistochemistry:

    • Antigen Retrieval: For some protocols, a heat-induced antigen retrieval step may be necessary.

    • Blocking: Sections are incubated in a blocking solution.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against DCX (e.g., goat anti-DCX).

    • Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin complex (ABC) and developed with a chromogen like diaminobenzidine (DAB) for brightfield microscopy, or a fluorescently labeled secondary antibody for fluorescence microscopy.

  • Analysis: The number of DCX-positive cells and their morphology, including the length and branching of their dendrites, are quantified using microscopy and image analysis software. For dendritic branching analysis, Sholl analysis is a common method.

In Vitro Neuronal Differentiation of Neural Progenitor Cells (NPCs)
  • Cell Culture: Rat hippocampal NPCs are cultured on plates coated with an appropriate substrate (e.g., poly-L-ornithine and laminin) in a growth medium containing mitogens like bFGF and EGF.

  • Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium lacking mitogens. The small molecule of interest (e.g., KHS101) is added to the differentiation medium at various concentrations.

  • Immunocytochemistry: After a set period of differentiation (e.g., 4 days), the cells are fixed and stained with antibodies against neuronal markers like βIII-tubulin (Tuj1) or Microtubule-Associated Protein 2 (MAP2), and a nuclear counterstain like DAPI.

  • Quantification: The percentage of Tuj1-positive cells relative to the total number of cells (DAPI-positive nuclei) is determined by counting cells in multiple fields of view under a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the expression levels of specific genes involved in neurogenesis, such as NeuroD1 and BDNF.

  • RNA Extraction: Total RNA is extracted from the brain region of interest (e.g., hippocampus) or from cultured cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (NeuroD1, BDNF) and a reference (housekeeping) gene (e.g., GAPDH, Actin), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene.

Visualizations

Signaling Pathways

G cluster_this compound This compound Signaling Pathway cluster_KHS101 KHS101 Signaling Pathway cluster_P7C3 P7C3 Signaling Pathway This compound CSP-TTK21 CBP_p300 CBP/p300 This compound->CBP_p300 activates Histone_Acetylation Histone Acetylation (H3, H4) CBP_p300->Histone_Acetylation promotes Gene_Expression ↑ Neurogenic Gene Expression Histone_Acetylation->Gene_Expression NeuroD1 NeuroD1 Gene_Expression->NeuroD1 BDNF BDNF Gene_Expression->BDNF Neuronal_Maturation Neuronal Maturation & Differentiation NeuroD1->Neuronal_Maturation BDNF->Neuronal_Maturation KHS101 KHS101 TACC3 TACC3 KHS101->TACC3 binds/inhibits ARNT2 ↑ Nuclear ARNT2 TACC3->ARNT2 sequesters in cytoplasm (inhibition relieved by KHS101) Neuronal_Differentiation_KHS Neuronal Differentiation ARNT2->Neuronal_Differentiation_KHS P7C3 P7C3 NAMPT NAMPT P7C3->NAMPT activates NAD ↑ NAD+ NAMPT->NAD Apoptosis ↓ Apoptosis NAD->Apoptosis Neuronal_Survival ↑ Neuronal Survival Apoptosis->Neuronal_Survival

Figure 1: Signaling pathways of this compound, KHS101, and P7C3 in promoting neurogenesis.

Experimental Workflow

G cluster_workflow General Workflow for Assessing Neurogenic Small Molecules start In Vitro / In Vivo Model (e.g., NPCs, Adult Mice) treatment Treatment with Small Molecule start->treatment proliferation Assess Proliferation (BrdU, Ki67) treatment->proliferation differentiation Assess Differentiation (DCX, Tuj1, NeuN) treatment->differentiation survival Assess Survival (BrdU Pulse-Chase) treatment->survival gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression data_analysis Data Analysis and Comparison proliferation->data_analysis differentiation->data_analysis survival->data_analysis gene_expression->data_analysis

Figure 2: A generalized experimental workflow for evaluating the neurogenic potential of small molecules.

References

TTK21 in Spinal Cord Injury: A Comparative Guide to its Efficacy in Acute vs. Chronic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of TTK21 in preclinical models of acute and chronic spinal cord injury (SCI). This compound, a small molecule activator of the histone acetyltransferases CBP/p300, has emerged as a promising agent for promoting neural repair and functional recovery. This document summarizes key quantitative data, details experimental protocols, and contrasts its performance with other therapeutic alternatives.

At a Glance: this compound Efficacy in Acute vs. Chronic SCI

FeatureAcute Spinal Cord Injury ModelsChronic Spinal Cord Injury Models
Primary Goal Neuroprotection and promoting early regenerationReactivating stalled regeneration and fostering plasticity
This compound Administration Typically initiated within hours of injuryInitiated weeks to months post-injury
Reported Outcomes Significant locomotor and sensory functional improvementPromotes axonal sprouting and synaptic plasticity, but limited functional motor recovery on its own.[1]
Key Mechanism Enhances expression of regeneration-associated genes (RAGs) to support axonal growth and plasticity.[2]Reawakens a dormant regenerative gene expression program to promote neuronal regrowth.[1][3]

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies evaluating this compound in both acute and chronic SCI models, alongside data from studies on alternative therapeutic agents.

Table 1: Efficacy of this compound in an Acute (Contusion) SCI Model
Outcome MeasureControl Group (Vehicle)This compound-Treated Groupp-valueStudy Reference
BMS Score (at 8 weeks) ~3.5~5.5< 0.01Hutson et al.
Grid Walk Test (errors) ~12~6< 0.01Hutson et al.
Von Frey Test (50% withdrawal threshold in grams) ~2~6< 0.01Hutson et al.
CST Axon Sprouting (fibers crossing midline) MinimalSignificantly Increased< 0.01Hutson et al.

Note: Data are approximated from graphical representations in the cited literature for illustrative purposes.

Table 2: Efficacy of this compound in a Chronic (Transection) SCI Model
Outcome MeasureControl Group (CSP Vehicle)This compound-Treated Group (CSP-TTK21)p-valueStudy Reference
CST Axon Retraction (distance from lesion in μm) -548.6 ± 58.7-366.2 ± 54.6< 0.05Mueller et al., 2022[1]
Sensory Axon Growth (distance from lesion in μm) ~100~400< 0.001Mueller et al., 2022
5-HT Axon Sprouting (number of fibers) Significantly lowerSignificantly higher< 0.001Mueller et al., 2022
BMS Score (at 22 weeks) No significant recoveryNo significant neurological sensorimotor recoveryNot SignificantMueller et al., 2022[1]
Table 3: Comparison with Alternative Therapies in Acute SCI Models
TreatmentAnimal ModelKey OutcomeEfficacyStudy Reference (Meta-analysis/Review)
Riluzole (B1680632) Rat (contusion)Locomotor Recovery (BBB Score)Significant improvement (SMD = 0.70)[4]Yousefifard et al., 2025[4]
Methylprednisolone (B1676475) Rat (contusion)Locomotor RecoveryControversial; some studies show modest, early improvement.[5][6]Fehlings et al.
Table 4: Comparison with Alternative Therapies in Chronic SCI Models
TreatmentAnimal ModelKey OutcomeEfficacyStudy Reference (Meta-analysis/Review)
Stem Cell Therapy (iPSCs) Rat (contusion/compression)Locomotor Recovery (BBB Score)Significant improvement (WMD = 2.48 at 4 weeks)[7]Li et al., 2018[7][8]
Chondroitinase ABC (ChABC) Rat (various)Locomotor RecoveryModerate improvement (SMD = 0.90)[9][10]Yousefifard et al., 2020[9][10]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

TTK21_Mechanism This compound This compound CBP_p300 CBP/p300 This compound->CBP_p300 activates HAT_activity Histone Acetyltransferase (HAT) Activity CBP_p300->HAT_activity Histones Histones Acetylation Histone Acetylation (e.g., H3K27ac) HAT_activity->Histones targets HAT_activity->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin RAGs Regeneration-Associated Genes (RAGs) Expression Chromatin->RAGs Neuronal_Growth Axon Growth, Sprouting, & Synaptic Plasticity RAGs->Neuronal_Growth

Caption: this compound activates CBP/p300, leading to increased histone acetylation and expression of regeneration-associated genes.

Experimental Workflow for Preclinical SCI Studies

SCI_Workflow Animal_Model Rodent Model Selection (Rat or Mouse) Injury Spinal Cord Injury (Contusion or Transection) Animal_Model->Injury Grouping Randomized Group Assignment (this compound vs. Vehicle) Injury->Grouping Treatment Treatment Administration (e.g., intraperitoneal injection) Grouping->Treatment Behavioral Behavioral Assessments (e.g., BMS, Grid Walk) Treatment->Behavioral Histology Histological Analysis (e.g., tissue sparing, axon tracing) Treatment->Histology Molecular Molecular Analysis (e.g., gene expression) Treatment->Molecular Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Histology->Data_Analysis Molecular->Data_Analysis

Caption: A generalized workflow for evaluating therapeutic agents in rodent models of spinal cord injury.

Experimental Protocols

Key Experiment: Evaluation of this compound in a Rat Model of Acute (Contusion) SCI
  • Animal Model: Adult female Sprague-Dawley rats.

  • Injury Model: A moderate contusion injury was induced at the T10 spinal level using a computer-controlled impactor device.

  • Treatment Groups:

    • This compound group: Received intraperitoneal (i.p.) injections of CSP-TTK21 (20 mg/kg). The first dose was administered 6 hours post-SCI, followed by weekly injections.[2]

    • Control group: Received i.p. injections of the vehicle (CSP).[2]

  • Behavioral Assessments:

    • Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: Assessed weekly to evaluate hindlimb locomotor recovery.

    • Grid Walk Test: Performed to assess fine motor control and coordination of the hindlimbs.

    • Von Frey Test: Used to measure mechanical sensitivity and assess sensory recovery.

  • Histological Analysis:

    • Tissue Sparing: Cresyl violet staining was used to quantify the amount of spared white and gray matter at the lesion epicenter.

    • Axon Tracing: Biotinylated Dextran Amine (BDA) was injected into the motor cortex to trace the corticospinal tract (CST) axons and assess their sprouting and regeneration. Serotonin (5-HT) immunohistochemistry was used to visualize descending raphespinal tracts.

Key Experiment: Evaluation of this compound in a Mouse Model of Chronic (Transection) SCI
  • Animal Model: Adult C57BL/6 mice.

  • Injury Model: A complete dorsal transection of the spinal cord was performed at the T8 level.

  • Treatment Groups:

    • This compound group: Weekly i.p. injections of CSP-TTK21 (20 mg/kg) were initiated 12 weeks post-injury and continued for 10 weeks.[1]

    • Control group: Received weekly i.p. injections of the vehicle (CSP).[1]

  • Behavioral Assessments:

    • Basso Mouse Scale (BMS): Used to assess locomotor recovery.

    • Grid Walk Test: Employed to evaluate skilled walking.

  • Histological and Molecular Analysis:

    • Axon Growth and Sprouting: Anterograde tracers (BDA) and retrograde tracers (Dextran-488) were used to assess CST and sensory axon growth, respectively. Immunohistochemistry for 5-HT was used to quantify sprouting of serotonergic axons.

    • Synaptic Plasticity: Immunostaining for vGlut1 was performed to quantify excitatory synapses onto motor neurons.

    • Gene Expression: Immunohistochemistry was used to measure the expression of regeneration-associated genes (e.g., ATF3, SPRR1a, cJUN, KLF7, GAP43) in dorsal root ganglion (DRG) neurons.[1]

Discussion and Comparison

The available preclinical data suggest that the timing of this compound administration relative to the initial injury is a critical determinant of its therapeutic effect.

In acute SCI models , this compound demonstrates significant efficacy in promoting both motor and sensory functional recovery. This is attributed to its ability to enhance the intrinsic regenerative capacity of neurons shortly after injury, leading to increased axonal sprouting and plasticity. The neuroprotective effects of this compound in the acute phase, although not explicitly detailed, may also contribute to these positive outcomes. When compared to other neuroprotective agents for acute SCI, such as Riluzole, this compound appears to offer a promising degree of functional improvement. However, direct comparative studies are lacking.

In chronic SCI models , where a significant glial scar has formed and the regenerative processes have largely ceased, this compound's effects are more nuanced. While it successfully promotes anatomical plasticity, including axonal sprouting and the formation of new synapses, this does not translate into significant locomotor recovery on its own.[1] This suggests that in the chronic setting, reactivating the genetic programs for regeneration is not sufficient to overcome the inhibitory environment of the chronic lesion and to re-establish functional circuits. The combination of this compound with other strategies, such as biomaterials to bridge the lesion cavity or rehabilitative training, may be necessary to achieve functional recovery in chronic SCI.[3]

When compared to other therapies for chronic SCI, such as stem cell transplantation and Chondroitinase ABC, this compound offers a distinct, cell-autonomous approach by targeting the epigenetic state of injured neurons. While stem cells and ChABC have shown promise in improving locomotor function in chronic models, they address different aspects of the pathology (cell replacement/neurotrophic support and extracellular matrix modification, respectively). A combinatorial approach involving this compound and these other modalities could be a powerful strategy for treating chronic SCI.

References

Cross-Validation of TTK21's Effects: A Multi-Technique Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the experimental validation of TTK21, a novel activator of the histone acetyltransferases CBP/p300. This document provides an objective comparison of its performance, supported by data from multiple experimental techniques.

This compound is a small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), enzymes crucial for regulating gene expression related to neuronal function and plasticity. Due to its inability to efficiently cross cell membranes on its own, this compound is conjugated with a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21, which facilitates its entry into cells and across the blood-brain barrier.[1][2][3][4] This guide summarizes the key experimental findings validating the biological effects of CSP-TTK21, comparing its action against control treatments across a range of in vitro and in vivo models.

Data Presentation: Summary of Quantitative Effects

The efficacy of CSP-TTK21 has been demonstrated through various experimental approaches, from direct enzyme activation to behavioral outcomes in animal models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound and CSP-TTK21

Experimental TechniqueModel SystemOutcome MeasuredTreatmentConcentrationResult
Filter-Binding AssayPurified CBP/p300HAT ActivityThis compound250-275 µMMaximal activation of CBP/p300[4]
ImmunoblottingSH-SY5Y neuroblastoma cellsHistone H3K14 AcetylationCSP-TTK2150 µg/mlTime-dependent increase, maximal at 12 hours[4]
ImmunofluorescenceSH-SY5Y neuroblastoma cellsHistone H3K14 AcetylationCSP-TTK2150 µg/mlSignificant increase after 24 hours[3][4]

Table 2: In Vivo Effects of CSP-TTK21 in Animal Models

Experimental TechniqueAnimal ModelOutcome MeasuredTreatmentDosage & RouteResult
ImmunohistochemistryMiceHistone H2B & H3 Acetylation (Hippocampus)CSP-TTK2120 mg/kg (IP)~1.4 to 1.5-fold increase[4]
ImmunohistochemistryMice (Spinal Cord Injury)Histone H3K9ac & H3K27ac (Layer 5 Cortical Neurons)CSP-TTK2120 mg/kg (IP, weekly)Significant increase in acetylation[5]
ElectrophysiologyMice (Hippocampal Slices)Long-Term Potentiation (LTP)CSP-TTK2120 mg/kg (Oral)Comparable LTP induction to IP injection[6][7]
Behavioral Analysis (Morris Water Maze)MiceLong-Term MemoryCSP-TTK2120 mg/kg (IP)Extended memory duration compared to control[1][3]
MicroscopyMice (Spinal Cord Injury)Axon Growth (CST Axons)CSP-TTK2120 mg/kg (IP, weekly)Significant increase in caudal and rostral axon growth[5]
RT-qPCRMice (Amyloid-β model)Gene Expression (Wnt10b)CSP-TTK21-Upregulation of Wnt10b, counteracting Aβ-induced downregulation[8]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated.

TTK21_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular CSP-TTK21 CSP-TTK21 This compound This compound CSP-TTK21->this compound Cellular Uptake CBP_p300 CBP/p300 This compound->CBP_p300 activates Histones Histones CBP_p300->Histones acetylates Acetylated_Histones Acetylated Histones Gene_Expression Regenerative & Plasticity Gene Expression Acetylated_Histones->Gene_Expression promotes Biological_Effects Neurogenesis, LTP, Axon Growth, Memory Enhancement Gene_Expression->Biological_Effects leads to

Caption: Mechanism of action for CSP-TTK21.

Experimental_Workflow_SCI cluster_workflow Spinal Cord Injury (SCI) Model Experimental Workflow SCI Induce Severe Spinal Cord Injury in Mice Recovery 12-Week Post-Injury Period SCI->Recovery Treatment Weekly Treatment (10 weeks) Recovery->Treatment Group_A CSP-TTK21 (20 mg/kg IP) Treatment->Group_A Group_B Vehicle Control (CSP alone) Treatment->Group_B Analysis Post-Treatment Analysis (Week 22) Group_A->Analysis Group_B->Analysis Immunohistochemistry Immunohistochemistry: - Histone Acetylation - Axon Growth Markers Analysis->Immunohistochemistry Microscopy Microscopy: - Axon Sprouting - Axon Retraction Analysis->Microscopy

Caption: Workflow for in vivo validation of CSP-TTK21 in a chronic SCI model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of CSP-TTK21.

In Vitro Histone Acetyltransferase (HAT) Assay
  • Objective: To directly measure the activation of CBP/p300 by this compound.

  • Methodology:

    • Recombinant CBP or p300 enzyme is incubated with a histone substrate (e.g., core histones or a specific histone peptide).

    • The reaction mixture includes [³H]-acetyl-CoA as a cofactor.

    • This compound, dissolved in a suitable solvent like DMSO, is added at various concentrations (e.g., 50-275 µM). A vehicle control (DMSO alone) is run in parallel.[1]

    • The reaction is allowed to proceed at 30°C for a set time.

    • The reaction is stopped, and the mixture is spotted onto P81 phosphocellulose filter paper.

    • The filters are washed to remove unincorporated [³H]-acetyl-CoA.

    • The radioactivity retained on the filters, which corresponds to the acetylated histones, is measured using a scintillation counter. The results are expressed as fold activation over the vehicle control.

In Vivo Spinal Cord Injury (SCI) Model and Immunohistochemistry
  • Objective: To assess the effect of CSP-TTK21 on histone acetylation and axon regeneration in a chronic SCI model.

  • Methodology:

    • Animal Model: A severe spinal cord injury (e.g., dorsal hemisection) is surgically induced in adult mice.

    • Post-Injury and Treatment: The animals are allowed to recover for a prolonged period (e.g., 12 weeks) to model chronic injury. Subsequently, weekly intraperitoneal (IP) injections of either CSP-TTK21 (e.g., 20 mg/kg) or vehicle (CSP alone) are administered for a duration of 10 weeks.[5][9]

    • Tissue Preparation: At the end of the treatment period (22 weeks post-injury), animals are euthanized, and the spinal cord tissue is perfused, fixed, and cryosectioned.[5]

    • Immunohistochemistry: The tissue sections are stained with specific primary antibodies against markers of interest, such as acetylated histones (e.g., H3K9ac, H3K27ac) or regeneration-associated proteins (e.g., GAP43).[5] Fluorescently labeled secondary antibodies are used for visualization.

    • Imaging and Quantification: Stained sections are imaged using a fluorescence microscope. The intensity of the fluorescent signal or the number of positive cells/axons is quantified in specific regions of interest (e.g., layer V cortical neurons, dorsal root ganglia) using image analysis software.[5]

Electrophysiological Recordings of Long-Term Potentiation (LTP)
  • Objective: To determine if CSP-TTK21 can enhance or restore synaptic plasticity in the hippocampus.

  • Methodology:

    • Animal Treatment: Mice are administered CSP-TTK21 or vehicle control, either via IP injection or oral gavage.

    • Slice Preparation: After a specified time, the mice are sacrificed, and the brains are rapidly removed. Transverse hippocampal slices (e.g., 400 µm thick) are prepared in ice-cold artificial cerebrospinal fluid (aCSF).

    • Recording: Slices are transferred to a recording chamber perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8]

    • LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[8]

    • Data Analysis: The slope of the fEPSP is measured and monitored for several hours post-stimulation. The magnitude and stability of the potentiation are compared between slices from CSP-TTK21-treated and control animals.[6][7]

Conclusion

The cross-validation of this compound's effects through a combination of biochemical, cellular, and in vivo techniques provides a robust body of evidence for its mechanism of action and therapeutic potential. As an activator of CBP/p300, CSP-TTK21 consistently demonstrates the ability to increase histone acetylation, which translates to enhanced gene expression related to neuronal plasticity and regeneration. This leads to measurable improvements in synaptic function, axon growth following injury, and long-term memory. The data presented here, derived from multiple experimental platforms, collectively support the continued investigation of CSP-TTK21 as a promising epigenetic modulator for neurological disorders and injuries.

References

Assessing the Long-Term Efficacy and Safety of TTK21 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data on the long-term efficacy and safety of TTK21, a novel activator of the histone acetyltransferases CBP/p300. This compound has shown promise in preclinical models of neurodegenerative diseases and spinal cord injury. This document aims to objectively present the available data, compare its performance with other potential therapeutic strategies, and provide detailed experimental protocols for key assays used in its evaluation.

I. Overview of this compound

This compound is a small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs).[1] By activating these enzymes, this compound modulates chromatin structure and enhances the transcription of genes involved in crucial neuronal processes such as neurogenesis, synaptic plasticity, and axonal regeneration.[1][2][3] To overcome the blood-brain barrier, this compound is often conjugated to a glucose-based carbon nanosphere (CSP), forming CSP-TTK21.[1]

II. Long-Term Efficacy of this compound

Preclinical studies in rodent models have demonstrated the potential long-term benefits of this compound treatment in the context of both neurodegenerative diseases and spinal cord injury.

Neurodegenerative Diseases (Alzheimer's Disease Model)

In a mouse model of Alzheimer's disease with Tau pathology, CSP-TTK21 treatment has been shown to restore histone H2B acetylation in the hippocampus.[4] This was associated with an upregulation of plasticity-related genes and an improvement in spatial memory.[4] Furthermore, in hippocampal slices from rats, CSP-TTK21 was able to rescue synaptic plasticity deficits induced by acute exposure to amyloid-beta (Aβ).[4][5]

Spinal Cord Injury (SCI)

In a mouse model of severe spinal cord injury, weekly systemic administration of CSP-TTK21 for 10 weeks, starting 12 weeks after injury, promoted neuronal regrowth and an increase in synapses.[2][3][6] Specifically, researchers observed increased axon sprouting in the spinal cord, a halt in the retraction of motor axons above the injury site, and increased sensory axon growth.[3][6] Oral administration of CSP-TTK21 in a rat spinal injury model also led to improvements in motor function and histone acetylation dynamics, with an efficacy comparable to intraperitoneal injection.[7][8][9]

Table 1: Summary of Preclinical Efficacy Data for this compound

IndicationAnimal ModelTreatment DetailsKey Efficacy OutcomesReference
Alzheimer's Disease THY-Tau22 miceCSP-TTK21Restored histone H2B acetylation, upregulated plasticity-related genes, improved spatial memory.[4]
Rat hippocampal slicesCSP-TTK21Rescued Aβ-impaired long-term potentiation (LTP).[4][5]
Spinal Cord Injury Mouse model of severe SCIWeekly CSP-TTK21 (20 mg/kg, i.p.) for 10 weeks, starting 12 weeks post-injury.Increased axon sprouting, halted motor axon retraction, increased sensory axon growth.[3][6]
Rat model of SCIOral CSP-TTK21Improved motor function, increased histone acetylation.[7][8][9]

III. Safety and Toxicity Profile of this compound

Preclinical safety data for this compound is encouraging. Studies have reported no toxicity when this compound is conjugated to a glucose-based carbon nanosphere (CSP).[1][2] A study investigating the oral administration of CSP-TTK21 found no toxic and mutagenic effects at a maximum tolerated dose of 1 g/kg in Sprague-Dawley rats.[8]

IV. Comparison with Alternative Therapeutic Strategies

While direct head-to-head comparative studies are not yet available, this section provides an overview of alternative preclinical therapeutic strategies for the indications addressed by this compound.

Alternatives for Alzheimer's Disease

The therapeutic pipeline for Alzheimer's disease is diverse, with many approaches focusing on targets other than amyloid and tau.[10] Natural compounds and other small molecules are being investigated for their neuroprotective effects.

Table 2: Comparison of Preclinical Data for this compound and Alternative Alzheimer's Disease Therapies

Therapeutic AgentMechanism of ActionKey Preclinical FindingsReference
This compound CBP/p300 HAT activatorRestores histone acetylation, improves synaptic plasticity and memory in AD models.[4]
Ginkgo Biloba Antioxidant, anti-inflammatory, may prevent Aβ aggregation.Modest cognitive improvements in some animal studies, but larger trials show no overall benefit.[10][11][12]
Curcumin Anti-inflammatory, antioxidant, may reduce Aβ pathology.Reduces oxidative damage and amyloid pathology in transgenic mice.[12]
Huperzine A Acetylcholinesterase inhibitorMay improve memory and protect nerve cells in some preclinical studies.[10][12]
Alternatives for Spinal Cord Injury

A variety of regenerative therapies are being explored for spinal cord injury, including stem cell-based approaches and the use of biomaterials.

Table 3: Comparison of Preclinical Data for this compound and Alternative Spinal Cord Injury Therapies

Therapeutic StrategyMechanism of ActionKey Preclinical FindingsReference
This compound CBP/p300 HAT activatorPromotes axon growth, sprouting, and synaptic plasticity in chronic SCI models.[3][6]
Mesenchymal Stem Cells (MSCs) Secrete neurotrophic factors, modulate immune responses.Improved motor function recovery in rat SCI models.[13]
Exosome Therapy Deliver therapeutic molecules to target cells.Reduced inflammatory markers and improved motor function in rat SCI models.[13]
Hydrogel-based Biomaterials Provide a scaffold for axonal regrowth, deliver therapeutic agents.Modulate inflammation, inhibit glial scar formation, and promote axonal regrowth in animal models.[14]
Optogenetics Precise control of neural circuits using light.50% improvement in motor function scores in rodent models of SCI.[13]

V. Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Assessment of Neurogenesis: BrdU Labeling and Doublecortin (DCX) Immunohistochemistry

a) Bromodeoxyuridine (BrdU) Labeling Protocol [15][16][17][18]

  • Objective: To label and quantify proliferating cells in the brain.

  • Procedure:

    • BrdU Administration: Administer BrdU to rodents via intraperitoneal (i.p.) injection. The dosage and frequency can be varied depending on the experimental question (e.g., a single dose to measure proliferation or multiple doses over several days to assess cell survival and differentiation).

    • Tissue Preparation: After the desired survival period, perfuse the animals with a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight.

    • Sectioning: Section the brain using a vibratome or cryostat.

    • DNA Denaturation: Treat the sections with an acid solution (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU.

    • Immunostaining: Incubate the sections with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

    • Imaging and Quantification: Visualize and count the BrdU-positive cells using a fluorescence microscope.

b) Doublecortin (DCX) Immunohistochemistry Protocol [19][20][21][22][23]

  • Objective: To identify and visualize immature neurons.

  • Procedure:

    • Tissue Preparation: Perfuse and fix the brain tissue as described for BrdU labeling.

    • Sectioning: Cut free-floating sections using a vibratome or microtome.

    • Antigen Retrieval (if necessary): For some antibodies and fixation methods, an antigen retrieval step (e.g., heating in citrate (B86180) buffer) may be required.

    • Blocking: Incubate the sections in a blocking solution (e.g., serum in TBS with Triton X-100) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the sections with a primary antibody against DCX overnight at 4°C.

    • Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated or fluorescently labeled secondary antibody.

    • Visualization: For biotinylated antibodies, use an avidin-biotin-peroxidase complex (ABC) kit and a chromogen like DAB to visualize the staining. For fluorescent antibodies, mount the sections with a mounting medium containing DAPI for nuclear counterstaining.

    • Imaging: Analyze the sections using a bright-field or fluorescence microscope.

Assessment of Memory: Morris Water Maze

Morris Water Maze Protocol [24][25][26][27][28]

  • Objective: To assess spatial learning and memory in rodents.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Place the mouse in the water at one of four starting positions.

      • Allow the mouse to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), gently guide it to the platform.

      • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).

      • Conduct multiple trials per day from different starting positions.

    • Probe Trial (Day after last acquisition day):

      • Remove the platform from the pool.

      • Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

    • Data Analysis: Analyze the escape latency (time to find the platform) during the acquisition phase and the performance in the probe trial to assess spatial memory.

Assessment of Histone Acetylation: Western Blotting

Western Blot Protocol for Histone Acetylation [29][30][31][32][33]

  • Objective: To detect and quantify the levels of acetylated histones in tissue or cell samples.

  • Procedure:

    • Histone Extraction: Isolate histones from cell nuclei using an acid extraction method.

    • Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to their small size, a higher percentage acrylamide (B121943) gel (e.g., 15%) is recommended.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3 or β-actin).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the loading control.

VI. Signaling Pathways and Experimental Workflows

TTK21_Mechanism_of_Action cluster_0 This compound (CSP-TTK21) cluster_1 Cellular Mechanisms cluster_2 Therapeutic Outcomes This compound This compound CBP_p300 CBP/p300 (Histone Acetyltransferases) This compound->CBP_p300 Activates Histones Histones CBP_p300->Histones Acetylation Chromatin Chromatin (Relaxed) Histones->Chromatin Leads to Gene_Expression Increased Gene Expression (Neurogenesis, Plasticity, Regeneration) Chromatin->Gene_Expression Promotes Neurogenesis Neurogenesis Gene_Expression->Neurogenesis Synaptic_Plasticity Synaptic Plasticity & Memory Gene_Expression->Synaptic_Plasticity Axon_Regeneration Axon Regeneration Gene_Expression->Axon_Regeneration

Caption: Mechanism of action of this compound.

Experimental_Workflow_Neurogenesis cluster_0 In Vivo Experiment cluster_1 Histological Analysis Animal_Model Rodent Model (e.g., Mouse) TTK21_Treatment This compound Administration Animal_Model->TTK21_Treatment BrdU_Injection BrdU Injection TTK21_Treatment->BrdU_Injection Tissue_Collection Tissue Collection (Brain Perfusion & Fixation) BrdU_Injection->Tissue_Collection Sectioning Brain Sectioning Tissue_Collection->Sectioning Immunostaining Immunohistochemistry (BrdU & DCX) Sectioning->Immunostaining Imaging Microscopy & Imaging Immunostaining->Imaging Quantification Cell Quantification Imaging->Quantification

Caption: Workflow for assessing neurogenesis.

Logical_Relationship_Comparison cluster_0 Indications cluster_1 Alternative Therapies This compound This compound AD Alzheimer's Disease This compound->AD Targets SCI Spinal Cord Injury This compound->SCI Targets AD_Alts Natural Compounds, Other Small Molecules AD->AD_Alts Also Targeted By SCI_Alts Stem Cells, Biomaterials, Optogenetics SCI->SCI_Alts Also Targeted By

Caption: this compound and alternative therapies.

References

Comparative Transcriptomic Analysis: Unveiling the Gene-Regulatory Effects of TTK21

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic landscape modulation by TTK21, a novel CBP/p300 histone acetyltransferase activator. This guide provides an objective comparison of gene expression changes in this compound-treated versus control tissues, supported by experimental data and detailed methodologies.

This compound is a small molecule activator of the histone acetyltransferases CBP/p300, which play a crucial role in regulating gene expression through chromatin modification.[1][2] By promoting histone acetylation, this compound can reawaken dormant gene expression programs, making it a promising therapeutic candidate for conditions such as spinal cord injury and neurodegenerative diseases.[3][4] To facilitate its passage across the blood-brain barrier and cellular membranes, this compound is often conjugated with a glucose-based carbon nanosphere (CSP), forming CSP-TTK21.[1][5] This guide synthesizes findings from multiple studies to provide a clear overview of the transcriptomic impact of this compound treatment.

Quantitative Transcriptomic Data Summary

The following tables summarize the quantitative data from comparative transcriptomic analyses of this compound-treated and control tissues across different experimental models.

Table 1: Differentially Expressed Genes (DEGs) in a Syngap1 Haploinsufficiency Mouse Model
Comparison GroupTotal DEGsUpregulated GenesDownregulated Genes
Syngap1+/-:CSP-TTK21 vs. Syngap1+/-:Saline19341463471
Syngap1+/-:CSP-TTK21 vs. Syngap1+/-:CSP22691622637

Data from a study on the effects of CSP-TTK21 in a mouse model of SYNGAP1 intellectual disability.[6]

Table 2: Differentially Expressed Genes (DEGs) in a Rat Hippocampal Slice Model of Alzheimer's Disease
Comparison GroupTotal DEGs
SKF+Aβ(1–42)+CSP-TTK21 vs. Untreated Control439
SKF+Aβ(1–42) vs. Untreated Control611
CSP-TTK21 alone vs. Untreated Control2141
SKF alone vs. Untreated Control593
SKF+Aβ(1–42)+CSP vs. Untreated Control823

Data from an RNA sequencing analysis on rat hippocampal slices treated with Amyloid-β (Aβ) and/or CSP-TTK21. SKF is a D1/D5 dopamine (B1211576) receptor agonist used to induce synaptic plasticity.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

RNA Sequencing Protocol (Rat Hippocampal Slices)
  • Tissue Preparation: The CA1 region was microdissected from rat hippocampal slices following treatment.[7]

  • RNA Integrity Check: RNA integrity was assessed using an Agilent Bioanalyzer 2100. Only samples with distinct rRNA peaks were selected for further processing.[7]

  • Library Preparation: RNA sequencing libraries were prepared using the KAPA Stranded RNA-Seq Kit with RiboErase (KAPA Biosystems) following the manufacturer's instructions.[7]

  • Quality Control: The final library quality and quantity were determined using an Agilent Bioanalyzer 2100 and a Life Technologies Qubit 3.0 Fluorometer, respectively.[7]

  • Sequencing: 150 bp paired-end sequencing was performed on an Illumina HiSeq 4000 platform.[7]

  • Data Analysis:

    • The Rattus norvegicus genome (Rnor_6.0) was used as the reference.

    • Adapters were removed using Trim Galore (v 0.4.4).

    • The quality of raw Fastq files was checked with FastQC.[7]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for transcriptomic analysis.

TTK21_Mechanism_of_Action This compound This compound CBP_p300 CBP/p300 (Histone Acetyltransferases) This compound->CBP_p300 Activates Histones Histones CBP_p300->Histones Acetylation Chromatin Chromatin Relaxation Histones->Chromatin Gene_Expression Increased Gene Expression Chromatin->Gene_Expression

Mechanism of action of this compound.

Transcriptomic_Analysis_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis Tissue_Collection Tissue Collection (this compound-treated vs. Control) RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction Library_Preparation RNA-Seq Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing QC Quality Control (FastQC, Trim Galore) Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

Experimental workflow for transcriptomic analysis.

Signaling Pathways Modulated by this compound

Transcriptomic analyses have revealed that this compound treatment can modulate several key signaling pathways. For instance, in a model of Alzheimer's disease, CSP-TTK21 treatment was found to upregulate genes involved in the Wnt signaling pathway , such as WNT3a and WNT10B.[7] The Wnt pathway is known to have a neuroprotective role against amyloid-beta toxicity and is crucial for synaptic plasticity.[7] Furthermore, CSP-TTK21 treatment led to a decrease in TGF-β1 mRNA levels, a cytokine associated with inflammation in Alzheimer's disease.[7] In the context of Syngap1 haploinsufficiency, this compound treatment was shown to impact a broad range of signaling pathways including WNT, AKT, ErbB, VEGF, and NOTCH , which are critical for synaptic processes.[6]

TTK21_Signaling_Pathways cluster_upregulated Upregulated Pathways cluster_downregulated Downregulated Pathways cluster_outcomes Cellular Outcomes This compound This compound Treatment Wnt Wnt Signaling This compound->Wnt AKT AKT Signaling This compound->AKT VEGF VEGF Signaling This compound->VEGF TGFB TGF-β Signaling This compound->TGFB Neuroprotection Neuroprotection Wnt->Neuroprotection Synaptic_Plasticity Synaptic Plasticity Wnt->Synaptic_Plasticity AKT->Neuroprotection VEGF->Neuroprotection Reduced_Inflammation Reduced Inflammation TGFB->Reduced_Inflammation

Signaling pathways modulated by this compound.

Conclusion

The comparative transcriptomic analyses of this compound-treated and control tissues consistently demonstrate the potent ability of this CBP/p300 activator to induce significant changes in the gene expression landscape. The upregulation of genes associated with neuronal regeneration, synaptic function, and neuroprotective pathways, coupled with the downregulation of inflammatory markers, underscores the therapeutic potential of this compound. The data presented in this guide provide a solid foundation for further research and development of this compound and similar epigenetic modulators for a range of debilitating neurological conditions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of TTK21

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for TTK21 (N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxy-benzamide), a compound utilized in epigenetic research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Disclaimer: Before proceeding with any handling or disposal of this compound, it is mandatory to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed and legally required safety and disposal information. The following procedures are based on general best practices for hazardous chemical waste and should supplement, not replace, the information in the SDS.

I. Understanding the Hazard Profile of this compound

While a specific, universally available Safety Data Sheet for this compound is not publicly accessible, information on structurally similar compounds—benzamides containing trifluoromethyl and chloro- groups—suggests that this compound should be handled as a hazardous substance. Potential hazards may include:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Mutagenicity: Suspected of causing genetic defects.

Given these potential risks, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

II. Quantitative Data Summary

For safe handling and preparation of solutions, the following solubility data for this compound is provided.

SolventSolubility
DMSO~72 mg/mL
Ethanol (B145695)~5 mg/mL
WaterInsoluble

Note: Data sourced from publicly available information from chemical suppliers. Always refer to the manufacturer's specific data sheet for the lot in use.

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

A. Personal Protective Equipment (PPE):

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a respirator may be required. Consult the specific SDS.

B. Waste Segregation and Collection:

Proper segregation of chemical waste is crucial.

  • Solid Waste:

    • Place any unused or expired solid this compound, along with any materials contaminated with the solid (e.g., weighing paper, contaminated paper towels, gloves, pipette tips), into a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., polyethylene) and have a secure lid.

    • Label the container as "Hazardous Waste" and include the full chemical name: "N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxy-benzamide (this compound)".

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be appropriate for the solvents used (e.g., a solvent-safe container for DMSO or ethanol solutions).

    • Do not mix incompatible waste streams.

    • Label the container as "Hazardous Waste" and list all constituents, including solvents and an estimated concentration of this compound. For example: "Hazardous Waste: DMSO, this compound (~10 mg/mL)".

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

C. Decontamination:

  • Glassware:

    • Rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, the glassware can be washed according to standard laboratory procedures.

  • Work Surfaces:

    • Decontaminate any spills on benchtops or in fume hoods using a suitable solvent and absorbent pads.

    • All materials used for cleanup must be disposed of as solid hazardous waste.

D. Final Disposal:

  • Storage: Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected.

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

IV. Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

TTK21_Disposal_Workflow This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in DMSO/Ethanol) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Dispose in Labeled Sharps Container for Hazardous Waste sharps_waste->collect_sharps decontaminate Decontaminate Glassware & Surfaces (Collect rinsate as liquid waste) collect_solid->decontaminate collect_liquid->decontaminate collect_sharps->decontaminate storage Store in Designated Satellite Accumulation Area decontaminate->storage collection Arrange for Collection by Environmental Health & Safety (EHS) storage->collection end Proper Disposal Complete collection->end

Caption: Workflow for the safe disposal of this compound.

Standard Operating Procedure: Handling and Disposal of Novel Compound TTK21

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the handling and disposal of the novel compound TTK21. Given that the specific toxicological and physicochemical properties of this compound are not yet fully characterized, a conservative approach based on the principles of handling potent compounds is mandated. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All handling of this compound, in any form (solid, liquid, or in solution), requires the use of specific personal protective equipment. The following table summarizes the required PPE for various procedures.

Procedure Required PPE Notes
Weighing and Aliquoting (Solid) - Full-face respirator with appropriate cartridges- Double nitrile gloves- Disposable lab coat- Goggles/Face shield- Shoe coversTo be performed in a certified chemical fume hood or containment ventilated enclosure (CVE).
Solution Preparation and Handling - Full-face respirator or chemical fume hood- Double nitrile gloves- Disposable lab coat- Safety glasses with side shieldsEnsure adequate ventilation. Avoid splashes and aerosol generation.
In Vitro/In Vivo Administration - N95 respirator (minimum)- Nitrile gloves- Lab coat- Safety glassesDependent on the specific experimental protocol and potential for aerosolization.
Waste Disposal - Heavy-duty nitrile gloves- Disposable lab coat- Safety glasses/goggles- Closed-toe shoesFollow specific waste stream protocols outlined in Section 3.

Operational Plan: Step-by-Step Handling Protocol

This section details the standard operating procedure for the initial handling of a newly received shipment of this compound.

2.1. Receiving and Unpacking

  • Inspect Package: Upon receipt, visually inspect the external packaging for any signs of damage or leakage. If compromised, do not open and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Transport to Designated Area: Transport the intact package to the designated containment area for unpacking.

  • Don PPE: Before opening, don the appropriate PPE as specified for "Weighing and Aliquoting" in the table above.

  • Unpack in Containment: Open the shipping container inside a certified chemical fume hood or CVE.

  • Verify and Label: Check the primary container label and integrity. Affix a secondary label with the date of receipt and the handler's initials.

2.2. Preparation of Stock Solutions

  • Pre-weighing Preparation: Decontaminate the weighing area and balance within the fume hood. Use a dedicated set of spatulas and weighing paper.

  • Weighing: Carefully weigh the required amount of solid this compound. Avoid creating dust.

  • Solubilization: Add the appropriate solvent to the vessel containing the weighed this compound. Ensure the container is capped during dissolution to prevent aerosol release.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and expiration date. Store as per the manufacturer's recommendations or, in their absence, in a cool, dry, and dark location.

2.3. Experimental Use

  • Work in a Designated Area: All experiments involving this compound must be conducted in a clearly marked and designated area within the laboratory.

  • Minimize Aerosol Generation: Use techniques and equipment that minimize the generation of aerosols, such as low-speed vortexing and careful pipetting.

  • Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound immediately after use with an appropriate inactivating agent or a 70% ethanol (B145695) solution, followed by a standard laboratory disinfectant.

Disposal Plan

Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and accidental exposure.

3.1. Waste Streams

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, lab coats, weighing paper, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated liquid media must be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS office.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for chemical contamination.

3.2. Decontamination of Non-Disposable Items

  • Glassware: Reusable glassware should be soaked in a validated decontamination solution before standard washing.

  • Equipment: Non-disposable equipment should be thoroughly wiped down with a decontamination solution.

Visual Workflow and Pathway Diagrams

The following diagrams provide a visual representation of the handling workflow and a template for a potential signaling pathway involving this compound.

TTK21_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase receive Receive & Inspect Package unpack Unpack in Fume Hood receive->unpack Intact weigh Weigh Solid This compound unpack->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate & Dispose of Waste decontaminate->waste

Caption: Workflow for handling the novel compound this compound.

TTK21_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Apoptosis) TF->Response Induces

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TTK21
Reactant of Route 2
Reactant of Route 2
TTK21

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.